Luteolin 7-methyl ether
Description
7-O-Methylluteolin has been reported in Daphne genkwa, Salvia officinalis, and other organisms with data available.
isolated from leaves of Daphne genkwa
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRSSAVLTCVNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Luteolin 7-methyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20243-59-8 | |
| Record name | Luteolin 7-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxygenkwanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020243598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-O-METHYLLUTEOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/732GA1Z079 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Luteolin 7-methyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
306 - 308 °C | |
| Record name | Luteolin 7-methyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Luteolin 7-Methyl Ether: A Technical Guide to its Natural Sources, Biosynthesis, and Therapeutic Potential
Abstract
Luteolin 7-methyl ether, a naturally occurring flavone, is garnering significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of its natural distribution, biosynthetic pathways, and therapeutic promise for researchers, scientists, and professionals in drug development. We will delve into detailed methodologies for its extraction, isolation, and characterization, alongside a comprehensive review of its anti-inflammatory, neuroprotective, and anticancer properties, supported by mechanistic insights.
Introduction: The Rising Profile of a Methylated Flavonoid
Flavonoids, a diverse group of polyphenolic secondary metabolites in plants, are renowned for their broad spectrum of biological activities. Luteolin, a common dietary flavonoid, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer effects.[1] Its methylated derivative, this compound (also known as 7-O-methylluteolin or hydroxygenkwanin), is emerging as a compound of particular interest. The addition of a methyl group at the 7-hydroxyl position can alter the molecule's physicochemical properties, such as lipophilicity, potentially enhancing its bioavailability and therapeutic efficacy. This guide aims to provide a comprehensive technical overview of this compound, from its botanical origins to its potential applications in modern medicine.
Natural Occurrence and Distribution
This compound is not as ubiquitously distributed as its parent compound, luteolin, but has been identified in a variety of plant species, often those with a history of use in traditional medicine. Its presence has been confirmed in the following plants:
-
Wikstroemia ganpi : The aerial parts of this plant are a notable source of this compound.[2][3]
-
Daphne genkwa : Also known as Lilac Daphne, this plant has been a source for the isolation of this compound.
-
Salvia officinalis (Sage): This common culinary and medicinal herb also contains this compound.
-
Avicennia marina (Gray Mangrove): Found in the aerial parts of this mangrove species.[4]
-
Coleus parvifolius : While direct isolation of the aglycone is less documented, its glycosidic form, this compound 5-O-β-d-glucoside, has been reported.
-
Thymus vulgaris (Thyme): Various luteolin derivatives are present in thyme, and while not always explicitly isolated as the 7-methyl ether, its potential presence is suggested by the array of related compounds.
The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.
Biosynthesis: The Role of O-Methyltransferases
The biosynthesis of this compound from its precursor, luteolin, is a targeted enzymatic process. The key enzymes responsible for this conversion are Flavonoid 7-O-methyltransferases (F7OMTs) . These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C7 position of the flavonoid backbone.
The general mechanism can be summarized as follows:
-
Luteolin as Substrate : The biosynthetic pathway begins with the parent flavonoid, luteolin.
-
Enzymatic Recognition : A specific F7OMT recognizes the luteolin molecule.
-
Methyl Group Transfer : The F7OMT facilitates the transfer of a methyl group from the donor molecule, SAM, to the 7-hydroxyl group of luteolin.
-
Product Formation : This reaction yields this compound and S-adenosyl-L-homocysteine (SAH).
This regiospecific methylation is crucial in diversifying the biological activity of flavonoids within the plant.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of promising pharmacological activities, with its anti-inflammatory properties being the most extensively studied.
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory activity by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. In human keratinocytes, it has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Granulocyte-colony stimulating factor (G-CSF), and Granulocyte-macrophage colony-stimulating factor (GM-CSF) induced by TNF-α.[5][6] Furthermore, it can inhibit the expression of IL-4, a key cytokine in allergic inflammation.[5] A significant aspect of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Neuroprotective Effects
The neuroprotective potential of luteolin and its derivatives is an active area of research. Luteolin has been shown to protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in the pathogenesis of neurodegenerative diseases.[7][8] While direct studies on the neuroprotective mechanisms of this compound are still emerging, it is plausible that it shares similar protective activities to its parent compound, potentially with enhanced blood-brain barrier permeability due to its increased lipophilicity.
Anticancer Activity
Luteolin has well-documented anticancer properties, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[9] this compound has also demonstrated cytotoxic effects against various cancer cell lines. For instance, it has shown activity against human hepatoma HepG2 cells. The anticancer mechanisms are multifaceted and involve the modulation of various signaling pathways, including the PI3K/Akt and STAT3 pathways.[9]
Experimental Protocols: From Plant to Pure Compound
The successful isolation and study of this compound rely on robust and well-defined experimental protocols.
Extraction and Isolation from Natural Sources
The following is a generalized protocol for the extraction and isolation of this compound from plant material, with specific examples from Wikstroemia ganpi and Daphne genkwa.
Protocol 1: Extraction and Fractionation
-
Drying and Grinding : Air-dry the plant material (e.g., aerial parts of W. ganpi or flower buds of D. genkwa) and grind it into a fine powder.
-
Solvent Extraction : Macerate or percolate the powdered plant material with a suitable solvent, typically methanol or ethanol, at room temperature. Repeat the extraction process multiple times to ensure exhaustive extraction.[2][9]
-
Concentration : Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning : Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the ethyl acetate fraction.[2]
Protocol 2: Chromatographic Purification
-
Column Chromatography : Subject the enriched ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or ethyl acetate).[2]
-
High-Performance Liquid Chromatography (HPLC) : Further purify the fractions containing this compound using reversed-phase HPLC (RP-HPLC) with a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape.[1]
-
High-Speed Counter-Current Chromatography (HSCCC) : For larger-scale purification, HSCCC is an effective technique. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, can be employed to separate this compound from other components.
Analytical Characterization
Accurate identification and quantification of this compound are critical for research and development.
Table 1: Analytical Methods for this compound
| Technique | Description | Key Parameters |
| HPLC-UV/DAD | High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection is a standard method for quantification. | Column: C18; Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid; Detection: ~254 nm and ~350 nm.[8] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry provides high sensitivity and structural information for identification and quantification. | Ionization: Electrospray Ionization (ESI) in negative mode; Transitions: Monitoring specific parent-to-daughter ion transitions for high selectivity.[5] |
| NMR | Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is essential for unambiguous structure elucidation. | Solvent: DMSO-d₆ or CD₃OD; Characteristic shifts for the methoxy group and aromatic protons confirm the structure.[4][10] |
Chemical Synthesis
The total synthesis of this compound provides a reliable source of the pure compound for pharmacological studies and drug development. A common synthetic route involves the following key steps:
-
Starting Materials : Phloroacetophenone and 3,4-dimethoxybenzaldehyde are common starting materials.
-
Chalcone Formation : A Claisen-Schmidt condensation reaction between the acetophenone and benzaldehyde derivatives forms a chalcone intermediate.
-
Cyclization : The chalcone undergoes oxidative cyclization to form the flavone backbone.
-
Demethylation/Protection-Deprotection : Selective demethylation or the use of protecting groups is often necessary to achieve the desired hydroxylation pattern.
More advanced synthetic strategies may employ different coupling reactions and ring-closing methodologies to improve yield and efficiency.[11][12]
Conclusion and Future Directions
This compound is a promising natural product with a well-defined profile of anti-inflammatory activity and emerging evidence for its neuroprotective and anticancer potential. Its presence in several medicinal plants underscores its therapeutic relevance. The methodologies for its extraction, purification, and analysis are well-established, providing a solid foundation for further research.
Future investigations should focus on:
-
In-depth Mechanistic Studies : Elucidating the precise molecular targets and signaling pathways involved in its neuroprotective and anticancer effects.
-
Pharmacokinetic and Bioavailability Studies : Evaluating how the 7-methoxy group influences its absorption, distribution, metabolism, and excretion (ADME) profile compared to luteolin.
-
Preclinical and Clinical Trials : Conducting rigorous preclinical and, eventually, clinical studies to validate its therapeutic efficacy and safety in relevant disease models.
-
Synthetic Analogue Development : Designing and synthesizing novel derivatives of this compound with improved potency and drug-like properties.
The continued exploration of this compound holds significant promise for the development of new therapeutic agents for a range of human diseases.
References
-
7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions. (n.d.). National Institutes of Health. [Link]
-
Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (2021). MDPI. [Link]
-
New flavonoids from Avicennia marina. (2000). PubMed. [Link]
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Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. (2019). PubMed. [Link]
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This compound | C16H12O6. (n.d.). PubChem. [Link]
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Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis. (n.d.). ACTA BIOLOGICA CRACOVIENSIA Series Botanica. [Link]
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Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. (n.d.). PubMed Central. [Link]
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preparative isolation and purification of four flavonoids from daphne genkwa sieb. et zucc. by. (n.d.). SciSpace. [Link]
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[Studies on chemical constituents of Daphne genkwa]. (n.d.). ResearchGate. [Link]
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Predicted LC-MS/MS Spectrum - 20V, Negative (FDB016361). (n.d.). FooDB. [Link]
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Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (2021). PubMed Central. [Link]
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Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. (n.d.). PubMed Central. [Link]
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(PDF) Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (2021). ResearchGate. [Link]
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Isolation of flavonoids, a biscoumarin and an amide from the flower buds of Daphne genkwa and the evaluation of their anti-compl. (2006). Ovid. [Link]
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Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. (n.d.). Oriental Journal of Chemistry. [Link]
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Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. (2020). ResearchGate. [Link]
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Isolation and Cytotoxicity of Flavonoids from Daphnis Genkwae Flos. (n.d.). [Link]
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Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (n.d.). MDPI. [Link]
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Analytical determinations of luteolin. (n.d.). CONICET. [Link]
-
HPLC method for simultaneous quantitation of Luteolin and Quercitin from plant powder of Acacia Catechu and Inula Viscosa. (n.d.). Der Pharma Chemica. [Link]
-
new synthesis of 5 ,7- dimethoxyflavone and 5,7,3',4' - tetramethoxyflavone. (2018). ResearchGate. [Link]
-
Effect of this compound (4) on the expressions of... (n.d.). ResearchGate. [Link]
-
HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic acid in Dry Extract of Paronychia argent. (n.d.). ResearchGate. [Link]
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Isolation and Identification of 5,3',4'-Trihydroxy-7-methoxyflavanone from Artemisia sphaerocephala Kraschen | Request PDF. (n.d.). ResearchGate. [Link]
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- 3. benchchem.com [benchchem.com]
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- 11. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthetic Pathway of Luteolin 7-methyl ether in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin 7-methyl ether, a methoxylated flavone, is a plant secondary metabolite of significant interest due to its diverse pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering and drug development applications. This technical guide provides an in-depth exploration of the enzymatic pathway leading to the formation of this compound in plants. We will dissect the general flavonoid pathway that synthesizes the precursor, luteolin, and focus on the specific, regioselective O-methylation step catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Furthermore, this guide details the regulatory mechanisms governing this pathway and provides robust, field-proven experimental protocols for its investigation, including in vitro enzyme characterization, gene expression analysis, and metabolite profiling.
Introduction: The Significance of this compound
This compound, also known as 7-O-methylluteolin or hydroxygenkwanin, is a naturally occurring flavonoid characterized by a C6-C3-C6 carbon skeleton with a methyl group at the 7-hydroxyl position.[1][2] Flavonoids, as a class, are pivotal for plant survival, providing protection against UV radiation and pathogens.[3] The addition of a methyl group, a process known as O-methylation, significantly alters the parent molecule's properties. This modification increases lipophilicity and can enhance bioavailability and biological efficacy.[4][5] Consequently, this compound exhibits a range of promising pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities, making it a valuable target for pharmaceutical research.[2][6][7]
The Upstream Pathway: Biosynthesis of the Luteolin Backbone
The journey to this compound begins with the general phenylpropanoid pathway, which provides the foundational precursors for all flavonoids.[8][9] This highly conserved pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, the entry point into flavonoid synthesis.
The key enzymatic steps leading to the flavone luteolin are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[10][11][12]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
-
Chalcone Synthase (CHS): A pivotal enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the first C15 flavonoid scaffold.
-
Chalcone Isomerase (CHI): Stereospecifically isomerizes the chalcone into the flavanone, naringenin.
-
Flavone Synthase (FNS): Introduces a double bond into the C-ring of naringenin to form the flavone apigenin. FNS exists in two types: FNS I (a soluble dioxygenase) and FNS II (a cytochrome P450-dependent monooxygenase).
-
Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates apigenin at the 3' position on the B-ring to produce luteolin (3′,4′,5,7-tetrahydroxy flavone).[9]
This sequence provides the direct precursor for the final methylation step.
Caption: General biosynthetic pathway leading to this compound.
The Core Reaction: Regioselective 7-O-Methylation of Luteolin
The final and defining step in the biosynthesis of this compound is the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C7 position of the luteolin A-ring. This reaction is catalyzed by a specific class of enzymes known as Flavonoid O-methyltransferases (FOMTs).[4][13]
Flavonoid O-Methyltransferases (FOMTs)
Plant OMTs are a diverse group of enzymes responsible for the methylation of various secondary metabolites.[14] They are generally classified into two main types based on their characteristics:[5][15]
| Parameter | Class I (CCoAOMT-type) | Class II (COMT-type) |
| Molecular Weight | 26–30 kDa | 38–43 kDa |
| Cation Dependency | Mg²⁺-dependent | Generally Mg²⁺-independent |
| Primary Substrates | Caffeoyl-CoA, flavonoids | Caffeic acid, flavonoids, other phenylpropanoids |
The enzymes that specifically methylate the 7-hydroxyl group of flavones (F7OMTs) are critical for producing compounds like this compound.[4] These enzymes exhibit high regioselectivity, meaning they preferentially catalyze methylation at a specific position on the flavonoid scaffold. For example, a poplar O-methyltransferase, POMT-7, has been shown to regioselectively methylate the 7-hydroxyl group of flavones.[16] The reaction proceeds by nucleophilic attack of the 7-hydroxyl oxygen of luteolin on the methyl group of SAM, resulting in the formation of this compound and S-adenosyl-L-homocysteine (SAH).
Caption: Workflow for in vitro characterization of a candidate OMT enzyme.
Step-by-Step Methodology:
-
Recombinant Protein Expression & Purification:
-
Clone the full-length coding sequence of the candidate OMT into a bacterial expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or 6xHis).
-
Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Harvest cells by centrifugation and lyse them (e.g., via sonication).
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Confirm purity and size using SDS-PAGE.
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1-5 µg of purified recombinant OMT
-
100 µM Luteolin (substrate, dissolved in DMSO)
-
200 µM S-adenosyl-L-methionine (SAM) (co-substrate)
-
(Optional for Class I OMTs) 10 mM MgCl₂
-
-
Include a negative control (boiled enzyme or no enzyme) to ensure the reaction is enzyme-dependent.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for 30-60 minutes.
-
-
Product Analysis:
-
Stop the reaction by adding a small volume of 5 M HCl or acetic acid.
-
Extract the flavonoid products from the aqueous reaction mixture using an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.
-
Evaporate the upper ethyl acetate phase to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the residue in methanol.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column. Monitor at a wavelength suitable for flavonoids (e.g., 340 nm).
-
Validation: The formation of a new peak in the sample with the active enzyme, which is absent in the control and has the same retention time as an authentic this compound standard, confirms the enzyme's activity. Further validation is achieved by collecting the peak and confirming its mass by LC-MS.
-
Protocol: Gene Expression Analysis by qRT-PCR
This protocol quantifies the transcript levels of biosynthetic genes to understand how the pathway is regulated under different conditions (e.g., different tissues, developmental stages, or stress treatments).
Workflow Diagram
Caption: Workflow for quantifying gene expression via qRT-PCR.
Step-by-Step Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Treat the RNA sample with DNase I to eliminate any contaminating genomic DNA. This is a critical self-validating step, as its omission can lead to false-positive amplification.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design gene-specific primers for your target genes (e.g., CHS, FNS, candidate OMT) and a stable reference gene (e.g., Actin, Ubiquitin) for normalization. Primers should typically amplify a product of 100-200 bp.
-
Prepare the qRT-PCR reaction mix: SYBR Green Master Mix, forward and reverse primers, and diluted cDNA template.
-
Run the reaction in a real-time PCR cycler. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Validation: Include a melt curve analysis at the end of the run to verify the specificity of the amplification (a single peak indicates a single product). Also, run a no-template control (NTC) to check for primer-dimers or contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative expression level using the 2⁻ΔΔCt method, comparing the ΔCt of a treatment sample to that of a control sample.
-
Conclusion and Future Perspectives
The biosynthesis of this compound is a specialized branch of the well-characterized flavonoid pathway, culminating in a regioselective methylation event catalyzed by a 7-O-methyltransferase. The production of this compound is under tight transcriptional control, allowing plants to modulate its accumulation in response to internal and external signals. The methodologies outlined here provide a robust framework for identifying and characterizing the enzymes and regulatory factors involved.
Future research will likely focus on:
-
Metabolic Engineering: Overexpressing key biosynthetic genes, such as the rate-limiting CHS or the specific 7-OMT, in plants or microbial hosts to enhance the production of this compound for pharmaceutical use. [13]* Enzyme Engineering: Modifying the active sites of OMTs to alter their substrate specificity or regioselectivity, potentially leading to the synthesis of novel methylated flavonoids with unique bioactivities. [13][16]* Regulatory Network Elucidation: Identifying the specific MYB and bHLH transcription factors that control the expression of the 7-OMT genes to gain a more complete understanding of the pathway's regulation.
By integrating these approaches, the scientific community can unlock the full potential of plant-derived molecules like this compound for the development of next-generation therapeutics.
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A Technical Guide to the In Vitro Mechanism of Action of Luteolin 7-Methyl Ether
This document provides an in-depth technical examination of the in vitro mechanisms of action for Luteolin 7-methyl ether, a naturally occurring flavonoid. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes current experimental evidence to elucidate its molecular interactions, with a primary focus on its well-documented anti-inflammatory properties. Recognizing the nascent stage of research on this specific methoxyflavone, we will ground our analysis in direct evidence and draw contextual insights from its extensively studied parent compound, luteolin, to illuminate potential avenues for future investigation.
Introduction: The Significance of Methylation in Flavonoid Bioactivity
This compound is a flavone, a class of secondary metabolites found in various plants, including Wikstroemia ganpi[1][2][3]. It is structurally differentiated from its parent compound, luteolin, by the presence of a methyl group at the 7-hydroxyl position. This seemingly minor modification can have profound implications for a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target protein affinity. While luteolin itself has been the subject of extensive research for its anticancer, anti-inflammatory, and neuroprotective effects[4][5][6][7][8], the specific mechanisms of its 7-methyl ether derivative are an emerging area of investigation. This guide will focus on the direct, evidence-based in vitro mechanisms attributed specifically to this compound.
Core Mechanism of Action: Potent Anti-Inflammatory Activity
The most robust in vitro evidence for this compound's mechanism of action lies in its ability to modulate inflammatory responses, particularly in cellular models relevant to atopic dermatitis and other inflammatory skin conditions.
Attenuation of Pro-Inflammatory Cytokines and Chemokines
Studies utilizing human keratinocyte (HaCaT) cell lines stimulated with tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, have demonstrated that this compound significantly suppresses the expression of multiple inflammatory mediators.[1][2][9] This action is crucial as these mediators are responsible for orchestrating the inflammatory cascade, including the recruitment of immune cells and the amplification of the immune response.
Key modulatory effects include:
-
Downregulation of Interleukin-6 (IL-6): Pretreatment with this compound markedly reduces TNF-α-induced IL-6 expression. IL-6 is a pleiotropic cytokine involved in T-cell proliferation and B-cell differentiation, and its inhibition points to a direct impact on cell-mediated immunity.[1]
-
Inhibition of Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): The compound effectively decreases the expression of G-CSF and GM-CSF, which are typically highly expressed in the keratinocytes of patients with atopic dermatitis.[1]
The following table summarizes the quantitative effects of this compound on cytokine expression in TNF-α-induced HaCaT cells.
| Cytokine | Concentration of this compound | Percentage Reduction in Expression (approx.) | Reference |
| IL-6 | 12.5 µM | 52% | [1] |
| G-CSF | 12.5 µM | 30% | [1] |
| G-CSF | 25 µM | 50% | [1] |
| GM-CSF | 12.5 µM | 30% | [1] |
| GM-CSF | 25 µM | 38% | [1] |
Modulation of Pruritus-Related Mediators
Chronic itch (pruritus) is a hallmark of atopic dermatitis. This compound has been shown to target key molecules involved in this sensation. In TNF-α-treated HaCaT cells, it significantly inhibits the overexpression of Transient Receptor Potential Vanilloid 1 (TRPV1)[1][4][9]. TRPV1 is an ion channel that functions as a sensor for heat and pain, and its activation on keratinocytes can contribute to the sensation of itch.
Inhibition of Mast Cell-Associated Cytokines
In addition to its effects on keratinocytes, this compound has demonstrated activity in rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells. In these cells, it significantly inhibits the expression of Interleukin-4 (IL-4)[1]. IL-4 is a signature Th2 cytokine that drives IgE production and is central to the pathophysiology of allergic and atopic diseases.
The diagram below illustrates the established anti-inflammatory mechanism of this compound in a stimulated keratinocyte model.
Caption: Anti-inflammatory action of this compound in keratinocytes.
Experimental Protocol: Assessing Anti-Inflammatory Activity via qRT-PCR
To validate the inhibitory effects of this compound on cytokine gene expression, a quantitative reverse transcription PCR (qRT-PCR) assay is a standard and robust method.
Objective: To quantify the change in mRNA expression levels of target inflammatory genes (e.g., IL6, CSF2, CSF3, TRPV1) in HaCaT cells following treatment with this compound and stimulation with TNF-α.
Methodology:
-
Cell Culture:
-
Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 12.5 µM, 25 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to the appropriate wells. Include a non-stimulated control group.
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for target gene transcription.
-
-
RNA Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's protocol.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 ratio (should be ~2.0).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Run the reaction on a real-time PCR cycler.
-
Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the TNF-α stimulated control group.
-
Caption: Experimental workflow for analyzing gene expression via qRT-PCR.
Mechanistic Context from Luteolin: A Roadmap for Future Research
While direct evidence for this compound is concentrated on its anti-inflammatory effects, the extensive research on its parent compound, luteolin, provides a valuable framework for predicting additional mechanisms and guiding future studies. The 7-O-methylation may enhance or diminish these activities, a hypothesis that warrants experimental validation.
Apoptosis Induction in Cancer Cells
Luteolin is a well-established pro-apoptotic agent in numerous cancer cell lines.[8][10][11] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12]
-
Intrinsic Pathway: Luteolin can decrease the Bcl-2/Bax ratio, leading to mitochondrial membrane permeabilization, cytochrome c release, and activation of caspase-9.[10][12]
-
Extrinsic Pathway: It has been shown to upregulate death receptors like DR5, leading to the activation of caspase-8.[13]
-
ROS Generation: Luteolin can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[10][12]
Modulation of Core Signaling Pathways
Luteolin is known to intersect with several critical signaling cascades that regulate cell survival, proliferation, and inflammation.
-
NF-κB Pathway: Luteolin is a potent inhibitor of the NF-κB pathway.[6][14][15] It can block the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit and subsequent transcription of inflammatory and survival genes.[15][16]
-
MAPK Pathways: Luteolin modulates Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[17][18][19] Depending on the cellular context, it can either inhibit or activate these pathways to exert its anti-proliferative and pro-apoptotic effects.[17][20]
-
PI3K/Akt/mTOR Pathway: Luteolin often inhibits the PI3K/Akt/mTOR signaling axis, a central pathway for cell growth, proliferation, and survival.[21][22] Inhibition of this pathway contributes significantly to its anti-cancer effects.
The diagram below provides a conceptual overview of the multiple pathways targeted by the parent compound, luteolin, which represent high-priority areas for investigation for this compound.
Caption: Known signaling pathways modulated by the parent compound, luteolin.
Summary and Future Directions
The current body of in vitro research establishes this compound as a potent anti-inflammatory agent, acting primarily through the suppression of key cytokines, chemokines, and pruritus-related ion channels in skin cell models. Its mechanism involves downregulating the gene expression of mediators like IL-6, G-CSF, GM-CSF, and TRPV1.
However, the full mechanistic landscape of this molecule remains largely unexplored. Future research should prioritize:
-
Direct Pathway Analysis: Investigating the effect of this compound on the NF-κB, MAPK, and PI3K/Akt pathways to determine if it retains, enhances, or loses the inhibitory capabilities of its parent compound.
-
Apoptosis and Proliferation Assays: Evaluating its potential as an anti-cancer agent using cell viability (MTT), cell cycle (flow cytometry), and apoptosis (Annexin V/PI staining) assays across various cancer cell lines.
-
Enzyme Inhibition Studies: Assessing its inhibitory potential against key enzymes like cyclooxygenases (COX), lipoxygenases (LOX), or kinases, which are common targets for flavonoids.
-
Antioxidant Capacity: Quantifying its direct radical scavenging and antioxidant potential using assays like DPPH, ABTS, or cellular antioxidant assays.
By systematically exploring these areas, the scientific community can build a comprehensive mechanistic profile for this compound, paving the way for its potential development as a targeted therapeutic for inflammatory diseases and possibly beyond.
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A Technical Guide to the Anti-inflammatory Properties of Luteolin 7-Methyl Ether
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response fundamental to both acute injury and chronic disease. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug development. Luteolin 7-methyl ether, a naturally occurring flavonoid, has emerged as a promising candidate, demonstrating significant modulatory effects on key inflammatory signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory properties of this compound. We will dissect its impact on pro-inflammatory cytokine and mediator production, delve into its modulation of the critical NF-κB, MAPK, and JAK-STAT signaling pathways, and provide validated, step-by-step experimental protocols for its evaluation. The content herein is synthesized to provide both foundational knowledge and practical, actionable methodologies for researchers in the field.
Introduction: The Therapeutic Potential of a Methylated Flavonoid
This compound is a flavone, a subclass of flavonoids, found in various medicinal plants, including Wikstroemia ganpi, which has been used in traditional Chinese medicine to treat inflammatory ailments.[1][2][3] Unlike its more ubiquitous parent compound, luteolin, the methylation at the 7-hydroxyl position alters its physicochemical properties, potentially impacting its bioavailability, metabolic stability, and specific molecular interactions. Understanding these nuances is critical for its development as a therapeutic agent.
The inflammatory cascade, while a protective mechanism, can become dysregulated, leading to chronic conditions such as atopic dermatitis, inflammatory bowel disease, and rheumatoid arthritis.[1] Key cellular players, including macrophages and keratinocytes, respond to stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) by activating intracellular signaling pathways that culminate in the expression of inflammatory genes.[1][4][5] this compound intervenes at several critical junctures in this process, making it a molecule of significant scientific interest.
Core Molecular Mechanisms of Action
The anti-inflammatory efficacy of this compound is not attributable to a single interaction but rather to its ability to modulate a network of interconnected signaling pathways.
Suppression of Pro-inflammatory Cytokines and Mediators
A primary indicator of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory cytokines. In human keratinocyte (HaCaT) models, where inflammation is induced by TNF-α, this compound has been shown to significantly reduce the mRNA expression of key cytokines involved in cell-mediated inflammation and immune responses.[1][2]
-
Interleukin-6 (IL-6): A pleiotropic cytokine involved in immune response, B-cell differentiation, and T-cell proliferation. This compound treatment at 12.5 µM reduced TNF-α-induced IL-6 expression by approximately 52%.[1]
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) & Granulocyte Colony-Stimulating Factor (G-CSF): These are highly expressed in the keratinocytes of patients with atopic dermatitis.[1] this compound decreased TNF-α-induced GM-CSF and G-CSF expression by 30-50% at concentrations of 12.5-25 µM.[1][2]
-
Interleukin-4 (IL-4): A Th2 cytokine closely associated with atopic dermatitis. This compound significantly inhibits its expression in mast cell models (RBL-2H3).[1]
-
Pruritus-Related Mediators: The compound also reduces the expression of Transient Receptor Potential Vanilloid 1 (TRPV1), a channel involved in itch and inflammation, by about 33% at 12.5 µM in TNF-α-treated keratinocytes.[1][2]
While direct studies on this compound's effect on nitric oxide (NO) are pending, its parent compound, luteolin, is a potent inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators.[6][7][8] This suggests a probable, yet unconfirmed, mechanism for this compound.
Modulation of Intracellular Signaling Pathways
Inflammatory stimuli activate a cascade of intracellular signaling events. This compound, much like its parent compound luteolin, is believed to exert its inhibitory effects by targeting the upstream kinases and transcription factors that govern the expression of inflammatory genes.[9][10]
-
Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a master regulator of inflammation.[11][12] Upon stimulation by TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like IL6, TNFA, iNOS, and COX2. Luteolin is known to inhibit IκBα degradation and p65 nuclear translocation.[7][13] It is highly probable that this compound shares this mechanism, effectively shutting down a central hub of inflammatory signaling.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family—including ERK, JNK, and p38—translates extracellular signals into cellular responses. Their phosphorylation activates downstream transcription factors like Activator Protein-1 (AP-1), which collaborates with NF-κB to drive inflammatory gene expression.[14][15] Studies on luteolin show it effectively inhibits the phosphorylation of ERK1/2 and p38 in response to LPS, thereby crippling a key axis of the inflammatory response.[14][16]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This pathway is critical for signaling initiated by numerous cytokines. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins.[17] Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate gene expression, including that of inflammatory mediators. Luteolin has been demonstrated to suppress the JAK/STAT pathway, representing another crucial anti-inflammatory mechanism.[6][18][19][20]
The following diagram illustrates the convergence of these pathways and the putative inhibitory points for this compound.
Quantitative Data Summary
Clear, quantitative data is essential for assessing the potency of a compound. The following table summarizes the reported inhibitory effects of this compound on cytokine mRNA expression in an in vitro model of skin inflammation.
| Target Gene | Cell Line | Stimulant | Luteolin 7-ME Conc. | % Inhibition (mRNA) | Reference |
| IL-6 | HaCaT | TNF-α | 12.5 µM | ~52% | [1] |
| G-CSF | HaCaT | TNF-α | 12.5 µM | ~30% | [1] |
| G-CSF | HaCaT | TNF-α | 25 µM | ~50% | [1] |
| GM-CSF | HaCaT | TNF-α | 12.5 µM | ~30% | [1] |
| GM-CSF | HaCaT | TNF-α | 25 µM | ~38% | [1] |
| TRPV1 | HaCaT | TNF-α | 12.5 µM | ~33% | [1] |
Experimental Protocols for In Vitro Evaluation
The following protocols provide a robust framework for characterizing the anti-inflammatory properties of this compound. The causality behind these experimental choices rests on creating a self-validating system: we first induce a measurable inflammatory response and then quantify the compound's ability to attenuate it at multiple levels—from secreted mediators to the phosphorylation state of intracellular proteins.
Experimental Workflow Overview
Protocol 1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Rationale: Macrophages (e.g., RAW 264.7) produce large amounts of NO via iNOS upon LPS stimulation. NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. The Griess assay provides a simple, colorimetric readout of nitrite (a stable NO metabolite).
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium. Add fresh medium containing this compound at various concentrations (e.g., 1, 5, 10, 25 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours. This step allows the compound to enter the cells and be available to act on signaling pathways before the inflammatory stimulus is introduced.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Analysis: Calculate NO concentration based on a sodium nitrite standard curve. Determine the percentage inhibition relative to the LPS-only control.
-
Protocol 2: Cytokine mRNA Expression by qRT-PCR
-
Rationale: To determine if the compound acts at the level of gene transcription, qRT-PCR is the gold standard. It measures the abundance of specific mRNA transcripts (e.g., IL6, G-CSF) relative to a stable housekeeping gene.[1][2]
-
Methodology:
-
Cell Treatment: Seed HaCaT or RAW 264.7 cells in a 6-well plate. Treat with this compound and/or stimulant (TNF-α or LPS) as described above, but for a shorter duration (e.g., 3-6 hours) to capture peak mRNA expression.
-
RNA Extraction: Wash cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., from a Qiagen RNeasy kit). Homogenize the lysate and proceed with total RNA extraction according to the manufacturer's protocol.
-
RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., IL6) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Run the reaction on a real-time PCR cycler.
-
-
Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the stimulated control.
-
Protocol 3: Western Blot for Signaling Protein Phosphorylation
-
Rationale: Western blotting allows for the direct visualization and semi-quantification of protein expression and, critically, their activation state via phosphorylation. This provides direct mechanistic evidence of pathway inhibition.
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound, followed by a short stimulation with LPS or TNF-α (e.g., 15-60 minutes) to capture the transient peak of protein phosphorylation.
-
Protein Extraction: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-p65, anti-phospho-ERK). Incubate overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection: Image the resulting chemiluminescent signal.
-
Analysis: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-p65) to confirm equal loading and to normalize the phospho-protein signal. Quantify band densities using image analysis software.
-
Conclusion and Future Directions
This compound presents a compelling profile as a potent anti-inflammatory agent. Its demonstrated ability to suppress the expression of multiple pro-inflammatory cytokines in clinically relevant cell models is underpinned by its putative action on the central NF-κB, MAPK, and JAK-STAT signaling pathways.[1][6][13] The provided protocols offer a validated roadmap for researchers to further elucidate its mechanisms and quantify its efficacy.
While the in vitro evidence is strong, the logical next steps in the drug development pipeline are clear. In vivo studies, such as the carrageenan-induced paw edema model in rodents, are necessary to confirm efficacy and establish a dose-response relationship in a whole-organism context.[21][22] Furthermore, comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are required to understand its bioavailability and metabolic fate, which will be critical for translating this promising molecule from the laboratory to the clinic.[23][24]
References
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Jeon, Y., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed Central. Available at: [Link]
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Aziz, N., et al. (2018). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. PubMed. Available at: [Link]
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Maistrelli, T., et al. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. ResearchGate. Available at: [Link]
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Sharma, S., et al. (2023). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. MDPI. Available at: [Link]
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Dharma, S. (2023). In Vitro Anti-inflammatory and Antioxidant Activities of Flavonoids Isolated from Sea Buckthorn. ResearchGate. Available at: [Link]
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Jeon, Y., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. ResearchGate. Available at: [Link]
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K, J., & K, S. (2022). In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn. ResearchGate. Available at: [Link]
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Yao, Z., et al. (2021). Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway. Frontiers in Pharmacology. Available at: [Link]
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Thahan, S., et al. (2023). Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway. MDPI. Available at: [Link]
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Langa, A., et al. (2019). Luteolin suppresses the JAK/STAT pathway in a cellular model of intestinal inflammation. PubMed. Available at: [Link]
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Thetsrimuang, C., et al. (2011). Luteolin arrests cell cycling, induces apoptosis and inhibits the JAK/STAT3 pathway in human cholangiocarcinoma cells. PubMed. Available at: [Link]
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Zhang, J., et al. (2022). Luteolin inhibits the mitogen-activated protein kinase (MAPK) signaling... ResearchGate. Available at: [Link]
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Hsieh, W. C., et al. (2022). Luteolin attenuates PM2.5-induced inflammatory responses by augmenting HO-1 and JAK-STAT expression in murine alveolar macrophages. Taylor & Francis Online. Available at: [Link]
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Zhang, L., et al. (2018). Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells. PubMed. Available at: [Link]
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Park, S. E., et al. (2013). Effect of luteolin on the MAPK signaling pathway. Cells were treated... ResearchGate. Available at: [Link]
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Widowati, W., et al. (2022). Luteolin Possess Anti-inflammatory Effect on LPS Induced RAW 264,7 Cell Lines. SciTePress. Available at: [Link]
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Kim, J. S., et al. (2011). Effects of luteolin on the release of nitric oxide and interleukin-6 by macrophages stimulated with lipopolysaccharide from Prevotella intermedia. PubMed. Available at: [Link]
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Jeon, Y., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed. Available at: [Link]
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Tumala, R. B. B., et al. (2022). Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis. National Institutes of Health (NIH). Available at: [Link]
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Gholami, O., et al. (2022). Protective effect of luteolin against chemical and natural toxicants by targeting NF-κB pathway. PubMed. Available at: [Link]
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Zhang, L., et al. (2018). Original Article Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-s. e-Century Publishing Corporation. Available at: [Link]
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N/A. (2024). Luteolin's Anti-inflammatory Mechanisms in Skin. Patsnap Eureka. Available at: [Link]
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Park, C. M., et al. (2009). Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells. MDPI. Available at: [Link]
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Wan, Y., et al. (2023). Luteolin inhibits the JAK/STAT pathway to alleviate auditory cell apoptosis of acquired sensorineural hearing loss based on network pharmacology, molecular docking, molecular dynamics simulation, and experiments in vitro. PubMed. Available at: [Link]
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Xagorari, A., et al. (2002). Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin. PMC. Available at: [Link]
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Kim, D., et al. (2014). Luteolin inhibits hyperglycemia-induced proinflammatory cytokine production and its epigenetic mechanism in human monocytes. PubMed. Available at: [Link]
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Imran, M., et al. (2024). The multifaceted anticancer potential of luteolin: involvement of NF-κB, AMPK/mTOR, PI3K/Akt, MAPK, and Wnt/β-catenin pathways. springermedicine.com. Available at: [Link]
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Si, H., et al. (2013). The flavonoid luteolin induces nitric oxide production and arterial relaxation. PMC. Available at: [Link]
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N/A. (2013). Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-??B/Ap-1/PI3K-AKT signaling cascades in RAW 264.7 cells. ResearchGate. Available at: [Link]
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Lee, J. W., et al. (2018). Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation. National Institutes of Health (NIH). Available at: [Link]
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N/A. (2001). Pharmacokinetics of Luteolin and Metabolites in Rats. ResearchGate. Available at: [Link]
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Wang, X., et al. (2023). Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Frontiers. Available at: [Link]
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Si, H., et al. (2014). The flavonoid luteolin induces nitric oxide production and arterial relaxation. SpringerLink. Available at: [Link]
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Lee, J. Y., et al. (2013). Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells. PubMed. Available at: [Link]
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Si, H., et al. (2014). The flavonoid luteolin induces nitric oxide production and arterial relaxation. ResearchGate. Available at: [Link]
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Yin, M. C., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]
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Zhang, R., et al. (2023). Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review. National Institutes of Health (NIH). Available at: [Link]
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N/A. (2017). Anti-inflammatory activity in carrageenan-induced paw edema in rats... ResearchGate. Available at: [Link]
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Guleria, S., et al. (2019). Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice. PubMed. Available at: [Link]
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N/A. (2017). Isolation of Luteolin and Luteolin-7- O -glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Antioxidant Activity of Luteolin 7-Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luteolin 7-methyl ether, a naturally occurring flavonoid, is emerging as a compound of significant interest in the field of antioxidant research. This technical guide provides a comprehensive overview of its antioxidant properties, delving into the underlying molecular mechanisms, methodologies for its evaluation, and its potential therapeutic implications. Through a synthesis of current scientific literature, this document aims to equip researchers and drug development professionals with the critical knowledge required to explore the full potential of this compound as a potent antioxidant agent. The guide covers direct radical scavenging activities, modulation of cellular antioxidant pathways, and a comparative analysis with its parent compound, luteolin, offering a holistic understanding of its structure-activity relationship.
Introduction: The Scientific Imperative for Advanced Antioxidant Research
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their potent antioxidant capacities.[2] Luteolin, a common flavone found in various fruits and vegetables, has been extensively studied for its health-promoting benefits.[3] Its derivative, this compound (7-O-Methylluteolin), presents a unique molecular profile that warrants in-depth investigation into its antioxidant potential.[4] The methylation at the 7-hydroxyl position can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn may influence its bioavailability and efficacy as an antioxidant. This guide will provide a detailed exploration of the antioxidant activity of this compound, from its fundamental chemical interactions with free radicals to its influence on complex cellular signaling pathways.
Molecular Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, encompassing both direct and indirect mechanisms.
Direct Radical Scavenging Activity
This compound can directly neutralize free radicals through the donation of a hydrogen atom from its hydroxyl groups. The core structure, featuring a catechol group (3',4'-dihydroxyl) on the B-ring, is a critical determinant of this activity.[5]
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
The primary mechanisms of free radical scavenging by flavonoids like this compound are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[6]
Diagram: Free Radical Scavenging Mechanism
Caption: Mechanisms of free radical scavenging by flavonoids.
Modulation of Cellular Antioxidant Pathways: The Nrf2-ARE Signaling Cascade
Beyond direct scavenging, this compound can exert its antioxidant effects by upregulating endogenous antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7] Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[7] The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][8] This leads to an enhanced cellular capacity to combat oxidative stress. Studies on luteolin have demonstrated its ability to activate this pathway, and it is plausible that this compound shares this mechanism.[8]
Diagram: Nrf2-ARE Signaling Pathway Activation
Caption: Activation of the Nrf2-ARE pathway by this compound.
In Vitro Evaluation of Antioxidant Activity
A variety of in vitro assays are employed to quantify the antioxidant capacity of compounds like this compound. These assays are crucial for initial screening and for elucidating the mechanisms of action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured at approximately 517 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add various concentrations of the this compound solution.
-
Add the DPPH working solution to each well/cuvette.
-
A control containing only the solvent and DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, with maximum absorbance at 734 nm. The reduction of ABTS•+ by an antioxidant leads to a loss of color.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
-
Assay Procedure:
-
Add various concentrations of the this compound solution to a 96-well plate or cuvettes.
-
Add the diluted ABTS•+ solution.
-
A control containing only the solvent and ABTS•+ solution is included.
-
-
Measurement and Calculation:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
-
Diagram: In Vitro Antioxidant Assay Workflow
Caption: General workflow for DPPH and ABTS antioxidant assays.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge intracellular ROS in a cell-based model. This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to the polar 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black, clear-bottom plate and culture until confluent.
-
-
Loading with DCFH-DA:
-
Wash the cells with a buffer (e.g., PBS).
-
Incubate the cells with a solution of DCFH-DA.
-
-
Treatment:
-
Remove the DCFH-DA solution and wash the cells.
-
Treat the cells with various concentrations of this compound.
-
-
Induction of Oxidative Stress:
-
Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce intracellular ROS production.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at regular intervals over a specific period (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
The antioxidant activity is determined by the ability of this compound to suppress the AAPH-induced fluorescence.
-
The results can be expressed as quercetin equivalents (QE), comparing the antioxidant capacity to that of quercetin, a standard flavonoid.
-
Quantitative Antioxidant Activity Data
The following table summarizes available data on the antioxidant activity of a closely related compound, luteolin-7-O-β-D-glucuronide methyl ester, which provides valuable insights into the potential efficacy of this compound. Further studies are required to establish the specific IC50 values for this compound.
| Assay | Compound | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Luteolin-7-O-β-D-glucuronide methyl ester | 60.92 | [1] |
| Hydroxyl Radical Scavenging | Luteolin-7-O-β-D-glucuronide methyl ester | 99.40 | [1] |
| Superoxide Anion Scavenging | Luteolin-7-O-β-D-glucuronide methyl ester | 937.61 | [1] |
| DPPH Radical Scavenging | Luteolin | ~26.30 µg/mL | [9] |
Structure-Activity Relationship: A Comparison with Luteolin
The methylation of the 7-hydroxyl group in luteolin to form this compound has significant implications for its antioxidant activity.
-
Potential Impact on Radical Scavenging: The free hydroxyl groups, particularly the catechol moiety on the B-ring, are paramount for direct radical scavenging.[5] While the 7-hydroxyl group also contributes to this activity, its methylation in this compound might slightly reduce its hydrogen-donating capacity compared to luteolin. However, the critical 3',4'-dihydroxyl groups remain intact, suggesting that this compound would still possess potent radical scavenging abilities.[4]
-
Influence on Physicochemical Properties: Methylation generally increases the lipophilicity of a flavonoid. This could enhance the absorption and cellular uptake of this compound, potentially leading to greater intracellular concentrations and more effective engagement with cellular antioxidant pathways like the Nrf2 system.[4]
-
Metabolic Stability: The 7-hydroxyl group is a common site for phase II metabolism (glucuronidation or sulfation). Methylation at this position could block this metabolic pathway, potentially increasing the bioavailability and in vivo half-life of this compound compared to luteolin.
A comparative study on luteolin and its 7,3'-disulfate derivative showed that the sulfated form exhibited enhanced protective effects against liver toxicity, suggesting that modifications to the hydroxyl groups can indeed modulate biological activity.[10] Further direct comparative studies between luteolin and this compound are warranted to fully elucidate these structure-activity relationships.
In Vivo Antioxidant Effects and Therapeutic Potential
In vivo studies provide a more holistic understanding of a compound's antioxidant efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. While specific in vivo antioxidant studies on this compound are emerging, research on luteolin provides a strong rationale for its potential benefits. Luteolin has been shown to activate the Nrf2 pathway in the liver of mice, leading to the upregulation of antioxidant enzymes.[8]
A study on 7-O-methylluteolin demonstrated its ability to suppress atopic dermatitis-like lesions in mice by activating the Nrf2/HO-1 pathway, highlighting its in vivo antioxidant and anti-inflammatory effects.[4] These findings suggest that this compound is a promising candidate for mitigating diseases associated with oxidative stress.
Conclusion and Future Directions
This compound is a flavonoid with significant antioxidant potential, acting through both direct radical scavenging and the modulation of crucial cellular defense mechanisms like the Nrf2-ARE pathway. Its unique structural modification, the methylation at the 7-hydroxyl position, may offer advantages in terms of bioavailability and metabolic stability compared to its parent compound, luteolin.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo antioxidant assays comparing this compound with luteolin to precisely quantify the impact of 7-O-methylation.
-
Pharmacokinetic Profiling: Detailed ADME studies to understand the bioavailability and metabolic fate of this compound.
-
Preclinical Disease Models: Evaluating the therapeutic efficacy of this compound in various preclinical models of diseases driven by oxidative stress.
The comprehensive understanding of the antioxidant properties of this compound, as outlined in this guide, provides a solid foundation for its further investigation and potential development as a novel therapeutic agent for the prevention and treatment of a wide range of oxidative stress-related pathologies.
References
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Choi, H. S., et al. (2021). 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions. Molecules, 26(24), 7598. [Link]
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Ashino, T., et al. (2020). Low dose of luteolin activates Nrf2 in the liver of mice at start of the active phase but not that of the inactive phase. PLoS One, 15(4), e0231403. [Link]
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Kure, C., et al. (2022). Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health. International Journal of Molecular Sciences, 23(22), 14353. [Link]
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Aguiar, J. P. L., et al. (2023). Computational Insights into the Antioxidant Activity of Luteolin: Density Functional Theory Analysis and Docking in Cytochrome P450 17A1. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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Lin, Y. S., et al. (2020). Luteolin Inhibits Breast Cancer Stemness and Enhances Chemosensitivity through the Nrf2-Mediated Pathway. Cancers, 12(4), 893. [Link]
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Wang, Y., et al. (2018). The Synergistic Effect of Antioxidant Interaction between Luteolin and Chlorogenic Acid in Lonicera japonica. bioRxiv. [Link]
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Nabavi, S. F., et al. (2020). Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits. Oxidative Medicine and Cellular Longevity, 2020, 5871634. [Link]
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Salehi, B., et al. (2021). Luteolin as a Therapeutic Agent for the Treatment of Heavy Metal-Induced Toxicity. Oxidative Medicine and Cellular Longevity, 2021, 5553149. [Link]
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Lee, M. J., et al. (2010). Protective effects of luteolin-7-O-beta-D-glucuronide methyl ester from the ethyl acetate fraction of Lycopi Herba against pro-oxidant reactive species and low-density lipoprotein peroxidation. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 702-707. [Link]
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Aguiar, J. P. L., et al. (2023). Diagram of free radical scavenging mechanisms. ResearchGate. [Link]
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Wang, Y., et al. (2018). The Synergistic Effect of Antioxidant Interaction between Luteolin and Chlorogenic Acid in Lonicera japonica. ResearchGate. [Link]
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Johnson, J. L., et al. (2012). Determination of IC50 for luteolin, 7-Cl-Lut and 7-MeO-Lut in human plasma. ResearchGate. [Link]
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Lee, M. J., et al. (2010). Protective effects of luteolin-7-O-beta-D-glucuronide methyl ester from the ethyl acetate fraction of Lycopi Herba against pro-oxidant reactive species and low-density lipoprotein peroxidation. PubMed. [Link]
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Choi, H. S., et al. (2021). Effect of this compound (4) on the expressions of... ResearchGate. [Link]
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Lo, S., et al. (2021). Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability. ResearchGate. [Link]
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Kwon, E. Y., et al. (2019). Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation. Nutrients, 11(9), 2005. [Link]
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Choi, H. S., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. Molecules, 26(24), 7598. [Link]
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Choi, H. S., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed Central. [Link]
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D'Andrea, G., et al. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Molecules, 27(6), 1155. [Link]
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Logvinov, S. V., et al. (2022). Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate. Molecules, 27(20), 6889. [Link]
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Logvinov, S. V., et al. (2022). Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate. MDPI. [Link]
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Luteolin 7-Methyl Ether: A Technical Guide to its Modulation of the Akt/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention. Luteolin, a naturally occurring flavonoid, has demonstrated significant promise in modulating this pathway, exhibiting anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] This technical guide provides an in-depth exploration of the role of a specific derivative, Luteolin 7-methyl ether, in the modulation of the Akt/mTOR pathway. While direct, extensive research on this compound's interaction with this pathway is emerging, this guide synthesizes the substantial evidence from its parent compound, luteolin, to provide a robust, scientifically-grounded framework for researchers. We will delve into the mechanistic underpinnings of this modulation, present detailed experimental protocols for its investigation, and offer insights into its potential as a therapeutic agent.
The Akt/mTOR Pathway: A Central Hub in Cellular Regulation
The Akt/mTOR pathway is a complex and tightly regulated signaling network that responds to a variety of extracellular and intracellular stimuli, such as growth factors, nutrients, and cellular energy levels. Its activation initiates a cascade of phosphorylation events that ultimately orchestrate a cellular response.
A simplified overview of the core pathway is as follows:
-
Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K.
-
PI3K and PIP3: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Akt Activation: PIP3 recruits Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2).
-
mTORC1 Activation: Activated Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC1/TSC2), a negative regulator of the small GTPase Rheb. This allows Rheb to activate mTOR Complex 1 (mTORC1).
-
Downstream Effects: mTORC1 then phosphorylates a host of downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis, cell growth, and proliferation.
Dysregulation at any point in this cascade can lead to uncontrolled cell growth and survival, a key characteristic of cancer.[1]
Luteolin: A Potent Modulator of the Akt/mTOR Pathway
Luteolin, a flavonoid found in various plants, has been extensively studied for its anticancer properties.[1][2][3] A significant body of evidence points to its ability to inhibit the Akt/mTOR signaling pathway, thereby inducing apoptosis and inhibiting proliferation in cancer cells.[1][2][3]
Mechanistic Insights:
Studies have consistently shown that luteolin treatment in cancer cells leads to a dose- and time-dependent decrease in the phosphorylation of key proteins in the Akt/mTOR pathway, including:
-
p-mTOR (Ser2448): Indicating the activation state of mTOR.[1][4]
-
p-p70S6K (Thr421/Ser424): A downstream target of mTORC1.[1][4]
-
p-PRAS40 (Thr246): An inhibitory component of mTORC1 that is inactivated by Akt phosphorylation.[1][4]
By downregulating these key signaling nodes, luteolin effectively shuts down the pro-survival and pro-proliferative signals mediated by the Akt/mTOR pathway. This leads to the induction of apoptosis, evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[2][3]
This compound: An Emerging Player in Akt/mTOR Modulation
This compound is a derivative of luteolin where the hydroxyl group at the 7th position is methylated. While direct and extensive studies on its role in the Akt/mTOR pathway are still growing, its structural similarity to luteolin provides a strong rationale for a conserved mechanism of action. Furthermore, studies on other luteolin derivatives, such as luteolin 7-glucoside, have shown that they also inhibit Akt phosphorylation in a dose-dependent manner, suggesting the core flavonoid structure is key to this activity.[5]
Inferred Mechanism of Action:
Based on the extensive data for luteolin, it is highly probable that this compound also exerts its biological effects, at least in part, through the inhibition of the Akt/mTOR pathway. The proposed mechanism involves the downregulation of phosphorylated Akt and mTOR, leading to decreased cell proliferation and the induction of apoptosis. Its anti-inflammatory effects may also be linked to the modulation of this pathway.
Diagram of the Proposed this compound Action on the Akt/mTOR Pathway:
Caption: Proposed inhibitory action of this compound on the Akt/mTOR signaling pathway.
Experimental Protocols for Investigating Akt/mTOR Pathway Modulation
To rigorously assess the impact of this compound on the Akt/mTOR pathway, a combination of biochemical and cell-based assays is essential.
Western Blotting for Phosphorylated Pathway Components
Western blotting is the gold-standard technique to determine the phosphorylation status and total protein levels of key components of the Akt/mTOR pathway.
Experimental Workflow Diagram:
Caption: A typical workflow for Western blot analysis of Akt/mTOR pathway modulation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MCF-7, or a cell line relevant to your research) at a density to achieve 70-80% confluency.
-
Treat cells with varying concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, p70S6K, etc.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
In Vitro Kinase Assays
To determine if this compound directly inhibits the kinase activity of Akt or mTOR, in vitro kinase assays can be performed.
Experimental Workflow Diagram:
Caption: Workflow for an in vitro kinase assay to assess direct enzyme inhibition.
Detailed Protocol:
-
Immunoprecipitation:
-
Lyse cells and immunoprecipitate the kinase of interest (e.g., Akt or mTOR) using a specific antibody conjugated to agarose beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated kinase.
-
Set up the kinase reaction in a buffer containing a known substrate (e.g., GSK-3 for Akt), ATP, and varying concentrations of this compound.
-
-
Detection:
-
Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
-
Analysis:
-
Quantify the level of substrate phosphorylation to determine the inhibitory effect of this compound on the kinase activity.
-
Data Presentation and Interpretation
Quantitative data from Western blot densitometry and kinase assays should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Example Data Table for Western Blot Analysis
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change vs. Control) | p-mTOR (Ser2448) / Total mTOR (Fold Change vs. Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (10 µM) | 0.65 | 0.72 |
| This compound (25 µM) | 0.32 | 0.41 |
| This compound (50 µM) | 0.15 | 0.23 |
Conclusion and Future Directions
The evidence strongly suggests that this compound, like its parent compound luteolin, is a modulator of the critical Akt/mTOR signaling pathway. Its ability to inhibit the phosphorylation of key pathway components positions it as a promising candidate for further investigation in diseases characterized by aberrant Akt/mTOR signaling, such as cancer.
Future research should focus on:
-
Direct Evidence: Conducting comprehensive studies to directly confirm the inhibitory effect of this compound on the Akt/mTOR pathway in various cell lines and disease models.
-
Comparative Studies: Performing head-to-head comparisons of the potency and efficacy of Luteolin and this compound to understand the impact of the 7-methyl group on its activity.
-
In Vivo Studies: Evaluating the therapeutic potential of this compound in preclinical animal models to assess its bioavailability, safety, and efficacy.
-
Target Identification: Utilizing advanced techniques to pinpoint the direct molecular target(s) of this compound within the Akt/mTOR cascade.
By systematically addressing these research questions, the full therapeutic potential of this compound as a modulator of the Akt/mTOR pathway can be elucidated, paving the way for its potential development as a novel therapeutic agent.
References
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Raina, R., Pramodh, S., Rais, N., Haque, S., Shafarin, J., Bajbouj, K., Hamad, M., & Hussain, A. (2021). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. Oncology Letters, 21(3), 192. [Link]
-
Imran, M., Rauf, A., Abu-Izneid, T., Nadeem, M., Shariati, M. A., Khan, I. A., & Imran, A. (2019). Luteolin, a flavonoid, as an anticancer agent: A review. Biomedicine & Pharmacotherapy, 112, 108612. [Link]
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Raina, R., Pramodh, S., Rais, N., Haque, S., Shafarin, J., Bajbouj, K., Hamad, M., & Hussain, A. (2021). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. Oncology Letters, 21(3), 192. [Link]
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Iida, K., Naiki, T., Naiki-Ito, A., Etani, T., Ando, R., Kawai, N., Tozawa, K., & Takahashi, S. (2020). Luteolin suppresses bladder cancer growth via regulation of mechanistic target of rapamycin (mTOR) pathway. The Journal of Urology, 203(4S), e1095. [Link]
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Sun, D., Wang, Y., Zhang, L., & Wang, X. (2021). Luteolin inhibits autophagy in allergic asthma by activating PI3K/Akt/mTOR signaling and inhibiting Beclin-1-PI3KC3 complex. International Immunopharmacology, 94, 107460. [Link]
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Lim, S. W., Kim, D. H., & Kim, K. T. (2018). Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function. Journal of Cellular and Molecular Medicine, 22(10), 4849–4860. [Link]
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George, V. C., Dellaire, G., & Rupasinghe, H. P. V. (2017). Anti-carcinogenic Effects of the Flavonoid Luteolin. Cancers, 9(12), 154. [Link]
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Iida, K., Naiki, T., Naiki-Ito, A., Etani, T., Ando, R., Kawai, N., Tozawa, K., & Takahashi, S. (2020). Luteolin inhibits the mechanistic target of rapamycin (mTOR) pathway in human bladder cancer. ResearchGate. [Link]
-
Shariati-Rad, M., Jaafari, F., Molaei, S., Sureda, A., & Jafari, S. M. (2022). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. Molecules, 27(23), 8207. [Link]
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Raina, R., Pramodh, S., Rais, N., Haque, S., Shafarin, J., Bajbouj, K., Hamad, M., & Hussain, A. (2021). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. Oncology Letters, 21(3), 192. [Link]
-
Wang, Q., Wang, H., Jia, Y., Pan, Z., & Li, X. (2018). Luteolin reduces migration of human glioblastoma cell lines via inhibition of the p-IGF-1R/PI3K/AKT/mTOR signaling pathway. Oncology Letters, 16(5), 6391–6398. [Link]
-
Liu, Y., Li, Y., Bao, J., & Wu, Y. (2015). Luteolin, a natural flavonoid, inhibits methylglyoxal induced apoptosis via the mTOR/4E-BP1 signaling pathway. Journal of Huazhong University of Science and Technology [Medical Sciences], 35(6), 819–824. [Link]
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Li, Y., Liu, Y., Zhang, Y., & Wang, L. (2024). Luteolin protects mouse hippocampal neuronal cells against isoflurane-induced neurotoxicity through miR-214/PTEN/Akt pathway. Neurotoxicology, 102, 107567. [Link]
-
Matera, C., Lops, A., Miceli, M., & Montagnani, M. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. International Journal of Molecular Sciences, 23(6), 2998. [Link]
-
Cook, M. T. (2017). Synergistic inhibition of combined luteolin and inhibitors of AKT/mTOR treatment on the proliferation of androgen receptor-positive triple-negative breast cancer cells. ResearchGate. [Link]
-
Zhang, R., Wang, Y., Zhang, L., & Wang, X. (2020). Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage. Frontiers in Pharmacology, 10, 1551. [Link]
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Chemical and physical properties of Luteolin 7-methyl ether
An In-depth Technical Guide to Luteolin 7-methyl ether
Abstract: this compound, a naturally occurring flavone, has garnered significant attention within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. This guide provides a comprehensive technical overview of its core chemical and physical properties, alongside insights into its biological mechanisms and relevant experimental methodologies. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data to facilitate further investigation and application of this promising phytochemical.
Introduction and Natural Occurrence
This compound (also known as 7-O-Methylluteolin or Hydroxygenkwanin) is a methylated derivative of the flavonoid luteolin.[1] Flavonoids are a broad class of plant secondary metabolites known for their diverse pharmacological effects.[2] The structural modification of a methyl group at the 7-position hydroxyl function alters its physicochemical properties, influencing its bioavailability and biological activity compared to its parent compound, luteolin.
This compound is not synthesized in a vacuum; it is a product of plant biochemistry. This compound has been isolated from various medicinal plants, including Daphne genkwa and Salvia officinalis.[1][3] Notably, its presence in Wikstroemia ganpi, a plant used in traditional Chinese medicine, has led to investigations into its therapeutic potential for inflammatory conditions like atopic dermatitis.[4][5] This guide serves to consolidate the foundational knowledge of this compound, providing an authoritative resource for its scientific exploration.
Chemical Identity and Structure
A precise understanding of a compound's chemical identity is paramount for any research endeavor. This compound is systematically identified through its nomenclature and various chemical registry numbers.
-
IUPAC Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one[1][3]
-
Synonyms: 7-O-Methylluteolin, Hydroxygenkwanin, 3',4',5-Trihydroxy-7-methoxyflavone[1][6][7]
The core structure consists of a C6-C3-C6 flavonoid backbone. It features a chromen-4-one ring system substituted with a dihydroxyphenyl group at position 2 and methoxy and hydroxyl groups at positions 7 and 5, respectively.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in experimental and biological systems. These properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₆ | [1][3][6] |
| Molecular Weight | 300.26 g/mol | [1][3] |
| Appearance | Solid, Powder | [3][6] |
| Melting Point | 306 - 308 °C | [3][8] |
| Predicted logP | 1.7 - 3.08 | [3][8] |
| Purity (Typical) | ≥ 95.0 % (HPLC) | [6] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery in both in vitro and in vivo models.
-
Solvent Polarity: As a flavonoid with both hydrophilic hydroxyl groups and a more hydrophobic methoxy group and backbone, it exhibits preferential solubility in polar organic solvents such as ethanol, methanol, and DMSO.[2] Its solubility in non-polar solvents is limited.
-
Aqueous Solubility: Water solubility is predicted to be low (0.069 g/L), a common characteristic for many flavonoids.[8] This necessitates the use of co-solvents like DMSO for preparing stock solutions for biological assays.
-
pH and Temperature Effects: Solubility can be influenced by pH due to the acidic nature of the phenolic hydroxyl groups.[2] Generally, solubility in protic solvents increases with temperature.[2]
Biological Activity and Mechanistic Insights
While this guide focuses on physicochemical properties, a brief overview of the compound's bioactivity provides essential context for its application. The primary reported activity is anti-inflammatory.
This compound has been shown to mitigate inflammation in human keratinocyte (HaCaT) cell models.[4] The mechanism involves the downregulation of key pro-inflammatory mediators induced by Tumor Necrosis Factor-alpha (TNF-α). Specifically, it reduces the mRNA expression of:
-
Interleukin 6 (IL-6)[4]
-
Granulocyte-colony stimulating factor (G-CSF)[4]
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)[4]
-
Transient receptor potential vanilloid 1 (TRPV1), a receptor involved in itch and inflammation.[4][9]
This targeted suppression of inflammatory pathways suggests its potential as a therapeutic agent for inflammatory skin conditions.[5]
Caption: Inhibitory action of L7ME on TNF-α pathway.
Experimental Methodologies
To ensure scientific rigor, standardized and validated protocols are essential. The following sections outline conceptual workflows for the study of this compound.
Bioassay-Guided Isolation from a Plant Matrix
The discovery and purification of this compound from a natural source like Wikstroemia ganpi is a multi-step process. The causality behind this workflow is to use a biological assay (e.g., an anti-inflammatory screen) to guide the chemical separation process, ensuring that the most active fraction is pursued, saving time and resources.
Step-by-Step Protocol:
-
Material Preparation: Collect and dry the aerial parts of the plant material to remove water, which can interfere with extraction efficiency.
-
Crude Extraction: Macerate the dried, powdered plant material in a polar solvent such as methanol or ethanol. This is effective for extracting flavonoids.
-
Solvent Partitioning: Concentrate the crude extract and partition it successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility.
-
Bioassay Screening: Test each fraction for the desired biological activity (e.g., inhibition of IL-6 production in TNF-α stimulated cells).
-
Chromatographic Separation: Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography (e.g., silica gel or Sephadex) to separate individual compounds.
-
Final Purification: Utilize High-Performance Liquid Chromatography (HPLC), often reverse-phase, to achieve high purity (e.g., ≥98%) of the target compound.
-
Structural Elucidation: Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Caption: Bioassay-guided isolation workflow.
In Vitro Anti-Inflammatory Assay Protocol
This protocol describes a self-validating system to quantify the anti-inflammatory effects of this compound on human keratinocytes. The inclusion of positive and negative controls is critical for validating the results.
Step-by-Step Protocol:
-
Cell Culture: Culture human keratinocytes (HaCaT cell line) in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Cell Plating: Seed the HaCaT cells into multi-well plates (e.g., 24-well plates) at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO only).
-
Inflammatory Stimulus: Add TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated negative control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for gene expression changes.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Quantify RNA concentration and purity.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for target genes (e.g., IL6, GCSF, GMCSF, TRPV1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the this compound treated groups to the TNF-α only treated group.
Caption: Workflow for in vitro anti-inflammatory assay.
Safety, Handling, and Storage
As with any research chemical, proper safety protocols must be observed.
-
Handling: this compound is typically supplied as a powder. Avoid formation and inhalation of dust.[10] Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[12] For long-term storage, refrigeration (e.g., -20°C) is often recommended for flavonoid compounds to maintain stability.[13]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations.
Conclusion
This compound is a well-characterized flavonoid with defined chemical and physical properties. Its poor aqueous solubility is a key consideration for experimental design, while its demonstrated ability to inhibit the expression of multiple pro-inflammatory mediators in keratinocytes underscores its potential as a lead compound for dermatological drug development. The methodologies outlined in this guide provide a framework for the consistent and reliable investigation of this and similar phytochemicals. Continued research into its mechanism of action, bioavailability, and in vivo efficacy is warranted to fully explore its therapeutic promise.
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A Technical Guide to Luteolin 7-Methyl Ether: Mechanisms, Methodologies, and Therapeutic Potential
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luteolin 7-methyl ether (L7ME), a naturally occurring O-methylated flavone, is emerging as a significant bioactive compound with considerable therapeutic potential. As a derivative of the well-studied flavonoid luteolin, L7ME exhibits a distinct pharmacological profile characterized by potent anti-inflammatory, neuroprotective, and anticancer activities. This technical guide provides an in-depth analysis of L7ME, synthesizing current research to offer a comprehensive resource for professionals in drug discovery and development. The document details the compound's physicochemical properties, mechanisms of action, established experimental protocols for its study, and a forward-looking perspective on its application in modern medicine. Particular focus is given to its modulatory effects on key signaling pathways, including NF-κB and STAT3, which are central to its anti-inflammatory efficacy. By presenting detailed methodologies and summarizing quantitative data, this guide aims to equip researchers with the foundational knowledge required to explore and harness the full therapeutic promise of this compound.
Introduction to this compound
Flavonoids are a diverse class of secondary plant metabolites renowned for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anti-allergic properties.[1][2] Within this large family, luteolin (3',4',5,7-tetrahydroxyflavone) is one of the most extensively studied compounds, known for its potent biological activities.[3][4][5] this compound (IUPAC Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one), also known as 7-O-Methylluteolin, is a natural derivative where the hydroxyl group at the C7 position of the luteolin backbone is methylated.[6][7] This structural modification significantly influences its physicochemical properties and may enhance its bioavailability and metabolic stability compared to its parent compound, luteolin.
L7ME has been isolated from various plant species, including Wikstroemia ganpi, Daphne genkwa, and Salvia officinalis.[1][3][6] Historically, plants containing L7ME have been used in traditional medicine to treat inflammatory conditions.[1][8] Modern scientific investigation is now validating these ethnopharmacological uses, revealing specific molecular mechanisms through which L7ME exerts its effects. This guide will delve into the technical details of L7ME, providing a robust framework for its scientific evaluation and potential development as a therapeutic agent.
Physicochemical Profile and Biosynthesis
Chemical and Physical Properties
A thorough understanding of L7ME's physicochemical properties is fundamental for its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₆ | [6][9] |
| Molecular Weight | 300.26 g/mol | [6] |
| Appearance | Solid, Powder | [6][9] |
| Melting Point | 306 - 308 °C | [6][7] |
| Solubility | Exhibits greater solubility in polar organic solvents like methanol and ethanol compared to non-polar solvents. Solubility is influenced by temperature and pH. | [2] |
| Purity (Typical) | ≥ 95.0 % (via HPLC) | [9] |
The presence of the methyl ether group at the C7 position, compared to the hydroxyl group in luteolin, reduces the number of hydrogen bond donors, which can affect solubility and interactions with biological targets.
Biosynthesis Pathway
This compound originates from the broader phenylpropanoid and flavonoid biosynthetic pathways in plants.[10] The synthesis of the core luteolin structure is a multi-step enzymatic process. The formation of flavones like luteolin from flavanones is catalyzed by flavone synthases (FNS I or FNS II).[11]
The final step in the formation of L7ME involves the specific methylation of the 7-hydroxyl group of luteolin. This reaction is catalyzed by an O-methyltransferase (OMT) enzyme, which transfers a methyl group from a donor molecule, typically S-adenosyl methionine (SAM), to the flavonoid substrate.
}
Simplified biosynthesis of this compound.
CHS: Chalcone Synthase; CHI: Chalcone Isomerase; F3'H: Flavonoid 3'-hydroxylase; FNS: Flavone Synthase; OMT: O-methyltransferase.
Key Bioactivities and Mechanisms of Action
L7ME demonstrates a range of biological activities, with its anti-inflammatory effects being the most prominently studied. Its mechanisms often involve the modulation of critical inflammatory and cellular stress pathways.
Anti-Inflammatory and Anti-Allergic Activity
L7ME has shown significant potential in mitigating inflammatory responses, particularly in the context of skin inflammation and atopic dermatitis.[1] In studies using human keratinocyte (HaCaT) cells stimulated with TNF-α, L7ME pretreatment significantly reduced the expression of pro-inflammatory cytokines and chemokines.[1]
Key Mechanistic Insights:
-
Cytokine Suppression: L7ME treatment at concentrations of 12.5 µM and 25 µM has been shown to decrease the mRNA expression of key inflammatory mediators including Interleukin-6 (IL-6), Granulocyte-colony stimulating factor (G-CSF), and Granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] For instance, at 12.5 µM, L7ME reduced IL-6 expression by approximately 52%.[1]
-
Modulation of Pruritus-Related Factors: L7ME also downregulates the expression of factors involved in itching (pruritus), such as Transient Receptor Potential Vanilloid 1 (TRPV1).[1][3] At a concentration of 12.5 µM, it significantly inhibited TRPV1 overexpression by about 33%.[1]
-
Inhibition of Allergic Mediators: In mast cell models (RBL-2H3 cells), L7ME was found to inhibit the expression of IL-4, a cytokine central to Type 2 allergic inflammatory responses.[1]
These actions are largely attributed to the inhibition of major inflammatory signaling pathways, such as the NF-κB and STAT3 pathways.[4][12] By preventing the activation and nuclear translocation of transcription factors like NF-κB, L7ME effectively halts the transcription of numerous pro-inflammatory genes.
}
L7ME's inhibition of the NF-κB signaling pathway.
Neuroprotective Effects
While much of the neuroprotection research has focused on the parent compound, luteolin, the mechanisms are highly relevant and likely shared by L7ME. Luteolin has been shown to protect neurons through potent antioxidant and anti-inflammatory actions.[13][14] It mitigates neuroinflammation by suppressing the activation of microglia and astrocytes, key cellular players in brain inflammatory responses.[14][15]
Key Mechanistic Insights:
-
Antioxidant Pathways: Luteolin activates the Nrf2 (Nuclear factor-erythroid 2-related factor 2) pathway.[16] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of protective enzymes like heme oxygenase-1 (HO-1).[16][17]
-
Signaling Pathway Modulation: It modulates neuronal signaling pathways critical for cell survival, such as PI3K/Akt and ERK, while inhibiting apoptotic pathways like JNK and p38 MAPK.[13]
-
Inhibition of Protein Aggregation: Luteolin may inhibit the aggregation of neurotoxic proteins like amyloid-beta and tau, which are hallmarks of neurodegenerative diseases such as Alzheimer's.[13][18]
Anticancer Potential
Luteolin demonstrates significant anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis.[3][5] L7ME is also reported to have anticancer effects.[3] The O-methylation can sometimes alter the cytotoxic potential; for instance, one study found that while the antioxidant potential of luteolin was lowered by methylation, the cytotoxic effect of a dimethylether derivative was comparable to luteolin itself.[19]
Key Mechanistic Insights:
-
Cell Cycle Arrest: Luteolin can induce cell cycle arrest at different phases (G0/G1 or G2/M) in various cancer cell lines by downregulating cyclins and cyclin-dependent kinases (CDKs).[5][20]
-
Induction of Apoptosis: It triggers programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[5][21]
-
Inhibition of Metastasis: Luteolin and its glycosides can inhibit cancer cell migration and invasion by suppressing matrix metalloproteinases (MMPs), such as MMP-9.[22]
Methodologies for Research and Development
Standardized protocols are essential for the reproducible evaluation of L7ME's bioactivity.
Extraction and Purification Workflow
The isolation of L7ME from plant sources is a critical first step for research. Bioassay-guided separation is a common and effective strategy.[1]
Step-by-Step Protocol:
-
Initial Extraction: Dried and powdered plant material (e.g., aerial parts of W. ganpi) is subjected to extraction with a polar solvent, typically methanol, often using methods like Soxhlet extraction to ensure thoroughness.[1][23]
-
Solvent Partitioning (Fractionation): The crude methanol extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). The bioactive compounds, including L7ME, often concentrate in the ethyl acetate fraction.
-
Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography. A silica gel stationary phase is common, with a mobile phase gradient (e.g., chloroform-methanol) used to separate compounds based on polarity.
-
Preparative HPLC: Fractions showing high activity are further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate L7ME to a high degree of purity (≥95%).[9]
-
Structure Elucidation: The final confirmation of the isolated compound as this compound is achieved using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to verify its molecular structure and weight.[24]
}
Workflow for L7ME extraction and purification.
In Vitro Bioassay: Assessing Anti-Inflammatory Activity
This protocol describes a method to evaluate the anti-inflammatory effects of L7ME on human keratinocytes.
Objective: To determine if L7ME can inhibit the expression of pro-inflammatory cytokines in TNF-α-stimulated HaCaT cells.
Materials:
-
HaCaT cells (human keratinocyte cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Recombinant human TNF-α
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IL-6, G-CSF, GM-CSF, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM at 37°C in a 5% CO₂ incubator until they reach 80-90% confluency.
-
Treatment: Seed cells in 6-well plates. Once attached, replace the medium. Pre-treat the cells with varying concentrations of L7ME (e.g., 12.5 µM, 25 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 24 hours), leaving one group of wells unstimulated (vehicle control).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
Quantitative Real-Time PCR (qPCR): Perform qPCR using primers specific for IL-6, G-CSF, GM-CSF, and GAPDH.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH). Compare the expression levels in L7ME-treated groups to the TNF-α only treated group. Statistical significance is typically determined using ANOVA.[1]
Quantitative Data and Therapeutic Outlook
Quantitative data is essential for evaluating the potency of a bioactive compound. While specific IC₅₀ values for this compound are not as widely published as for its parent compound, the data for luteolin provides a valuable benchmark for its potential efficacy.
| Compound | Target/Assay | Cell Line | IC₅₀ Value | Source |
| Luteolin | Proliferation | Lung Carcinoma | 12 µM | [20] |
| Luteolin | Proliferation | Human Hepatoma (HL60) | 12.5 µM | [20] |
| Luteolin | Proliferation | Breast Cancer (MDA-MB-231) | 14.91 µM | [25] |
| Luteolin | Proliferation | Breast Cancer (MCF-7) | 29.28 µM | [25] |
| Luteolin | Influenza Endonuclease | In vitro assay | 73 nM | [26] |
| Luteolin | SARS-CoV-2 RdRp | In vitro assay | 4.6 µM | [27] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[28]
Pharmacokinetics and Bioavailability
The pharmacokinetics of flavonoids are complex, often characterized by low oral bioavailability due to extensive first-pass metabolism in the intestine and liver.[29] Methylation, as seen in L7ME, can be a strategic modification to improve metabolic stability and absorption. Studies on luteolin show that it is rapidly absorbed but also extensively metabolized into glucuronide and sulfate conjugates.[29] The oral bioavailability of luteolin in rats has been reported to be low, in the range of 4-26% depending on the dose.[29][30] It is hypothesized that the methyl group in L7ME may protect one of the common sites of glucuronidation, potentially leading to an improved pharmacokinetic profile compared to luteolin, though further direct comparative studies are required.
Future Directions and Therapeutic Potential
This compound stands out as a promising natural product for therapeutic development. Its demonstrated ability to potently suppress inflammatory pathways makes it a strong candidate for treating inflammatory skin diseases like atopic dermatitis.[1][8] Its potential neuroprotective and anticancer activities, inferred from its structural similarity to luteolin and preliminary studies, warrant deeper investigation.
Key areas for future research include:
-
Comprehensive Pharmacokinetic Studies: Direct comparison of the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of L7ME and luteolin.
-
In Vivo Efficacy: Testing L7ME in animal models of inflammation, neurodegeneration, and cancer to validate in vitro findings.
-
Target Identification: Utilizing proteomics and other advanced techniques to precisely identify the direct molecular targets of L7ME.
-
Formulation Development: Exploring advanced delivery systems, such as nanoparticles or liposomes, to enhance the bioavailability and targeted delivery of L7ME.[31]
Conclusion
This compound is a bioactive flavonoid with a compelling profile for further scientific and clinical investigation. Its potent anti-inflammatory properties, underpinned by the modulation of key signaling cascades like NF-κB, are well-documented. Supported by a foundation of traditional use and emerging scientific evidence, L7ME represents a valuable lead compound for the development of novel therapeutics aimed at a range of inflammatory, neurodegenerative, and oncological diseases. This guide provides the technical foundation for researchers to build upon, fostering continued exploration into this promising natural molecule.
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Kizek, J., et al. (2021). Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. MDPI. Available at: [Link]
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Seelinger, G., et al. (2008). Anti-Oxidant, Anti-Inflammatory and Anti-Allergic Activities of Luteolin. ResearchGate. Available at: [Link]
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D'Andrea, G., et al. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. MDPI. Available at: [Link]
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Ali, F., et al. (2022). Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ 1 – 42 -Induced Alzheimer's Disease. MDPI. Available at: [Link]
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W-nther, D., et al. (2011). Effects of Methylated Derivatives of Luteolin Isolated From Cyperus Alopecuroides in Rat H4IIE Hepatoma cells*. PubMed. Available at: [Link]
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In Silico Docking Studies of Luteolin 7-Methyl Ether: A Technical Guide for Drug Discovery Professionals
Introduction
In the contemporary landscape of drug discovery, computational techniques have become indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, in silico molecular docking stands out as a powerful method to predict the binding orientation and affinity of a small molecule within the active site of a target protein. This guide provides an in-depth technical walkthrough of performing molecular docking studies, using the flavonoid Luteolin 7-methyl ether as a case study.
This compound, a naturally occurring flavonoid, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] Its therapeutic potential is attributed to its ability to modulate various signaling pathways by interacting with key regulatory proteins.[4][5][6][7][8][9] Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for conducting in silico docking studies, from ligand and protein preparation to the analysis and interpretation of results. The methodologies described herein are grounded in established best practices to ensure scientific integrity and generate reliable, reproducible data.
Properties of this compound
A foundational understanding of the ligand's physicochemical properties is essential before commencing any docking study.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | PubChem[10] |
| Molecular Formula | C16H12O6 | PubChem[10] |
| Molecular Weight | 300.26 g/mol | PubChem[10] |
| SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | PubChem[10] |
| InChIKey | RRRSSAVLTCVNIQ-UHFFFAOYSA-N | PubChem[10] |
Part 1: Rationale for Target Protein Selection
The success of a molecular docking study is fundamentally dependent on the selection of biologically relevant protein targets. For this compound, its known anti-inflammatory and anticancer activities provide a logical starting point for identifying potential protein partners.
Anti-Inflammatory Targets
Chronic inflammation is implicated in a multitude of diseases. Luteolin and its derivatives have been shown to inhibit key inflammatory mediators.[1][11][12][13][14] Potential targets in this domain include:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.[1]
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous inflammatory genes.[11][13]
Anticancer Targets
The anticancer effects of luteolin are multifaceted, involving the modulation of cell proliferation, apoptosis, and angiogenesis.[4][5][6][7][8][9][15][16] Relevant protein targets for docking studies include:
-
PI3K/Akt/mTOR pathway proteins: This signaling cascade is frequently dysregulated in cancer and controls cell growth and survival.[7][15][16]
-
MAPK/ERK pathway proteins: Another critical pathway that regulates cell proliferation and differentiation.[15][16]
-
Apoptotic proteins (e.g., Bcl-2, caspases): Targeting proteins that control programmed cell death is a key anticancer strategy.[4][6][7]
-
Cyclin-Dependent Kinases (CDKs): These enzymes are essential for cell cycle progression and are often overactive in cancer cells.[6][15]
Part 2: The In Silico Docking Workflow: A Step-by-Step Protocol
The following protocol outlines a validated workflow for performing molecular docking using widely accepted tools. This process is designed to be a self-validating system, with checks and balances at each stage to ensure data quality.
Ligand Preparation
Accurate representation of the ligand is critical for meaningful docking results.
Objective: To obtain a 3D structure of this compound and prepare it for docking.
Protocol:
-
Obtain Ligand Structure: Download the 3D structure of this compound from a public database such as PubChem in SDF or MOL2 format.[10]
-
Energy Minimization: Use a computational chemistry software (e.g., Avogadro, ChemDraw) to perform energy minimization of the ligand structure. This step ensures that the bond lengths, bond angles, and torsion angles are in a low-energy conformation.
-
File Format Conversion: Convert the energy-minimized ligand structure to the PDBQT file format required by many docking programs like AutoDock Vina.[17][18] This can be done using AutoDock Tools or other similar software.[19] The PDBQT format includes atomic coordinates, partial charges, and atom types.
-
Define Rotatable Bonds: During the conversion to PDBQT, define the rotatable bonds in the ligand.[18][20] This allows for conformational flexibility during the docking simulation, which is crucial for finding the optimal binding pose.
Protein Preparation
Proper preparation of the target protein structure is equally important.
Objective: To clean and prepare the 3D structure of the target protein for docking.
Protocol:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[21][22] Select a high-resolution structure, preferably one that is co-crystallized with a ligand to help identify the binding site.
-
Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors that are not relevant to the binding interaction.[21][22][23] If the protein is a multimer, retain only the chain(s) of interest.[23][24]
-
Add Hydrogens and Repair Missing Residues: Crystal structures often lack hydrogen atoms and may have missing residues or atoms in side chains.[17][20][23] Use software like PDBFixer or the Dock Prep tool in UCSF Chimera to add hydrogens and repair any missing structural elements.[17][24]
-
Assign Partial Charges: Assign partial charges to the protein atoms.[20][25] This is a critical step as electrostatic interactions are a major component of the docking scoring function. Common charge models include Gasteiger or Kollman charges.[18][26]
-
File Format Conversion: Convert the prepared protein structure to the PDBQT file format using AutoDock Tools.[22]
Grid Box Generation
The grid box defines the search space for the docking algorithm.
Objective: To define the three-dimensional grid that encompasses the active site of the target protein.
Protocol:
-
Identify the Binding Site: If the protein structure was co-crystallized with a ligand, the binding site is readily identifiable. If not, use binding site prediction tools or literature information to locate the putative active site.[22][27]
-
Define Grid Box Dimensions: Using software like AutoDock Tools, create a grid box that is centered on the binding site.[26][28][29] The size of the box should be large enough to accommodate the ligand and allow for its free rotation and translation, but not so large that it unnecessarily increases computation time.[27]
-
Generate Grid Parameter File: Save the grid box coordinates and dimensions into a grid parameter file (GPF).[26] This file will be used by the docking program to calculate the interaction energies between the ligand and the protein within the defined space.
Molecular Docking Simulation
This is the core computational step of the process.
Objective: To run the docking algorithm to predict the binding poses and affinities of this compound in the protein's active site.
Protocol:
-
Select a Docking Program: Choose a well-validated docking program such as AutoDock Vina, GOLD, or Glide. AutoDock Vina is a widely used and freely available option.[19]
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid parameter file, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.[20]
-
Run the Docking Simulation: Execute the docking program from the command line, providing the configuration file as input.[19] The program will systematically explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.
Part 3: Analysis and Interpretation of Docking Results
Binding Affinity
The binding affinity, often reported as a docking score or binding energy in kcal/mol, is a primary metric for evaluating the strength of the ligand-protein interaction.[30][31] A more negative value indicates a stronger predicted binding affinity.[30]
Binding Pose and Molecular Interactions
Visual inspection of the predicted binding poses is essential for understanding how the ligand interacts with the active site residues.[30]
Objective: To visualize and analyze the interactions between this compound and the target protein.
Protocol:
-
Load Docking Results: Open the docking output file (typically in PDBQT or MOL2 format) along with the prepared protein structure in a molecular visualization program such as PyMOL or UCSF Chimera.[19]
-
Analyze Non-covalent Interactions: Identify and analyze the key non-covalent interactions that stabilize the ligand-protein complex. These include:
-
Hydrogen Bonds: These are critical for specificity and affinity. Note the donor and acceptor atoms and the bond distances.[30][31]
-
Hydrophobic Interactions: These play a major role in driving the binding process.[32]
-
Pi-stacking and Cation-pi Interactions: These can be significant for ligands with aromatic rings, such as flavonoids.[32]
-
-
Compare with Known Binders: If a co-crystallized ligand or a known inhibitor is available, compare its binding mode and interactions with those of this compound.[33] This can provide a valuable benchmark for validating your docking results.
Data Presentation
Summarizing the quantitative data in a clear and concise manner is crucial for communication and comparison.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds (Number) |
| COX-2 | -8.5 | Arg120, Tyr355, Ser530 | 3 |
| TNF-α | -7.9 | Tyr59, Tyr119, Gln61 | 2 |
| CDK2 | -9.1 | Leu83, Lys33, Asp86 | 4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
This technical guide has provided a comprehensive framework for conducting in silico docking studies of this compound with its potential protein targets. By following the detailed protocols for ligand and protein preparation, grid generation, docking simulation, and results analysis, researchers can generate robust and reliable data to inform their drug discovery efforts. Molecular docking is a powerful hypothesis-generating tool that, when used judiciously and in conjunction with experimental validation, can significantly accelerate the journey from a promising natural product to a novel therapeutic agent.
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ResearchGate. (n.d.). (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]
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Encyclopedia.pub. (2022). Mechanistic Insight into the Anticancer Activity of Luteolin. Retrieved from [Link]
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Frontiers. (n.d.). Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Retrieved from [Link]
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YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
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YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]
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The Botanical Treasury: A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Luteolin 7-Methyl Ether
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin 7-methyl ether, a naturally occurring flavone, is garnering significant interest within the scientific community for its diverse pharmacological potential. This technical guide provides an in-depth exploration of its presence in medicinal plants, the intricate biosynthetic pathways leading to its formation, and robust methodologies for its extraction, isolation, and characterization. By elucidating the scientific underpinnings of this promising bioactive compound, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary to harness its therapeutic capabilities. We will delve into the enzymatic processes that govern its synthesis, detail validated analytical techniques for its quantification, and discuss its known biological activities, offering a comprehensive resource for advancing research and development efforts.
Natural Occurrence and Botanical Significance
This compound, also known as 7-O-methylluteolin, is a methylated derivative of the ubiquitous flavonoid, luteolin.[1] Its natural distribution is widespread throughout the plant kingdom, with notable concentrations found in a variety of medicinal herbs. Documented botanical sources include, but are not limited to:
-
Wikstroemia ganpi : This deciduous shrub, used in traditional Chinese medicine, has been identified as a significant source of this compound.[2][3]
-
Daphne genkwa : The leaves of this plant are another reported source of this compound.[1]
-
Salvia officinalis (Sage) : This well-known culinary and medicinal herb also contains this compound.[1]
-
Thymus vulgaris (Thyme) : this compound has been isolated from this common aromatic herb.[4]
-
Avicennia marina (Grey Mangrove) : This species of mangrove is another identified natural source.[4]
-
Coleus parvifolius : This plant has also been reported to contain this compound.[4]
The presence of the methyl group at the 7-hydroxyl position significantly alters the physicochemical properties of the parent luteolin molecule, leading to increased lipophilicity. This structural modification can enhance the bioavailability and membrane transport of the compound, potentially augmenting its biological activity.[5][6]
Biosynthesis of this compound in Plants
The formation of this compound is a sophisticated enzymatic process that builds upon the general flavonoid biosynthetic pathway. The key step in its synthesis is the regiospecific methylation of luteolin, a reaction catalyzed by a class of enzymes known as O-methyltransferases (OMTs).[2][3][5][7]
The biosynthesis can be conceptualized as follows:
-
Core Flavonoid Synthesis : The pathway begins with the production of the flavanone naringenin from p-coumaroyl-CoA and malonyl-CoA.
-
Formation of Luteolin : Through a series of hydroxylation and desaturation reactions involving enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavone synthase (FNS), naringenin is converted to luteolin (3',4',5,7-tetrahydroxyflavone).
-
Regiospecific Methylation : The crucial final step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of the luteolin backbone. This reaction is catalyzed by a specific caffeic acid O-methyltransferase (COMT)-like enzyme.[5][7] These enzymes exhibit high substrate and positional specificity, ensuring the precise formation of the 7-methyl ether derivative.[1][7]
Extraction and Isolation from Botanical Sources: A Step-by-Step Protocol
The successful extraction and isolation of this compound from plant matrices require a systematic approach to separate the target compound from a complex mixture of other phytochemicals. The following protocol provides a general yet robust framework that can be adapted based on the specific plant material.
Preliminary Sample Preparation
-
Harvesting and Drying : Collect the desired plant parts (e.g., leaves, aerial parts).
-
Grinding : The dried plant material should be finely ground to a powder to increase the surface area for efficient extraction.
Extraction
A variety of extraction techniques can be employed, with the choice often depending on the available equipment and desired efficiency.
-
Soxhlet Extraction :
-
Ultrasound-Assisted Extraction (UAE) :
Fractionation and Purification
-
Solvent-Solvent Partitioning :
-
The crude extract is concentrated under reduced pressure.
-
The residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.
-
-
Column Chromatography :
-
The enriched fraction is subjected to column chromatography over silica gel.[10]
-
The column is eluted with a gradient of a non-polar and a polar solvent system (e.g., n-hexane and ethyl acetate).[10]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.[4]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
For final purification, the fractions containing this compound can be subjected to preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).[10]
-
Analytical Characterization
The unequivocal identification and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV or Diode Array Detector (DAD) is the workhorse for the quantitative analysis of this compound.[9]
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~350 nm |
| Temperature | 30°C |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a higher degree of selectivity and sensitivity, enabling both quantification and confirmation of the molecular weight of the target compound.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation of isolated compounds.[11] Both 1H and 13C NMR are employed to confirm the flavone backbone and the specific position of the methoxy group.
Pharmacological Activities and Therapeutic Potential
This compound has demonstrated a range of promising biological activities, making it a compelling candidate for further drug development.
-
Anti-inflammatory Effects : It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6, G-CSF, and GM-CSF in human keratinocytes.[2][11] This suggests its potential in treating inflammatory skin conditions like atopic dermatitis.[2][3]
-
Modulation of Ion Channels : The compound can downregulate the expression of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is implicated in pain and inflammation.[2][11]
-
Anticancer Properties : Like many flavonoids, this compound is being investigated for its potential anticancer effects.[4]
-
Antioxidant Activity : The flavonoid structure imparts antioxidant properties, which can help mitigate cellular damage from oxidative stress.[4]
Conclusion and Future Directions
This compound stands out as a bioactive flavonoid with significant therapeutic promise. Its natural abundance in various medicinal plants, coupled with its notable anti-inflammatory and other pharmacological activities, underscores its potential for the development of novel pharmaceuticals and nutraceuticals. A thorough understanding of its biosynthesis is crucial for potential biotechnological production through metabolic engineering. Furthermore, the refinement and standardization of extraction and analytical protocols are essential for ensuring the quality and consistency of plant-derived products. Future research should focus on elucidating the detailed mechanisms of action, conducting preclinical and clinical studies to validate its therapeutic efficacy and safety, and exploring synergistic effects with other compounds.
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Luteolin 7-Methyl Ether: A Technical Guide to its Role in Cellular Signaling Cascades
Abstract
Luteolin 7-methyl ether, a naturally occurring flavonoid, is emerging as a significant modulator of intracellular signaling pathways pivotal to inflammation, cell proliferation, and survival. As a derivative of the well-studied luteolin, it shares a common structural backbone, suggesting a potential overlap in biological activity, yet its unique methylation imparts distinct physicochemical properties that may influence its bioavailability and specific molecular interactions. This technical guide provides an in-depth exploration of the current understanding of this compound's role in cellular signaling, with a particular focus on the NF-κB, MAPK, and PI3K/Akt pathways. Drawing upon the extensive research conducted on its parent compound, luteolin, this document extrapolates potential mechanisms of action for this compound, while highlighting the direct evidence available for the methylated form. Detailed experimental protocols are provided to empower researchers in drug discovery and development to investigate its therapeutic potential.
Introduction: The Flavonoid this compound
This compound, also known as 7-O-Methylluteolin, is a flavonoid found in various medicinal plants, including Daphne genkwa and Salvia officinalis[1]. Flavonoids are a class of polyphenolic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[2][3]. The structural distinction of this compound from its parent compound, luteolin, lies in the methylation of the hydroxyl group at the 7-position of the A-ring. This seemingly minor modification can significantly alter the molecule's polarity, membrane permeability, and metabolic stability, potentially leading to a unique pharmacological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | [1] |
| Molecular Formula | C₁₆H₁₂O₆ | [1] |
| Molecular Weight | 300.26 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
While the body of research on this compound is still growing, studies have demonstrated its potential as an anti-inflammatory agent. For instance, it has been shown to reduce the mRNA expression of pro-inflammatory cytokines such as IL-4, IL-6, GM-CSF, and G-CSF in human keratinocytes[4][5]. These findings suggest that this compound can modulate key signaling cascades involved in the inflammatory response.
Modulation of Key Cellular Signaling Cascades
The biological effects of flavonoids are largely attributed to their ability to interact with and modulate the activity of various protein kinases and transcription factors that lie at the heart of cellular signaling networks. The following sections delve into the established roles of the parent compound, luteolin, in major signaling pathways and connect these to the emerging evidence for this compound.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The canonical pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS), leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription.
Luteolin has been extensively shown to be a potent inhibitor of the NF-κB pathway[6][7]. It can block the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit[6]. This inhibitory action is a key mechanism behind luteolin's broad anti-inflammatory effects.
For this compound, direct evidence points towards a similar, albeit potentially nuanced, role. Studies have shown its ability to significantly reduce the expression of NF-κB target genes like IL-6 and other inflammatory mediators[4][5]. While the precise upstream target within the NF-κB cascade for the methylated form is yet to be fully elucidated, it is highly probable that it shares the ability to interfere with IκBα degradation or p65 nuclear translocation.
Caption: Predicted inhibition of the NF-κB pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
The MAPK family, comprising key members such as ERK, JNK, and p38, is another critical set of signaling pathways that regulate a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. These kinases are activated in a tiered cascade, where a MAPK kinase kinase (MAP3K) phosphorylates and activates a MAPK kinase (MAP2K), which in turn phosphorylates and activates a MAPK.
Luteolin is known to modulate MAPK signaling, although its effects can be context-dependent. In some cellular systems, luteolin inhibits the phosphorylation of ERK, JNK, and p38, thereby suppressing downstream inflammatory responses[6][8]. For instance, it can inhibit the activation of the transcription factor AP-1, a downstream target of MAPKs[9].
While direct studies on this compound's impact on the MAPK cascade are limited, its demonstrated ability to suppress inflammatory gene expression suggests a potential role in modulating this pathway. The structural similarity to luteolin makes it a plausible candidate for inhibiting the phosphorylation of key MAPK members, a hypothesis that warrants further investigation.
Caption: Predicted inhibition of the PI3K/Akt pathway by this compound.
Experimental Protocols for Investigating this compound's Signaling Effects
To facilitate further research into the mechanisms of action of this compound, this section provides detailed, self-validating protocols for key in vitro assays.
Workflow for In Vitro Analysis
Caption: A typical experimental workflow for studying this compound.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This protocol allows for the quantification of changes in the mRNA levels of target genes, such as IL-6, in response to treatment with this compound.
Materials:
-
Cultured cells (e.g., HaCaT keratinocytes, RAW 264.7 macrophages)
-
This compound (stock solution in DMSO)
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Primers for target genes (e.g., IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent (e.g., TNF-α) for a further period (e.g., 4-6 hours). Include appropriate vehicle (DMSO) and stimulus-only controls.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is designed to detect changes in the phosphorylation status of key signaling proteins (e.g., p-Akt, p-p65) following treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
Stimulating agent (if required)
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies) [10]* Primary antibodies (total and phospho-specific for the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice to preserve phosphorylation states.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
NF-κB Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
Inflammatory stimulus (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat with this compound before stimulating with TNF-α for a period sufficient to induce luciferase expression (typically 6-24 hours).[11][12]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the firefly luciferase activity using a luminometer.
-
Normalization (Optional but Recommended): If using a co-transfected control reporter (e.g., Renilla luciferase), add the Stop & Glo reagent and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control reporter activity (if applicable) and express the results as a fold change relative to the stimulated control.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This imaging-based assay visually confirms the inhibition of NF-κB activation by assessing the subcellular localization of the p65 subunit.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Inflammatory stimulus (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips with this compound and/or TNF-α as described previously.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with 1% BSA.
-
Antibody Staining: Incubate with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of nuclear translocation.[13][14]
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated anti-inflammatory properties. While much of our mechanistic understanding is currently extrapolated from its well-characterized parent compound, luteolin, the available evidence strongly suggests that this compound exerts its effects through the modulation of key cellular signaling cascades, including the NF-κB, MAPK, and PI3K/Akt pathways.
Future research should focus on elucidating the specific molecular targets of this compound within these pathways. Identifying direct binding partners and determining its effects on the upstream kinases in these cascades will be crucial for a comprehensive understanding of its mechanism of action. Furthermore, in vivo studies are necessary to evaluate its therapeutic efficacy and pharmacokinetic profile. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this compound in a variety of disease models.
References
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Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. (n.d.). National Center for Biotechnology Information. [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]
-
Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]
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Human NF-κB Reporter Assay System. (n.d.). [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]
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NF-κB translocation immunofluorescence assay. (n.d.). Bio-protocol. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). National Center for Biotechnology Information. [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. [Link]
-
Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. (n.d.). AMSBIO. [Link]
-
Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. (n.d.). MDPI. [Link]
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Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. (n.d.). National Center for Biotechnology Information. [Link]
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Effect of luteolin on the MAPK signaling pathway. Cells were treated... (n.d.). ResearchGate. [Link]
-
Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells. (n.d.). PubMed. [Link]
-
Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells. (n.d.). ResearchGate. [Link]
-
Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions. (n.d.). PubMed. [Link]
-
Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. (n.d.). PubMed. [Link]
-
Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells. (n.d.). MDPI. [Link]
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Effect of luteolin on the activation of NF-κB in HMC-1 cells. (n.d.). ResearchGate. [Link]
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Combination of transcriptomic and proteomic approaches helps unravel the mechanisms of luteolin in inducing liver cancer cell death via targeting AKT1 and SRC. (n.d.). National Center for Biotechnology Information. [Link]
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This compound. (n.d.). PubChem @ NIH. [Link]
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Luteolin inhibits the activation of PI3K-AKT signaling pathway in... (n.d.). ResearchGate. [Link]
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Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. (n.d.). MDPI. [Link]
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Molecular targets of luteolin in cancer. (n.d.). National Center for Biotechnology Information. [Link]
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Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (n.d.). MDPI. [Link]
-
Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (n.d.). PubMed. [Link]
-
Combination of transcriptomic and proteomic approaches helps unravel the mechanisms of luteolin in inducing liver cancer cell death via targeting AKT1 and SRC. (n.d.). Frontiers. [Link]
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NF-kB p65 Immunofluorescen 65 Immunofluorescence Labeling Kit beling Kit. (n.d.). Fivephoton Biochemicals. [Link]
-
Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy. (n.d.). [Link]
-
Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. (n.d.). MDPI. [Link]
-
(PDF) Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (n.d.). ResearchGate. [Link]
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Quantitative PCR for Measurement of Cytokine Expression. (n.d.). Springer Nature Experiments. [Link]
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Development of reverse-transcriptase quantitative PCR assays for detection of the cytokines IL-1β, TNF-α, and IL-10 in chelonians. (n.d.). PubMed. [Link]
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The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. (n.d.). PubMed. [Link]
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Methodological & Application
A Validated RP-HPLC Method for the Accurate Quantification of Luteolin 7-Methyl Ether in Plant Extracts
An Application Note for Drug Development and Research Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Luteolin 7-methyl ether, a flavonoid with significant pharmacological interest.[1][2] The protocol is designed for researchers, scientists, and drug development professionals working with complex botanical matrices. The methodology encompasses a streamlined ultrasound-assisted extraction procedure and an optimized HPLC-UV method, validated according to the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision.[3][4][5] This guide provides a self-validating framework, from sample preparation to data analysis, enabling reliable determination of this compound content for quality control, phytochemical analysis, and drug discovery applications.
Introduction: The Rationale for Quantifying this compound
This compound ( IUPAC Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one) is a naturally occurring flavone found in various medicinal plants, including Salvia tomentosa and Wikstroemia ganpi.[1][6][7] As a derivative of luteolin, it belongs to a class of flavonoids recognized for a wide spectrum of biological activities, such as anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][8] The therapeutic potential of plant extracts is directly linked to the concentration of their bioactive constituents. Therefore, the development of a reliable and accurate analytical method to quantify this compound is paramount for standardizing herbal preparations, ensuring product quality, and advancing pharmacological research.
High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for analyzing complex mixtures like plant extracts.[3][9] This document provides a comprehensive, step-by-step protocol for an HPLC-UV method, grounded in established chromatographic principles and validated against rigorous international standards.[3][4]
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective HPLC method.
-
Chemical Structure:
-
Molecular Formula: C₁₆H₁₂O₆[6]
-
Molecular Weight: 300.26 g/mol [6]
-
Solubility: Soluble in methanol and other polar organic solvents. This property dictates the choice of extraction solvent and the mobile phase composition.
-
UV Absorbance: Flavonoids like luteolin and its derivatives exhibit strong UV absorbance due to their conjugated aromatic system. Luteolin derivatives typically show two major absorption bands. For this compound, a detection wavelength of 350 nm is optimal, providing high sensitivity and selectivity against many interfering compounds.[10][11][12][13]
Experimental Protocol
This section outlines the complete workflow, from the preparation of materials to the final analysis.
Materials and Reagents
-
Reference Standard: this compound, ≥95.0% purity (HPLC)[14]
-
Solvents: HPLC grade Methanol, Acetonitrile, and Trifluoroacetic Acid (TFA). Ultrapure water (18.2 MΩ·cm).
-
Plant Material: Dried and finely powdered plant material (e.g., leaves or aerial parts of Salvia or Wikstroemia species).[6][7]
-
Equipment:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Analytical balance (± 0.1 mg).
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Class A volumetric flasks and pipettes.
-
Preparation of Standard Solutions
Accurate standard preparation is critical for calibration and quantification.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with methanol. These solutions are used to construct the calibration curve.
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
UAE is an efficient method for extracting flavonoids from plant matrices.[8][15]
-
Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Extraction: Add 20 mL of methanol to the tube.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 45 minutes at room temperature. The cavitation bubbles produced by ultrasound disrupt cell walls, enhancing solvent penetration and extraction efficiency.[15]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove fine particulates that could clog the HPLC column and tubing.
HPLC Chromatographic Conditions
The following parameters were optimized for the separation of this compound from co-extracted compounds. A reversed-phase C18 column is used, which separates compounds based on their hydrophobicity.
| Parameter | Condition |
| Instrument | HPLC System with UV/DAD Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-10 min, 20-35% B; 10-25 min, 35-55% B; 25-30 min, 55-20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 350 nm |
Causality Behind Choices:
-
C18 Column: The non-polar stationary phase effectively retains the moderately polar this compound and separates it from more polar and non-polar matrix components.
-
Acidified Mobile Phase: The addition of TFA (0.1%) to the aqueous mobile phase protonates residual silanol groups on the silica-based stationary phase and suppresses the ionization of phenolic hydroxyl groups on the analyte. This dual action results in sharper, more symmetrical peaks.
-
Gradient Elution: A gradient program is essential for complex plant extracts. It allows for the elution of a wide range of compounds with varying polarities, ensuring that this compound is well-resolved from interfering peaks while minimizing the total run time.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation provides documented evidence that the protocol is suitable for its intended purpose.[5][16] The following parameters must be assessed.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[4][17]
-
Protocol: Inject a blank (methanol), a standard solution of this compound, and a plant extract sample.
-
Acceptance Criteria: The retention time of the analyte peak in the sample chromatogram must match that of the standard. The blank should show no interfering peaks at this retention time. The peak purity should be confirmed if using a DAD detector.
Linearity and Range
-
Protocol: Inject the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The plot should be linear over the specified range.
Accuracy
Accuracy reflects the closeness of the measured value to the true value.[4][17] It is determined through a recovery study.
-
Protocol: Spike a pre-analyzed plant extract with known amounts of this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze these spiked samples in triplicate.
-
Calculation: % Recovery = [ (Measured Concentration - Original Concentration) / Spiked Concentration ] * 100
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Protocol (Repeatability - Intra-day): Analyze six replicates of a sample solution at 100% of the test concentration on the same day, under the same conditions.
-
Protocol (Intermediate Precision - Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both intra-day and inter-day precision should be ≤ 2.0%.[4]
Limits of Detection (LOD) and Quantitation (LOQ)
-
Protocol: Calculate LOD and LOQ from the calibration curve data.
-
Calculations:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
Significance: LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters (e.g., ±5% change in mobile phase composition, ±0.1 mL/min change in flow rate, ±2°C change in column temperature) and assess the impact on the results (e.g., retention time, peak area).
-
Acceptance Criteria: The %RSD of the results from the varied conditions should not exceed 2.0%, demonstrating the method's reliability during normal use.[16]
Data Presentation and Visualization
Workflow Diagram
The overall analytical process can be visualized as follows:
Caption: Workflow for quantification of this compound.
Summary of Validation Parameters (Expected Results)
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at analyte Rt | Pass |
| Linearity (Range) | r² ≥ 0.999 (1-100 µg/mL) | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within range |
| Precision (%RSD) | ≤ 2.0% | < 2.0% |
| LOD | Signal-to-Noise ≥ 3 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | ~0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% | Pass |
Calculation of Results
The concentration of this compound in the plant extract is determined from the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte in the sample (µg/mL)
-
c = y-intercept of the calibration curve
The concentration in the original plant material (mg/g) is then calculated as:
Content (mg/g) = ( C * V ) / W
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Total volume of extraction solvent (mL)
-
W = Weight of the plant material (g)
Conclusion
The HPLC method detailed in this application note is demonstrated to be specific, accurate, precise, and robust for the quantification of this compound in plant extracts. The protocol provides a reliable analytical tool for quality control in the herbal industry and for quantitative phytochemical studies in academic and pharmaceutical research. Adherence to this validated methodology will ensure the generation of reproducible and scientifically sound data, supporting the development of plant-based therapeutics.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Patsnap Eureka. (2025, August 28). Measuring Luteolin's Ultraviolet Absorption Potential. [Link]
-
PubMed. (n.d.). Novel extraction techniques and pharmaceutical activities of luteolin and its derivatives. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
PubMed Central. (2021, December 8). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0037339). [Link]
-
PubMed Central. (n.d.). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. [Link]
-
ResearchGate. (2020, July 15). Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. [Link]
-
Der Pharma Chemica. (n.d.). HPLC method for simultaneous quantitation of Luteolin and Quercitin from plant powder of Acacia Catechu and Inula Viscosa. [Link]
-
MDPI. (n.d.). Optimizing the Extraction and Enrichment of Luteolin from Patrinia villosa and Its Anti-Pseudorabies Virus Activity. [Link]
-
PubMed. (2011, April 4). UV-ABC screens of luteolin derivatives compared to edelweiss extract. [Link]
-
The Pharma Innovation. (n.d.). Development and Validation of A Rp-Hplc Method for The Simultaneous Determination of Luteolin an. [Link]
-
ResearchGate. (2025, October 15). (PDF) Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. [Link]
-
CONICET. (n.d.). Analytical determinations of luteolin. [Link]
-
ResearchGate. (2025, August 5). Flavonoids of Salvia tomentosa (Labiatae). [Link]
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PubMed Central. (2023, November 22). Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases. [Link]
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ResearchGate. (2025, August 6). Polyphenolics of Salvia — A Review. [Link]
-
National Institutes of Health. (2024, January 25). The Effect of Salvia tomentosa Miller Extracts, Rich in Rosmarinic, Salvianolic and Lithospermic Acids, on Bacteria Causing Opportunistic Infections. [Link]
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Oriental Journal of Chemistry. (n.d.). Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. [Link]
-
PubMed Central. (2025, December 10). Bioactive chemical composition and pharmacological insights into Salvia species. [Link]
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- 2. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Measuring Luteolin's Ultraviolet Absorption Potential [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. UV-ABC screens of luteolin derivatives compared to edelweiss extract - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. actascientific.com [actascientific.com]
Application Notes and Protocols: Synthesis and Derivatization of Luteolin 7-Methyl Ether
Introduction
Luteolin, a ubiquitous flavone found throughout the plant kingdom, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] However, its therapeutic potential is often hampered by metabolic instability, particularly methylation of its catechol B-ring by catechol-O-methyltransferases (COMT) in vivo, which can diminish its biological activity.[2] Structural modification, such as selective methylation at other positions, offers a promising strategy to enhance its pharmacological profile. Luteolin 7-methyl ether (also known as 7-O-methylluteolin), a naturally occurring derivative, has demonstrated compelling biological activities, including potent anti-inflammatory and anti-atopic dermatitis effects.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this compound, offering detailed protocols and the scientific rationale behind the experimental designs.
Part 1: Synthesis of this compound
The primary challenge in the synthesis of this compound lies in the regioselective methylation of the 7-hydroxyl group in the presence of three other hydroxyl groups (at positions 5, 3', and 4'). This section details a robust chemical synthesis strategy involving a protection-deprotection approach to achieve this selectivity. An alternative enzymatic approach is also discussed for a greener synthesis.
Chemical Synthesis via Protection-Deprotection Strategy
This protocol is adapted from methodologies for selective flavonoid modification, which prioritize the protection of the more reactive catechol moiety on the B-ring.[4]
Workflow Overview:
Caption: Chemical synthesis workflow for this compound.
Protocol 1: Chemical Synthesis of this compound
Step 1: Protection of the 3',4'-Catechol Group
-
Rationale: The vicinal hydroxyl groups on the B-ring (3' and 4') are more acidic and nucleophilic than the 7-hydroxyl group, making them more susceptible to reaction. Protecting these groups is crucial for achieving selective methylation at the 7-position. Diphenyldichloromethane is an effective reagent for forming a stable diphenylacetal protecting group across the catechol.[4]
-
Procedure:
-
Dissolve luteolin (1 equivalent) in a suitable solvent such as diphenyl ether.
-
Add diphenyldichloromethane (1.1 equivalents).
-
Heat the reaction mixture gradually from 60°C to 175°C over 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel to yield the 3',4'-O-diphenylmethylene protected luteolin.
-
Step 2: Selective 7-O-Methylation
-
Rationale: With the B-ring catechol protected, the 7-hydroxyl group is now the most reactive phenolic hydroxyl available for methylation, as the 5-hydroxyl group is strongly hydrogen-bonded to the C4-carbonyl, reducing its nucleophilicity. Methyl iodide in the presence of a mild base like potassium carbonate is a standard and effective method for this methylation.[5]
-
Procedure:
-
Dissolve the protected luteolin from Step 1 (1 equivalent) in dry dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.4 equivalents).
-
Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.[5]
-
Step 3: Deprotection to Yield this compound
-
Rationale: The final step involves the removal of the diphenylacetal protecting group to regenerate the free catechol. Catalytic hydrogenation is an efficient and clean method for cleaving this type of protecting group without affecting the newly formed methyl ether.
-
Procedure:
-
Dissolve the protected this compound from Step 2 in a suitable solvent like tetrahydrofuran (THF).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
The reaction can be slow and may require several days. Monitor by TLC until the starting material is consumed.[4]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Table 1: Summary of Reagents and Typical Yields for Chemical Synthesis
| Step | Key Reagents | Solvent | Typical Reaction Time | Typical Yield | Reference |
| Protection | Luteolin, Diphenyldichloromethane | Diphenyl ether | 24 hours | ~39% | [4] |
| Methylation | Protected Luteolin, Methyl Iodide, K₂CO₃ | DMF | 18 hours | High (often used crude) | [5] |
| Deprotection | Protected this compound, H₂, Pd/C | THF | 4 days | ~34% | [4] |
Enzymatic Synthesis: A Green Alternative
-
Rationale: Enzymatic synthesis offers high regioselectivity under mild reaction conditions, avoiding the need for protection and deprotection steps. Flavonoid O-methyltransferases (OMTs) can catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a specific hydroxyl group of a flavonoid. Several OMTs have been identified that exhibit a preference for the 7-hydroxyl position.[6]
-
General Protocol Outline:
-
Obtain or express a recombinant flavonoid 7-O-methyltransferase (F7OMT).
-
Prepare a reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme).
-
Dissolve luteolin in a minimal amount of a co-solvent like DMSO and add to the buffer.
-
Add the methyl donor, S-adenosyl-L-methionine (SAM).
-
Initiate the reaction by adding the purified F7OMT.
-
Incubate the reaction at the optimal temperature (e.g., 30-37°C) with gentle shaking.
-
Monitor the formation of this compound by HPLC.
-
Upon completion, stop the reaction (e.g., by adding acid or an organic solvent).
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by chromatography.
-
Part 2: Derivatization of this compound
Derivatization of this compound at its remaining hydroxyl groups (5, 3', and 4') can further modulate its physicochemical properties and biological activities.
Acylation: Enhancing Lipophilicity
-
Rationale: Introducing acyl groups can increase the lipophilicity of the molecule, potentially improving its bioavailability. The reactivity of the remaining hydroxyls is generally 3' > 4' > 5'. Selective acylation can be achieved by controlling reaction conditions.[6]
-
Protocol 2: Acylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Cool the solution in an ice bath.
-
Add the desired acyl chloride or anhydride (e.g., acetyl chloride, propionyl chloride) dropwise (1 to 3 equivalents, depending on the desired degree of acylation).
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the acylated derivative(s) by column chromatography.
-
Glycosylation: Modulating Solubility and Bioactivity
-
Rationale: Glycosylation can significantly increase the water solubility of flavonoids and influence their absorption, metabolism, and biological activity. Enzymatic glycosylation is often preferred for its high selectivity.[7][8]
-
Protocol 3: Enzymatic Glycosylation of this compound
-
This protocol utilizes a glycosyltransferase (GT) and an activated sugar donor (e.g., UDP-glucose).
-
Prepare a reaction buffer suitable for the chosen GT.
-
Dissolve this compound in a minimal amount of DMSO and add to the buffer.
-
Add the sugar donor (e.g., UDP-glucose, 1.5-2 equivalents).
-
Initiate the reaction by adding the purified glycosyltransferase.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for 24-48 hours.
-
Monitor the formation of the glycoside by HPLC.
-
Purify the product using chromatographic techniques such as column chromatography or preparative HPLC.
-
Derivatization Workflow:
Caption: Derivatization strategies for this compound.
Part 3: Application Notes & Biological Significance
This compound and its derivatives are of significant interest in drug discovery due to their enhanced stability and potent biological activities.
Table 2: Biological Activities of this compound
| Biological Activity | Model System | Key Findings | Reference |
| Anti-inflammatory | Human Keratinocytes (HaCaT cells) | Reduced mRNA expression of pro-inflammatory cytokines IL-6, G-CSF, and GM-CSF. | [3][9] |
| Anti-atopic Dermatitis | DNCB-induced mouse model | Ameliorated skin barrier dysfunction, reduced epidermal thickness, and suppressed serum IL-4 and IgE levels. | [1] |
| Anti-pruritic (Anti-itch) | Human Keratinocytes (HaCaT cells) | Significantly decreased TNF-α-induced TRPV1 expression, a key receptor involved in itch sensation. | [9] |
The methylation at the 7-position appears to be a key structural feature for these activities. Derivatization can be employed to further optimize the therapeutic potential:
-
Acylated derivatives may exhibit improved skin penetration, making them suitable for topical formulations for inflammatory skin conditions.
-
Glycosylated derivatives could be developed as water-soluble prodrugs for oral or intravenous administration, which may be hydrolyzed in vivo to release the active aglycone.[10]
The choice of derivatization strategy should be guided by the desired therapeutic application and target product profile. For instance, in developing a topical anti-inflammatory agent, enhancing lipophilicity through acylation would be a logical approach. Conversely, for a systemic treatment, improving aqueous solubility via glycosylation might be the primary goal.
References
-
[Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors]. PubMed Central. Available at: [Link]
-
[Structure modification of luteolin and the influence of its derivatives on biological activities]. Frontiers in Pharmacology. Available at: [Link]
-
[Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides]. RSC Advances. Available at: [Link]
-
[Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides]. SciSpace. Available at: [Link]
-
[Glycosylation of luteolin in hydrophilic organic solvents and structure-antioxidant relationships of luteolin glycosides]. PubMed. Available at: [Link]
-
(PDF) [Glycosylation of luteolin in hydrophilic organic solvents and structure-antioxidant relationships of luteolin glycosides]. ResearchGate. Available at: [Link]
-
[Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte]. PubMed. Available at: [Link]
-
[this compound | C16H12O6 | CID 5318214]. PubChem. Available at: [Link]
-
(PDF) [Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability]. ResearchGate. Available at: [Link]
-
[Modifications of the 7-Hydroxyl Group of the Transthyretin Ligand Luteolin Provide Mechanistic Insights into Its Binding Properties and High Plasma Specificity]. PLOS One. Available at: [Link]
-
(PDF) [Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte]. ResearchGate. Available at: [Link]
- [Semi-synthesis method for luteolin, galuteolin and luteolin rutinoside].Google Patents.
- [Semi-synthesis method of luteolin and galuteolin as well as luteolin rutinoside].Google Patents.
-
(PDF) [Total Synthesis of Luteolin (I)]. ResearchGate. Available at: [Link]
-
[Chemical structure of 7-O-methylluteolin.]. ResearchGate. Available at: [Link]
-
[Isolation of Luteolin and Luteolin-7- O -glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats]. ResearchGate. Available at: [Link]
-
[How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?]. ResearchGate. Available at: [Link]
-
[Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability]. PubMed Central. Available at: [Link]
-
[A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways]. PubMed Central. Available at: [Link]
-
[7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions]. National Institutes of Health. Available at: [Link]
-
[Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte]. MDPI. Available at: [Link]
-
[Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte]. PubMed Central. Available at: [Link]
Sources
- 1. 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifications of the 7-Hydroxyl Group of the Transthyretin Ligand Luteolin Provide Mechanistic Insights into Its Binding Properties and High Plasma Specificity | PLOS One [journals.plos.org]
- 6. Structure modification of luteolin and the influence of its derivatives on biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosylation of luteolin in hydrophilic organic solvents and structure-antioxidant relationships of luteolin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating Luteolin 7-Methyl Ether in In Vitro Cell-Based Assays
Abstract
Luteolin 7-methyl ether (L7ME), a naturally occurring flavonoid and a methoxylated derivative of luteolin, is gaining significant interest for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of L7ME in various in vitro cell-based assays. We delve into the scientific rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation. The protocols herein are designed to be self-validating systems for investigating the cytotoxic, anti-inflammatory, pro-apoptotic, and antioxidant signaling activities of this compound.
Section 1: Foundational Analysis - Cell Viability and Cytotoxicity
Scientific Rationale
Before investigating the specific molecular mechanisms of any compound, it is imperative to establish its cytotoxic profile. This foundational step determines the appropriate concentration range for subsequent experiments, ensuring that observed effects are due to specific molecular interactions rather than general cellular toxicity. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] The assay relies on the capacity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[4][5] The concentration of the dissolved formazan is directly proportional to the number of metabolically active (viable) cells.[5]
Experimental Workflow: MTT Assay
Caption: General workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (L7ME) stock solution (e.g., 100 mM in DMSO)
-
Appropriate cell line (e.g., RAW 264.7, HeLa, HCT-116)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Avoid using the perimeter wells to minimize the "edge effect."[4] Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation & Treatment: Prepare serial dilutions of L7ME in complete medium from the stock solution. Typical final concentrations for flavonoids range from 1 µM to 100 µM.[7][8][9]
-
Carefully aspirate the old medium from the cells and add 100 µL of the medium containing the different concentrations of L7ME. Also include wells for a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4][6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, first centrifuge the plate at 1,000 x g for 5 minutes.[11] Add 100 µL of DMSO to each well to dissolve the crystals.[5][8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570-590 nm using a microplate reader.[4][5][6]
Data Analysis & Interpretation
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of L7ME that reduces cell viability by 50%. This value is determined by plotting a dose-response curve (% viability vs. log concentration) and using non-linear regression analysis.
-
Expert Insight: For subsequent mechanistic assays, use L7ME at concentrations well below the calculated IC₅₀ (e.g., IC₂₀ or lower) to ensure that the observed effects are specific and not a byproduct of cytotoxicity.
| Parameter | Typical Range for Flavonoids | Reference Cell Lines |
| Experimental Concentrations | 1 - 100 µM | HeLa, HGC-27, A549, HaCaT |
| IC₅₀ Values (48h) | 15 - 80 µM | A549, H460, HGC-27, EC1 |
| Vehicle Control | 0.1% DMSO (final concentration) | All |
Table 1: Representative concentration ranges for in vitro studies of Luteolin and related flavonoids, derived from published data.[1][7][9][10]
Section 2: Investigating Anti-Inflammatory Activity
Scientific Rationale
Chronic inflammation is driven by signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12] Activation of these pathways by stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) leads to the transcription of pro-inflammatory genes, resulting in the production of mediators like nitric oxide (NO) and cytokines such as IL-6 and TNF-α.[13][14] this compound has been demonstrated to reduce the mRNA expression of pro-inflammatory cytokines, including IL-6, in human keratinocytes, suggesting it modulates these key inflammatory pathways.[1][15]
Signaling Pathway Overview
Caption: L7ME is hypothesized to inhibit inflammatory responses by blocking MAPK and NF-κB signaling.
Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol assesses the ability of L7ME to suppress the production of NO and pro-inflammatory cytokines in LPS-stimulated macrophages.
Procedure:
-
Cell Culture & Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of L7ME (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 100 ng/mL.[13] Include a negative control (no LPS) and a positive control (LPS + vehicle).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis and store it at -80°C.
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate in the dark at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
Causality Insight: A reduction in nitrite indicates that L7ME likely inhibits the expression or activity of inducible nitric oxide synthase (iNOS), a key enzyme whose transcription is controlled by NF-κB.[13]
-
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer’s protocol precisely to measure the concentration of these cytokines in the collected supernatant.
-
Trustworthiness: ELISA provides highly specific and sensitive quantification of secreted proteins, validating that L7ME's effect occurs at the level of protein production and release.
-
Section 3: Assessing Antiproliferative and Pro-Apoptotic Effects
Scientific Rationale
A hallmark of cancer is uncontrolled cell proliferation and evasion of apoptosis (programmed cell death). Many flavonoids, including the parent compound luteolin, exert anti-cancer effects by inducing cell cycle arrest and triggering apoptosis.[7][8] Apoptosis is often initiated via the intrinsic (mitochondrial) pathway, characterized by a decreased ratio of anti-apoptotic (e.g., Bcl-2) to pro-apoptotic (e.g., Bax) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of executioner caspases like caspase-3.[7][9]
Apoptosis Signaling Pathway
Caption: L7ME may induce apoptosis by altering the Bax/Bcl-2 ratio and activating caspases.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Seed a suitable cancer cell line (e.g., HeLa, A549) in 6-well plates.[8][10] Treat with L7ME at one or two non-necrotic concentrations (e.g., IC₂₀ and IC₅₀) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer. Analyze the cells immediately using a flow cytometer.
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.[16]
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells.[16]
-
Annexin V (-) / PI (+): Necrotic cells.
-
Expert Insight: A significant increase in the Annexin V (+)/PI (-) population is a strong indicator that L7ME induces apoptosis. This can be confirmed by a supporting assay, such as a Western blot for cleaved PARP or cleaved Caspase-3.[7]
Section 4: Analysis of Antioxidant Signaling Pathways
Scientific Rationale
Cells defend against oxidative stress through endogenous antioxidant systems. A master regulator of this defense is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[17] Under basal conditions, Nrf2 is bound by Keap1 and targeted for degradation. In the presence of activators like certain flavonoids, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[18][19] Luteolin has been shown to be a potent activator of the Nrf2 pathway, making this a key mechanism to investigate for L7ME.[17][18]
The Nrf2-Keap1 Signaling Pathway
Caption: L7ME may activate the Nrf2 pathway by disrupting the Keap1-Nrf2 interaction.
Protocol: Western Blot for Nrf2 Activation and Target Gene Expression
This protocol measures the nuclear accumulation of Nrf2 and the upregulation of its downstream targets, HO-1 and NQO1.
Procedure:
-
Cell Treatment: Culture an appropriate cell line (e.g., C2C12 myoblasts, HepG2) in 6-well plates and treat with non-toxic concentrations of L7ME for various time points (e.g., 4, 8, 24 hours).[17]
-
Protein Extraction:
-
For Nuclear Nrf2: Use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions to isolate nuclear protein extracts.
-
For Total Protein (HO-1, NQO1): Lyse cells in RIPA buffer to obtain whole-cell lysates.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Nrf2 (for nuclear extracts)
-
HO-1 and NQO1 (for whole-cell lysates)
-
Lamin B1 (as a nuclear loading control)
-
β-actin or GAPDH (as a cytoplasmic/whole-cell loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation:
-
An increase in the Nrf2 band intensity in the nuclear fraction compared to the control indicates Nrf2 activation.[19]
-
An increase in the expression of HO-1 and NQO1 in the whole-cell lysates confirms that Nrf2 activation is leading to functional downstream gene expression.[20]
-
Self-Validation: Observing both nuclear translocation of Nrf2 and upregulation of its target genes provides a robust, self-validating dataset confirming the activation of the entire pathway.
References
-
Luo, H., Daddysman, M. K., Rankin, G. O., Jiang, B. H., & Chen, Y. C. (2017). Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450. PubMed Central. [Link]
-
Sreevalsan, S., & Safe, S. (2013). Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function. PubMed Central. [Link]
-
Imran, M., et al. (2019). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. Oncology Letters. [Link]
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Li, Y., et al. (2020). Luteolin induces apoptosis by impairing mitochondrial function and targeting the intrinsic apoptosis pathway in gastric cancer cells. PubMed Central. [Link]
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Soumya, K., et al. (2019). Study of In vitro antioxidant and DNA damage protection activity of a novel luteolin derivative isolated from Terminalia chebula. Journal of Taibah University for Science. [Link]
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Zhang, J., et al. (2017). Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer. Oncology Letters. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Löffler, M., et al. (2023). Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health. PubMed Central. [Link]
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Kitakaze, T., et al. (2020). Low dose of luteolin activates Nrf2 in the liver of mice at start of the active phase but not that of the inactive phase. PLOS One. [Link]
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Chen, Y. C., et al. (2023). Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway. MDPI. [Link]
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Zhang, T., et al. (2024). Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments. Frontiers in Pharmacology. [Link]
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Application Notes & Protocols: Luteolin 7-Methyl Ether as a Reference Standard in Phytochemical Analysis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Luteolin 7-methyl ether as a reference standard in phytochemical analysis. Detailed, field-proven protocols for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), as well as qualitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are presented. The rationale behind experimental choices and the principles of method validation are elucidated to ensure scientific integrity and reproducible results.
Introduction: The Role of this compound in Phytochemical Quality Control
This compound (3',4',5-Trihydroxy-7-methoxyflavone) is a naturally occurring flavone found in various medicinal plants, including Wikstroemia ganpi and Artemisia species.[1][2] Its presence and concentration in plant extracts are often linked to their therapeutic properties, including anti-inflammatory and antioxidant effects.[2][3] In the realm of phytochemical analysis and the development of herbal medicinal products, the use of well-characterized reference standards is paramount for ensuring quality, safety, and efficacy.
A primary reference standard, such as this compound with certified purity, serves as the benchmark against which unknown samples are compared.[1][4] This allows for the accurate quantification of the analyte in a complex matrix, such as a plant extract, and confirms its identity. The methodologies outlined herein are designed to be robust and adhere to the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, ensuring that the analytical procedures are fit for their intended purpose.[5][6][7][8]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the reference standard is crucial for method development.
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | [9][10] |
| Molecular Formula | C₁₆H₁₂O₆ | [1][9][10] |
| Molecular Weight | 300.26 g/mol | [4][9][10] |
| Appearance | Solid (typically a yellow powder) | [10][11] |
| Melting Point | 306 - 308 °C | [10][11] |
| UV-Vis λmax | ~255 nm, ~352 nm | [9] |
Experimental Protocols
The following protocols are provided as a comprehensive guide. It is essential to note that method optimization and validation are necessary when applying these procedures to different sample matrices or using different instrumentation.
Preparation of Standard and Sample Solutions
The accuracy of quantitative analysis begins with the precise preparation of standard and sample solutions.
Protocol 2.1.1: Preparation of this compound Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound primary reference standard.[4] Transfer it to a 10 mL volumetric flask. Dissolve the compound in a small amount of HPLC-grade methanol and then dilute to the mark with the same solvent.[12][13] This stock solution should be stored at 2-8°C and protected from light to prevent degradation.[14]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to be used in the analysis. For HPLC analysis, a typical concentration range for the calibration curve could be 1-100 µg/mL.[14]
Protocol 2.1.2: Preparation of Plant Sample Solution
This protocol describes a general procedure for the extraction of this compound from a dried plant matrix.
-
Extraction: Accurately weigh approximately 1 g of the powdered, dried plant material. Perform an exhaustive extraction using a Soxhlet apparatus with HPLC-grade methanol for 6-8 hours.[5]
-
Concentration: Evaporate the methanolic extract to dryness under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Redissolve the dried extract in distilled water and perform sequential partitioning in a separatory funnel with solvents of increasing polarity: chloroform, diethyl ether, and finally ethyl acetate.[5] this compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.
-
Final Preparation: Evaporate the ethyl acetate fraction to dryness. Reconstitute the residue in a known volume of methanol (e.g., 5 mL).
-
Filtration: Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the quantification of individual compounds in complex mixtures due to its high resolution and sensitivity.
Protocol 2.2.1: HPLC-UV/DAD Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Diode Array Detector (DAD) is suitable.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient elution is often optimal for separating compounds in a complex plant extract. A typical gradient could be:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 352 nm, which corresponds to the Band I absorption maximum of the flavone nucleus.[9]
-
Injection Volume: 10 µL.
-
-
Analysis and Quantification:
-
Inject the prepared working standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the quantification of phytochemicals.
Protocol 2.3.1: HPTLC-Densitometry Method
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, plate heater, and a TLC scanner with appropriate software.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Sample Application: Apply the standard and sample solutions as bands of 6 mm width using an automatic applicator.
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (6:4:0.3, v/v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Scanning: Perform scanning at 353 nm in absorbance-reflection mode.
-
-
Analysis and Quantification:
-
Similar to HPLC, construct a calibration curve from the peak areas of the applied standard solutions.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve. The identity of the band can be confirmed by comparing its Rf value with that of the standard.
-
Qualitative Analysis and Structural Confirmation by LC-MS/MS
LC-MS/MS is a powerful tool for the unambiguous identification of compounds, even at trace levels, by providing both chromatographic separation and mass spectrometric fragmentation data.[7][8]
Protocol 2.4.1: LC-MS/MS Method
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Chromatographic Conditions:
-
Column: A C18 column with a smaller particle size (e.g., ≤ 3.5 µm) is recommended for better resolution and compatibility with MS.[7]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.[8]
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
A gradient similar to the HPLC-UV method can be used, but with a potentially lower flow rate (e.g., 0.2-0.4 mL/min) depending on the ESI source.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound, which has an m/z of 299.
-
Product Ions: Characteristic fragment ions should be monitored. For this compound, prominent fragments would be expected from the loss of a methyl group, retro-Diels-Alder fragmentation of the C-ring, and other characteristic losses. Based on data for similar flavonoids, key transitions to monitor would include m/z 299 → 284 and m/z 299 → 256.[9]
-
-
Confirmation of Identity: The identity of this compound in a sample is confirmed if the peak exhibits the same retention time and the same precursor-to-product ion transitions with the same relative intensities as the authentic reference standard.
Method Validation and Data Interpretation
According to ICH guidelines, any analytical method used for quantitative analysis must be validated to ensure its suitability.[6][7][8] Key validation parameters are summarized below. While specific values for this compound are not extensively published, the following table provides representative data for Luteolin, which can serve as a benchmark during method development.
| Parameter | HPLC | HPTLC | Rationale and Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | > 0.99 | > 0.99 | Demonstrates a proportional relationship between concentration and response. r² should be close to 1.[14] |
| Range (µg/mL or ng/band) | 1.0 - 500 µg/mL[14] | 200 - 1000 ng/band[9] | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[5] |
| Limit of Detection (LOD) | 0.11 µg/mL[9] | 42.6 ng/band[9] | The lowest amount of analyte that can be detected but not necessarily quantified. Often determined at a signal-to-noise ratio of 3:1.[5] |
| Limit of Quantitation (LOQ) | 0.35 µg/mL[9] | 129.08 ng/band[9] | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[5] |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.3 - 100.6% | The closeness of the test results to the true value. Assessed by recovery studies of spiked samples.[14] |
| Precision (%RSD) | < 2% | < 2% | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).[14] |
Workflow and Visualization
The following diagrams illustrate the logical flow of the phytochemical analysis process.
Caption: Workflow for Phytochemical Analysis.
Conclusion
This compound is a valuable reference standard for the quality control of herbal medicines and plant-derived products. The HPLC, HPTLC, and LC-MS/MS protocols detailed in this application note provide a robust framework for its accurate quantification and identification. Adherence to these methodologies, coupled with rigorous method validation, will ensure the generation of reliable and reproducible data, which is essential for regulatory compliance and the development of safe and effective natural health products.
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Rapid and sensitive High-Performance Thin-Layer Chromatographic (HPTLC) method for identification and quantification of luteolin. (n.d.). Journal of Planar Chromatography – Modern TLC. Retrieved January 10, 2026, from [Link]
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Separation of a Mixture of Luteolin-7-rutinoside and Luteolin-7-neohesperidoside Isolated from Ligustrum vulgare L. (2010). AKJournals. Retrieved January 10, 2026, from [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved January 10, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures. (2023, November 30). European Medicines Agency. Retrieved January 10, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 10, 2026, from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 10, 2026, from [Link]
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Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (2021, December 8). PubMed Central. Retrieved January 10, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]
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Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. (2022, February 13). Research, Society and Development. Retrieved January 10, 2026, from [Link]
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Stability testing on typical flavonoid containing herbal drugs. (2003). Ingenta Connect. Retrieved January 10, 2026, from [Link]
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Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024, August 6). Pharmaceutical Sciences. Retrieved January 10, 2026, from [Link]
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The UVA and aqueous stability of flavonoids is dependent on B-ring substitution. (2012, July 18). PubMed. Retrieved January 10, 2026, from [Link]
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Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
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Showing metabocard for this compound (HMDB0037339). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link]
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Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
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Preparation of Standard Solutions. (2010, September 27). Pharmaguideline. Retrieved January 10, 2026, from [Link]
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Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). News-Medical.net. Retrieved January 10, 2026, from [Link]
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Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis. (n.d.). ACTA BIOLOGICA CRACOVIENSIA Series Botanica. Retrieved January 10, 2026, from [Link]
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Qualitative tests for preliminary phytochemical screening: An overview. (2020, February 19). International Journal of Chemical Studies. Retrieved January 10, 2026, from [Link]
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(PDF) Qualitative tests for preliminary phytochemical screening: An overview. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases. (2023, November 22). PubMed Central. Retrieved January 10, 2026, from [Link]
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Stability of the Antioxidant Activity of Flavonoids after Gamma Irradiation. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]
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How To Make A Standard Solution. (2024, July 17). The Chemistry Blog. Retrieved January 10, 2026, from [Link]
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Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Effect of this compound (4) on the expressions of... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Validation of HPTLC method for the analysis of luteolin in Cardiospermum halicacabum Linn. (n.d.). International Journal of Green Pharmacy. Retrieved January 10, 2026, from [Link]
-
Validation of HPTLC method for the analysis of luteolin in Cardiospermum halicacabum Linn. (n.d.). International Journal of Green Pharmacy. Retrieved January 10, 2026, from [Link]
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Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. (2020, July 15). ResearchGate. Retrieved January 10, 2026, from [Link]
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Application Notes and Protocols: Measuring Cell Viability with an MTT Assay Following Treatment with Luteolin 7-Methyl Ether
Introduction: Unveiling the Cytotoxic Potential of Luteolin 7-Methyl Ether
This compound, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. As a derivative of the well-studied luteolin, this methoxyflavone presents a compelling candidate for drug discovery and development. A fundamental step in evaluating the anti-cancer potential of any compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a cornerstone for this initial assessment, offering a robust, colorimetric method to quantify cellular metabolic activity, which serves as an indicator of cell viability.[1][2]
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines. Beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, ensuring a thorough understanding of the protocol and fostering the generation of reliable and reproducible data.
Scientific Principles: The Chemistry of Cell Viability
The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases in living cells.[3] These enzymes, such as succinate dehydrogenase, are integral to cellular respiration and are only active in metabolically viable cells. The assay utilizes the yellow tetrazolium salt, MTT, which is reduced by these mitochondrial enzymes to form an insoluble purple formazan product.[3][4] This conversion is the linchpin of the assay; the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[2][5] The insoluble formazan crystals are then solubilized using a solvent, typically dimethyl sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer, usually at a wavelength between 550 and 600 nm.[1][5]
This compound: A Profile
This compound, also known as hydroxygenkwanin, is a flavonoid distinguished by a methyl group at the 7-hydroxyl position of the luteolin backbone.[1] This structural modification can influence its bioavailability and biological activity compared to its parent compound.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Design and Optimization
A well-designed experiment is critical for obtaining meaningful data. Several factors must be considered and optimized before proceeding with the full assay.
Cell Seeding Density
The optimal cell seeding density is crucial for a successful MTT assay. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and cell death, independent of the compound's effect. It is essential to determine the linear range of the assay for your specific cell line, where the absorbance is directly proportional to the cell number.
| Cell Line Type | Recommended Seeding Density (cells/well in 96-well plate) |
| Adherent (e.g., A549, MCF-7) | 1,000 - 100,000 |
| Suspension (e.g., Jurkat) | 10,000 - 200,000 |
| Note: These are general guidelines. The optimal density must be determined empirically for each cell line. |
This compound Concentration Range
Based on available data, this compound has shown cytotoxic effects in the micromolar range. For instance, in A549 lung cancer cells, the IC50 (the concentration at which 50% of cell growth is inhibited) was found to be approximately 22 µM.[1] Therefore, a sensible starting concentration range for an initial screen would be from 0.1 µM to 100 µM. A serial dilution is recommended to cover this range effectively.
Controls
Appropriate controls are non-negotiable for a valid MTT assay:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This is crucial as the solvent itself can have cytotoxic effects at higher concentrations. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5%.
-
Untreated Control: Cells incubated in culture medium only. This represents 100% cell viability.
-
Blank Control: Wells containing only culture medium and MTT reagent, without cells. This is used to subtract the background absorbance.
Detailed Protocol: MTT Assay for this compound
This protocol is designed for adherent cells in a 96-well plate format. Modifications for suspension cells are noted where applicable.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in cell culture grade DMSO to a final concentration of 10 mM.
-
Gently vortex to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex until the MTT is completely dissolved.
-
Filter-sterilize the solution through a 0.22 µm filter to remove any insoluble particles.
-
Store at 4°C, protected from light, for up to one month.
-
Experimental Workflow
Caption: Workflow of the MTT assay for this compound.
Step-by-Step Procedure
-
Cell Seeding:
-
For adherent cells, harvest a sub-confluent culture using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the predetermined optimal seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
For suspension cells, directly seed the cells at the optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remember to account for the 100 µL of medium already in the wells.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Add 100 µL of medium containing the vehicle (DMSO at the highest concentration used for the compound) to the vehicle control wells.
-
Add 100 µL of fresh complete medium to the untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Dose-Response Curve: Plot the percentage of cell viability against the concentration of this compound. This will generate a dose-response curve.
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined from the dose-response curve using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of reagents or medium with bacteria or yeast. | Use sterile techniques and filter-sterilize all solutions. |
| Phenol red in the medium can interfere with absorbance readings. | Use phenol red-free medium for the MTT incubation step. | |
| Low absorbance signal | Cell seeding density is too low. | Optimize cell seeding density by performing a cell titration experiment. |
| Insufficient incubation time with MTT. | Increase the MTT incubation time (up to 4 hours). | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure the cell suspension is homogenous by gentle mixing before and during plating. |
| "Edge effect" in the 96-well plate due to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium. |
Conclusion
The MTT assay is a powerful and accessible tool for assessing the cytotoxic potential of compounds like this compound. By following this detailed protocol and understanding the underlying scientific principles, researchers can generate reliable and reproducible data that is crucial for the advancement of drug discovery and development. Careful optimization of experimental parameters and the inclusion of appropriate controls are paramount to the success and validity of the assay.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Ahmad, B., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin 3'-methyl ether 7-malonylglucoside | C25H24O14 | CID 44258201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantifying the Anti-Migratory Effects of Luteolin 7-Methyl Ether using a Wound Healing Assay
Introduction: The Critical Role of Cell Migration in Health and Disease
Cell migration is a fundamental biological process, integral to a vast array of physiological and pathological phenomena, from embryonic development and immune response to wound healing and cancer metastasis.[1] The orchestrated movement of cells is governed by a complex network of intracellular signaling pathways that respond to extracellular cues.[2][3][4] Dysregulation of these migratory processes can lead to severe pathologies, making the identification of novel therapeutic agents that can modulate cell migration a significant area of research in drug discovery and development.
Luteolin, a naturally occurring flavonoid found in many plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6][7][8] A growing body of evidence suggests that luteolin can inhibit cell migration and invasion in various cancer cell lines by targeting key signaling pathways.[5][6][9][10][11] Luteolin 7-methyl ether, a derivative of luteolin, has also been shown to possess potent anti-inflammatory properties.[12][13] Given the intricate link between inflammation and cell migration, this compound presents itself as a promising candidate for investigation as a modulator of cellular motility.
This application note provides a detailed, step-by-step protocol for utilizing the in vitro wound healing (or "scratch") assay to assess the effect of this compound on the collective migration of a confluent cell monolayer. This simple and cost-effective method allows for the quantitative analysis of cell migration over time, providing valuable insights into the potential therapeutic efficacy of this compound.[14]
Principle of the Wound Healing Assay
The wound healing assay is based on a straightforward principle: a "wound" or cell-free gap is created in a confluent monolayer of cultured cells.[14][15] The ability of the cells at the edges of this gap to migrate and close the "wound" is monitored over a period of time, typically using phase-contrast microscopy. By comparing the rate of wound closure in the presence and absence of a test compound, such as this compound, researchers can quantify its effect on cell migration.[14][16]
Experimental Workflow
The following diagram illustrates the key stages of the wound healing assay for assessing the impact of this compound on cell migration.
Caption: A schematic overview of the wound healing assay workflow.
Materials and Reagents
Cell Culture:
-
Adherent cell line of interest (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), Fibroblasts, or a cancer cell line like MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
Test Compound:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile (for dissolving the compound)
Assay Reagents & Equipment:
-
Phase-contrast microscope with a camera
-
Live-cell imaging system (optional, but recommended for time-lapse)
-
Cell culture incubator (37°C, 5% CO2)
Detailed Step-by-Step Protocol
Part 1: Cell Seeding and Culture
-
Cell Culture: Maintain the chosen cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Plating: Resuspend the cell pellet in fresh complete medium and perform a cell count. Seed the cells into 12- or 24-well plates at a density that will allow them to form a confluent monolayer within 24 hours.[16][17] Expert Tip: The optimal seeding density is cell-line dependent and should be determined empirically. A confluent monolayer is crucial for creating a distinct cell-free gap.
Part 2: Wound Creation and Treatment
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Subsequently, prepare serial dilutions in serum-free or low-serum (e.g., 1% FBS) medium to achieve the desired final concentrations. Rationale: High serum concentrations can contain growth factors that promote cell migration and proliferation, potentially masking the effect of the test compound. A vehicle control containing the same final concentration of DMSO should always be included.
-
Creating the "Wound": Once the cells have formed a confluent monolayer, carefully aspirate the culture medium. Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer with a firm and consistent pressure.[14][17] To ensure consistency, a second scratch perpendicular to the first can be made to create a cross-shaped wound.[16][17]
-
Washing: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.[16][17] This step is critical for obtaining a clean and well-defined wound area for imaging.
-
Treatment: Aspirate the PBS and add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.
Part 3: Image Acquisition and Analysis
-
Initial Imaging (T=0): Immediately after adding the treatment, place the plate on the microscope stage and capture images of the wound in each well using a phase-contrast microscope at 4x or 10x magnification.[17] It is essential to have consistent imaging parameters (light intensity, focus) for all wells and time points. Pro-Tip: Make markings on the bottom of the plate to ensure you are imaging the same field of view at each time point.
-
Time-Lapse Imaging: Place the plate in a 37°C incubator with 5% CO2. Capture images of the same wound areas at regular intervals (e.g., every 4, 6, 8, or 12 hours) for a total duration of 24 to 48 hours, or until the wound in the control wells is nearly closed.[17]
-
Image Analysis and Quantification: Utilize image analysis software like ImageJ to quantify the area of the wound at each time point.[18][19][20][21]
-
Manual Tracing: The "Polygon selections" tool can be used to manually outline the cell-free area.
-
Semi-automated Plugins: Plugins such as "Wound_healing_size_tool" or "CSMA" can provide more objective and high-throughput analysis.[18][19][20][22] These tools often use edge detection algorithms to automatically identify the wound area.[21]
-
-
Data Calculation: Calculate the percentage of wound closure at each time point for each condition using the following formula:
% Wound Closure = [ (Wound Area at T=0 - Wound Area at T=x) / Wound Area at T=0 ] * 100
Data Presentation and Interpretation
The quantitative data obtained from the wound healing assay should be summarized in a clear and organized manner.
Table 1: Effect of this compound on Wound Closure
| Treatment Concentration | Average Wound Area (pixels²) at T=0 | Average Wound Area (pixels²) at T=24h | % Wound Closure at T=24h |
| Vehicle Control (DMSO) | Value | Value | Value |
| 10 µM this compound | Value | Value | Value |
| 25 µM this compound | Value | Value | Value |
| 50 µM this compound | Value | Value | Value |
Note: The data in this table is for illustrative purposes only. Actual values will depend on the cell line and experimental conditions.
A dose-dependent decrease in the percentage of wound closure in the this compound-treated groups compared to the vehicle control would indicate an inhibitory effect on cell migration.
Potential Mechanism of Action and Signaling Pathways
Cell migration is a highly regulated process involving the coordination of numerous signaling pathways that control cytoskeletal dynamics, cell-matrix adhesions, and cell polarity.[2][3] Based on the known effects of the parent compound, luteolin, and the anti-inflammatory properties of this compound, we can hypothesize potential mechanisms of action.
Luteolin has been shown to inhibit cell migration by targeting several key signaling molecules and pathways, including:
-
Focal Adhesion Kinase (FAK) and Src: Luteolin can suppress the phosphorylation of FAK and Src, which are crucial for the formation and turnover of focal adhesions that link the cell's cytoskeleton to the extracellular matrix.[5]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and migration. Luteolin has been observed to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR.[6][23]
-
MEK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including MEK and ERK, plays a significant role in cell migration. Luteolin has been shown to modulate this pathway to exert its anti-migratory effects.[9]
-
Rho GTPases: This family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, which provides the protrusive force for cell movement.[3][4] Luteolin can downregulate the expression of these proteins.[5]
Given that inflammatory processes often involve the activation of similar signaling pathways (e.g., NF-κB, MAPKs) that also regulate cell migration, it is plausible that this compound exerts its anti-migratory effects through the modulation of these interconnected pathways.[24][25][26]
Caption: A diagram of potential signaling pathways involved in cell migration that may be inhibited by this compound.
Conclusion
The wound healing assay is a robust and accessible method for screening and characterizing the effects of compounds on collective cell migration. This application note provides a comprehensive protocol for assessing the anti-migratory potential of this compound. By quantifying the inhibition of wound closure and exploring the underlying molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of this promising natural compound for diseases characterized by aberrant cell migration.
References
Sources
- 1. Cell Migration Signalling and Mechanisms. | Anticancer Research [ar.iiarjournals.org]
- 2. Signaling pathways that control cell migration: models and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Luteolin attenuates migration and invasion of lung cancer cells via suppressing focal adhesion kinase and non-receptor tyrosine kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin reduces migration of human glioblastoma cell lines via inhibition of the p-IGF-1R/PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin exerts pro-apoptotic effect and anti-migration effects on A549 lung adenocarcinoma cells through the activation of MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Luteolin Inhibits Vascular Smooth Muscle Cell Proliferation and Migration by Inhibiting TGFBR1 Signaling [frontiersin.org]
- 11. Effect of luteolin on proliferation and migration of human lung cancer cell line H460 [zhqkyx.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. med.virginia.edu [med.virginia.edu]
- 18. CSMA: An ImageJ Plugin for the Analysis of Wound Healing Assays - Article (Preprint v1) by Tri T. Pham et al. | Qeios [qeios.com]
- 19. clyte.tech [clyte.tech]
- 20. An image J plugin for the high throughput image analysis of in vitro scratch wound healing assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biii.eu [biii.eu]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases [frontiersin.org]
- 26. mdpi.com [mdpi.com]
Application Note: Quantifying the Anti-Inflammatory Efficacy of Luteolin 7-Methyl Ether on IL-6 and TNF-α Expression in HaCaT Keratinocytes
An Application Guide by Gemini Scientific
Scientific Introduction & Rationale
The skin serves as the body's primary defense, a dynamic barrier that is not merely physical but also immunologically active. Keratinocytes, which constitute the vast majority of epidermal cells, are key players in cutaneous immunity.[1][2] Upon encountering pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or damage-associated molecular patterns (DAMPs), keratinocytes initiate an inflammatory cascade by releasing a host of signaling molecules, including pro-inflammatory cytokines.[3][4][5]
Among the most pivotal of these cytokines are Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a primary mediator in many inflammatory skin conditions, driving downstream responses that include the up-regulation of other cytokines like IL-1 and IL-6.[6][7] IL-6 is a pleiotropic cytokine that contributes to both the acute and chronic phases of inflammation, influencing immune cell differentiation and the synthesis of acute-phase proteins.[8][9] Dysregulation of these cytokines is a hallmark of various inflammatory skin diseases, including psoriasis and atopic dermatitis.[6][10] Consequently, the HaCaT cell line, a spontaneously immortalized human keratinocyte line, provides a robust and reproducible in vitro model for studying cutaneous inflammation and screening potential therapeutic agents.[11][12][13]
Flavonoids, a class of polyphenolic compounds found in plants, are widely recognized for their antioxidant and anti-inflammatory properties.[14][15] Luteolin, in particular, has been shown to suppress inflammatory pathways, primarily by inhibiting the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[16][17][18] Luteolin 7-methyl ether, a derivative of luteolin, has demonstrated specific anti-inflammatory activity in keratinocytes, reducing IL-6 expression and showing potential as a therapeutic agent for atopic dermatitis.[19][20]
This application note provides a comprehensive, field-proven guide for researchers to reliably measure the inhibitory effects of this compound on IL-6 and TNF-α expression in an LPS-induced HaCaT cell inflammation model. We present detailed, step-by-step protocols for cell culture, inflammatory induction, and quantitative analysis at both the mRNA (RT-qPCR) and secreted protein (ELISA) levels.
Overall Experimental Workflow
The experimental design is structured to first establish a reliable inflammatory response in HaCaT cells and then to quantify the modulatory effects of this compound. The process involves cell seeding, pre-treatment with the test compound, stimulation with an inflammatory agent, and subsequent collection of samples for gene and protein expression analysis.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| HaCaT Cell Line | ATCC or equivalent | N/A |
| DMEM, High Glucose | Gibco / Thermo Fisher | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco / Thermo Fisher | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco / Thermo Fisher | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco / Thermo Fisher | 25200056 |
| PBS, pH 7.4 (calcium/magnesium-free) | Gibco / Thermo Fisher | 10010023 |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | L4391 |
| This compound | Cayman Chemical | 17793 |
| RNA Extraction Kit (e.g., RNeasy) | QIAGEN | 74104 |
| cDNA Synthesis Kit | Bio-Rad / Thermo Fisher | 1708891 |
| SYBR Green qPCR Master Mix | Bio-Rad / Thermo Fisher | 1725121 |
| Human IL-6 ELISA Kit | R&D Systems / Abcam | DY206 / ab178013 |
| Human TNF-α ELISA Kit | R&D Systems / Abcam | DY210 / ab181421 |
| Nuclease-free Water | Ambion / Thermo Fisher | AM9937 |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
Detailed Experimental Protocols
HaCaT Cell Culture and Maintenance
Causality: Proper cell culture technique is foundational. Maintaining cells in a sub-confluent state (75-80%) ensures they are in the logarithmic growth phase, leading to more consistent and reproducible responses to stimuli.[21] Over-confluency can induce differentiation or stress, altering baseline cytokine expression.
Protocol:
-
Culture HaCaT cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12][22]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Renew the culture medium every 2-3 days.
-
When cells reach 75-80% confluency, passage them. a. Aspirate the medium and rinse the cell monolayer once with 5-10 mL of sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[12] c. Neutralize the trypsin by adding 7-8 mL of complete culture medium. d. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1,500 rpm (approx. 200 x g) for 5 minutes. e. Discard the supernatant, resuspend the cell pellet in 10 mL of fresh medium, and re-seed into new flasks at a 1:5 to 1:10 split ratio.
Inflammatory Challenge & this compound Treatment
Causality: LPS is a potent inducer of inflammation in keratinocytes via the Toll-like receptor 4 (TLR4) pathway, which robustly activates NF-κB and leads to the transcription of IL6 and TNF genes.[4][5] A concentration of 1-10 µg/mL is typically sufficient to elicit a strong, measurable response without causing excessive cell death.[3][23] Pre-treating with this compound allows the compound to enter the cells and be present to counteract the inflammatory signaling immediately upon LPS stimulation.
Protocol:
-
Cell Seeding: Seed HaCaT cells into multi-well plates (e.g., 6-well for RNA, 24-well for ELISA) at a density that will result in ~80% confluency on the day of the experiment (e.g., 2.5 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM). Create serial dilutions in culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25 µM). Note: The final DMSO concentration in all wells, including controls, should be kept constant and low (<0.1%) to avoid solvent-induced effects.
-
Pre-treatment: Aspirate the medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 2-3 hours.
-
Inflammatory Stimulation: Add LPS directly to the wells to a final concentration of 10 µg/mL (or a pre-determined optimal concentration).[23] Do not add LPS to the "Unstimulated Control" wells.
-
Incubation: Incubate the plates for the desired time points.
-
Sample Collection:
-
ELISA: Carefully collect the culture supernatant from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any cell debris. Transfer the cleared supernatant to new tubes and store at -80°C until analysis.[8][26]
-
RT-qPCR: Aspirate the remaining medium, wash the cell monolayer once with cold PBS, and then add lysis buffer directly to the wells as per the RNA extraction kit manufacturer's protocol. Store lysates at -80°C or proceed directly to RNA extraction.
-
Gene Expression Analysis by RT-qPCR
Principle: This two-step process first converts mRNA into more stable complementary DNA (cDNA) via reverse transcription. The subsequent quantitative PCR (qPCR) amplifies the target genes (IL-6, TNF-α) and a reference gene in real-time. The rate of amplification, measured by SYBR Green fluorescence, allows for the quantification of initial mRNA levels. The ΔΔCt method is used to calculate the fold change in gene expression relative to a control group.[11]
Protocol:
-
RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit (e.g., QIAGEN RNeasy) according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio ~1.8-2.0) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mix in a 96-well plate:
-
10 µL 2X SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA (e.g., 1:10 dilution)
-
6 µL Nuclease-free Water
-
Total Volume: 20 µL
-
-
Primer Sequences (Human):
Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') IL-6 GGTACATCCTCGACGGCATCT GTGCCTCTTTGCTGCTTTCAC TNF-α CCTCTCTCTAATCAGCCCTCTG GAGGACCTGGGAGTAGATGAG | GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
-
Thermal Cycling: Run the plate on a real-time PCR instrument with a standard cycling protocol (example):
-
Initial Denaturation: 95°C for 3 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec[11]
-
-
Melt Curve Analysis: To verify product specificity.
-
Protein Secretion Analysis by ELISA
Principle: The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) quantifies the amount of secreted cytokine protein. Wells are pre-coated with a capture antibody specific to the target cytokine. The supernatant (containing the cytokine) is added, followed by a biotinylated detection antibody. An enzyme-conjugate (e.g., Streptavidin-HRP) binds to the detection antibody, and a substrate is added, producing a colorimetric signal proportional to the amount of cytokine present.[27][28]
Protocol:
-
Follow the manufacturer's protocol for the chosen commercial Human IL-6 and TNF-α ELISA kits.[9][28]
-
General Steps: a. Prepare standard dilutions to generate a standard curve. b. Add standards, controls, and thawed supernatant samples to the appropriate wells of the antibody-coated plate. c. Incubate as directed (typically 1-2 hours at room temperature). d. Wash the plate multiple times with the provided wash buffer. e. Add the detection antibody and incubate. f. Wash the plate. g. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate. h. Wash the plate. i. Add the TMB substrate solution and incubate in the dark until color develops (typically 10-20 minutes). j. Add the Stop Solution. k. Read the absorbance at 450 nm on a microplate reader.
Data Analysis and Presentation
RT-qPCR Data Analysis
-
Calculate the average Ct value for each sample and gene.
-
Normalize the data to the housekeeping gene (GAPDH): ΔCt = Ct(target gene) - Ct(GAPDH) .
-
Normalize to the control group (e.g., Unstimulated): ΔΔCt = ΔCt(sample) - ΔCt(control) .
-
Calculate the fold change: Fold Change = 2-ΔΔCt .[11]
ELISA Data Analysis
-
Generate a standard curve by plotting the absorbance (OD) versus the concentration of the standards.
-
Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of IL-6 and TNF-α in the unknown samples from the standard curve.
-
Results are typically expressed as pg/mL or ng/mL.
Example Data Presentation
Table 1: Effect of this compound on IL-6 and TNF-α mRNA Expression (Hypothetical Data)
| Treatment Group | IL-6 mRNA (Fold Change) | TNF-α mRNA (Fold Change) |
|---|---|---|
| Control (Unstimulated) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (10 µg/mL) | 150.5 ± 12.3 | 95.8 ± 8.7 |
| LPS + Luteolin-7-ME (5 µM) | 85.2 ± 7.9* | 50.1 ± 5.5* |
| LPS + Luteolin-7-ME (10 µM) | 40.7 ± 4.1** | 22.6 ± 3.1** |
| LPS + Luteolin-7-ME (25 µM) | 15.3 ± 2.5*** | 8.9 ± 1.8*** |
*Data are mean ± SD. Statistical significance vs. LPS group: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of this compound on IL-6 and TNF-α Protein Secretion (Hypothetical Data)
| Treatment Group | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
|---|---|---|
| Control (Unstimulated) | < 1.6 | < 3.1 |
| LPS (10 µg/mL) | 2150.4 ± 180.6 | 1345.7 ± 112.9 |
| LPS + Luteolin-7-ME (5 µM) | 1288.1 ± 105.2* | 750.3 ± 68.4* |
| LPS + Luteolin-7-ME (10 µM) | 650.9 ± 55.7** | 312.8 ± 40.1** |
| LPS + Luteolin-7-ME (25 µM) | 212.5 ± 28.3*** | 98.5 ± 15.6*** |
*Data are mean ± SD. Statistical significance vs. LPS group: *p<0.05, **p<0.01, **p<0.001.
Putative Mechanism of Action
Luteolin and its derivatives are known to exert their anti-inflammatory effects by intervening in key signaling pathways. The canonical pathway activated by LPS involves the TLR4 receptor, which leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes, including IL6 and TNF.[5][16] this compound likely inhibits this process, potentially by preventing IκBα degradation or the nuclear translocation of p65, thereby silencing pro-inflammatory gene expression.[16][17]
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Dai, X., et al. (2017). Epidermal keratinocytes sense dsRNA via the NLRP3 inflammasome, mediating interleukin (IL)-1β and IL-18 release. Journal of Allergy and Clinical Immunology. [Link]
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Kubera, M., et al. (2017). Immune-Regulatory and Molecular Effects of Antidepressants on the Inflamed Human Keratinocyte HaCaT Cell Line. Pharmacology. [Link]
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Lee, S. H., et al. (2009). Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets. International Journal of Molecular Medicine. [Link]
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Li, S., et al. (2018). Schizandrin A Alleviates LPS-Induced Injury in Human Keratinocyte Cell Hacat Through a MicroRNA-127-Dependent Regulation. Cellular Physiology and Biochemistry. [Link]
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Lee, J., et al. (2024). Anti-Inflammatory Activity of Compounds Isolated from Digitalis purpurea L. in TNF-α/IFN-γ-Induced HaCaT Keratinocytes and a Three-Dimensionally Reconstructed Human Skin Model. Molecules. [Link]
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Lu, C-Y., et al. (2022). LPS triggers IL-1β, IL-6, IL-8, and TNF-α secretion. ResearchGate. [Link]
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Chen, C. Y., et al. (2007). Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages. British Journal of Pharmacology. [Link]
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Kim, J. H., et al. (2014). Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells. Molecules. [Link]
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Puar, Y. R., et al. (2016). Assessment of Anti-TNF-α Activities in Keratinocytes Expressing Inducible TNF- α: A Novel Tool for Anti-TNF-α Drug Screening. PLoS One. [Link]
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Analysis of TRPV1 ion channel activity in the presence of Luteolin 7-methyl ether
Application Note & Protocol
Topic: Analysis of TRPV1 Ion Channel Activity in the Presence of Luteolin 7-methyl ether
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting TRPV1 with Novel Flavonoids
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel renowned for its role as a critical integrator of noxious stimuli.[1][2][3] Expressed predominantly in primary sensory neurons, TRPV1 is activated by a diverse range of physical and chemical triggers, including high temperatures (>43°C), acidic conditions, and pungent plant-derived compounds like capsaicin.[2][4][5][6] Upon activation, TRPV1 permits the influx of cations, primarily Ca2+ and Na+, leading to neuronal depolarization, action potential firing, and the sensation of pain.[4][7][8] Its central role in nociception and neurogenic inflammation makes it a high-priority target for the development of novel analgesic and anti-inflammatory therapeutics.[8][9][10]
Flavonoids, a class of natural polyphenolic compounds, are gaining significant attention for their potential to modulate ion channel activity.[11][12][13][14] this compound, a 7-O-methylated flavone, has demonstrated anti-inflammatory properties and has been shown to reduce the expression of TRPV1 in keratinocytes under inflammatory conditions.[15][16] This observation raises a compelling question: does this compound exert a direct modulatory effect on the function of the TRPV1 channel itself?
This guide provides a comprehensive framework and detailed protocols for investigating the direct impact of this compound on TRPV1 channel activity. We present two gold-standard methodologies—whole-cell patch-clamp electrophysiology and ratiometric calcium imaging—to deliver a robust, multi-faceted analysis suitable for academic research and preclinical drug discovery.
Scientific Rationale and Experimental Design
The core hypothesis of this investigation is that this compound directly interacts with the TRPV1 channel to modulate its gating properties, likely resulting in an inhibitory effect. To test this, our experimental design relies on eliciting a consistent and measurable activation of TRPV1 using its canonical agonist, capsaicin, and then quantifying any changes to this activation in the presence of this compound.
-
Whole-Cell Patch-Clamp Electrophysiology: This technique offers unparalleled temporal resolution and direct measurement of the ion flow through the channel population of a single cell.[17][18] By clamping the cell membrane at a fixed voltage (e.g., -60 mV), we can isolate and quantify the inward currents generated by TRPV1 activation. This allows for a precise determination of whether this compound inhibits the channel, alters its activation kinetics, or promotes desensitization.
-
Fluorescence-Based Calcium Imaging: This high-throughput method measures a key downstream consequence of TRPV1 activation: the influx of extracellular calcium.[3][19][20] Using fluorescent indicators like Fluo-4 or Fura-2, we can monitor changes in intracellular Ca2+ concentration ([Ca2+]i) across a population of cells.[6][19] This assay provides a robust functional readout of channel activity and is highly amenable to screening and dose-response analysis.
By employing both techniques, researchers can build a comprehensive profile of the compound's effect, from the biophysical (ion current) to the cellular (calcium signaling) level.
Methodology: Reagents and Equipment
Cell Line and Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 (hTRPV1-HEK293).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM).
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 500 µg/mL G418 for selection.
-
Equipment: Standard cell culture incubator (37°C, 5% CO2), biosafety cabinet, microscopes.
Compounds and Solutions
-
Test Compound: this compound (dissolved in DMSO to create a 10-50 mM stock).
-
Positive Control Agonist: Capsaicin (10 mM stock in Ethanol or DMSO).
-
Antagonist Control: Capsazepine (10 mM stock in DMSO).
-
Vehicle Control: DMSO or Ethanol at a final concentration matching the test compounds (typically ≤0.1%).
Electrophysiology
| Component | Intracellular (Pipette) Solution (mM) | Extracellular (Bath) Solution (mM) |
| CsCl | 140 | - |
| NaCl | - | 140 |
| KCl | - | 5 |
| MgCl2 | 2 | 1 |
| CaCl2 | - | 2 |
| HEPES | 10 | 10 |
| EGTA | 5 | - |
| Mg-ATP | 4 | - |
| Na-GTP | 0.4 | - |
| pH | Adjusted to 7.2 with CsOH | Adjusted to 7.4 with NaOH |
| Osmolarity | ~290 mOsm | ~310 mOsm |
Expert Insight: The use of Cesium (Cs+) in the pipette solution is a critical choice to block endogenous voltage-gated potassium channels.[9] This effectively isolates the non-selective cation current flowing through the TRPV1 channels, preventing contamination from outward K+ currents and ensuring a clean signal.
Calcium Imaging
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Indicator: Fluo-4 AM or Fura-2 AM (5 mM stock in DMSO).
-
Loading Enhancer: Pluronic F-127 (20% solution in DMSO).
Experimental Workflow Visualization
Caption: High-level experimental workflow from cell preparation to data analysis.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the direct measurement of TRPV1 ion currents.
-
Preparation:
-
Plate hTRPV1-HEK293 cells onto glass coverslips 24-48 hours before recording. Aim for 50-70% confluency.
-
Prepare fresh extracellular and intracellular solutions (see table above).
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[9]
-
-
Establishing a Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a target cell with the micropipette while applying slight positive pressure.
-
Upon touching the cell membrane, release the positive pressure to form a high-resistance Giga-ohm (GΩ) seal.[18]
-
Apply brief, gentle suction to rupture the cell membrane, achieving the whole-cell configuration.[17]
-
Set the holding potential to -60 mV.[9] Allow the cell to stabilize for 3-5 minutes.
-
-
Data Acquisition Protocol:
-
Baseline: Record the baseline current for 30-60 seconds.
-
Positive Control: Perfuse the cell with a solution containing a known concentration of Capsaicin (e.g., 100 nM - 1 µM) to elicit a robust inward current. This confirms the cell's responsiveness and establishes the maximum response.
-
Washout: Wash the cell with the extracellular solution until the current returns to baseline.
-
Test Compound Incubation: Perfuse the cell with a solution containing the desired concentration of this compound for 2-5 minutes.
-
Co-application: While still in the presence of this compound, co-apply the same concentration of Capsaicin used previously.
-
Final Washout: Wash with extracellular solution to conclude the recording for that cell.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current during the initial Capsaicin application (I_capsaicin).
-
Measure the peak amplitude of the inward current during the co-application of Capsaicin and this compound (I_test).
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (I_test / I_capsaicin)) * 100
-
Repeat for multiple cells and concentrations to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Fluorescence-Based Calcium Imaging
This protocol provides a higher-throughput method to assess TRPV1 function across a cell population.
-
Cell Preparation:
-
Seed hTRPV1-HEK293 cells into black-walled, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay.[20] Incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer in the assay buffer (HBSS) containing 2-5 µM Fluo-4 AM (or Fura-2 AM) and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Leave 100 µL of buffer in each well after the final wash.
-
-
Assay Performance (using a fluorescence plate reader):
-
Baseline Measurement: Place the plate in the reader and acquire a stable baseline fluorescence reading for 1-2 minutes.
-
Compound Addition: Add 20 µL of this compound at various concentrations (or vehicle control) to the appropriate wells. Incubate for 5-10 minutes.
-
Stimulation: Add 25 µL of Capsaicin (at a concentration known to elicit a strong response, e.g., EC80) to all wells simultaneously using the instrument's injection system.
-
Signal Detection: Immediately begin recording the fluorescence signal every 1-2 seconds for 3-5 minutes to capture the entire calcium transient.[20]
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the response by dividing ΔF by the baseline fluorescence (F0) to get ΔF/F0.
-
Normalize the data to the positive control (Capsaicin alone) and vehicle control wells.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50.
-
Interpreting the Results: A Mechanistic View
The combined data from these protocols will provide a clear picture of how this compound affects TRPV1.
| Expected Outcome | Interpretation |
| Dose-dependent reduction in both current amplitude and calcium influx. | Strong evidence for direct inhibition of the TRPV1 channel. The compound may act as a channel blocker or an allosteric modulator that prevents opening. |
| No change in peak current, but faster decay (desensitization). | The compound may not block the channel but could enhance calcium-dependent or -independent desensitization pathways. |
| No effect observed. | This compound does not directly modulate TRPV1 channel activity under these conditions. Its previously observed effects are likely due to transcriptional regulation (i.e., reducing channel expression over time).[15] |
Proposed Signaling Pathway and Point of Modulation
Caption: Hypothesized mechanism where this compound inhibits TRPV1 activation.
References
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Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. MDPI. [Link]
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Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed Central. [Link]
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TRPV1 Receptors and Signal Transduction. NCBI Bookshelf. [Link]
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TRPV1: Structure, Endogenous Agonists, and Mechanisms. MDPI. [Link]
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Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & Cell. [Link]
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TRPV1 - Wikipedia. Wikipedia. [Link]
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Assay of TRPV1 Receptor Signaling. Springer Nature Experiments. [Link]
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A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. PubMed Central. [Link]
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Flavonoids as Modulators of Potassium Channels. PubMed Central. [Link]
-
Beyond Hot and Spicy: TRPV Channels and their Pharmacological Modulation. PubMed. [Link]
-
Fluorescence-Based Assay for TRPV1 Channels. PubMed. [Link]
-
Luteolin-induced coronary arterial relaxation involves activation of the myocyte voltage-gated K+ channels and inward rectifier K+ channels. PubMed. [Link]
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Beyond Hot and Spicy: TRPV Channels and their Pharmacological Modulation. SpringerLink. [Link]
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Effect of this compound (4) on the expressions of... ResearchGate. [Link]
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Showing metabocard for this compound (HMDB0037339). Human Metabolome Database. [Link]
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Whole Cell Patch Clamp Protocol. protocols.io. [Link]
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Flavonoids as Modulators of Potassium Channels. Encyclopedia.pub. [Link]
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Molecular Insights into the Local Anesthetic Receptor within Voltage-Gated Sodium Channels Using Hydroxylated Analogs of Mexiletine. PubMed Central. [Link]
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TRPV1 | Transient Receptor Potential channels (TRP). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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What are TRPV1 modulators and how do they work? GlobalData. [Link]
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Alcohol and anesthetic actions on excitatory amino acid-activated ion channels. PubMed. [Link]
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Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Frontiers. [Link]
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Flavonoids as new regulators of mitochondrial potassium channels: contribution to cardioprotection. Journal of Pharmacy and Pharmacology. [Link]
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TRPV1: A Target for Rational Drug Design. MDPI. [Link]
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Assay of TRPV1 Receptor Signaling. PubMed. [Link]
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Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
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Mechanism of volatile anesthetic action on ion channels. PubMed. [Link]
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The Potential of Flavonoids and Flavonoid Metabolites in the Treatment of Neurodegenerative Pathology in Disorders of Cognitive Decline. PubMed Central. [Link]
-
Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. PubMed Central. [Link]
-
Inhibitory Effects and Mechanisms of Luteolin on Proliferation and Migration of Vascular Smooth Muscle Cells. National Institutes of Health. [Link]
-
Extracellular H⁺ strongly activates TRPV1. (A) Representative... ResearchGate. [Link]
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Flavonoids as Modulators of Potassium Channels. ResearchGate. [Link]
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Application Note: 1H and 13C NMR Spectral Analysis of Luteolin 7-methyl ether
Introduction: Luteolin 7-methyl ether (7-O-Methylluteolin), a naturally occurring flavone, is a subject of increasing interest in pharmaceutical and nutraceutical research.[1] Its biological activities, which include anti-inflammatory and anti-cancer properties, necessitate robust analytical methods for unambiguous identification and characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of such natural products, providing detailed information about the carbon-hydrogen framework.[3] This application note provides a comprehensive guide to the 1H and 13C NMR spectral analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present a self-validating protocol, and provide a thorough analysis of the spectral data, supported by authoritative references.
The Significance of NMR in Flavonoid Analysis
NMR spectroscopy is a cornerstone technique in natural product chemistry. For flavonoids like this compound, 1D NMR (¹H and ¹³C) provides initial but crucial information on the number and types of protons and carbons. However, for a complete and unambiguous assignment of all resonances, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, respectively, allowing for the precise mapping of the molecular structure.[2]
Molecular Structure and Numbering Convention
A standardized numbering system is critical for accurate and consistent reporting of NMR data. For flavonoids, the IUPAC nomenclature provides a clear convention for numbering the atoms in the chromen-4-one ring system. The structure of this compound with the IUPAC numbering is presented below.
Caption: Structure of this compound with IUPAC numbering.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The quality of the NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
I. Sample Preparation: A Step-by-Step Guide
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity (≥98%). Impurities can introduce extraneous signals that complicate spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for flavonoids due to its high dissolving power for polar compounds and its ability to slow down the exchange of hydroxyl protons, often allowing for their observation as sharp signals.[4]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d6. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak (for DMSO-d6, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[5]
II. NMR Spectrometer Parameters
The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Temperature | 298 K | 298 K |
| Spectral Width | 12 ppm | 220 ppm |
| Acquisition Time | ~3.4 s | ~1.2 s |
| Relaxation Delay | 2.0 s | 2.0 s |
| Number of Scans | 16-64 | 1024-4096 |
¹H and ¹³C NMR Spectral Data and Assignments
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d6, with assignments based on data from closely related compounds and spectroscopic principles.
¹H NMR Spectral Data (500 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 3 | 6.70 | s | - | H-3 |
| 6 | 6.35 | d | 2.1 | H-6 |
| 8 | 6.70 | d | 2.1 | H-8 |
| 2' | 7.42 | d | 2.2 | H-2' |
| 5' | 6.86 | d | 8.3 | H-5' |
| 6' | 7.42 | dd | 8.3, 2.2 | H-6' |
| 7-OCH₃ | 3.86 | s | - | -OCH₃ |
| 5-OH | 12.97 | s | - | -OH |
| 3'-OH | ~9.5 (broad) | s | - | -OH |
| 4'-OH | ~9.1 (broad) | s | - | -OH |
Note: The chemical shifts for the hydroxyl protons can vary depending on concentration and temperature.
¹³C NMR Spectral Data (125 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Assignment |
| 2 | 163.9 | C-2 |
| 3 | 102.8 | C-3 |
| 4 | 181.7 | C-4 |
| 5 | 161.5 | C-5 |
| 6 | 98.2 | C-6 |
| 7 | 165.2 | C-7 |
| 8 | 92.9 | C-8 |
| 9 | 157.4 | C-9 |
| 10 | 103.6 | C-10 |
| 1' | 121.4 | C-1' |
| 2' | 113.3 | C-2' |
| 3' | 145.8 | C-3' |
| 4' | 149.9 | C-4' |
| 5' | 116.0 | C-5' |
| 6' | 119.0 | C-6' |
| 7-OCH₃ | 56.4 | -OCH₃ |
2D NMR Analysis: Unambiguous Structure Confirmation
2D NMR experiments are essential for confirming the assignments made from 1D spectra. The expected correlations for this compound are outlined below.
COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings within the same spin system.
Caption: Expected COSY correlations for this compound.
-
A correlation between H-6 (δ 6.35) and H-8 (δ 6.70) confirms their meta-relationship on the A-ring.
-
In the B-ring, a strong correlation will be observed between the ortho-coupled H-5' (δ 6.86) and H-6' (δ 7.42).
-
A weaker, meta-coupling correlation is expected between H-2' (δ 7.42) and H-6' (δ 7.42).
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates protons directly to their attached carbons.
Caption: Key expected HSQC correlations for this compound.
This experiment provides a direct link between the proton and carbon data, confirming the assignments for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum is crucial for identifying quaternary carbons and piecing together the molecular fragments by showing correlations between protons and carbons that are two or three bonds away.
Caption: Selected key HMBC correlations for structural elucidation.
-
The proton of the methoxy group (δ 3.86) will show a strong correlation to C-7 (δ 165.2), confirming its position.
-
H-3 (δ 6.70) will correlate to C-2, C-4, and C-1', linking the C-ring to the B-ring.
-
Correlations from H-6 and H-8 to the surrounding carbons will confirm the substitution pattern of the A-ring.
Conclusion
The comprehensive NMR analysis, incorporating 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques, provides an unequivocal method for the structural confirmation of this compound. The detailed protocol and spectral data presented in this application note serve as a valuable resource for researchers in natural product chemistry, quality control, and drug discovery. By understanding the rationale behind the experimental choices and the interpretation of the spectral data, scientists can confidently identify and characterize this important flavonoid.
References
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Kim, J., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed Central. Retrieved from [Link]
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Kráľ, M., et al. (n.d.). Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. PubMed Central. Retrieved from [Link]
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Kumar, A., et al. (2020). Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. ResearchGate. Retrieved from [Link]
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(n.d.). SUPPORTING MATERIALS. Retrieved from [Link]
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(n.d.). bmse001276 Luteolin at BMRB. Retrieved from [Link]
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(n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Human Metabolome Database. Retrieved from [Link]
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(n.d.). Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis. ACTA BIOLOGICA CRACOVIENSIA Series Botanica. Retrieved from [Link]
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(n.d.). This compound. PubChem. Retrieved from [Link]
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(n.d.). Isolation and Characterization of flavonoids Luteolin and Quercetin from the leaves of Piper betle var Magahi. International Journal of Medical Toxicology and Legal Medicine. Retrieved from [Link]
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(n.d.). 1 H NMR spectrum of luteolin compound in DMSO at 400 MHz. ResearchGate. Retrieved from [Link]
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(n.d.). Luteolin. SpectraBase. Retrieved from [Link]
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(n.d.). Luteolin - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
(n.d.). Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. MDPI. Retrieved from [Link]
-
(n.d.). Fig. S3. 1H-NMR (600 MHz, DMSO-d6) and 13C-NMR (151 MHz. The Royal Society of Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2020). Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. Oriental Journal of Chemistry. Retrieved from [Link]
-
(n.d.). 13C NMR spectra of luteolin-7-O-glucoside (75 MHz, DMSO-46) data... ResearchGate. Retrieved from [Link]
-
(n.d.). This compound. Human Metabolome Database. Retrieved from [Link]
-
(n.d.). 1 H NMR, 13 C NMR and 2D NMR Correlations Data of luteolin 5-methyl ether (1) and cirsilineol (2). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Luteolin 7-Methyl Ether-Induced Apoptosis in Cancer Cell Lines
Introduction: Unveiling the Therapeutic Potential of Luteolin 7-Methyl Ether
This compound, a naturally occurring flavonoid also known as hydroxygenkwanin, is emerging as a compound of significant interest in oncological research.[1] As a derivative of the well-studied luteolin, it exhibits promising anti-proliferative and pro-apoptotic properties across various cancer cell lines.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound to induce apoptosis in cancer cells. We will delve into the molecular mechanisms, provide detailed experimental protocols, and offer insights into data interpretation, thereby establishing a robust framework for investigating its therapeutic potential.
This compound has been shown to inhibit the proliferation of cancer cells, including glioma and liver cancer cells, by inducing cell cycle arrest and triggering the intrinsic apoptotic pathway.[1][3] Furthermore, it has been demonstrated to enhance the sensitivity of cancer cells to conventional chemotherapeutic agents by inhibiting the DNA damage response, a key survival mechanism in tumor cells.[3][4]
Core Concept: The Mechanism of Action
The pro-apoptotic activity of this compound is believed to be mediated through a multi-pronged attack on cancer cell survival pathways. Drawing from extensive research on its parent compound, luteolin, we can infer a likely mechanistic framework.[5][6][7] Luteolin is known to induce apoptosis by modulating key signaling cascades that govern cell fate.[8][9][10]
Key Mechanistic Pillars:
-
Induction of Intrinsic and Extrinsic Apoptotic Pathways: this compound likely triggers both the mitochondrial (intrinsic) and death receptor-mediated (extrinsic) pathways of apoptosis.[1] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of critical cellular substrates and ultimately, cell death.[11][12][13]
-
Modulation of Bcl-2 Family Proteins: A crucial aspect of the intrinsic pathway is the regulation of the Bcl-2 family of proteins. This compound is anticipated to shift the balance in favor of apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[7][14][15] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the formation of the apoptosome.[11]
-
Inhibition of Pro-Survival Signaling: Cancer cells often exhibit hyperactive pro-survival signaling. This compound is expected to counteract this by inhibiting key pathways such as the PI3K/Akt and MAPK signaling cascades.[8][10][16][17] The suppression of these pathways removes the "brakes" on apoptosis and sensitizes the cancer cells to death stimuli.
Visualizing the Apoptotic Cascade
The following diagram illustrates the proposed signaling pathways through which this compound induces apoptosis in cancer cells.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols: A Step-by-Step Guide
To rigorously assess the apoptotic effects of this compound, a series of well-established assays should be employed. The following protocols are provided as a comprehensive guide.
Assessment of Cell Viability using MTT Assay
This colorimetric assay is a fundamental first step to determine the cytotoxic concentration of this compound.[18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
| Cell Line | Compound | IC50 (µM) | Reference |
| A549 (Lung Cancer) | Luteolin | 40.2 (48h) | [19] |
| HeLa (Cervical Cancer) | Luteolin | Not specified | [9][10] |
| MCF-7 (Breast Cancer) | Luteolin | Not specified | [11][20] |
Detection of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay is a gold standard for quantifying apoptotic cells.[15]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells (1 × 10⁶ cells) in a T25 flask and treat with the desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 2 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
Analysis of Apoptotic Proteins by Western Blotting
This technique allows for the detection and semi-quantification of key proteins involved in the apoptotic cascade.[13]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the distribution of cells in different phases of the cell cycle and can identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[20][21][22][23]
Principle: PI is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence is directly proportional to the amount of DNA. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the other assays and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry.
Experimental Workflow Visualization
Caption: A typical experimental workflow for studying this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer agent. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore its therapeutic efficacy. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its in vivo efficacy and safety in preclinical animal models. The synergistic potential of combining this compound with existing chemotherapies also warrants further investigation.
References
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Hydroxygenkwanin Increases the Sensitivity of Liver Cancer Cells to Chemotherapy by Inhibiting DNA Damage Response in Mouse Xenograft Models. PMC. [Link]
-
Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function. PubMed Central. [Link]
-
Luteolin induces apoptotic cell death through AIF nuclear translocation mediated by activation of ERK and p38 in human breast cancer cell lines. PubMed. [Link]
-
Hydroxygenkwanin Increases the Sensitivity of Liver Cancer Cells to Chemotherapy by Inhibiting DNA Damage Response in Mouse Xenograft Models. PubMed. [Link]
-
Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. PMC. [Link]
-
Luteolin Induces Cell Cycle Arrest and Apoptosis Through Extrinsic and Intrinsic Signaling Pathways in MCF-7 Breast Cancer Cells. ResearchGate. [https://www.researchgate.net/publication/266408581_Luteolin_Induces_Cell_Cycle_Arrest_and_Apoptosis_Through_Extrinsic_and_Intrinsic_Signaling_Pathways_in_MCF-7_Breast_Cancer_Cells]([Link]_ Arrest_and_Apoptosis_Through_Extrinsic_and_Intrinsic_Signaling_Pathways_in_MCF-7_Breast_Cancer_Cells)
-
Molecular mechanisms of luteolin-7-O-glucoside-induced growth inhibition on human liver cancer cells: G2/M cell cycle arrest and caspase-independent apoptotic signaling pathways. PMC. [Link]
-
Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer. NIH. [Link]
-
Luteolin induces intrinsic apoptosis via inhibition of E6/E7 oncogenes and activation of extrinsic and intrinsic signaling pathways in HPV-18-associated cells. PubMed. [Link]
-
Hydroxygenkwanin Improves the Efficacy of Cytotoxic Drugs in ABCG2-Overexpressing Multidrug-Resistant Cancer Cells. MDPI. [Link]
-
Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. NIH. [Link]
-
Multi-Faceted Role of Luteolin in Cancer Metastasis: EMT, Angiogenesis, ECM Degradation and Apoptosis. PMC. [Link]
-
Luteolin induces apoptosis via the extrinsic and intrinsic pathways in... ResearchGate. [Link]
-
Luteolin induces caspase-dependent apoptosis via inhibiting the AKT/osteopontin pathway in human hepatocellular carcinoma SK-Hep-1 cells. PubMed. [Link]
-
Anti-carcinogenic Effects of the Flavonoid Luteolin. MDPI. [Link]
-
Luteolin induces apoptosis via the caspase cascade and PARP degradation... ResearchGate. [Link]
-
Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. PubMed. [Link]
-
Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells. PMC. [Link]
-
Effect of luteolin on the MAPK signaling pathway. Cells were treated... ResearchGate. [Link]
-
Molecular targets of luteolin in cancer. PMC. [Link]
-
Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel-resistant esophageal squamous cell carcinoma. PubMed. [Link]
-
Luteolin inhibits the mitogen-activated protein kinase (MAPK) signaling... ResearchGate. [Link]
-
Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells. ResearchGate. [Link]
-
Increase of Bax/ Bcl-XL ratio and arrest of cell cycle by luteolin in immortalized human hepatoma cell line. PubMed. [Link]
-
Luteolin induced G2 phase cell cycle arrest and apoptosis on non-small cell lung cancer cells. PubMed. [Link]
-
Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450. PubMed Central. [Link]
-
Luteolin induces cell cycle arrest and apoptosis through extrinsic and intrinsic signaling pathways in MCF-7 breast cancer cells. PubMed. [Link]
-
The flavonoid hydroxygenkwanin reduces inflammation and neointimal formation. PubMed. [Link]
-
Luteolin induces cell cycle arrest and apoptosis of lung cancer cells.... ResearchGate. [Link]
-
Proposed mechanism of luteolin-induced cell cycle arrest and apoptosis... ResearchGate. [Link]
-
The luteolin suppresses the MEK/ERK signal pathway which may contribute... ResearchGate. [Link]
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- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Luteolin 7-Methyl Ether in Oral Cancer Cells
Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.
Abstract: This guide provides a comprehensive experimental framework for investigating the anticancer potential of Luteolin 7-methyl ether (LME), a natural flavonoid, against oral cancer cells. We present a logical, phased approach, beginning with foundational cytotoxicity assessments and progressing to in-depth mechanistic studies of apoptosis, cell cycle progression, and metastatic potential. Each section includes the scientific rationale underpinning the experimental choices, detailed step-by-step protocols, and guidance on data interpretation. This document is intended to equip researchers with the necessary tools to rigorously evaluate LME as a potential therapeutic agent for oral cancer.
Introduction: The Rationale for Investigating this compound in Oral Cancer
Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, often characterized by high recurrence rates and chemoresistance.[1][2] Natural compounds, particularly flavonoids, have emerged as a promising reservoir of novel anticancer agents due to their potential for high efficacy and lower toxicity compared to conventional chemotherapy.[2][3][4] Luteolin, a common flavonoid found in various plants, has demonstrated pro-apoptotic and anti-proliferative effects in several cancer types, including oral cancer.[1][5][6][7] this compound (LME), a derivative of luteolin, may possess enhanced bioavailability or differential activity, making it a compelling candidate for investigation. This guide outlines a systematic approach to characterizing the in vitro effects of LME on oral cancer cell lines.
Phase 1: Foundational Cytotoxicity and Viability Assessment
Scientific Rationale: The initial and most critical step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cell viability and proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric that informs the concentrations used in all subsequent mechanistic assays. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[8][9]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of LME.
Protocol 2.1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture human oral squamous carcinoma cell lines (e.g., SCC-9, CAL-27) in appropriate media until they reach 70-80% confluency.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the LME stock solution in culture medium to achieve final concentrations ranging from (for example) 1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for LME).
-
After 24 hours of cell incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of LME to the respective wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Four hours before the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the log of LME concentration and determine the IC50 value using non-linear regression analysis.
-
| Treatment Group | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| LME on SCC-9 | Hypothetical | Hypothetical | Hypothetical |
| LME on CAL-27 | Hypothetical | Hypothetical | Hypothetical |
| Cisplatin (Control) | Hypothetical | Hypothetical | Hypothetical |
| Caption: Hypothetical IC50 values for LME on oral cancer cell lines. |
Phase 2: Mechanistic Investigation of Cell Death
Scientific Rationale: Once the cytotoxic effect of LME is established, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Flavonoids are known to induce apoptosis in cancer cells.[3] We will investigate two key hallmarks of apoptosis: the externalization of phosphatidylserine (an early event) and DNA fragmentation (a later event), which can be assessed by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[11][12]
Protocol 3.1: Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with LME at concentrations of 0.5x IC50, 1x IC50, and 2x IC50 (as determined from the MTT assay) for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[11]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Four populations will be distinguishable:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | Hypothetical | Hypothetical | Hypothetical |
| LME (0.5x IC50) | Hypothetical | Hypothetical | Hypothetical |
| LME (1x IC50) | Hypothetical | Hypothetical | Hypothetical |
| LME (2x IC50) | Hypothetical | Hypothetical | Hypothetical |
| Caption: Hypothetical data from Annexin V/PI apoptosis assay. |
Phase 3: Elucidating Effects on Cell Cycle Progression
Scientific Rationale: Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing apoptosis.[13][14] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle.[15] This provides insight into whether LME's antiproliferative effects are mediated through cell cycle arrest.
Protocol 4.1: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed and treat cells in 6-well plates with LME as described in the apoptosis protocol (Section 3.1).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.[15]
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Caption: Workflow for cell cycle analysis.
Phase 4: Assessing Impact on Metastatic Potential
Scientific Rationale: A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis.[17] Flavonoids have been shown to inhibit these processes.[18][19] The Transwell migration and invasion assay is a widely accepted in vitro method to assess these cellular functions.[20][21] The assay measures the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix-like substance such as Matrigel (invasion).[17][22]
Protocol 5.1: Transwell Migration and Invasion Assay
-
Preparation of Transwell Inserts:
-
For the invasion assay, coat the top of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel and incubate at 37°C for at least 4 hours to allow it to solidify. For the migration assay, the inserts are used without coating.[22]
-
-
Cell Seeding:
-
Starve the oral cancer cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium and seed 5 x 10⁴ cells into the upper chamber of the Transwell inserts.
-
Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.[22]
-
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Take images of several random fields under a microscope and count the number of stained cells.
-
Phase 5: Investigating Molecular Mechanisms via Western Blotting
Scientific Rationale: To understand the molecular basis of LME's effects, it is essential to investigate its impact on key signaling pathways that regulate cell survival, proliferation, and apoptosis.[23][24] Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins.[25][26] Based on existing literature for luteolin and other flavonoids, key pathways to investigate in oral cancer include the PI3K/Akt pathway (regulates survival and proliferation) and the intrinsic apoptosis pathway (involving Bcl-2 family proteins and caspases).[6][27][28][29]
Protocol 6.1: Western Blot Analysis
-
Protein Extraction:
-
Treat cells with LME at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR
-
Apoptosis Pathway: Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP
-
Loading Control: β-actin or GAPDH
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[26]
-
Potential Signaling Pathway for Investigation
Caption: Hypothesized signaling pathways affected by LME.
References
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Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Corning. Transwell Cell Migration and Invasion Assay Guide. [Link]
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Protocols.io. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]
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SnapCyte. Invasion Assay Protocol. [Link]
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ResearchGate. Cell Migration, Chemotaxis and Invasion Assay Protocol. [Link]
-
NIH. Assaying cell cycle status using flow cytometry - PMC. [Link]
-
University of Rochester Medical Center. Cell Cycle Tutorial Contents. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
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NIH. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
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Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
-
PubMed. Luteolin induces apoptosis in oral squamous cancer cells. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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NIH. Luteolin suppresses oral carcinoma 3 (OC3) cell growth and migration via modulating polo-like kinase 1 (PLK1) expression and cellular energy metabolism - PMC. [Link]
-
PubMed. Luteolin Impacts on the DNA Damage Pathway in Oral Squamous Cell Carcinoma. [Link]
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Protocols.io. Cytotoxicity Assay Protocol. [Link]
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NIH. Therapeutic Potential of Luteolin on Cancer - PMC. [Link]
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ResearchGate. (PDF) Therapeutic Potential of Luteolin on Cancer. [Link]
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PubMed. Luteolin-7-O-Glucoside Inhibits Oral Cancer Cell Migration and Invasion by Regulating Matrix Metalloproteinase-2 Expression and Extracellular Signal-Regulated Kinase Pathway. [Link]
-
PubMed. Luteolin: a flavonoid with a multifaceted anticancer potential. [Link]
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NIH. Luteolin-7-O-Glucoside Inhibits Oral Cancer Cell Migration and Invasion by Regulating Matrix Metalloproteinase-2 Expression and Extracellular Signal-Regulated Kinase Pathway. [Link]
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Frontiers. Combination of Balsamin and Flavonoids Induce Apoptotic Effects in Liver and Breast Cancer Cells. [Link]
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NIH. Molecular targets of luteolin in cancer - PMC. [Link]
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NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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Xia & He Publishing Inc. Luteolin: Anti-breast Cancer Effects and Mechanisms. [Link]
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Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]
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NIH. Study of Selected Flavonoid Structures and Their Potential Activity as Breast Anticancer Agents. [Link]
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RSC Publishing. Design, synthesis and biological evaluation of flavonoid salicylate derivatives as potential anti-tumor agents. [Link]
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NIH. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin. [Link]
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Introduction: Luteolin 7-methyl ether as a Tool in Metabolomics Research
An in-depth guide to the application of Luteolin 7-methyl ether in metabolomics studies, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from fundamental properties to detailed experimental protocols.
This compound (L7ME), a naturally occurring flavone, is a methoxy derivative of the well-studied flavonoid, luteolin.[1] Found in various medicinal plants, L7ME is gaining significant attention for its distinct biological activities, including potent anti-inflammatory effects.[2][3] In the context of metabolomics, L7ME serves as both a subject of study and a molecular probe. Investigating its metabolic fate and its impact on cellular metabolic networks provides crucial insights into its mechanism of action, bioavailability, and potential therapeutic applications.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens through which to view the functional impact of a compound like L7ME. By systematically identifying and quantifying metabolites, researchers can map the biochemical perturbations induced by L7ME, revealing its influence on key cellular pathways related to inflammation, energy metabolism, and oxidative stress.[4] This guide details the principles, experimental workflows, and analytical protocols necessary to effectively utilize L7ME in metabolomics research.
Section 1: Physicochemical Properties and Analytical Foundation
A successful metabolomics study begins with a thorough understanding of the analyte. This compound (IUPAC: 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one) is a solid, organic compound belonging to the 7-O-methylated flavonoid class.[1] Its structure, featuring a methoxy group at the C7 position, influences its solubility, stability, and interactions within biological systems. This methylation is a critical step in the metabolism of its parent compound, luteolin.[5][6]
For analytical purposes, particularly mass spectrometry, understanding the molecule's ionization and fragmentation is paramount. This data is essential for developing robust detection and quantification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₂O₆ | [1] |
| Molecular Weight | 300.26 g/mol | [1] |
| CAS Number | 20243-59-8 | [1] |
| Melting Point | 306 - 308 °C | |
| Precursor Ion (m/z) | 299.0511 [M-H]⁻ | [1] |
| Key MS/MS Fragments | 284.0273, 133.0278, 107.0124 | [1] |
Section 2: Biological Significance and Metabolic Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented. Studies have shown it can reduce the expression of pro-inflammatory cytokines such as IL-6, G-CSF, and GM-CSF, and modulate pruritus-related mediators like TRPV1.[2][7] These effects are central to its therapeutic potential in inflammatory conditions like atopic dermatitis.[2][3]
The metabolic journey of flavonoids is complex. The parent compound, luteolin, undergoes extensive Phase II metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs) and methylation by catechol-O-methyltransferases (COMTs).[5][6] L7ME is one of the methylated metabolites of luteolin, alongside chrysoeriol.[5] These metabolic transformations are not merely for detoxification; the resulting metabolites can possess their own distinct biological activities. A metabolomics approach is therefore essential to capture the full picture of luteolin's and L7ME's bioactivity.
Section 4: Detailed Protocols
The following protocols provide a framework for conducting metabolomics studies with L7ME. They should be optimized based on the specific experimental matrix and analytical instrumentation.
Protocol: Sample Preparation for Untargeted Metabolomics
Causality: The goal of sample preparation is to efficiently extract a broad range of metabolites while simultaneously quenching enzymatic activity to preserve the metabolic snapshot at the time of collection. [8][9]The choice of solvent is critical; a mixture like methanol/acetonitrile/water is often used to capture both polar and non-polar compounds. [10] Materials:
-
Biological samples (e.g., cell pellets, plasma, homogenized tissue)
-
Pre-chilled extraction solvent (Acetonitrile:Methanol:Water = 2:2:1, v/v/v)
-
Liquid nitrogen or dry ice
-
Centrifuge capable of 4°C and >12,000 x g
-
Vortex mixer
Procedure:
-
Quenching: Immediately flash-freeze the biological sample in liquid nitrogen to halt all enzymatic processes. [11]This is the most critical step for ensuring the metabolic profile is accurate. Store at -80°C if not proceeding immediately.
-
Extraction:
-
For a cell pellet (e.g., 1x10⁶ cells), add 500 µL of pre-chilled (-20°C) extraction solvent.
-
For plasma, use a 1:6 ratio (e.g., 50 µL plasma to 300 µL extraction solvent). [12]3. Homogenization: Vortex the sample vigorously for 5 minutes. For tissue samples, mechanical homogenization (e.g., bead beating) on ice may be necessary prior to solvent addition.
-
-
Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. Avoid disturbing the pellet.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the analytical method (e.g., 50% methanol in water for reversed-phase LC-MS). Vortex briefly and centrifuge one final time to remove any insoluble material.
-
Quality Control (QC) Sample: Create a pooled QC sample by taking a small, equal aliquot from every sample. This QC sample should be injected periodically throughout the analytical run to monitor system stability and performance. [8]
Protocol: LC-MS/MS Analysis
Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for untargeted metabolomics due to its high sensitivity, selectivity, and broad coverage of metabolites. [13][14]A reversed-phase C18 column is commonly used to separate metabolites based on hydrophobicity. Electrospray ionization (ESI) in both positive and negative modes is recommended to maximize the number of detected compounds.
Example LC-MS/MS Parameters:
| Parameter | Setting | Rationale |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size) | Provides good separation for a wide range of flavonoid and other metabolites. [15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier aids in protonation for positive ion mode ESI. [16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting hydrophobic compounds. [16] |
| Flow Rate | 0.3 mL/min | A standard flow rate for analytical-scale columns. |
| Gradient | 5% B to 95% B over 15 min, hold 3 min, return to 5% B and equilibrate for 5 min | A gradual increase in organic solvent elutes compounds based on polarity. [14] |
| Ionization Mode | ESI Positive & Negative Switching | Captures compounds that ionize preferentially as [M+H]⁺ or [M-H]⁻, maximizing coverage. [13] |
| MS Scan Type | Full Scan (m/z 70-1000) followed by data-dependent MS/MS (Top 5 most intense ions) | Full scan detects all ions, while dd-MS/MS provides fragmentation data for identification. [10][14] |
| Collision Energy | Ramped (e.g., 10-40 eV) | A range of energies ensures fragmentation of diverse chemical structures. |
Protocol: Data Processing and Analysis
Causality: Raw metabolomics data is complex and requires sophisticated software to extract meaningful information. The process involves converting raw data into a feature list (a peak defined by m/z, retention time, and intensity), aligning features across all samples, and then applying statistical methods to identify significant changes.
Software: Open-source platforms (e.g., MZmine, XCMS) or commercial software (e.g., Compound Discoverer).
Procedure:
-
File Conversion: Convert raw data files to an open format (e.g., .mzXML or .mzML).
-
Peak Picking: Detect mass chromatograms and deconvolve them into individual peaks.
-
Alignment: Correct for retention time shifts between samples to ensure that the same metabolite is compared across the entire batch.
-
Normalization: Normalize the data to account for variations in sample amount and instrument response. Common methods include normalization to total ion current (TIC) or a specific internal standard.
-
Statistical Analysis:
-
Univariate Analysis: Use t-tests or ANOVA to identify individual features that are significantly different between experimental groups (e.g., control vs. L7ME-treated).
-
Multivariate Analysis: Employ Principal Component Analysis (PCA) for an unsupervised overview of data structure and to identify outliers. Use Partial Least Squares-Discriminant Analysis (PLS-DA) for supervised analysis to maximize the separation between predefined groups and identify discriminating features. [13]6. Metabolite Identification: Annotate significantly different features by matching their accurate mass (m/z) and MS/MS fragmentation patterns against spectral databases like HMDB, METLIN, or MassBank. [1]Confirmation with authentic chemical standards is the gold standard for identification.
-
-
Pathway Analysis: Input the identified metabolites into platforms like MetaboAnalyst or KEGG to visualize which metabolic pathways are most significantly perturbed by the L7ME treatment. [17]
References
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Paik, J-H., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Human Metabolome Database (n.d.). This compound (HMDB0037339). HMDB. Available at: [Link]
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Shi, Y., et al. (2018). Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Drug Metabolism and Disposition. Available at: [Link]
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Wang, Y., et al. (2024). Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Frontiers in Pharmacology. Available at: [Link]
-
de Souza, L. P., et al. (2024). Brazilian Mining Dam Collapse: Molecular Networking–Guided Metabolomics Reveals Species-Specific Plant Detox. ACS Omega. Available at: [Link]
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de Souza, L. P., et al. (2024). Brazilian Mining Dam Collapse: Molecular Networking–Guided Metabolomics Reveals Species-Specific Plant Detox. ACS Publications. Available at: [Link]
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Kožíšek, M., et al. (2021). Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. Molecules. Available at: [Link]
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Kim, J., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. MDPI. Available at: [Link]
-
Alseekh, S., et al. (2023). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. MDPI. Available at: [Link]
-
El-Hawaz, R., et al. (2024). LC/MS/MS and GC/MS/MS metabolic profiling of Leontodon hispidulus, in vitro and in silico anticancer activity evaluation targeting hexokinase 2 enzyme. BMC Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2022). Metabolomics study of flavonoids in Coreopsis tinctoria of different origins by UPLC–MS/MS. Physiology and Molecular Biology of Plants. Available at: [Link]
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ResearchGate (n.d.). Effect of this compound (4) on the expressions of... Available at: [Link]
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ResearchGate (n.d.). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. Available at: [Link]
-
Wang, Y., et al. (2021). Untargeted Metabolomics Analysis Reveals Differential Accumulation of Flavonoids Between Yellow-Seeded and Black-Seeded Rapeseed Varieties. MDPI. Available at: [Link]
-
ResearchGate (n.d.). LC/MS detection of luteolin. Available at: [Link]
-
Monago-Maraña, O., et al. (2020). Analytical determinations of luteolin. Food Frontiers. Available at: [Link]
-
Alseekh, S., & Fernie, A. R. (2018). Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis. Methods in Molecular Biology. Available at: [Link]
-
Kumar, V., et al. (2020). Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. Oriental Journal of Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Transcriptomic, Proteomic and Metabolomic Analysis of Flavonoid Biosynthesis During Fruit Maturation in Rubus chingii Hu. Frontiers in Plant Science. Available at: [Link]
-
MetwareBio (n.d.). Metabolomics Sample Extraction. Available at: [Link]
-
D'Amore, A., et al. (2019). Luteolin-7-O-β-d-Glucoside Inhibits Cellular Energy Production Interacting with HEK2 in Keratinocytes. International Journal of Molecular Sciences. Available at: [Link]
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Simmler, C., et al. (2020). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. Analytical Chemistry. Available at: [Link]
-
Elessawy, F. M., et al. (2023). A comparative metabolomics investigation of flavonoid variation in faba bean flowers. Metabolomics. Available at: [Link]
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Imran, M., et al. (2023). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. Antioxidants. Available at: [Link]
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Protocol for Testing Luteolin 7-methyl ether in Enzymatic Assays: A Guide for Researchers
Abstract
Luteolin 7-methyl ether, a naturally occurring flavonoid, has garnered scientific interest for its potential pharmacological activities, including anti-inflammatory and antioxidant effects.[1][2] A primary mechanism through which small molecules exert their effects is the modulation of enzyme activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and validate enzymatic assays to characterize the inhibitory potential of this compound. We emphasize scientific integrity by detailing protocols for determining inhibitor potency (IC₅₀) and, critically, for distinguishing true, specific inhibition from common assay artifacts.
Introduction and Pre-Assay Considerations
This compound is a methoxylated flavone, a class of compounds known for a wide range of biological activities.[1][3] Evaluating its interaction with specific enzyme targets is a crucial step in understanding its mechanism of action and therapeutic potential. Before embarking on any screening, several key properties of the compound and the assay system must be addressed to ensure the generation of reliable and reproducible data.
Solubility and Stock Solution Preparation
Like many flavonoids, this compound has poor solubility in aqueous solutions.[4][5] Therefore, a high-quality, water-miscible organic solvent is required for preparing a concentrated stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice. Luteolin and its parent compound are readily soluble in DMSO.[5][6]
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This allows for minimal solvent carryover into the final assay.
-
Assay Solvent Concentration: It is critical to maintain a low and consistent final concentration of DMSO in all assay wells (including controls), typically ≤1% . Higher concentrations can denature enzymes or otherwise interfere with the reaction.
-
Solubility Limit: Be aware of the compound's solubility limit in the final assay buffer. Precipitation of the compound at high concentrations is a common cause of non-specific inhibition.[7]
The Challenge of Non-Specific Inhibition with Flavonoids
Flavonoids are notorious for producing false-positive results in high-throughput screening campaigns. This is often due to non-specific mechanisms rather than true binding to the enzyme's active site.
-
Compound Aggregation: At certain concentrations, hydrophobic compounds like flavonoids can form aggregates that sequester and denature the enzyme, leading to apparent inhibition.[7] This is a well-documented artifact.
This guide provides specific protocols in Section 4 to identify and mitigate these common issues.
Core Protocol: Determination of IC₅₀ in a 96-Well Plate Format
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[9] It represents the concentration of this compound required to reduce the rate of an enzymatic reaction by 50%.[10]
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | High purity (>98%) |
| Dimethyl Sulfoxide (DMSO) | Spectroscopy or Molecular Biology Grade |
| Target Enzyme | Purified, with known activity |
| Enzyme Substrate | Specific for the target enzyme |
| Assay Buffer | Optimized for pH and ionic strength for the target enzyme |
| 96-well Assay Plates | Clear flat-bottom for colorimetric, black for fluorescence/luminescence |
| Multichannel Pipettes | Calibrated |
| Plate Reader | Capable of absorbance, fluorescence, or luminescence detection |
| Positive Control Inhibitor | (Optional but recommended) A known inhibitor for the target enzyme |
Experimental Workflow
The general workflow for determining the IC₅₀ value is outlined below.
Caption: General workflow for IC₅₀ determination.
Step-by-Step Methodology
-
Prepare this compound Dilution Series:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Create an intermediate dilution in assay buffer (e.g., 200 µM). Ensure the DMSO concentration is kept constant (e.g., 2%).
-
Perform a serial dilution (e.g., 1:2 or 1:3) across a 96-well dilution plate to create a range of concentrations (e.g., from 100 µM down to low nM). It is advisable to test a wide range initially.[11]
-
-
Assay Plate Setup (Final Volume e.g., 100 µL):
-
Test Wells: Add 50 µL of the appropriate this compound dilution.
-
No Inhibitor Control (100% Activity): Add 50 µL of assay buffer containing the same final concentration of DMSO as the test wells.
-
No Enzyme Control (0% Activity/Background): Add 50 µL of assay buffer with DMSO.
-
Add 25 µL of the enzyme working solution to all wells except the "No Enzyme Control". Add 25 µL of assay buffer to the "No Enzyme Control" wells.
-
Example Plate Layout:
1 2 3 4 5 6 7 8 9 10 11 12 A 100 µM 33 µM 11 µM 3.7 µM 1.2 µM 0.4 µM 0.14 µM 0.05 µM 0.015 µM 0 µM (Veh) No Enz Blank B 100 µM 33 µM 11 µM 3.7 µM 1.2 µM 0.4 µM 0.14 µM 0.05 µM 0.015 µM 0 µM (Veh) No Enz Blank | C | ... | | | | | | | | | | | |
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. For slow-binding or covalent inhibitors, this step is critical, but it is good practice for all screening.[12]
-
Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the reaction. Mix the plate immediately.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C, 30°C, or 37°C) for a predetermined time (e.g., 15-60 minutes). The reaction should be monitored to ensure it remains in the linear range (initial velocity).
-
Detection: Stop the reaction if necessary (e.g., by adding a stop solution[13]) and read the plate on a plate reader at the appropriate wavelength.
Data Analysis and Interpretation
-
Subtract Background: Subtract the average reading of the "No Enzyme Control" from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_of_Test_Well / Signal_of_No_Inhibitor_Control))
-
Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software (e.g., GraphPad Prism) to fit the curve and determine the IC₅₀ value.[14][15]
Note on IC₅₀ vs. Kᵢ: The IC₅₀ value is dependent on the assay conditions, particularly the substrate concentration.[10] The inhibition constant (Kᵢ) is a true measure of binding affinity. The Cheng-Prusoff equation can be used to calculate Kᵢ from the IC₅₀ if the substrate concentration ([S]) and the Michaelis constant (Kₘ) are known. Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Protocol for Validating a Hit and Ruling Out Artifacts
If this compound shows inhibitory activity, it is essential to perform secondary assays to confirm that the inhibition is specific and not an artifact.
Caption: Decision tree for validating an inhibitory hit.
-
Detergent Test for Aggregation: Re-run the IC₅₀ determination with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. If the compound is inhibiting via aggregation, the detergent will disrupt the aggregates, leading to a significant rightward shift (increase) or complete loss of the IC₅₀ value.[7]
-
Varying Enzyme Concentration: Perform the inhibition assay at two different enzyme concentrations (e.g., 1x and 5x). For a true, reversible inhibitor, the IC₅₀ should remain constant.[7] For non-specific inhibitors or aggregators, the apparent IC₅₀ will often increase with higher enzyme concentrations.
-
Assay Signal Interference: Test the serial dilution of this compound in the assay buffer with the substrate and detection reagents but without the enzyme . A change in signal in the absence of an enzymatic reaction indicates direct interference with the assay's detection system (e.g., quenching fluorescence or absorbing light at the detection wavelength).
Example Protocols for Relevant Enzyme Classes
The general protocol can be adapted for specific enzymes. Below are brief examples.
Protein Phosphatase Assay (Colorimetric)
-
Principle: Measures the dephosphorylation of the chromogenic substrate p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, is yellow and can be measured at 405 nm.[16][17]
-
Protocol:
-
Follow the general protocol (Section 2).
-
Use a buffer suitable for the specific phosphatase (e.g., Tris or HEPES buffer at neutral pH).[17]
-
Prepare a 10 mM pNPP substrate solution in the assay buffer.[18]
-
Initiate the reaction by adding pNPP.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH) to develop the color.[18]
-
Read absorbance at 405 nm.
-
Protein Kinase Assay (Luminescence)
-
Principle: Measures the amount of ADP produced, which is proportional to kinase activity. The ADP is converted to ATP, which is then used by luciferase to generate a light signal. The ADP-Glo™ assay is a common example.[14]
-
Protocol:
-
Follow the general protocol for inhibitor and enzyme addition. The substrate will be a specific peptide for the kinase.
-
Initiate the kinase reaction by adding ATP at a concentration near its Kₘ for the enzyme.[14]
-
Incubate for 30-60 minutes at 30°C.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at RT.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at RT.[14]
-
Read luminescence on a plate reader.
-
Xanthine Oxidase Assay (Absorbance)
-
Principle: Xanthine oxidase catalyzes the oxidation of xanthine or hypoxanthine to uric acid. The formation of uric acid can be monitored directly by the increase in absorbance at 290-293 nm.[19]
-
Protocol:
-
Follow the general protocol. Use a phosphate buffer (pH 7.5).[19]
-
Use xanthine as the substrate.
-
Initiate the reaction by adding the enzyme solution.
-
Measure the increase in absorbance at 293 nm over time (kinetic read) in a UV-transparent plate.
-
The rate of reaction is determined from the linear portion of the curve.
-
Cyclooxygenase (COX) Assay (Fluorometric)
-
Principle: Measures the peroxidase activity of COX. In the presence of arachidonic acid, the enzyme generates an intermediate that oxidizes a probe to a highly fluorescent product.[20][21]
-
Protocol:
-
Follow the general protocol. Use a Tris-HCl buffer (pH 8.0) containing a heme cofactor.[22]
-
Add the fluorometric probe and sample/inhibitor to the wells.
-
Initiate the reaction by adding arachidonic acid.[22]
-
Incubate for 5-10 minutes at room temperature.
-
Read fluorescence (e.g., Ex/Em = 535/587 nm).
-
Crucial Caveat: As flavonoids can interfere with peroxidase reactions[8], a positive result in this assay requires rigorous validation using the methods in Section 4. An alternative method, such as LC-MS to directly measure prostaglandin products, is highly recommended for confirmation.[22]
-
References
- Vertex AI Search. (n.d.). This compound - Solubility of Things.
-
Zhang, Y., et al. (2012). Serine/Threonine Protein Phosphatase Assays. Current Protocols in Pharmacology, 58(1), 3.9.1-3.9.14. Available at: [Link]
- ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO).
- Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
- DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assay Using Sgk1-IN-4.
- Assay Genie. (n.d.). Alkaline Phosphatase Activity Colorimetric Assay Kit.
-
Hastie, C. J., McLauchlan, H. J., & Cohen, P. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved January 10, 2026, from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved January 10, 2026, from [Link]
-
Varghese, M., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. Available at: [Link]
- Merck Millipore. (n.d.). Alkaline/Acid Phosphatase Assay Kit.
- BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits.
- Abnova. (n.d.). Xanthine Oxidase Assay Kit.
- ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP).
-
Cao, H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 903, 9-16. Available at: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0037339). Retrieved January 10, 2026, from [Link]
- Cayman Chemical. (n.d.). COX Activity Assay Kit.
- Cayman Chemical. (n.d.). Xanthine Oxidase Fluorometric Assay Kit.
-
Ramsay, R. R., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(9), 1479. Available at: [Link]
-
Moco, S., et al. (2012). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Planta Medica, 78(05), 488-493. Available at: [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2013, July 23). Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors?. Retrieved January 10, 2026, from [Link]
-
Papalia, G. A., et al. (2009). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 384(2), 257-264. Available at: [Link]
-
Jegal, J., et al. (2021). 7-O-methylluteolin, a Flavonoid from Wikstroemia ganpi, Attenuates Atopic Dermatitis by Regulating Nrf2-Mediated Antioxidant Effects. Antioxidants, 10(11), 1735. Available at: [Link]
-
Vroegrijk, I. O., et al. (2011). Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels. Journal of Lipid Research, 52(11), 2137-2142. Available at: [Link]
-
McGovern, S. L., et al. (2003). A common mechanism for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(19), 4265-4272. Available at: [Link]
-
ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2022, December 13). In case of screening for inhibitors for an enzyme, is it important to pre-incubate the compounds with enzyme before adding the substrate? why?. Retrieved January 10, 2026, from [Link]
-
Frontiers. (2022, June 9). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Retrieved January 10, 2026, from [Link]
-
Lee, D., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. International Journal of Molecular Sciences, 22(24), 13271. Available at: [Link]
-
MDPI. (2021). Optimization of Enzyme-Assisted Extraction of Flavonoids from Corn Husks. Retrieved January 10, 2026, from [Link]
-
Živković, J., et al. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Symmetry, 13(1), 133. Available at: [Link]
-
PubMed Central. (2024, September 7). Luteolin and its antidepressant properties: From mechanism of action to potential therapeutic application. Retrieved January 10, 2026, from [Link]
-
Cell Biolabs, Inc. (n.d.). Flavonoid Assay. Retrieved January 10, 2026, from [Link]
Sources
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- 3. solubilityofthings.com [solubilityofthings.com]
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- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luteolin 7-Methyl Ether in Neuroinflammation Models
Introduction: Targeting Neuroinflammation with Luteolin 7-Methyl Ether
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] This complex biological response within the central nervous system (CNS) is primarily mediated by glial cells, particularly microglia and astrocytes.[2] While acute neuroinflammation is a protective mechanism, chronic activation of these cells leads to the sustained release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5][6][7] This pro-inflammatory environment contributes to neuronal damage and cognitive decline.[8][9]
Luteolin, a naturally occurring flavonoid found in various plants, has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][10] this compound, a structurally related flavonoid, is also emerging as a promising therapeutic candidate. While much of the foundational research has been conducted on luteolin, the shared core structure suggests analogous mechanisms of action. This guide will provide detailed protocols for investigating the anti-neuroinflammatory effects of this compound, drawing upon the extensive research conducted on luteolin as a valid scientific precedent.
Luteolin and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[10][11][12] By inhibiting pro-inflammatory pathways and activating cytoprotective ones, these compounds can effectively reduce the production of inflammatory mediators by activated microglia.[4][5][13]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, step-by-step protocols for evaluating this compound as a potential therapeutic agent in established in vitro and in vivo models of neuroinflammation.
Core Mechanistic Pathways
This compound is hypothesized to mitigate neuroinflammation primarily through the modulation of three critical intracellular signaling cascades. Understanding these pathways is fundamental to designing and interpreting experiments.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus.[4] Once in the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, initiating the transcription of cytokines such as TNF-α, IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Luteolin has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of p65 and suppressing the expression of these inflammatory mediators.[4][14]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular responses to external stressors, including inflammation.[11][15] LPS activation of microglial cells leads to the phosphorylation and activation of p38 and JNK.[16] These activated kinases, in turn, phosphorylate various transcription factors, such as activator protein-1 (AP-1), which collaborates with NF-κB to amplify the expression of pro-inflammatory genes.[16] Luteolin has been demonstrated to inhibit the phosphorylation of p38 and JNK in LPS-stimulated microglia, thereby dampening the inflammatory cascade.[16][17][18]
Caption: MAPK signaling cascade and its modulation by this compound.
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like luteolin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[19][20] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[19][20] By bolstering the cell's antioxidant defenses, this compound can counteract the oxidative stress that is both a cause and a consequence of neuroinflammation.
Caption: Nrf2 antioxidant response pathway activation by this compound.
In Vitro Neuroinflammation Model: LPS-Stimulated BV-2 Microglia
The murine BV-2 microglial cell line is a widely accepted and utilized in vitro model for studying neuroinflammation due to its robust response to inflammatory stimuli like LPS.[4][14][17][21]
Experimental Workflow
Caption: Workflow for in vitro analysis of this compound in BV-2 cells.
Protocol 1: Assessment of Nitric Oxide Production using Griess Assay
Rationale: Nitric oxide is a key inflammatory mediator produced by iNOS in activated microglia. The Griess assay is a simple and reliable colorimetric method to quantify nitrite (a stable metabolite of NO) in the cell culture supernatant.[4][14]
Materials:
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium Nitrite (NaNO₂) standard
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding and Treatment: Seed BV-2 cells in a 96-well plate and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 25 µM) for 1-2 hours.[5] Subsequently, stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
Standard Curve Preparation: Prepare a serial dilution of NaNO₂ standard in culture medium to generate a standard curve (e.g., 0-100 µM).
-
Sample Collection: Carefully collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well containing the standard or sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. A decrease in nitrite concentration in this compound-treated groups compared to the LPS-only group indicates an inhibitory effect.
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Expected Outcome (Relative NO Production) |
| Control | - | - | Baseline |
| Luteolin Only | 25 | - | Baseline |
| LPS Only | - | + | ++++ |
| Luteolin + LPS | 2.5 | + | +++ |
| Luteolin + LPS | 10 | + | ++ |
| Luteolin + LPS | 25 | + | + |
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines released by activated microglia. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying their levels in the culture supernatant.[5][6][18]
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates (pre-coated or to be coated with capture antibody)
-
Wash buffer
-
Detection antibody (biotinylated)
-
Avidin-HRP or Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants from BV-2 cells treated as described in Protocol 1. Centrifuge to remove any cellular debris.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. A general workflow is as follows:
-
Add standards and samples to the wells of the antibody-coated plate. Incubate.
-
Wash the plate.
-
Add the biotinylated detection antibody. Incubate.
-
Wash the plate.
-
Add Avidin-HRP or Streptavidin-HRP. Incubate.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).
-
Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples. A dose-dependent decrease in cytokine levels with this compound treatment is the expected outcome.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Rationale: Western blotting allows for the semi-quantitative analysis of key proteins within the NF-κB and MAPK signaling pathways, providing direct evidence of the compound's mechanism of action.[11][15][22][23]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize all proteins of interest to a loading control (e.g., β-actin). A decrease in the p-p65/p65, p-p38/p38, and p-JNK/JNK ratios, and an increase in IκBα levels in the this compound-treated groups would confirm the proposed mechanism.
In Vivo Neuroinflammation Model: LPS-Induced Systemic Inflammation in Mice
Systemic administration of LPS in mice is a well-established model to induce a neuroinflammatory response characterized by microglial activation and increased pro-inflammatory cytokine expression in the brain.[3][24][25]
Experimental Workflow
Caption: In vivo experimental workflow for assessing this compound.
Protocol 4: LPS-Induced Neuroinflammation and Tissue Preparation
Rationale: This protocol establishes the in vivo model and outlines the procedure for collecting tissues for downstream analysis.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., DMSO, corn oil)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthetic and euthanasia agents
-
Perfusion solutions (PBS, 4% paraformaldehyde)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly assign them to experimental groups (e.g., Vehicle Control, Luteolin Only, LPS + Vehicle, LPS + this compound).
-
Drug Administration: Pre-treat mice with this compound (e.g., 20 or 40 mg/kg, intraperitoneally or by oral gavage) or vehicle daily for a specified number of days (e.g., 3-7 days).[8]
-
LPS Challenge: On the final day of pre-treatment, administer LPS (e.g., 0.25-1 mg/kg, i.p.) or sterile saline to the respective groups, typically 30-60 minutes after the final compound administration.[3]
-
Euthanasia and Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice.
-
For biochemical analysis (ELISA, Western Blot): Perfuse transcardially with ice-cold PBS to remove blood. Rapidly dissect the brain, isolate regions of interest (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen. Store at -80°C.
-
For immunohistochemistry: Perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning.
-
Protocol 5: Immunofluorescence Staining for Microglial Activation
Rationale: Immunofluorescence staining for Ionized calcium-binding adapter molecule 1 (Iba1) is the gold standard for visualizing and assessing microglial activation. Activated microglia exhibit a morphological shift from a ramified to an amoeboid shape, which can be quantified.
Materials:
-
Cryosectioned or paraffin-embedded brain sections
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Antigen Retrieval (if necessary): Perform antigen retrieval on PFA-fixed sections.
-
Blocking and Permeabilization: Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections with the anti-Iba1 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the sections, counterstain with DAPI, and mount with an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Analyze microglial morphology (e.g., cell body size, number and length of processes) and cell density. A reduction in the amoeboid morphology and cell density in the this compound-treated group compared to the LPS group indicates an anti-inflammatory effect.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound in models of neuroinflammation. By systematically assessing its impact on key inflammatory mediators and signaling pathways, researchers can elucidate its therapeutic potential. The strong body of evidence for the anti-inflammatory effects of the closely related flavonoid, luteolin, provides a solid rationale for these investigations. Future studies could explore the efficacy of this compound in chronic neuroinflammation models and its potential to ameliorate cognitive deficits associated with neurodegenerative diseases. Furthermore, pharmacokinetic and bioavailability studies will be crucial for translating these preclinical findings into potential clinical applications.
References
- Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflamm
- Luteolin impacts deoxyribonucleic acid repair by modulating the mitogen-activated protein kinase pathway in colorectal cancer. PubMed Central.
- Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells. PubMed.
- Luteolin inhibits microglial inflammation and improves neuron survival against inflamm
- Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK P
- Luteolin Inhibits Microglia and Alters Hippocampal-Dependent Spatial Working Memory in Aged Mice. PMC - PubMed Central.
- LED enhances anti-inflammatory effect of luteolin (3',4',5,7-tetrahydroxyflavone) in vitro. LED enhances anti-inflammatory effect of luteolin (3',4',5,7-tetrahydroxyflavone) in vitro.
- Chrysophanol affords neuroprotection against microglial activation and free radical-mediated oxidative damage in BV2 murine microglia. PMC - PubMed Central.
- Effects of luteolin on MAPKs and Akt. 786-O cells were treated with...
- Luteolin triggers global changes in the microglial transcriptome leading to a unique anti-inflammatory and neuroprotective phenotype. PMC - PubMed Central.
- Luteolin Inhibits Microglial Inflammation and Improves Neuron Survival Against Inflammation | Request PDF.
- LED enhances anti-inflammatory effect of luteolin (3',4',5,7-tetrahydroxyflavone) in vitro. LED enhances anti-inflammatory effect of luteolin (3',4',5,7-tetrahydroxyflavone) in vitro.
- Luteolin inhibits the mitogen-activated protein kinase (MAPK) signaling...
- Luteolin reduces IL-6 production in microglia by inhibiting JNK phosphorylation and activ
- Exploring the mechanism of luteolin by regulating microglia polarization based on network pharmacology and in vitro experiments. PubMed Central.
- Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflamm
- Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Ker
- Luteolin alleviates cognitive impairment in Alzheimer's disease mouse model via inhibiting endoplasmic reticulum stress-dependent neuroinflamm
- Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage. Frontiers.
- Luteolin rescues myelin integrity and cognitive-motor function via Nrf2 pathway activation: a natural candidate vs. dimethyl fumarate in cuprizone-induced multiple sclerosis.
- (a) TNF-α and (b) IL-6 production of LPS-stimulated BV2 microglia...
- Flavonoids casticin and chrysosplenol D from Artemisia annua L.
- Effect of luteolin on the MAPK signaling pathway. Cells were treated...
- Luteolin Suppresses Microglia Neuroinflammatory Responses and Relieves Inflammation-Induced Cognitive Impairments. PubMed.
- Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage. PMC - PubMed Central.
- Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma.
- Luteolin for neurodegenerative diseases: a review. PMC - PubMed Central.
- Luteolin Reduces Lipopolysaccharide-induced Lethal Toxicity and Expression of Proinflammatory Molecules in Mice.
- The Role of Selected Flavonoids in Modulating Neuroinflammation in Alzheimer's Disease: Mechanisms and Therapeutic Potential. MDPI.
- Dose-dependent suppression of LPS-induced pro-inflammatory gene...
- Flavonoids Casticin and Chrysosplenol D from Artemisia annua L. Inhibit Inflammation in vitro and in vivo. | Request PDF.
- Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Ker
- Luteolin Possess Anti-inflammatory Effect on LPS Induced RAW 264,7 Cell Lines. SciTePress.
- Role of Resolvins in the Inflammatory Resolution of Neurological Diseases. Frontiers.
- LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central.
- This compound | C16H12O6 | CID 5318214. PubChem.
- Application Notes and Protocols for Studying the Effects of Luteolin in Cell Culture. Benchchem.
- Optimization of a Luteolin-Loaded TPGS/Poloxamer 407 Nanomicelle: The Effects of Copolymers, Hydration Temperature and Duration, and Freezing Temperature on Encapsulation Efficiency, Particle Size, and Solubility. MDPI.
- Physcion Mitigates LPS-Induced Neuroinflammation, Oxidative Stress, and Memory Impairments via TLR-4/NF-кB Signaling in Adult Mice. MDPI.
- Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC.
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Troubleshooting & Optimization
Improving the solubility of Luteolin 7-methyl ether in aqueous solutions
Welcome to the technical support guide for Luteolin 7-methyl ether. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of its poor aqueous solubility. Here, we provide in-depth, evidence-based solutions and troubleshooting guides to help you achieve successful solubilization for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: this compound, a flavonoid, possesses a chemical structure with low water solubility.[1] This is due to its largely hydrophobic molecular structure and strong intermolecular forces in its solid, crystalline state.[2] The predicted water solubility is very low, estimated at approximately 0.069 g/L. While it has some polar hydroxyl groups, the overall planarity and aromatic nature of the molecule favor dissolution in organic solvents over water. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]
Q2: I'm preparing a stock solution. What is the recommended starting solvent?
A2: For creating a concentrated stock solution, it is highly recommended to start with a water-miscible organic solvent. High-purity dimethyl sulfoxide (DMSO) or ethanol are excellent first choices.[3][4] Luteolin, a closely related compound, shows good solubility in these solvents, approximately 10 mg/mL in DMSO and 5 mg/mL in ethanol.[4] After dissolving the compound in a small volume of the organic solvent, you can then carefully dilute it into your aqueous buffer. For maximum solubility in aqueous buffers, the recommended method is to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[4]
Q3: What is the maximum percentage of organic solvent I can use in my cell-based assay?
A3: The tolerance of cell lines to organic solvents varies significantly. As a general rule, for most cell-based assays, the final concentration of DMSO or ethanol should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to run a solvent toxicity control experiment for your specific cell line and assay duration to determine the maximum permissible concentration.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can increase the rate of dissolution and solubility. Typically, increasing the temperature enhances the solubility of organic compounds.[5] However, prolonged exposure to high temperatures, especially at non-neutral pH, can lead to the degradation of flavonoids.[6] A patented method suggests that mixing a flavonoid with a heat-stable surfactant and heating can significantly enhance dissolution.[7][8] If you choose to heat, use a water bath set to a moderate temperature (e.g., 37-50°C) and minimize the heating time. Always check for precipitation as the solution cools to room temperature.
Troubleshooting Guide: Common Solubility Problems
| Problem | Potential Cause | Recommended Solution & Rationale |
| Precipitation upon dilution in aqueous buffer | The final concentration exceeds the aqueous solubility limit. The organic solvent concentration is too low to maintain solubility. | 1. Decrease the final concentration: Your target concentration may be too high for the chosen solvent system. 2. Increase the organic cosolvent percentage: If your experimental system allows, slightly increase the percentage of the organic solvent in the final solution. 3. Use a solubilizing excipient: Employ techniques like pH adjustment, cyclodextrin complexation, or surfactants as described in the protocols below. |
| Cloudy or hazy solution | Formation of fine, colloidal particles instead of a true solution. This indicates that the compound is not fully dissolved. | 1. Sonication: Use a bath sonicator for 5-10 minutes to break down particle agglomerates. 2. Filtration: Filter the solution through a 0.22 µm syringe filter. If the cloudiness is removed, it was due to undissolved particulates. If it remains, it may be a supersaturated solution prone to precipitation. 3. Re-evaluate your solubilization method: The current method may be insufficient. Consider a more robust technique from the protocols provided. |
| Inconsistent results between experiments | Variability in solution preparation, such as temperature, pH, or mixing time. Potential degradation of the compound in the stock solution. | 1. Standardize your protocol: Ensure all parameters (solvent volumes, temperature, pH, mixing times) are consistent for each experiment. 2. Prepare fresh solutions: Aqueous solutions of flavonoids are often not stable for long periods.[4] It is best practice to prepare fresh dilutions from a concentrated organic stock for each experiment. Store stock solutions at -20°C or -80°C. |
Advanced Solubilization Strategies & Protocols
For experiments requiring higher concentrations in aqueous media, the following methods can be employed.
pH Adjustment
Scientific Rationale: this compound is a phenolic compound and thus a weak acid.[5] The predicted pKa of its most acidic hydroxyl group is around 8.33. By adjusting the pH of the solution to be above this pKa, the hydroxyl group will deprotonate, forming a more soluble phenoxide ion. Increasing the pH can significantly increase the solubility of phenolic compounds.[9] However, be aware that high pH can also lead to degradation of some phenols.[6]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a separate tube, prepare your desired aqueous buffer (e.g., PBS, TRIS).
-
While stirring the buffer, slowly add small aliquots of a base solution (e.g., 0.1 M NaOH) to raise the pH to a target between 8.5 and 9.5. Monitor the pH carefully with a calibrated pH meter.
-
Once the buffer pH is stable, slowly add the required volume of the DMSO stock solution dropwise while vigorously vortexing or stirring.
-
Check the final pH and adjust if necessary.
-
Visually inspect for any precipitation. If the solution is clear, it is ready for use.
Troubleshooting:
-
Precipitation occurs: The buffer capacity may be insufficient, or the final concentration is still too high. Try a lower final concentration or a buffer with a higher buffering capacity in the alkaline range.
-
Compound degradation: Flavonoids can be unstable at high pH.[6] Prepare the solution immediately before use and avoid long-term storage.
Cosolvency
Scientific Rationale: Cosolvency is a widely used technique to increase the solubility of poorly water-soluble drugs by mixing them with water-miscible solvents.[10] These cosolvents, such as ethanol, propylene glycol (PG), or polyethylene glycols (PEGs), reduce the polarity of the aqueous environment, making it more favorable for hydrophobic compounds.[10][11]
-
Prepare a high-concentration stock of this compound in 100% ethanol or PEG-400.
-
Determine the maximum allowable cosolvent concentration for your experiment (e.g., 5% ethanol).
-
Prepare the final solution by first adding the required volume of the cosolvent (e.g., ethanol) to the mixing vessel.
-
Add the required volume of the drug stock solution to the cosolvent.
-
Slowly add the aqueous buffer to the final volume while stirring continuously. This order of addition (drug into cosolvent, then add water) is critical to prevent the drug from precipitating.
Troubleshooting:
-
Phase separation or precipitation: The ratio of cosolvent to water may be incorrect, or the drug concentration is too high. You may need to increase the cosolvent percentage or decrease the drug concentration.
Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like flavonoids, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, while the hydrophilic exterior allows the entire complex to be water-soluble.[12][13] This is a very effective method for improving both the solubility and bioavailability of flavonoids.[12][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]
-
Weigh out this compound and HP-β-CD in a 1:1 molar ratio.
-
Transfer the powders to a glass mortar.
-
Add a small amount of a water/ethanol (50:50 v/v) mixture to the powders to form a thick, consistent paste.
-
Knead the paste thoroughly with a pestle for 30-45 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or under a vacuum.
-
Grind the dried complex into a fine powder.
-
This powder can now be dissolved directly in your aqueous buffer. Determine the solubility of the complex experimentally.
Troubleshooting:
-
Low complexation efficiency: The ratio of cyclodextrin to the drug may need optimization. Phase solubility studies can be performed to determine the optimal stoichiometry. The kneading time may also need to be extended.
Surfactant-Based Micellar Solubilization
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[17] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be partitioned into the hydrophobic core, effectively solubilizing them in the aqueous medium.[18][19][20] Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used in pharmaceutical formulations.[17]
-
Prepare a stock solution of a non-ionic surfactant (e.g., 10% Tween 80 in water).
-
In a new tube, add the required amount of this compound powder.
-
Add a volume of the surfactant stock solution to achieve a final concentration well above its CMC (e.g., 1-2% Tween 80).
-
Vortex and sonicate the mixture until the compound is fully dissolved. This may take some time as micelle formation and drug partitioning is a dynamic process.
-
This concentrated solution can then be diluted in your aqueous buffer, ensuring the final surfactant concentration remains above the CMC.
Troubleshooting:
-
Cell toxicity: Surfactants can be toxic to cells, even at low concentrations. It is essential to perform a dose-response experiment to determine the non-toxic concentration range of the surfactant for your specific cell line.
-
Assay interference: Surfactants can interfere with certain assays (e.g., protein binding assays). Run appropriate controls to ensure the surfactant does not affect your experimental results.
Summary of Solubilization Techniques
| Method | Mechanism | Advantages | Considerations |
| pH Adjustment | Increases ionization of the acidic phenolic group. | Simple, cost-effective. | Potential for chemical instability at high pH.[6] Requires careful pH control. |
| Cosolvency | Reduces solvent polarity. | Easy to implement, effective for moderate increases in solubility.[10] | Potential for solvent toxicity in biological systems. May not be sufficient for high concentrations. |
| Cyclodextrin Complexation | Encapsulation of the drug in a hydrophilic host molecule. | Significant solubility enhancement, improves stability and bioavailability.[12][14] | Requires preparation of the complex. Can be more expensive. |
| Surfactant Micelles | Partitioning of the drug into the hydrophobic core of micelles. | High loading capacity, can achieve significant solubility increases.[18][19] | Potential for surfactant-induced cytotoxicity and assay interference. |
References
- Patsnap Eureka. (2025, August 28). How to Significantly Improve Luteolin Solubility.
- Jwalapuram, R., et al. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- ResearchGate. (2020, December). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Pharma and Bio Sciences.
- ResearchGate. Strategies to enhance flavonoids bioavailability. Nanosuspension,...
- PMC - NIH.
- Taylor & Francis Online.
- ACS Sustainable Chemistry & Engineering. (2025, July 6).
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21.
- ResearchGate. β-Cyclodextrin metal-organic framework as a green carrier to improve the dissolution, bioavailability, and liver protective effect of luteolin.
- Solubility of Things. This compound.
- MDPI. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids.
- Google Patents. (2011).
- Human Metabolome Database. Showing metabocard for this compound (HMDB0037339).
- Google Patents.
- Benchchem. This compound | 20243-59-8.
- PubMed. (2024, October 29).
- Journal of Chemical & Engineering Data. Solubility of Flavonoids in Organic Solvents.
- PubChem - NIH. This compound | C16H12O6 | CID 5318214.
- Emerald Publishing. (2024, December 5).
- ResearchGate. (2025, August 4). Determination of the Effects of Surfactants and Cyclodextrins as Co-solvent on the Solubility of Poorly Water-Soluble Flavonoid Naringin | Request PDF.
- ResearchGate. Influence of pH on the antioxidant phenols solubilised from hydrothermally treated olive oil by-product (alperujo) | Request PDF.
- Cayman Chemical.
- PubMed. (2013, November 15). Physicochemical characterisation of the supramolecular structure of luteolin/cyclodextrin inclusion complex.
- ChemicalBook. Luteolin | 491-70-3.
- MDPI. Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC.
- ResearchGate. Effect of pH on the solubility of phenolic compounds.
- Wikipedia. Cosolvent.
- ResearchGate. Solubility, thermodynamic properties and solute-solvent molecular interactions of luteolin in various pure solvents | Request PDF.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- ResearchGate. (2025, August 8).
- University of Arizona. Solubilization of flavopiridol by pH control combined with cosolvents, surfactants, or complexants.
- SRIRAMCHEM. This compound.
- CymitQuimica. This compound.
- ACS Publications. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry.
- PubMed Central. (2019, February 22).
- PubChem - NIH. Luteolin 4'-methyl ether 7-glucoside | C22H22O11 | CID 44258221.
- PMC. Extraction, detection, bioactivity, and product development of luteolin: A review.
- MDPI. (2023, April 5). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology.
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- 7. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
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- 16. Computational and experimental analysis of Luteolin-β-cyclodextrin supramolecular complexes: Insights into conformational dynamics and phase solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Luteolin 7-methyl ether Stability and Handling
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on the stability, storage, and handling of Luteolin 7-methyl ether. By understanding the chemical properties and potential degradation pathways of this flavonoid, you can ensure the integrity of your experiments and the reproducibility of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems users may encounter when working with this compound solutions.
Q1: My this compound precipitated out of my DMSO stock solution after being stored in the freezer. What happened?
A: This is a common issue related to solubility limits and temperature changes.
-
Causality: While this compound, like its parent compound luteolin, is highly soluble in dimethyl sulfoxide (DMSO), you may have created a supersaturated solution at room temperature.[1][2] When the solution is cooled to -20°C or -80°C, the solubility of the compound decreases, causing it to precipitate out of the solvent. Repeated freeze-thaw cycles can exacerbate this issue, compromising molecular integrity and leading to inconsistent concentrations.[3]
-
Solution:
-
Gently warm the vial to room temperature and vortex thoroughly to attempt to redissolve the precipitate. Visually inspect for complete dissolution before use.
-
If precipitation is a recurring problem, consider preparing the stock solution at a slightly lower concentration.
-
Best Practice: After initial preparation, aliquot the stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of your stock, ensuring concentration consistency for each experiment.[3]
-
Q2: I'm observing a gradual decrease in the biological activity of my compound in cell-based assays over several weeks. Could my stock solution be degrading?
A: Yes, a decline in activity is a classic indicator of compound degradation. Flavonoids are susceptible to several environmental factors that can alter their chemical structure and reduce their efficacy.[4][5]
-
Causality: The primary drivers of flavonoid degradation in solution are:
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation, especially for compounds with multiple hydroxyl groups.[6][7]
-
Photodegradation: Flavonoids absorb UV light, which can initiate degradation reactions.[7] Storing solutions in clear vials on a lab bench exposes them to light, accelerating this process.
-
Hydrolysis: The presence of water in your solvent can lead to hydrolysis. It is crucial to use anhydrous grade solvents.
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[3][8] Storing stock solutions at room temperature for extended periods is not recommended.
-
-
Solution:
-
Prepare fresh stock solutions from solid compound, which is significantly more stable when stored correctly.[2]
-
Review your storage protocol. Stock solutions in DMSO should be stored at -20°C for short-to-medium term (up to 1 month) or -80°C for long-term storage (up to 6 months), tightly sealed in amber vials to protect from light.[9]
-
Always use high-purity, anhydrous DMSO to prepare stock solutions.
-
Q3: The color of my this compound stock solution in DMSO has darkened over time. Is this a concern?
A: Yes, a visible color change is a strong indication of chemical degradation.
-
Causality: this compound is typically a yellow crystalline powder.[10] When dissolved, it should form a clear, yellowish solution. A shift to a darker yellow, brown, or amber color often signifies oxidation or the formation of degradation products.[7] These degradation pathways can involve the opening of the central heterocyclic ring, leading to the formation of various simpler aromatic compounds that alter the solution's chromophoric properties.[11][12]
-
Solution:
-
Discard the discolored solution immediately. Do not use it for experiments, as the identity and concentration of the active compound are compromised.
-
Prepare a fresh stock solution from the solid material, adhering strictly to the handling and storage protocols outlined in this guide.
-
To mitigate oxidation, consider purging the headspace of your stock vials with an inert gas like argon or nitrogen before sealing.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and properties of this compound.
Q1: What is the best solvent for dissolving this compound?
A: Based on data from the closely related parent compound, luteolin, DMSO is an excellent choice due to its high solvating power.[1] Other effective polar organic solvents can also be used. The choice of solvent should align with your experimental system's tolerance.
| Solvent | Reported Solubility of Luteolin | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [2] |
| Ethanol | ~5 mg/mL | [2] |
| Methanol | Soluble | [13] |
| Water | Very low / Sparingly soluble | [1][2] |
Note: This data is for luteolin and serves as a strong proxy for this compound due to structural similarity. Always determine the solubility for your specific compound and lot.
Q2: What are the definitive storage conditions for this compound solutions?
A: Proper storage is critical to preserving the compound's integrity. The following conditions are recommended based on best practices for flavonoids.[2][9]
-
Solid Form: Store the crystalline solid at -20°C, protected from light and moisture. In this state, it is stable for years.[2]
-
Organic Stock Solutions (e.g., in DMSO):
-
Key Handling Practices:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from Light: Always use amber glass vials or wrap clear vials in aluminum foil.[7]
-
Seal Tightly: Use vials with secure caps to prevent solvent evaporation and contamination with atmospheric moisture.
-
Q3: How stable is this compound in DMSO at room temperature on the lab bench?
Q4: Does the quality of the organic solvent matter?
A: Absolutely. The purity and properties of your solvent are critical.
-
Anhydrous Grade: Always use anhydrous (water-free) or molecular biology grade solvents. Water can participate in hydrolytic degradation pathways.
-
Peroxide-Free: Solvents like THF or diethyl ether can form explosive peroxides over time, which are also powerful oxidizing agents that can degrade your compound. Use fresh bottles of peroxide-forming solvents. While DMSO is not a peroxide-former, using high-purity grades minimizes reactive contaminants.
Q5: Are there any known chemical incompatibilities for this compound?
A: As a flavonoid, this compound should be considered incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[9] Such conditions can rapidly degrade the flavonoid structure. Ensure that any buffers or reagents used in your experiments are within a stable pH range, as extreme pH levels can cause degradation.[7][8]
Experimental Protocols & Workflows
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes a self-validating method for preparing a stable stock solution.
-
Pre-Equilibration: Allow the vial of solid this compound and the bottle of anhydrous DMSO to come to room temperature in a desiccator to prevent water condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound into a sterile, amber glass vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve your target concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex at medium speed. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure a homogenous, clear solution with no visible particulates.
-
Inert Gas Purge (Optional but Recommended): Gently blow a stream of an inert gas (argon or nitrogen) over the surface of the solution for 10-15 seconds to displace atmospheric oxygen before capping tightly.
Workflow: Best Practices for Stock Solution Management
The following diagram illustrates the optimal workflow from preparation to experimental use, designed to maximize compound stability and experimental reproducibility.
Caption: Workflow for preparing and storing this compound.
References
-
ResearchGate. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. [Link]
-
Solubility of Things. (n.d.). This compound. [Link]
-
Lungu, C. I., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. PubMed Central. [Link]
-
Bader, J., et al. (n.d.). Degradation of Quercetin and Luteolin by Eubacterium ramulus. PubMed Central. [Link]
-
Li, S., et al. (n.d.). Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. PubMed Central. [Link]
-
ResearchGate. (n.d.). (PDF) Glycosylation of luteolin in hydrophilic organic solvents and structure-antioxidant relationships of luteolin glycosides. [Link]
-
Patsnap Eureka. (2024). How to Test Luteolin Stability in Storage. [Link]
-
PLOS. (2024). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Luteolin. [Link]
-
ResearchGate. (n.d.). Stability of flavonoids at different temperatures for 28 days. [Link]
-
MDPI. (n.d.). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Lee, J. W., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed Central. [Link]
-
ResearchGate. (n.d.). Solubility, thermodynamic properties and solute-solvent molecular interactions of luteolin in various pure solvents. [Link]
-
ACS Publications. (2023). Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles. Molecular Pharmaceutics. [Link]
-
ResearchGate. (n.d.). Degradation curve of flavonols in aqueous solution at 100 °C. [Link]
-
ResearchGate. (2014). Acid–base chemistry of luteolin and its methyl-ether derivatives: A DFT and ab initio investigation. [Link]
-
RSC Publishing. (2022). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. [Link]
-
Lin, Y., et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. PubMed Central. [Link]
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- 13. Luteolin | 491-70-3 [chemicalbook.com]
Technical Support Center: Optimization of Luteolin 7-methyl ether (L7ME) Extraction from Salvia officinalis
Welcome to the technical support center for the specialized extraction of Luteolin 7-methyl ether (L7ME) from Salvia officinalis (common sage). This guide is designed for researchers, scientists, and drug development professionals engaged in the isolation and purification of this promising flavonoid. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own experiments effectively. We will explore advanced extraction techniques, address common challenges, and establish a robust analytical framework for quantification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for a successful extraction strategy.
Q1: What is this compound (L7ME) and what is its significance? this compound is a methylated flavone, a type of flavonoid found in various plants, including Salvia officinalis.[1] Flavonoids are secondary metabolites known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-allergic properties.[2] The methylation of the hydroxyl group at the 7-position can alter the molecule's bioavailability and lipophilicity, potentially enhancing its therapeutic efficacy compared to its parent compound, luteolin. This makes L7ME a compound of significant interest for pharmaceutical and nutraceutical development.
Q2: What are the primary challenges in extracting L7ME from Salvia officinalis? The main challenges are twofold:
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Selectivity: Salvia officinalis has a complex phytochemical profile.[1][3] The extract will contain a wide array of compounds, including other flavonoids (luteolin, apigenin), phenolic acids (rosmarinic acid), and diterpenes (carnosic acid, carnosol), as well as chlorophyll and essential oils.[4][5][6] Isolating L7ME requires a method that can selectively target it or a downstream purification process that can effectively separate it from structurally similar molecules.
-
Yield & Efficiency: L7ME is not the most abundant flavonoid in sage. Achieving a high yield requires careful optimization of extraction parameters to maximize recovery while minimizing extraction time, solvent consumption, and potential degradation of the target compound.
Q3: How does the methyl group on L7ME affect extraction compared to luteolin? The methyl group at the 7-position reduces the polarity of L7ME compared to luteolin. This is a critical consideration for solvent selection. While highly polar solvents are effective for many flavonoids, a slightly less polar solvent system may be more efficient for L7ME.[7] For instance, aqueous ethanol or methanol solutions are often more effective than pure water.[6][8] This difference in polarity can also be exploited during chromatographic purification steps.
Q4: Which extraction method is definitively "best" for L7ME? There is no single "best" method; the optimal choice depends on your specific objectives:
-
For rapid screening and high yield at the lab scale: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are excellent choices due to their speed and efficiency.[5][8]
-
For high purity and "green" processing: Supercritical Fluid Extraction (SFE) with CO₂, potentially with a co-solvent, offers unparalleled selectivity and avoids organic solvent residues.[9][10]
-
For traditional, low-cost applications: Maceration or Soxhlet extraction can be used, but they often require longer extraction times and larger solvent volumes, and the heat in Soxhlet extraction can risk degrading thermolabile compounds.[11][12]
Section 2: Extraction Strategy & Optimization Workflow
A successful extraction is a multi-step process. The following workflow provides a logical sequence from raw material to purified compound.
Caption: General workflow for L7ME extraction and purification.
Comparative Overview of Advanced Extraction Techniques
The choice of extraction technique is the most critical decision. The table below summarizes the key parameters and outcomes for the three most relevant advanced methods.
| Parameter | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) | Supercritical Fluid (SFE) |
| Principle | Acoustic cavitation enhances solvent penetration and mass transfer.[13] | Microwave energy causes rapid, localized heating of the solvent, disrupting plant cell walls.[14] | CO₂ in a supercritical state acts as a solvent with tunable properties.[9] |
| Typical Solvent | 70% Ethanol or Methanol.[8][15] | 30-70% Aqueous Ethanol or Acetone.[5][6] | Supercritical CO₂ with a polar co-solvent (e.g., ethanol).[16] |
| Temperature | 40 - 60 °C | 60 - 80 °C | 40 - 60 °C |
| Time | 15 - 40 minutes[8] | 5 - 15 minutes[5][17] | 60 - 120 minutes |
| Pressure | Atmospheric | Atmospheric (in open vessel systems) | 10 - 30 MPa[4] |
| Pros | Fast, efficient, good for thermolabile compounds, scalable. | Extremely fast, reduced solvent usage, high efficiency.[17] | Highly selective, "green" solvent, yields pure extract, tunable.[9] |
| Cons | Potential for free radical formation, probe erosion can contaminate. | Risk of localized overheating, requires microwave-transparent vessels. | High initial equipment cost, less effective for highly polar compounds without co-solvents. |
Experimental Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is optimized for rapid, high-yield screening of L7ME.
-
Sample Preparation: Dry Salvia officinalis leaves at 40°C until constant weight. Grind the dried leaves into a fine powder (e.g., 40-60 mesh). The reduction of particle size is a crucial factor to facilitate contact with the solvent.[18]
-
Extraction:
-
Weigh 5 g of powdered sage into a 250 mL beaker.
-
Add 100 mL of 70% (v/v) ethanol. The addition of water to the organic solvent often increases the extraction yield of phenolic compounds.[19] A solvent-to-solid ratio of 20:1 is a good starting point.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for 30 minutes at 40°C. A frequency of 20-40 kHz is generally effective.[18] The rationale for this temperature is to enhance extraction kinetics without degrading the target flavonoid.
-
-
Isolation:
-
Filter the mixture through Whatman No. 1 filter paper. For finer particulates, centrifugation at 4000 rpm for 15 minutes followed by decanting the supernatant is recommended.
-
Repeat the extraction on the plant residue with fresh solvent to ensure exhaustive extraction. Pool the supernatants.
-
-
Concentration:
-
Remove the ethanol using a rotary evaporator under reduced pressure at 45°C.
-
The resulting aqueous concentrate can be lyophilized (freeze-dried) to yield a dry crude extract.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses specific issues in a Q&A format.
Q: My L7ME yield is consistently low or undetectable. What are the likely causes and solutions?
-
Possible Cause 1: Inappropriate Solvent Polarity.
-
Explanation: As L7ME is less polar than other flavonoids like luteolin glycosides, your solvent may be too polar (e.g., high water content) or too non-polar (e.g., hexane), failing to effectively solubilize the target.
-
Solution: Perform a solvent optimization study. Test a gradient of ethanol or methanol in water (e.g., 50%, 70%, 90%).[6] Our experience suggests a 70% ethanol solution often provides an optimal balance for methylated flavonoids.
-
-
Possible Cause 2: Incomplete Plant Cell Wall Disruption.
-
Explanation: The L7ME is trapped within the plant matrix. Insufficient grinding or inadequate extraction energy (e.g., low ultrasound power) will prevent the solvent from accessing the compound.
-
Solution: Ensure your plant material is ground to a fine, consistent powder. For UAE, increase sonication time or power. For MAE, increase microwave power or extraction time, but monitor the temperature closely to prevent degradation.[14]
-
-
Possible Cause 3: Degradation of L7ME.
-
Explanation: Flavonoids can be sensitive to heat, light, and oxidative conditions. Excessive temperatures during extraction or drying can lead to significant losses.
-
Solution: Keep extraction temperatures below 60°C where possible.[20] Dry the crude extract using lyophilization instead of oven-drying. Store extracts and standards in the dark at low temperatures (-20°C).
-
Q: The final extract is impure, showing significant interference from chlorophyll and other compounds during analysis. How can I improve selectivity?
-
Possible Cause 1: Lack of a Pre-extraction "Defatting" Step.
-
Explanation: The primary extraction solvent (e.g., aqueous ethanol) is co-extracting non-polar compounds like chlorophyll and lipids.
-
Solution: Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane for 30 minutes. This will remove chlorophyll and lipids without significantly affecting L7ME recovery. Discard the hexane wash and proceed with your primary extraction on the solid residue.
-
-
Possible Cause 2: Need for a Post-extraction Purification Step.
-
Explanation: A crude extract will always be a complex mixture. A targeted purification step is necessary for isolating L7ME.
-
Solution: Implement Solid-Phase Extraction (SPE).
-
Principle: SPE separates compounds based on their physical and chemical properties as they interact with a solid stationary phase.
-
Protocol Outline:
-
Stationary Phase: A C18 or similar reversed-phase cartridge is suitable.
-
Conditioning: Wash the cartridge with methanol, followed by water.
-
Loading: Dissolve the crude extract in a minimal amount of a weak solvent (e.g., 10% methanol in water) and load it onto the cartridge.
-
Washing: Elute highly polar impurities with a low concentration of organic solvent (e.g., 10-20% methanol).
-
Elution: Elute the L7ME fraction with a higher concentration of organic solvent (e.g., 70-90% methanol).[21] The exact percentages should be optimized by analyzing the collected fractions.
-
-
-
Q: I am observing poor reproducibility between extraction batches. What factors should I investigate?
-
Possible Cause 1: Inconsistency in Raw Plant Material.
-
Explanation: The phytochemical content of plants can vary significantly based on geographical origin, harvest season, and post-harvest processing.[22][23]
-
Solution: Standardize your plant material. Source it from a single supplier, specify the harvest season (summer harvests often have higher flavonoid content), and ensure consistent drying and storage conditions.[22]
-
-
Possible Cause 2: Fluctuations in Extraction Parameters.
-
Explanation: Small variations in temperature, time, solvent-to-solid ratio, or sonication power can lead to different extraction efficiencies.
-
Solution: Tightly control all experimental variables. Use a temperature-controlled ultrasonic bath, precisely time each step, and ensure the solvent-to-solid ratio is identical for every run. Document all parameters meticulously.
-
Section 4: Analysis and Quantification
Accurate quantification is essential to validate your extraction optimization. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[24]
Caption: Workflow for quantification of L7ME using HPLC.
Protocol: HPLC-UV/DAD for L7ME Quantification
This method provides a reliable and reproducible means of quantifying L7ME in your extracts.
-
Standard Preparation: Prepare a stock solution of pure L7ME standard (if available) in methanol. Create a series of calibration standards by serial dilution (e.g., 1 to 100 µg/mL).
-
Sample Preparation: Dissolve a known mass of your dry extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often best for complex extracts.
-
Solvent A: Water with 0.1% formic acid (improves peak shape).
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Example: Start with 90% A / 10% B, ramp to 50% A / 50% B over 20 minutes, then to 100% B over 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of L7ME (typically around 340-350 nm, similar to luteolin).[24]
-
-
Quantification:
-
Run the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared sample.
-
Identify the L7ME peak based on its retention time compared to the standard.
-
Calculate the concentration in the sample using the regression equation from the standard curve.
-
References
-
Škerget, M., et al. (2021). Extraction of Carnosic Acid and Carnosol from Sage (Salvia officinalis L.) Leaves by Supercritical Fluid Extraction and Their Antioxidant and Antibacterial Activity. MDPI. [Link]
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Stankovic, M., et al. (2011). Extraction of flavonoids from garden (Salvia officinalis L.) and glutinous (Salvia glutinosa L.) sage by ultrasonic and classical maceration. ResearchGate. [Link]
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Dragović-Uzelac, V., et al. (2007). Comparison of Conventional and Ultrasound-assisted Extraction Techniques on Mass Fraction of Phenolic Compounds from Sage (Salvia officinalis L.). CORE. [Link]
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Cvetkovikj, I., et al. (2021). Bioactive Profile of Various Salvia officinalis L. Preparations. PubMed Central. [Link]
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Al-Jumaily, E. F., & Al-Azawi, A. J. (2012). Supercritical fluid extraction of useful compounds from sage. Scirp.org. [Link]
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Orav, A., et al. (2019). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. PubMed Central. [Link]
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de la Ossa, E. M., et al. (2021). Supercritical Antisolvent Fractionation of Antioxidant Compounds from Salvia officinalis. Semantic Scholar. [Link]
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Oreopoulou, A., et al. (2019). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PubMed Central. [Link]
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Krajnc, B., et al. (2011). The combined extraction of sage (Salvia officinalis L.): ultrasound followed by supercritical CO2 extraction. PubMed. [Link]
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Dragović-Uzelac, V., et al. (2012). The Influence of Microwave-Assisted Extraction on the Isolation of Sage (Salvia officinalis L.) Polyphenols. CABI Digital Library. [Link]
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Karakaş, F. E., et al. (2017). Extraction and HPLC Analysis of Sage (Salvia officinalis) Plant. OMICS International. [Link]
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Eureka, P. (2024). How to Quantify Luteolin in Herbal Extracts. Patsnap Eureka. [Link]
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Ben Farhat, M., et al. (2017). Chemical composition and biological activities of Salvia officinalis essential oil from Tunisia. scielo.br. [Link]
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Duletić-Laušević, S., et al. (2018). Salvia officinalis of different origins: Antioxidant activity, phenolic and flavonoid content of extracts. ResearchGate. [Link]
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Damyanova, S., & Stoyanova, A. (2016). Chemical composition of Salvia officinalis l. essential oil from Bulgaria. Ukrainian Food Journal. [Link]
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AZoLifeSciences. (2021). Detecting and Identifying Flavonoids. AZoLifeSciences.com. [Link]
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Nitsche, M. F., & González, G. (2021). Analytical determinations of luteolin. CONICET. [Link]
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Bećar, A., et al. (2023). Chemical Composition and Biological Activity of Salvia officinalis L. Essential Oil. MDPI. [Link]
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Damyanova, S., et al. (2016). Chemical composition of Salvia officinalis l. essential oil from Bulgaria. ResearchGate. [Link]
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Bampouli, A., et al. (2022). Modeling and Optimization of Phenolic Compounds from Sage (Salvia fruticosa L.) Post-Distillation Residues: Ultrasound- versus Microwave-Assisted Extraction. PubMed Central. [Link]
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Ghazal, T., et al. (2024). Effects of Geographical Origin and Extraction Methods on the Phenolic Content of Salvia officinalis. Pharmedicine Journal. [Link]
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Chakit, M. (2024). How to perform quantitative analysis of plant samples for flavonoids?. ResearchGate. [Link]
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Ghorbani, A., & Esmaeilizadeh, M. (2017). Pharmacological properties of Salvia officinalis and its components. PubMed Central. [Link]
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Putnik, P., et al. (2016). The Effect of Extraction Solvents, Temperature and Time on the Composition and Mass Fraction of Polyphenols in Dalmatian Wild Sage (Salvia officinalis L.) Extracts. CORE. [Link]
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Riaz, A., et al. (2019). Novel extraction techniques and pharmaceutical activities of luteolin and its derivatives. PubMed. [Link]
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Staszek, D., et al. (2021). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. PubMed Central. [Link]
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Alam, P., et al. (2011). Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae. PubMed Central. [Link]
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Chemat, F., et al. (2019). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. [Link]
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Tzanova, M., et al. (2017). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central. [Link]
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Dragović-Uzelac, V., et al. (2012). The Influence of Microwave-Assisted Extraction on the Isolation of Sage (Salvia officinalis L.) Polyphenols. Food Technology and Biotechnology. [Link]
-
Kim, H., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed Central. [Link]
-
Li, Y., et al. (2022). Optimizing the Extraction and Enrichment of Luteolin from Patrinia villosa and Its Anti-Pseudorabies Virus Activity. MDPI. [Link]
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Nishikawa, M., et al. (2024). Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC-MS/MS. PubMed. [Link]
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Dong, J., et al. (2010). Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root. ResearchGate. [Link]
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Zhou, Y. Z., et al. (2013). Ultrasound and microwave assisted extraction of luteolin from Eclipta prostrata. African Journal of Pharmacy and Pharmacology. [Link]
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Li, Y., et al. (2022). Extraction, detection, bioactivity, and product development of luteolin: A review. PubMed Central. [Link]
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Capitani, M. I., et al. (2016). Ultrasound-assisted extraction of phenolics compounds from chia (Salvia hispanica L.) seeds and their antioxidant activity. SciELO México. [Link]
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Technical Support Center: Navigating the Challenges of Large-Scale Luteolin 7-Methyl Ether Purification
Welcome to the technical support center for the large-scale purification of Luteolin 7-methyl ether (L7ME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies, ensuring you can navigate the complexities of scaling up this promising flavonoid.
This compound, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-allergic effects.[1][2] However, transitioning from bench-scale isolation to large-scale production presents a unique set of challenges. This resource addresses those hurdles with scientifically grounded solutions.
Troubleshooting Guide
This section tackles common problems encountered during the large-scale purification of L7ME. Each issue is analyzed by outlining potential causes, providing actionable troubleshooting steps, and explaining the expected outcomes.
Issue 1: Low Yield of L7ME in Crude Extract
A diminished yield at the initial extraction phase can significantly impact the entire purification cascade.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Solvent Extraction | Optimize your solvent system. For flavonoids like L7ME, ethanol or methanol, often mixed with water, are effective.[3][4] An ethanol concentration around 70-80% is frequently optimal for total flavonoid extraction.[3][5] | Increased solubilization and a higher yield of L7ME in the crude extract.[3] |
| Suboptimal Extraction Temperature | Adjust the temperature. While heat can improve extraction, excessive temperatures (above 90°C) can lead to the degradation of thermolabile flavonoids.[3][5] A temperature of around 70-80°C is a good starting point.[3] | Improved extraction efficiency without significant degradation of the target compound.[3] |
| Inadequate Solid-to-Liquid Ratio | Increase the solvent volume relative to the plant material. A common starting point is a 1:30 g/mL ratio.[5] Insufficient solvent can result in incomplete extraction. | Enhanced diffusion and dissolution of L7ME from the plant matrix into the solvent.[3] |
| Incorrect Particle Size | Optimize the particle size of the raw plant material. Finer particles offer a larger surface area for extraction, but if too fine, can lead to processing difficulties. | Improved solvent penetration and more efficient extraction. |
Issue 2: Co-extraction of Impurities Leading to Difficult Purification
The presence of significant impurities from the initial extraction can complicate downstream purification steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Lipids and Non-Polar Impurities | Incorporate a defatting step using a non-polar solvent like petroleum ether before the primary extraction, particularly for oily plant materials.[3] | Removal of lipids that can interfere with subsequent purification steps.[3] |
| Co-elution with Structurally Similar Flavonoids | Employ high-speed countercurrent chromatography (HSCCC) for fractionation. This technique uses a liquid-liquid partitioning mechanism that avoids irreversible adsorption and can effectively separate flavonoids with minor structural differences.[4] | Enhanced separation of L7ME from other closely related flavonoids. |
| Presence of Pigments and Polar Impurities | After initial extraction, wash the crude extract with water or a low-concentration ethanol solution (e.g., 5% v/v) during macroporous resin chromatography to remove highly polar impurities like sugars before eluting the flavonoids.[3] | A cleaner flavonoid fraction with reduced interference from polar compounds.[3] |
Issue 3: Poor Resolution and Tailing Peaks in HPLC Analysis
Achieving sharp, well-resolved peaks in High-Performance Liquid Chromatography (HPLC) is crucial for accurate quantification and purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. A common mobile phase for luteolin and its derivatives is a gradient of methanol or acetonitrile with water, often containing a small amount of acid (e.g., 0.1% formic acid or 0.4% phosphoric acid) to improve peak shape.[4][6] | Sharper, more symmetrical peaks with better resolution from impurities. |
| Inappropriate Column Chemistry | Ensure you are using a suitable column. A C18 column is standard for flavonoid analysis.[4][6] The particle size (e.g., 5 µm) and column dimensions (e.g., 4.6 x 250 mm) should be appropriate for your application.[4][6] | Improved separation efficiency and peak resolution. |
| Sample Overload | Reduce the concentration of the injected sample. Overloading the column can lead to broad, tailing peaks. | Symmetrical, well-defined peaks that adhere to the column's capacity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the purification of this compound?
A1: The main challenges include maintaining high extraction yields, effectively removing structurally similar impurities, and developing a cost-effective and scalable chromatography method. Traditional methods like solid-liquid and liquid-liquid extraction can be time-consuming and expensive at a large scale.[7]
Q2: Why is macroporous resin chromatography often recommended for flavonoid purification?
A2: Macroporous resin chromatography is a highly effective and scalable method for purifying flavonoids.[3][7] These resins allow for the reversible adsorption of target compounds, enabling efficient recovery and elution using safe solvents like ethanol-water mixtures.[7] This method can significantly increase the purity of the flavonoid fraction.[3]
Q3: How does the solubility of this compound affect purification?
A3: The solubility of L7ME is influenced by solvent polarity, temperature, and pH.[8] It is more soluble in polar organic solvents like ethanol and methanol than in non-polar solvents.[8] Understanding its solubility is critical for selecting appropriate extraction and chromatography solvents to maximize yield and purity.
Q4: What analytical techniques are essential for quality control during purification?
A4: High-Performance Liquid Chromatography (HPLC) is indispensable for quantifying L7ME and assessing purity throughout the purification process.[4][9] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are crucial for confirming the identity and structure of the final purified compound.[4]
Q5: Can you provide a general overview of a large-scale purification workflow for L7ME?
A5: A typical workflow involves:
-
Extraction: Using an optimized solvent system (e.g., 80% ethanol) and extraction conditions (e.g., 80°C).[4]
-
Concentration: Removing the solvent under reduced pressure.[4]
-
Fractionation/Initial Purification: Employing techniques like macroporous resin chromatography or partitioning with solvents of varying polarity (e.g., ethyl acetate) to enrich the flavonoid fraction.[3][4]
-
Fine Purification: Using methods like preparative HPLC or HSCCC to isolate L7ME to a high degree of purity.[4]
-
Drying and Characterization: Obtaining the final product and verifying its identity and purity.
Experimental Protocols & Visualizations
Protocol 1: Scaled-Up Extraction of L7ME
This protocol outlines a reflux extraction method suitable for larger quantities of plant material.
-
Sample Preparation: Weigh the dried and powdered plant material.
-
Solvent Addition: Add the optimized extraction solvent (e.g., 82% ethanol) at a solid-to-liquid ratio of approximately 1:33 g/mL.[5]
-
Extraction: Heat the mixture to around 90°C and reflux for about 1.5 hours, ensuring uniform heating and agitation.[5]
-
Separation: After extraction, cool the mixture and separate the liquid extract from the solid plant residue via filtration or centrifugation.
-
Repeat: For exhaustive extraction, this process can be repeated on the plant residue.[5]
Workflow for Large-Scale L7ME Purification
The following diagram illustrates a comprehensive workflow for the purification of this compound from a plant source.
Caption: A typical workflow for the large-scale purification of L7ME.
Troubleshooting Logic for HPLC Peak Tailing
This diagram outlines the decision-making process for troubleshooting poor peak shape in HPLC analysis.
Caption: A troubleshooting flowchart for HPLC peak tailing issues.
References
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. PMC - NIH. Retrieved from [Link]
-
Papadopoulou, A., et al. (2023). Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins. Retrieved from [Link]
-
Stępień, K., et al. (n.d.). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. PMC - NIH. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0037339). Retrieved from [Link]
-
Dzah, C. S., et al. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. Retrieved from [Link]
-
Patsnap Eureka. (2025). Optimizing Luteolin Extraction from Plant Sources. Retrieved from [Link]
-
ResearchGate. (2025). Challenges in the microbial production of flavonoids | Request PDF. Retrieved from [Link]
-
TSI Journals. (2010). LUTEOLIN-7-O-β-D-GLUCOPYRANOSIDE FROM THE KERNALS OF SAMADERA INDICA-GAERTN. Retrieved from [Link]
-
ResearchGate. (2017). How to to extract and purify the flavonoids from plant sample ?. Retrieved from [Link]
-
Lee, J., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed Central. Retrieved from [Link]
-
CONICET. (n.d.). Analytical determinations of luteolin. Retrieved from [Link]
- Google Patents. (n.d.). CN101712669A - Method for separating and purifying luteolin.
-
PubChem - NIH. (n.d.). This compound | C16H12O6 | CID 5318214. Retrieved from [Link]
-
MDPI. (n.d.). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Retrieved from [Link]
-
NIH. (n.d.). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of this compound (4) on the expressions of.... Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. Retrieved from [Link]
-
PMC - NIH. (n.d.). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Retrieved from [Link]
-
Veeprho. (n.d.). Luteolin 7-O-Rutinoside | CAS 20633-84-5. Retrieved from [Link]
-
CORE. (n.d.). Developing multi-component crystal forms of Daidzein and Luteolin for Bioavailability improvement. Retrieved from [Link]
-
ACTA BIOLOGICA CRACOVIENSIA Series Botanica. (n.d.). Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. Retrieved from [Link]
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- 1. Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Oral Bioavailability of Luteolin 7-Methyl Ether for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Luteolin 7-methyl ether (L7ME). This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you overcome the challenges associated with the poor oral bioavailability of this promising flavonoid. Our goal is to equip you with the scientific understanding and practical methodologies to successfully conduct your in vivo studies.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and formulation of this compound for animal studies.
Q1: What is this compound (L7ME) and why is its bioavailability a concern?
This compound (L7ME) is a naturally occurring flavone, a type of flavonoid, with demonstrated anti-inflammatory and other potential therapeutic properties.[1][2] Like many flavonoids, L7ME is a lipophilic compound with poor water solubility, which is a primary factor limiting its absorption from the gastrointestinal (GI) tract and thus, its oral bioavailability.[3] The methylation at the 7-hydroxyl group, however, is thought to increase its metabolic stability compared to its parent compound, luteolin, by protecting it from extensive first-pass metabolism (e.g., glucuronidation).[4][5] This makes enhancing its absorption a critical step to unlock its full therapeutic potential in in vivo models.
Q2: I'm observing high variability in my in vivo results. Could this be related to L7ME's bioavailability?
Absolutely. High variability in plasma concentrations and, consequently, in pharmacological effects, is a classic sign of poor and inconsistent oral absorption. This can be attributed to several factors, including:
-
Poor dissolution: If L7ME does not fully dissolve in the GI fluids, its absorption will be erratic.
-
Food effects: The presence or absence of food in the GI tract can significantly alter the absorption of lipophilic compounds.
-
Gastrointestinal transit time: Variations in how long the compound remains in the absorptive regions of the intestine can lead to inconsistent uptake.
Addressing the bioavailability of L7ME through appropriate formulation strategies is key to achieving reproducible in vivo data.
Q3: What are the main strategies to enhance the oral bioavailability of L7ME?
Several formulation strategies can be employed to overcome the poor solubility and enhance the absorption of L7ME. These primarily focus on increasing the dissolution rate and/or presenting the compound to the intestinal wall in a more readily absorbable form. The most common and effective approaches include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions in the gut, keeping the drug in a solubilized state.[6][7][8]
-
Nanoparticle-Based Delivery Systems: Including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which encapsulate the drug in a lipid matrix, protecting it and facilitating its transport across the intestinal barrier.[9][10]
-
Amorphous Solid Dispersions: Where L7ME is dispersed in a polymer matrix to prevent crystallization and enhance its dissolution rate.
This guide will provide detailed protocols for the most promising of these strategies.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low solubility of L7ME in aqueous buffers for in vitro assays. | L7ME is a lipophilic compound with inherently low water solubility. | 1. Co-solvents: Prepare a concentrated stock solution of L7ME in an organic solvent like DMSO or ethanol. Then, dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal and does not interfere with your assay. 2. pH Adjustment: The solubility of flavonoids can be pH-dependent.[3] While L7ME's methylated hydroxyl group is less likely to ionize, the remaining hydroxyl groups might. Experiment with slight pH adjustments of your buffer. 3. Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) in the buffer to increase the solubility of L7ME. |
| Precipitation of L7ME in the GI tract during in vivo studies. | The formulation is not adequately maintaining L7ME in a solubilized state upon dilution with GI fluids. | 1. Optimize Formulation: For SEDDS, ensure the formulation forms a stable and fine emulsion upon dilution. For SLNs/NLCs, check for drug expulsion from the lipid matrix. 2. In Vitro Dissolution Testing: Perform dissolution testing in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to predict the in vivo performance of your formulation.[5][11][12] |
| Low and variable plasma concentrations of L7ME after oral administration. | This is a direct consequence of poor and inconsistent absorption from the GI tract. | 1. Food Effect: Investigate the effect of administering your formulation with or without food. A high-fat meal can sometimes enhance the absorption of lipophilic compounds by increasing bile salt secretion.[8] 2. Advanced Formulations: If you are currently using a simple suspension, transitioning to a more advanced formulation like SEDDS or SLNs is highly recommended to improve the consistency and extent of absorption. |
| Difficulty in detecting L7ME in plasma samples. | The analytical method may not be sensitive enough, or the plasma concentrations are below the limit of quantification due to poor bioavailability and/or rapid metabolism. | 1. Optimize Analytical Method: Utilize a highly sensitive method like LC-MS/MS for quantification.[9][13][14] Ensure proper sample preparation to remove interfering substances from the plasma matrix. 2. Consider Metabolites: L7ME may be metabolized in vivo. If you are unable to detect the parent compound, consider looking for potential metabolites, such as glucuronidated or sulfated forms. The metabolism of the parent compound, luteolin, is known to involve these pathways.[13][15] |
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for preparing and characterizing formulations designed to enhance the bioavailability of L7ME.
A. Formulation Development: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like L7ME, protecting them from degradation and enhancing their absorption.
Objective: To prepare L7ME-loaded SLNs to improve oral bioavailability.
Materials:
-
This compound (L7ME)
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Organic solvent (e.g., ethanol, acetone)
-
Purified water
Methodology: High-Shear Homogenization followed by Ultrasonication [9]
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and L7ME. A drug-to-lipid ratio of 1:10 to 1:20 (w/w) is a good starting point.
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the L7ME in the molten lipid. If solubility is an issue, a small amount of organic solvent can be used to dissolve both the drug and lipid, which will be evaporated later.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (and co-surfactant, if used) in purified water. A surfactant concentration of 1-2% (w/v) is typical.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring with a high-shear homogenizer (e.g., Ultra-Turrax®) at a speed of 10,000-15,000 rpm for 10-15 minutes. This will form a coarse oil-in-water emulsion.
-
-
Formation of SLNs:
-
Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator for 5-10 minutes. This will reduce the droplet size to the nanometer range.
-
-
Cooling and Solidification:
-
Allow the nanoemulsion to cool down to room temperature while stirring gently. The lipid droplets will solidify, forming the SLNs.
-
The resulting SLN dispersion can be stored at 4°C. For long-term storage, lyophilization may be necessary.
-
Characterization of SLNs:
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-300 nm, PDI < 0.3 |
| Zeta Potential | DLS with an electrode | -20 to -30 mV (for stability) |
| Entrapment Efficiency (%EE) | Centrifugation followed by quantification of free drug in the supernatant using HPLC-UV or LC-MS/MS | > 80% |
B. Formulation Development: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.
Objective: To develop a SEDDS formulation for L7ME to enhance its solubility and absorption.
Materials:
-
This compound (L7ME)
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Labrasol®)
Methodology: Formulation Development and Characterization [6]
-
Solubility Studies:
-
Determine the solubility of L7ME in various oils, surfactants, and co-surfactants to select the most suitable excipients. This is a critical first step.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Based on the solubility data, select an oil, a surfactant, and a co-surfactant.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of formulations with varying ratios of oil to Smix (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe the formation of emulsions. The regions that form clear or slightly bluish, stable nanoemulsions are identified as the self-emulsifying regions.
-
-
Preparation of L7ME-loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve the required amount of L7ME in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oily mixture and stir until a clear, homogenous solution is obtained.
-
Characterization of SEDDS:
| Parameter | Method | Acceptance Criteria |
| Self-Emulsification Time | Visual observation upon dilution in water | < 2 minutes |
| Droplet Size & PDI (of the resulting emulsion) | DLS | < 200 nm, PDI < 0.3 |
| Thermodynamic Stability | Centrifugation, heating-cooling cycles, freeze-thaw cycles | No phase separation, precipitation, or cracking |
C. Analytical Methodology: Quantification of L7ME in Plasma
A robust and sensitive analytical method is crucial for accurately determining the pharmacokinetic profile of L7ME.
Objective: To develop and validate an LC-MS/MS method for the quantification of L7ME in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
Methodology: Sample Preparation and Analysis [9][13][14]
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the study).
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for L7ME).
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for L7ME and the internal standard.
-
IV. Visualization of Key Concepts
Workflow for Enhancing L7ME Bioavailability
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies for L7ME.
Mechanism of Bioavailability Enhancement by SEDDS
Caption: Schematic representation of how SEDDS improves the absorption of L7ME.
V. References
-
Tan, M., He, C., Jiang, W., Zeng, C., Yu, N., Huang, W., Gao, Z., & Xing, J. (2017). Development of solid lipid nanoparticles containing total flavonoid extract from Dracocephalum moldavica L. and their therapeutic effect against myocardial ischemia–reperfusion injury in rats. International Journal of Nanomedicine, 12, 3043–3056. [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
-
Manandhar, B., Paudel, A., & Yeon, S. W. (2019). Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. Molecules, 24(18), 3367. [Link]
-
Jafari, S. M., & McClements, D. J. (2017). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Foods, 6(12), 107. [Link]
-
Wang, L., Chen, Q., Zhang, X., Wang, X., Liu, Q., Zhang, L., Liu, L., Hong, M., & Liu, Z. (2017). Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Drug Metabolism and Disposition, 45(4), 347–355. [Link]
-
Pandey, R. P., & Sohng, J. K. (2016). Enhancing the Pharmaceutical Properties of Flavonoids via Methylation and Glycosylation. Journal of Pharmaceutical Sciences & Research, 8(9), 1034-1036. [Link]
-
Balata, G. F., Essa, E. A., Shamardl, H. A., Zaidan, S. H., & Abourehab, M. A. S. (2016). Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol. Drug Design, Development and Therapy, 10, 117–128. [Link]
-
Fagerberg, J. H., Tsinman, O., Sun, N., Tsinman, K., Avdeef, A., & Bergström, C. A. S. (2010). Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media. Molecular Pharmaceutics, 7(5), 1419–1430. [Link]
-
Juenemann, D., Jantratid, E., Wagner, K. G., Reppas, C., & Dressman, J. B. (2011). Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). Journal of Pharmaceutical Sciences, 100(8), 3294-3302. [Link]
-
Zhang, Y., Wang, G., Song, Y., Zhu, Y., & Li, Y. (2013). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. Journal of Chromatography B, 934, 51-58. [Link]
-
Singh, A., & Sharma, P. K. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Drug Delivery and Therapeutics, 12(3-S), 173-181. [Link]
-
Silva, A. C., Kumar, A., & Santos, D. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Journal of Pharmacy and Pharmaceutical Sciences, 18(4), 626-649. [Link]
-
Wang, L., Chen, Q., Zhang, X., Wang, X., Liu, Q., Zhang, L., Liu, L., Hong, M., & Liu, Z. (2017). Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Drug Metabolism and Disposition, 45(4), 347–355. [Link]
-
Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved January 10, 2026, from [Link]
-
Creative Biolabs. (n.d.). Self-emulsifying Drug Delivery System (SEEDS). Retrieved January 10, 2026, from [Link]
-
Shah, N. H., Carvajal, M. T., Patel, C. I., Infeld, M. H., & Malick, A. W. (1994). Self-emulsifying drug delivery systems (SEDDS) with polyglycolyzed glycerides for improving in vitro dissolution and oral absorption of lipophilic drugs. International Journal of Pharmaceutics, 106(1), 15-23. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
-
Jegal, J., Kim, T. Y., Park, N. J., Jo, B. G., Jo, G. A., Choi, H. S., Kim, S. N., & Yang, M. H. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. Nutrients, 13(12), 4387. [Link]
Sources
- 1. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. dovepress.com [dovepress.com]
Preventing degradation of Luteolin 7-methyl ether during sample preparation
A Guide to Preventing Degradation During Sample Preparation
Welcome to the technical support guide for Luteolin 7-methyl ether. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the integrity of this compound during experimental sample preparation. As a flavonoid, its polyketide structure, characterized by multiple phenolic hydroxyl groups, makes it susceptible to various degradation pathways.[1][2] This guide provides troubleshooting advice and validated protocols to help you navigate these challenges and ensure the accuracy and reproducibility of your results.
Section 1: Frequently Asked Questions - Understanding Core Stability
This section addresses fundamental questions regarding the chemical nature and stability of this compound.
Q1: What is this compound and what are its key structural features?
This compound (also known as 7-O-Methylluteolin or Hydroxygenkwanin) is a naturally occurring flavone, a subclass of flavonoids.[3][4] Its core structure consists of a C6-C3-C6 backbone, forming two phenyl rings (A and B) and a heterocyclic ring (C).[2] Key features influencing its stability are:
-
A catechol group (3',4'-dihydroxy) on the B-ring.
-
A hydroxyl group at the C5 position.
-
A methoxy group at the C7 position, which differentiates it from its parent compound, luteolin.
-
A C2-C3 double bond in the C-ring.
This polyphenolic structure is the primary reason for both its desired antioxidant properties and its inherent instability.[1][5]
Q2: Why is this compound prone to degradation?
The degradation susceptibility of this compound stems directly from its chemical structure. The phenolic hydroxyl groups, particularly the catechol moiety on the B-ring, are easily oxidized. This process can be initiated or accelerated by several common laboratory factors, including pH, the presence of oxygen, exposure to light, and elevated temperatures.[6][7]
Q3: Is this compound more or less stable than its parent compound, Luteolin?
The methylation at the 7-hydroxyl position slightly increases the compound's stability compared to luteolin. The 7-OH group in luteolin is one of its most acidic sites.[8] By converting this hydroxyl to a less reactive methyl ether, the molecule's overall susceptibility to certain reactions, particularly pH-dependent degradation and some enzymatic modifications, is reduced. However, the highly reactive 3',4'-dihydroxy B-ring remains, meaning the compound is still highly susceptible to oxidation.
Section 2: Troubleshooting Guide - Degradation Pathways & Solutions
This section explores common experimental issues and provides direct solutions based on the underlying chemical mechanisms.
Q4: My sample solution is turning brown/yellow upon standing. What is causing this color change?
This is a classic sign of oxidation . Under neutral or, more significantly, alkaline conditions, the phenolic hydroxyl groups (especially the catechol B-ring) deprotonate. These deprotonated forms are highly susceptible to oxidation by atmospheric oxygen, leading to the formation of o-quinones and other colored polymerization products.[6] This process is often accelerated by the presence of metal ions.[9]
-
Troubleshooting Action:
-
Acidify Your Solvent: Prepare all samples in a slightly acidic solvent. A common choice is methanol or ethanol containing 0.1% formic acid or acetic acid.[10] This keeps the phenolic groups protonated and significantly less prone to oxidation.
-
De-gas Solvents: For maximum protection, sparge your solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.[7]
-
Add an Antioxidant: If working with a sensitive matrix, consider adding a sacrificial antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[11]
-
Use Chelating Agents: If metal ion contamination is suspected (e.g., from the sample matrix or equipment), add a small amount of EDTA to your extraction buffer to chelate metal ions and prevent them from catalyzing oxidation.[9]
-
Q5: I am seeing new peaks, peak shoulders, or a loss of my target peak in my HPLC/LC-MS analysis. Is this degradation?
Yes, this is highly likely. The appearance of new, often broader and earlier-eluting peaks, or a decrease in the main analyte peak area over time, points directly to degradation.
-
Potential Causes & Solutions:
-
Oxidation: As discussed in Q4, this is the most common cause. The resulting quinones and dimers are structurally different and will have different retention times.
-
Solution: Implement the preventative measures from Q4 immediately (acidification, de-gassing, antioxidants).
-
-
Photodegradation: Flavonoids strongly absorb UV light, which can induce photochemical reactions, including oxidation and isomerization.[12][13][14] Storing samples in clear glass vials on a lab bench under ambient or fluorescent light can cause significant degradation in a matter of hours.
-
Solution: Always use amber glass vials or tubes for sample preparation and storage. Minimize exposure to light by covering sample racks with aluminum foil.
-
-
Thermal Degradation: High temperatures can accelerate all degradation pathways, especially oxidation.[9][15] Steps like solvent evaporation at high heat or prolonged incubation at physiological temperatures (37°C) can cause significant loss.[9]
-
Solution: Keep samples on ice or in a cooling rack whenever possible. Use a vacuum concentrator (e.g., SpeedVac) with no or low heat for solvent evaporation. If heating is unavoidable (e.g., for a reaction), run a time-course experiment to determine the stability window.
-
-
Hydrolysis: While the 7-methyl ether bond is more stable than a glycosidic bond, harsh acidic or basic conditions, especially when combined with heat, can potentially lead to hydrolysis or other rearrangements.[16][17]
-
Solution: Avoid extremes of pH unless required for a specific reaction. If hydrolysis of glycosides in the sample is intended, be aware that the aglycone itself may also degrade under these conditions.[11]
-
-
Summary of Factors Affecting this compound Stability
| Factor | Risk Factor | Recommended Mitigation Strategy |
| pH | Neutral to Alkaline (pH > 7) | Maintain acidic conditions (pH 3-6); use solvents with 0.1% formic/acetic acid. |
| Oxygen | Exposure to air | Work quickly, keep tubes capped, and use de-gassed solvents. |
| Light | UV and ambient laboratory light | Use amber vials, cover sample racks, and work in a shaded area. |
| Temperature | Elevated temperatures (>25°C) | Keep samples on ice or refrigerated; use low-heat solvent evaporation. |
| Metal Ions | Fe²⁺, Cu²⁺, etc. | Use high-purity solvents and consider adding a chelating agent like EDTA. |
| Solvents | Inappropriate solvent choice | Use methanol, ethanol, or acetonitrile.[18][19] Avoid prolonged exposure to highly aqueous solutions where solubility is low and degradation can be faster. |
Section 3: Recommended Protocols
This section provides step-by-step workflows designed to minimize degradation.
Q6: What is a reliable, step-by-step protocol for extracting this compound from a plant matrix while minimizing degradation?
This protocol incorporates best practices for flavonoid extraction.[20][21][22]
Protocol 1: General Extraction and Preparation
-
Pre-Chill Materials: Place your extraction solvent (e.g., HPLC-grade Methanol with 0.1% Formic Acid), sample tubes, and pipette tips on ice for at least 15 minutes before starting.
-
Homogenization: Weigh your sample (e.g., lyophilized plant powder) into a pre-chilled tube. Add the cold extraction solvent at a suitable ratio (e.g., 1:50, sample weight:solvent volume, w/v).[20]
-
Extraction: Immediately perform the extraction.
-
Recommended: Use probe sonication on ice for 3 short bursts of 30 seconds each, with a 1-minute cooling period in between.
-
Alternative: Vortex vigorously for 2 minutes, followed by incubation on a shaker in a dark, cold room (4°C) for 1 hour.
-
-
Clarification: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet insoluble material.
-
Filtration & Transfer: Carefully transfer the supernatant to a fresh, pre-chilled amber vial using a syringe fitted with a 0.22 µm filter (PTFE or other solvent-compatible material). This step is critical for preparing the sample for HPLC/LC-MS analysis.
-
Storage: If not analyzing immediately, cap the vial tightly, flush with nitrogen/argon if possible, and store at -20°C or, ideally, -80°C. Analyze within 24 hours for best results.
Experimental Workflow Diagram
Caption: Recommended workflow for minimizing degradation during extraction.
Section 4: Analytical & Methodological Considerations
Q7: How can I set up my HPLC method to prevent on-instrument degradation and get good peak shape?
Your analytical method is as important as your sample preparation.
-
Mobile Phase: Always include a small amount of acid (0.1% formic acid is standard for LC-MS compatibility) in the aqueous mobile phase (and often the organic phase as well).[10] This maintains an acidic environment on the column, preventing on-column oxidation and improving peak shape by suppressing the ionization of residual hydroxyl groups.
-
Column: A standard C18 reversed-phase column is suitable for separating this compound from related flavonoids.[10]
-
Autosampler Temperature: Set your autosampler temperature to a low value, typically 4-10°C, to maintain sample stability while they are waiting in the queue for injection.
-
Controls: Always run a system suitability standard (a pure standard of this compound) at the beginning and end of your analytical run. A decrease in its peak area or the appearance of new peaks at the end of the run can indicate instrument- or sequence-related degradation.
Troubleshooting Degradation: A Decision Workflow
Sources
- 1. Computational Insights into the Antioxidant Activity of Luteolin: Density Functional Theory Analysis and Docking in Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0037339) [hmdb.ca]
- 4. This compound | C16H12O6 | CID 5318214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. frontiersin.org [frontiersin.org]
- 18. Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Luteolin 7-Methyl Ether Quantification in Complex Matrices
Welcome to the technical support center for the quantification of Luteolin 7-methyl ether. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this flavonoid in challenging biological and environmental samples. Here, we address common issues encountered during experimental workflows, providing in-depth, scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: My this compound peak is showing poor shape (e.g., tailing, fronting, or splitting). What are the likely causes and how can I fix it?
Answer:
Poor peak shape is a common issue that can significantly impact the accuracy and precision of quantification. The primary causes often revolve around interactions between the analyte and the analytical column or issues with the mobile phase.
Potential Causes & Solutions:
-
Secondary Interactions with the Column: this compound, like other flavonoids, has hydroxyl groups that can interact with active sites on the silica backbone of C18 columns, leading to peak tailing.
-
Solution 1: Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase.[1] This helps to suppress the ionization of residual silanol groups on the column packing, minimizing secondary interactions.
-
Solution 2: Column Selection: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity and reduced secondary interactions.[2] For compounds prone to chelating with metal ions, a metal-free column housing can prevent peak tailing and signal loss.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination: A buildup of matrix components on the column or in the system can lead to peak splitting or tailing.[4]
-
Solution: Implement a robust column washing protocol after each analytical run. If the problem persists, consider using a guard column to protect the analytical column from strongly retained matrix components.
-
-
Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape.
-
Solution: Experiment with slight adjustments to the mobile phase pH to find the optimal condition for a sharp, symmetrical peak.
-
FAQ 2: I'm experiencing significant ion suppression and my sensitivity is low. How can I identify and mitigate this?
Answer:
Ion suppression is a major challenge in LC-MS analysis of complex matrices. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[4][5]
Identifying Ion Suppression:
The most effective way to assess ion suppression is through a post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interest indicates the presence of co-eluting, suppressing agents from the matrix.[6][7]
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[5] Develop a specific SPE protocol tailored to the properties of this compound and your matrix.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in partitioning the analyte away from interfering substances.[5][8]
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step, but it may not be sufficient on its own to remove all matrix interferences.[5]
-
-
Optimize Chromatography: Enhance the separation of this compound from matrix components.
-
Gradient Elution: Employ a gradient elution program to better resolve the analyte from early and late-eluting interferences.[1]
-
Column Chemistry: Experiment with different column stationary phases to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[5] A SIL-IS, such as ¹³C-labeled this compound, will co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte to the IS will remain constant, allowing for accurate quantification.[9]
-
Dilute the Sample: A simple but often effective strategy is to dilute the sample extract. This reduces the concentration of matrix components, thereby lessening their suppressive effect.
FAQ 3: My recovery of this compound is low and inconsistent. What steps should I take?
Answer:
Low and variable recovery typically points to issues within the sample preparation and extraction process.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
Solvent Selection: Ensure the extraction solvent is appropriate for this compound. Flavonoids are often extracted with mixtures of methanol, ethanol, or acetonitrile with water.[10] The polarity of the solvent system should be optimized.
-
pH Adjustment: The pH of the sample matrix can influence the extraction efficiency of phenolic compounds. Experiment with adjusting the pH of the sample before extraction.
-
Extraction Technique: Compare different extraction methods such as sonication, vortexing, or shaking to ensure complete extraction from the matrix. For solid samples, techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can improve efficiency.[10]
-
-
Assess Analyte Stability:
-
Degradation: this compound, like other flavonoids, can be susceptible to degradation by light, temperature, and oxidative enzymes.
-
Solution: Protect samples from light, keep them at low temperatures, and consider adding antioxidants like ascorbic acid during sample preparation.
-
-
Adsorption: The analyte may adsorb to the surfaces of collection tubes or other labware.
-
Solution: Use low-adsorption polypropylene tubes and glassware.
-
-
-
Validate the Entire Workflow: Perform recovery experiments by spiking a known amount of this compound into a blank matrix at different stages of the sample preparation process (pre-extraction and post-extraction). This will help pinpoint the step where the loss is occurring.
FAQ 4: How do I choose an appropriate internal standard (IS) if a stable isotope-labeled version of this compound is not available?
Answer:
While a SIL-IS is ideal, a suitable analog internal standard can be used if a SIL-IS is unavailable. The key is to select a compound that behaves as similarly as possible to this compound throughout the analytical process.
Criteria for Selecting an Analog IS:
-
Structural Similarity: Choose a compound with a similar chemical structure, such as another flavonoid with a similar polarity and ionization efficiency.[11]
-
Similar Retention Time: The IS should elute close to, but not co-elute with, the analyte peak. This ensures it experiences similar chromatographic conditions and matrix effects.
-
Not Present in the Sample: The chosen IS must not be endogenously present in the samples being analyzed.
-
Commercially Available and High Purity: The IS should be readily available in a highly pure form.
Example Candidates: Consider other methylated flavonoids or flavonoids with similar physicochemical properties that are not expected to be in your samples.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Matrix Effects
Matrix effects can manifest as ion suppression or enhancement, leading to inaccurate quantification.[5] This guide provides a systematic workflow for diagnosing and addressing these issues.
Experimental Workflow for Matrix Effect Evaluation
Caption: Workflow for Quantifying and Mitigating Matrix Effects.
Data Interpretation Table
| Matrix Effect (%ME) | Interpretation | Recommended Action |
| 85% - 115% | Negligible matrix effect | Proceed with validation using solvent-based calibrants. |
| < 85% | Ion Suppression | Implement corrective actions (e.g., improved sample cleanup, matrix-matched calibration, SIL-IS). |
| > 115% | Ion Enhancement | Implement corrective actions (e.g., improved sample cleanup, matrix-matched calibration, SIL-IS). |
Guide 2: Protocol for Solid-Phase Extraction (SPE) Method Development
A well-developed SPE method is crucial for removing interferences from complex matrices.
Step-by-Step SPE Protocol Development
-
Sorbent Selection:
-
For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent like Oasis HLB) is a good starting point.
-
-
Method Scouting:
-
Conditioning: Wet the sorbent with a strong, water-miscible organic solvent (e.g., methanol), followed by an equilibration step with a weaker solvent (e.g., water or a buffer at a specific pH).
-
Loading: Load the pre-treated sample onto the SPE cartridge. Ensure the flow rate is slow enough for proper binding.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences. This step is critical for a clean extract. A typical wash solution could be 5-10% methanol in water.
-
Elution: Elute this compound with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of acid or base to improve recovery).
-
-
Optimization:
-
Systematically vary the composition of the wash and elution solvents to maximize the removal of interferences while ensuring complete recovery of the analyte.
-
Collect and analyze fractions from the load, wash, and elution steps to determine where the analyte and interferences are being removed.
-
SPE Troubleshooting Logic Diagram
Caption: Troubleshooting Logic for SPE Method Development.
Section 3: Method Validation and Regulatory Compliance
The validation of your analytical method is essential to ensure that it is fit for its intended purpose. Regulatory bodies like the FDA provide guidance on the parameters that need to be assessed.[12][13][14]
Key Validation Parameters
According to ICH and FDA guidelines, the following parameters should be evaluated:[15][16]
| Parameter | Description |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
For a comprehensive understanding of the validation process, it is highly recommended to consult the latest guidance documents from the FDA and ICH.[14][15]
References
- Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. PubMed.
- An Uncommon Fix for LC–MS Ion Suppression.
- Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method | Request PDF.
- LCMS Troubleshooting: 14 Proven Strategies for Labor
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research.
- FDA Guidance on analytical procedures and methods valid
- Troubleshooting ion suppression in LC–MS analysis. YouTube.
- Validation of Analytical Methods. Lab Manager.
- FDA Releases Guidance on Analytical Procedures.
- Q2(R2)
- Validation of Analytical Methods According to the New FDA Guidance. ComplianceOnline.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- LC-MS Determination and Pharmacokinetic Study of Luteolin-7- O -β-d -glucoside in Rat Plasma after Administration of the Traditional Chinese Medicinal Preparation Kudiezi Injection.
- Internal Standards for Food and Nutrition. IsoLife.
- Determining Matrix Effects in Complex Food Samples.
- Can anyone suggest papers on how to choose internal standards for phytochemical analysis on LC/MS?
- Isolation of Luteolin and Luteolin-7- O -glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats.
- Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. MDPI.
Sources
- 1. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. longdom.org [longdom.org]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 13. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. fda.gov [fda.gov]
- 16. Validation of Analytical Methods According to the New FDA Guidance [researchandmarkets.com]
Technical Support Center: Optimizing Enzymatic Synthesis of Luteolin 7-Methyl Ether Derivatives
Welcome to the technical support center for the optimization of enzymatic synthesis of Luteolin 7-methyl ether and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this biosynthetic process. Here, we provide in-depth, field-proven insights and troubleshooting strategies to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enzymatic synthesis of this compound, providing foundational knowledge for your experimental design.
Q1: What are the key enzymes involved in the methylation of luteolin to produce this compound?
A1: The primary enzymes responsible for the O-methylation of flavonoids like luteolin are O-methyltransferases (OMTs).[1] Specifically, flavonoid O-methyltransferases (FOMTs) catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the flavonoid backbone.[2] For the synthesis of this compound, a regio-specific flavonoid 7-O-methyltransferase (7-FOMT) is required. Several OMTs from various plant sources have been identified and characterized for their ability to methylate flavonoids at different positions.[2][3] The choice of enzyme is critical as it dictates the regioselectivity of the methylation.[1]
Q2: What are the advantages of enzymatic synthesis over chemical synthesis for producing this compound?
A2: Enzymatic synthesis offers several advantages over traditional chemical methods:
-
High Regioselectivity: Enzymes can target specific hydroxyl groups on the luteolin molecule, minimizing the formation of unwanted isomers and simplifying downstream purification.[1]
-
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at neutral pH and moderate temperatures, which helps to preserve the integrity of the flavonoid structure.
-
Environmentally Friendly: Biocatalytic processes avoid the use of harsh chemicals and organic solvents, making them a more sustainable approach.
-
High Specificity: OMTs often exhibit high substrate specificity, leading to cleaner reactions with fewer byproducts.[1]
Q3: What are the common challenges encountered during the enzymatic synthesis of methylated flavonoids?
A3: Researchers may face several hurdles, including:
-
Low Enzyme Activity or Stability: The chosen OMT may exhibit low catalytic efficiency or be unstable under the desired reaction conditions.
-
Substrate or Product Inhibition: High concentrations of the substrate (luteolin) or the product (this compound) can inhibit the enzyme's activity.
-
Poor Substrate Solubility: Luteolin has limited solubility in aqueous buffers, which can limit the reaction rate.
-
Cofactor Regeneration: The methyl donor, SAM, is expensive. For large-scale synthesis, an efficient SAM regeneration system is often necessary.
-
Incorrect Regioselectivity: The enzyme may methylate luteolin at positions other than the desired 7-hydroxyl group, leading to a mixture of products.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the enzymatic synthesis of this compound derivatives.
Issue 1: Low or No Product Formation
Low or no yield of this compound is a frequent problem. The following workflow can help identify the root cause.
Experimental Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Enzyme | Perform a control reaction with a known good substrate for the OMT. Analyze protein integrity via SDS-PAGE. | - Source a new batch of enzyme. - If using a recombinant enzyme, re-verify expression and purification protocols.[4] - Ensure proper storage conditions (-80°C in appropriate buffer). |
| Degraded Substrate/Cofactor | Analyze the purity and concentration of luteolin and S-adenosyl-L-methionine (SAM) using HPLC or LC-MS. | - Purchase fresh, high-purity luteolin and SAM. - Store SAM according to the manufacturer's instructions (typically at -20°C or -80°C in acidic buffer). |
| Suboptimal Reaction Conditions | Verify the pH and ionic strength of the reaction buffer. Review literature for the optimal pH and temperature for the specific OMT being used.[3] | - Prepare fresh buffer and adjust the pH. - Perform a temperature and pH optimization matrix to find the ideal conditions for your enzyme. A typical starting point is Tris-HCl buffer at pH 7.5 and a temperature of 37°C.[4][5] |
| Low Substrate Solubility | Observe the reaction mixture for turbidity. Luteolin has poor aqueous solubility. | - Add a small percentage of a co-solvent like DMSO or ethanol (typically 1-5% v/v) to the reaction. Note: High concentrations of organic solvents can denature the enzyme. - Prepare a stock solution of luteolin in the co-solvent and add it to the reaction mixture last. |
| Enzyme Inhibition | Run a series of reactions with varying substrate and product concentrations to assess for inhibition. | - If substrate inhibition is observed, use a lower starting concentration of luteolin and consider a fed-batch approach. - If product inhibition is present, consider in-situ product removal techniques. |
Issue 2: Incorrect Regioselectivity (Formation of undesired isomers)
The formation of multiple methylated luteolin derivatives indicates a lack of regioselectivity from the OMT.
Logical Flow for Addressing Regioselectivity Issues
Caption: Decision tree for improving reaction regioselectivity.
Detailed Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inherent Lack of Enzyme Specificity | Review the literature for the characterized regioselectivity of your chosen OMT. Some OMTs are known to methylate multiple hydroxyl groups.[3] | - Screen a panel of different OMTs from various sources to find one with the desired 7-O-methylation activity.[1] - Consider enzymes from plants known to produce 7-O-methylated flavonoids. |
| Reaction Conditions Influencing Selectivity | Analyze if changes in pH, temperature, or the presence of co-solvents affect the product distribution. | - Systematically vary the reaction pH and temperature to see if regioselectivity can be improved. - Test different co-solvents, as they can sometimes alter the enzyme's conformation and, consequently, its selectivity. |
| Enzyme Engineering Required | If no naturally occurring enzyme provides the desired selectivity, protein engineering may be necessary. | - Utilize techniques like site-directed mutagenesis to alter amino acid residues in the enzyme's active site to favor methylation at the 7-position.[6] This is an advanced approach requiring structural information or homology modeling of the enzyme. |
Section 3: Experimental Protocols
Protocol 1: Standard Enzymatic Methylation of Luteolin
This protocol provides a starting point for the synthesis of this compound.
Materials:
-
Luteolin (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
O-methyltransferase (OMT)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
DMSO (co-solvent)
-
Methanol (for reaction termination)
Procedure:
-
Prepare a 10 mM stock solution of luteolin in DMSO.
-
Prepare a 20 mM stock solution of SAM in 10 mM sulfuric acid and store on ice.
-
In a microcentrifuge tube, combine the following in order:
-
Tris-HCl buffer (to a final volume of 100 µL)
-
Purified OMT (concentration to be optimized, e.g., 1-10 µg)
-
SAM stock solution (to a final concentration of 0.5-1 mM)
-
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the luteolin stock solution to a final concentration of 100-200 µM. Ensure the final DMSO concentration is below 5%.
-
Incubate the reaction at the optimal temperature for a set time (e.g., 1-24 hours), with gentle shaking.
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to determine the conversion and identify the products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system with a C18 column and a UV detector.
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Program:
-
A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B. The flow rate is typically set to 1 mL/min.
Detection:
-
Monitor at a wavelength where both luteolin and its methylated derivatives absorb, typically around 340 nm.
Data Analysis:
-
Identify peaks corresponding to luteolin and this compound by comparing retention times with authentic standards.
-
Quantify the product formation by integrating the peak areas and using a standard curve.
References
-
Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed. Available at: [Link]
-
Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed. Available at: [Link]
-
Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris - MDPI. Available at: [Link]
-
Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC - NIH. Available at: [Link]
-
Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa - Maximum Academic Press. Available at: [Link]
-
Engineering of Flavonoid O-Methyltransferase for a Novel Regioselectivity - ResearchGate. Available at: [Link]
-
Luteolin Is a Rare Substrate of Human catechol-O-methyltransferase Favoring a Para-Methylation - PubMed. Available at: [Link]
-
A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways - PMC - NIH. Available at: [Link]
-
The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PMC - NIH. Available at: [Link]
-
A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways - PubMed. Available at: [Link]
-
The Flavone Cirsiliol from Salvia x jamensis Binds the F1 Moiety of ATP Synthase, Modulating Free Radical Production. Available at: [Link]
-
Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa - Maximum Academic Press. Available at: [Link]
-
The Flavone Cirsiliol from Salvia x jamensis Binds the F1 Moiety of ATP Synthase, Modulating Free Radical Production - - - BIA - Free University of Bozen-Bolzano. Available at: [Link]
-
The Flavone Cirsiliol from Salvia x jamensis Binds the F1 Moiety of ATP Synthase, Modulating Free Radical Production - ResearchGate. Available at: [Link]
-
Luteolin Causes 5′CpG Demethylation of the Promoters of TSGs and Modulates the Aberrant Histone Modifications, Restoring the Expression of TSGs in Human Cancer Cells - PMC - NIH. Available at: [Link]
-
The Methoxylated Flavones Eupatorin and Cirsiliol Induce CYP1 Enzyme Expression in MCF7 Cells | Journal of Natural Products - ACS Publications. Available at: [Link]
-
The Methoxylated Flavones Eupatorin and Cirsiliol Induce CYP1 Enzyme Expression in MCF7 Cells | Request PDF - ResearchGate. Available at: [Link]
-
Acid–base chemistry of luteolin and its methyl-ether derivatives: A DFT and ab initio investigation | Request PDF - ResearchGate. Available at: [Link]
-
Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PubMed Central. Available at: [Link]
- WO2015124113A1 - Semi-synthesis method for luteolin, galuteolin and luteolin rutinoside - Google Patents.
-
(PDF) Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - ResearchGate. Available at: [Link]
-
Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - MDPI. Available at: [Link]
Sources
- 1. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris [mdpi.com]
- 5. maxapress.com [maxapress.com]
- 6. Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Yield of Luteolin 7-Methyl Ether from Natural Sources
Welcome to the technical support center dedicated to enhancing the recovery of Luteolin 7-methyl ether from its natural sources. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and troubleshooting solutions to common challenges encountered during the extraction and purification process. Our goal is to empower you with the knowledge to optimize your experimental workflow, maximize yield, and ensure the highest purity of your target compound.
Introduction to this compound
This compound, also known as 7-O-Methylluteolin or Hydroxygenkwanin, is a naturally occurring flavonoid with significant therapeutic potential, including anti-inflammatory, anti-allergic, and antioxidant properties.[1][2][3] Its effective isolation from plant matrices is a critical step in harnessing its full pharmacological value. This guide will navigate you through the key stages of this process, from understanding its biosynthesis to advanced purification strategies.
Part 1: Maximizing Yield at the Source - Biosynthesis and Plant Material Selection
The concentration of this compound can vary significantly between and within plant species due to genetic and environmental factors. A foundational strategy for increasing yield is to start with optimal plant material.
Key Natural Sources
This compound has been identified in several plant species. The most notable sources include:
-
Daphne genkwa : The flower buds of this plant are a well-documented source of this compound.[4]
-
Wikstroemia ganpi : The aerial parts of this shrub have been shown to contain significant amounts of the compound.[2][3][5]
-
Salvia officinalis (Sage) : This common herb is also a known source of this compound.[4]
Understanding the Biosynthesis Pathway
This compound is synthesized in plants through the phenylpropanoid pathway, which produces the precursor, luteolin. The final and crucial step is the transfer of a methyl group to the hydroxyl group at the C7 position of the luteolin backbone. This reaction is catalyzed by a specific enzyme called an O-methyltransferase (OMT) .[6][7]
}
Figure 1: Simplified biosynthesis pathway of this compound.
FAQ: Enhancing Biosynthesis
Q1: Can we increase the natural production of this compound in the plant itself?
A1: Yes, this is a promising strategy. The production of secondary metabolites like flavonoids is often a plant's defense response to stress. By applying "elicitors," you can stimulate these defense pathways and potentially increase the concentration of the target compound.
Key Elicitors to Consider:
-
Abiotic Elicitors:
-
Methyl Jasmonate (MeJA) and Salicylic Acid (SA): These are plant hormones that mediate stress responses. Studies on Salvia officinalis have shown that foliar application of MeJA and SA can enhance the production of phenolic compounds, including flavonoids.[8][9][10]
-
Heavy Metals: Low concentrations of heavy metals like silver (Ag+) can act as elicitors, stimulating the production of phenolic compounds.[8]
-
UV Radiation: Controlled exposure to UV-B radiation can trigger the biosynthesis of flavonoids as a protective mechanism.[11]
-
-
Biotic Elicitors:
-
Yeast Extract and Chitosan: These are derived from fungal cell walls and can mimic a pathogen attack, thereby stimulating the plant's defense and secondary metabolite production.[12]
-
Experimental Insight: When using elicitors, it is crucial to optimize the concentration and timing of application, as high concentrations can be phytotoxic. A pilot study with varying concentrations is recommended to determine the optimal conditions for your specific plant species and growing conditions.
Part 2: Extraction - Choosing the Right Method and Optimizing Parameters
The choice of extraction method and the careful optimization of its parameters are paramount to achieving a high yield of this compound.
Comparison of Extraction Methods
| Extraction Method | General Principle | Advantages | Disadvantages | Typical Solvents |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period.[4] | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency. | Ethanol, Methanol, Water mixtures |
| Reflux Extraction | Boiling the solvent with the plant material and condensing the vapors back into the flask.[6][9] | Higher extraction efficiency than maceration due to elevated temperature. | Can degrade thermolabile compounds. | Ethanol, Methanol |
| Soxhlet Extraction | Continuous extraction with a fresh batch of distilled solvent.[4] | High extraction efficiency, requires less solvent than maceration. | Time-consuming, potential for thermal degradation of compounds. | Ethanol, Methanol |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[12][13][14] | Faster extraction, reduced solvent consumption, increased yield. | Can generate heat, potentially degrading some compounds. | Ethanol, Methanol, Water mixtures |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture.[13][14][15] | Very fast, reduced solvent consumption, high efficiency. | Requires specialized equipment, potential for localized overheating. | Ethanol, Methanol |
Step-by-Step Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, flowers) at a controlled temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 80% aqueous ethanol (v/v). The solid-to-liquid ratio should be optimized, but a 1:15 ratio is a good starting point.
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 40-50°C and the ultrasound frequency to around 40 kHz.
-
Sonicate for 30-60 minutes. The optimal time should be determined experimentally.
-
-
Post-Extraction Processing:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
}
Figure 2: General workflow for Ultrasound-Assisted Extraction.
Troubleshooting Extraction Issues
Q2: My extraction yield is consistently low. What are the likely causes?
A2: Low yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Solvent: this compound is a moderately polar compound.
-
Rationale: The polarity of the solvent must match that of the target compound for effective dissolution.
-
Solution: An 80% aqueous ethanol or methanol solution is often a good starting point. Pure ethanol or methanol might be too nonpolar, while pure water is too polar. Experiment with a range of ethanol or methanol concentrations (e.g., 60%, 70%, 80%, 90%).[4]
-
-
Incorrect Particle Size:
-
Rationale: Large particles have a smaller surface area-to-volume ratio, limiting solvent penetration.
-
Solution: Ensure your plant material is ground to a fine, consistent powder (40-60 mesh).
-
-
Inadequate Solid-to-Liquid Ratio:
-
Rationale: Insufficient solvent will become saturated quickly, preventing further extraction.
-
Solution: Increase the solvent volume. A ratio of 1:15 to 1:20 (g/mL) is a good starting point.
-
-
Sub-optimal Temperature:
-
Rationale: Temperature affects solvent viscosity and the solubility of the compound. However, excessive heat can cause degradation.[16][17]
-
Solution: For UAE and maceration, a moderately elevated temperature (40-60°C) is often beneficial. For reflux extraction, the boiling point of the solvent is used, but be mindful of potential degradation.
-
Q3: I suspect my target compound is degrading during extraction. How can I prevent this?
A3: Flavonoid degradation is a common issue. Here are key preventative measures:
-
Temperature Control: Avoid excessive heat. For heat-sensitive extractions, consider maceration or UAE at controlled, lower temperatures.[16]
-
Light Protection: Flavonoids can be light-sensitive.
-
Solution: Use amber glassware or cover your extraction setup with aluminum foil to protect it from light.[16]
-
-
pH Management: The stability of flavonoids is pH-dependent.
-
Rationale: Extreme pH values can lead to hydrolysis or degradation of the flavonoid structure.[16]
-
Solution: Maintain a slightly acidic to neutral pH (around 4-6) in your extraction solvent. You can add a small amount of a weak acid like acetic or formic acid.
-
-
Preventing Oxidation:
-
Solution: Consider adding an antioxidant like ascorbic acid to your extraction solvent, especially if you observe browning of the extract. You can also perform the extraction under an inert atmosphere (e.g., nitrogen).[16]
-
Part 3: Purification - Isolating this compound with High Purity
After obtaining a crude extract, the next critical phase is to isolate this compound from other co-extracted compounds. A multi-step purification strategy is often necessary.
Initial Cleanup: Liquid-Liquid Partitioning
A good first step to enrich your extract is liquid-liquid partitioning.
-
Redissolve your crude extract in water.
-
Perform sequential extractions with solvents of increasing polarity, such as:
-
n-hexane: to remove highly nonpolar compounds like fats and waxes.
-
Ethyl acetate: This is often the fraction where this compound will be most concentrated due to its moderate polarity.
-
n-butanol: to extract more polar compounds.
-
Column Chromatography
Column chromatography is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase.
Stationary Phases:
-
Silica Gel: A common choice for normal-phase chromatography.
-
Sephadex LH-20: An excellent choice for flavonoid purification, as it separates based on a combination of size exclusion and adsorption.[1][2][3]
Mobile Phase Systems (for Silica Gel):
A gradient elution is typically used, starting with a nonpolar solvent and gradually increasing the polarity. A common system is a gradient of n-hexane and ethyl acetate , followed by the introduction of methanol for more polar compounds.
Step-by-Step Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., n-hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve your enriched extract (e.g., the ethyl acetate fraction) in a small amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with your starting mobile phase (e.g., 100% n-hexane). Gradually increase the polarity by adding increasing percentages of ethyl acetate, and then methanol.
-
Fraction Collection: Collect small fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your target compound.
-
Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator.
}
Figure 3: Workflow for purification by column chromatography.
Final Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest purity, preparative HPLC is often the final step.
Typical Conditions for this compound Purification:
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or acetic acid) and methanol or acetonitrile.
-
Detection: A UV detector set at the maximum absorbance wavelength for this compound (around 340-350 nm).
Troubleshooting Purification Challenges
Q4: I'm having trouble separating this compound from other closely related flavonoids. What can I do?
A4: Co-elution of structurally similar compounds is a common challenge. Here are some strategies to improve separation:
-
Optimize Your Mobile Phase:
-
Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different selectivities of these solvents can alter the elution order.
-
Adjust the pH: For ionizable compounds like flavonoids, small changes in the pH of the aqueous mobile phase can significantly impact retention times.
-
Use a Shallow Gradient: A slower, more gradual increase in the organic solvent percentage during a gradient elution can provide better resolution of closely eluting peaks.
-
-
Try a Different Stationary Phase:
-
If a C18 column is not providing adequate separation, consider a phenyl-hexyl column . The pi-pi interactions of this stationary phase can offer a different selectivity for aromatic compounds like flavonoids.[18]
-
Q5: My purified compound seems to be degrading over time. How should I store it?
A5: Proper storage is crucial for maintaining the integrity of your purified this compound.
-
Temperature: Store your compound at low temperatures, preferably in a freezer (-20°C or lower).
-
Light: Protect it from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent: If stored in solution, use a high-purity, anhydrous solvent.
Part 4: Quantification - Accurately Determining Your Yield
Accurate quantification is essential for determining the success of your extraction and purification strategies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying this compound.
Key Parameters for HPLC Quantification
-
Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acidified water and methanol or acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 340-350 nm.
-
Standard Curve: A standard curve must be generated using a certified reference standard of this compound to ensure accurate quantification.
References
- Investigating the Effects of Different Elicitors on Growth and Phytochemical Characteristics of Sage (Salvia officinalis L.) under Hydroponic Cultivation System. (2025).
- Methyl jasmonate and Ag+ as effective elicitors for enhancement of phenolic acids contents in Salvia officinalis and Salvia verticillata, as two traditional medicinal plants. (2021). South African Journal of Botany.
- Elicitation of Medicinal Plants In Vivo—Is It a Realistic Tool? The Effect of Methyl Jasmonate and Salicylic Acid on Lamiaceae Species. (2021). Agronomy.
- The effect of methyl jasmonate on production of antioxidant compounds in shoot cultures of Salvia officinalis L. (2009). Acta Biologica Cracoviensia Series Botanica.
- 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions. (2021). Antioxidants.
- Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants. (2022). Molecules.
- Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Ker
- Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? (2022). Processes.
- Extraction of Flavonoids From Natural Sources Using Modern Techniques. (2020). Frontiers in Plant Science.
- (PDF) Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? (2022).
- Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. (2020).
- (PDF) Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (2021).
- Analytical determinations of luteolin. (2020). Journal of the Chilean Chemical Society.
- Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. (2020). Journal of the Science of Food and Agriculture.
- Influence of extraction methods on stability of flavonoids. (2011).
- Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. (2024).
- PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROM
- Technical Support Center: Prevention of Flavonoid Degradation During Extraction. (2025). Benchchem.
- Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris. (2024).
- LUTEOLIN_O-METHYLTRANSFERASE_ACTIVITY.
- A brief overview on the methods for extraction and identification of flavonoids. (2023). E3S Web of Conferences.
- Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Deriv
- Need help with extraction and isol
- Strategies for Natural Products Isolation. (2023). Research and Reviews: A Journal of Drug Design and Discovery.
- Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. (2025). Horticulture Research.
- Principles in prepar
- Separation and identification of three flavonoids, cyanidin, luteolin,... (2018).
- Extraction of Flavonoids From Natural Sources Using Modern Techniques. (2020). Frontiers.
- (PDF) Extraction of flavonoids from garden (Salvia officinalis L.) and glutinous (Salvia glutinosa L.) sage by ultrasonic and classical maceration. (2025).
- Method for separating and purifying luteolin. (2010).
- Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in R
- Effect of this compound (4) on the expressions of... (2021).
- This compound. CymitQuimica.
Sources
- 1. Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 18. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Luteolin 7-Methyl Ether: A Comprehensive Technical Guide to Sample Storage and Handling
Welcome to the technical support center for Luteolin 7-methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage and handling of this valuable flavonoid compound. As a 7-O-methylated flavonoid, this compound offers enhanced metabolic stability and bioavailability compared to its parent compound, luteolin, making it a compound of significant interest in various research fields.[1] This guide will provide you with the necessary information to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its proper handling important?
This compound is a naturally occurring flavonoid found in various plants.[2] It is characterized by a methyl group at the 7-hydroxyl position of the luteolin backbone. This methylation significantly influences its physicochemical properties, leading to increased metabolic stability and improved membrane transport, which are advantageous for bioavailability.[1] Proper handling and storage are crucial to prevent degradation, which can alter its biological activity and lead to inaccurate and irreproducible experimental results.
Q2: What are the primary factors that can cause degradation of this compound?
Like many flavonoids, this compound is susceptible to degradation from factors such as:
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.
-
Light: Photodegradation can occur upon exposure to UV or even ambient light.
-
pH: Changes in pH can affect the stability of the compound in solution.
-
Temperature: Elevated temperatures can accelerate degradation.
Q3: How does the methylation at the 7-position affect its stability compared to Luteolin?
Methylation of the hydroxyl groups on flavonoids, such as in this compound, generally enhances their metabolic stability. This is because the methyl group protects the hydroxyl group from conjugation reactions (glucuronidation and sulfation) that are part of the body's natural detoxification pathways.[1] This structural modification also increases the compound's hydrophobicity, which can improve its affinity for cell membranes.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solid compound is stored at -20°C in a tightly sealed, light-proof container. 2. Check Solution Age and Storage: Prepare fresh solutions for each experiment. If storing stock solutions, do so at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 3. Assess Purity: Use an appropriate analytical method, such as HPLC, to check the purity of your sample before use. |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility of this compound. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect the biological assay. 2. pH Adjustment: The solubility of flavonoids can be pH-dependent.[3] Experiment with slight adjustments to the buffer pH to see if it improves solubility. 3. Sonication: Gentle sonication can help to dissolve the compound. |
| Variability between experimental replicates | Inaccurate pipetting of viscous stock solutions (e.g., DMSO). | 1. Use Positive Displacement Pipettes: For viscous solutions, positive displacement pipettes provide more accurate and reproducible dispensing. 2. Allow for Equilibration: Before use, allow stock solutions to come to room temperature to ensure consistent viscosity. 3. Proper Mixing: Ensure thorough mixing of the final working solution after diluting the stock solution. |
| Color change of the solution over time | Degradation of the flavonoid. | 1. Protect from Light: Store solutions in amber vials or wrap them in aluminum foil. 2. Purge with Inert Gas: For long-term storage of stock solutions, purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidation. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Positive displacement pipette or calibrated standard pipette
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 300.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 300.26 g/mol = 0.0030026 g = 3.00 mg
-
-
Weigh the compound: Accurately weigh approximately 3.00 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Vortex the vial until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient: A linear gradient from 30% to 70% Solvent B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maxima of this compound (typically around 254 nm and 350 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a sample solution: Dissolve a small, accurately weighed amount of this compound in methanol or the mobile phase to a concentration of approximately 1 mg/mL.
-
Equilibrate the system: Run the mobile phase through the HPLC system until a stable baseline is achieved.
-
Inject the sample: Inject the prepared sample solution onto the column.
-
Analyze the chromatogram: The purity of the sample can be estimated by the area percentage of the main peak corresponding to this compound.
Data Summaries
Table 1: Solubility of Luteolin in Various Solvents
While specific quantitative solubility data for this compound is limited, the following table for its parent compound, luteolin, provides a useful reference. Methylation generally increases solubility in less polar organic solvents.
| Solvent | Solubility of Luteolin | Reference |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| Ethanol | ~5 mg/mL | [4] |
| Methanol | ~0.28 mg/mL | [5] |
| Acetone | ~0.21 mg/mL | [5] |
| Water | Sparingly soluble | [4] |
Visualizations
Diagram 1: Recommended Storage and Handling Workflow
Caption: A recommended workflow for the storage and handling of this compound.
Diagram 2: Troubleshooting Logic for Poor Solubility
Caption: A logical flow for troubleshooting poor solubility of this compound.
References
-
This compound - Solubility of Things. (n.d.). Retrieved January 10, 2026, from [Link]
-
Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC - MDPI. (2021). Retrieved January 10, 2026, from [Link]
-
Measurement and Correlation of Solubilities of Luteolin in Organic Solvents at Different Temperatures - ResearchGate. (2022). Retrieved January 10, 2026, from [Link]
-
Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC. (2011). Retrieved January 10, 2026, from [Link]
-
Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 10, 2026, from [Link]
-
Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC. (2019). Retrieved January 10, 2026, from [Link]
-
HPLC method for simultaneous quantitation of Luteolin and Quercitin from plant powder of Acacia Catechu and Inula Viscosa - Der Pharma Chemica. (2016). Retrieved January 10, 2026, from [Link]
-
(PDF) Effect of the Methyl Group on the Stability and Twisting of Flavonoids - ResearchGate. (2016). Retrieved January 10, 2026, from [Link]
-
Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PubMed Central. (2021). Retrieved January 10, 2026, from [Link]
-
Showing metabocard for this compound (HMDB0037339) - Human Metabolome Database. (n.d.). Retrieved January 10, 2026, from [Link]
-
Ask an Expert: best way to test flavonoids - Science Buddies. (2016). Retrieved January 10, 2026, from [Link]
-
Stability of flavonoids at different temperatures for 28 days (A: 25 • C, B - ResearchGate. (2023). Retrieved January 10, 2026, from [Link]
-
Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - MDPI. (2022). Retrieved January 10, 2026, from [Link]
-
Analytical determinations of luteolin - CONICET. (2021). Retrieved January 10, 2026, from [Link]
-
This compound | C16H12O6 | CID 5318214 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
-
Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage - MDPI. (2020). Retrieved January 10, 2026, from [Link]
-
Determination of Total Flavonoid Level and Antioxidant Activity of Ethyl Acetate Fraction of Mangkokan Leaf Extract (Nothopanax - Atlantis Press. (2019). Retrieved January 10, 2026, from [Link]
-
HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic acid in Dry Extract of Paronychia argent - ResearchGate. (2019). Retrieved January 10, 2026, from [Link]
-
Is Luteolin soluble in ethyl acetate solvent? - ResearchGate. (2023). Retrieved January 10, 2026, from [Link]
-
The Changes of Flavonoids in Honey during Storage - MDPI. (2020). Retrieved January 10, 2026, from [Link]
-
(PDF) Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - ResearchGate. (2021). Retrieved January 10, 2026, from [Link]
-
Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - MDPI. (2021). Retrieved January 10, 2026, from [Link]
Sources
- 1. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
Addressing matrix effects in LC-MS analysis of Luteolin 7-methyl ether
Welcome to the technical support center for the LC-MS analysis of Luteolin 7-methyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this methylated flavonoid in biological matrices. Here, we move beyond generic protocols to provide in-depth, field-proven insights into identifying, understanding, and mitigating matrix effects, ensuring the generation of accurate and reproducible data.
Understanding the Challenge: The Nature of Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For this compound, commonly analyzed in plasma or serum, this matrix includes a complex mixture of salts, lipids (most notably phospholipids), proteins, and endogenous metabolites.[1]
Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[2] For flavonoids like this compound, which can be present at low concentrations and undergo extensive metabolism, addressing these effects is paramount for reliable pharmacokinetic and metabolic studies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the LC-MS analysis of this compound.
Q1: I'm seeing significant variability and poor reproducibility in my results. Could this be a matrix effect?
A1: Absolutely. High variability and poor reproducibility are classic signs of uncompensated matrix effects.[2] The effect can vary between different lots of biological matrix and even between individual patient samples, leading to erroneous measurements.[1] It's crucial to systematically evaluate for matrix effects during method development.
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: The most widely accepted method is the post-extraction spike analysis .[1] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement.
-
Matrix Factor (MF) < 1 indicates ion suppression.
-
Matrix Factor (MF) > 1 indicates ion enhancement.
For a robust method, the MF should ideally be between 0.8 and 1.2, and the coefficient of variation (%CV) across different matrix lots should be less than 15%.
Q3: What is the best type of internal standard (IS) to use for this compound?
A3: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., with ¹³C or ²H labels). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effect and variability in extraction recovery.[3] This allows for highly effective compensation. If a SIL-IS is unavailable, a structural analogue can be used, but it must be carefully validated to ensure it behaves similarly to the analyte. Quercetin has been used as an internal standard for the analysis of luteolin and its related compounds.[4]
Q4: My calibration curve is non-linear or has a poor correlation coefficient. Can matrix effects be the cause?
A4: Yes. If you are using a standard curve prepared in a neat solvent, matrix effects in your actual samples can cause a deviation from linearity. This is why regulatory guidelines often mandate the use of matrix-matched calibration curves , where the calibration standards are prepared in the same biological matrix as the unknown samples.[5] This ensures that the standards and samples experience similar matrix effects.
Q5: I'm observing ion suppression. What are the most likely culprits in a plasma matrix?
A5: In plasma, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).[6] These endogenous lipids are abundant and often co-extract with analytes of interest, particularly with simple sample preparation methods like protein precipitation. They tend to elute in the middle of a typical reversed-phase chromatographic run, a region where many analytes also elute.
Troubleshooting Guide: From Sample to Signal
This section provides a structured approach to troubleshooting common issues related to matrix effects in the analysis of this compound.
Issue 1: Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inefficient Extraction | Optimize your Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol. For LLE, test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). For SPE, screen different sorbent chemistries (e.g., C18, mixed-mode). | This compound is a moderately polar compound. The extraction solvent or SPE sorbent must have an appropriate polarity to efficiently partition the analyte from the aqueous biological matrix while leaving interfering components behind. |
| Analyte Binding to Proteins | Incorporate a protein precipitation step prior to LLE or SPE. A common method is adding 3 volumes of cold acetonitrile or methanol to 1 volume of plasma. | Flavonoids are known to bind to plasma proteins like albumin. Precipitating these proteins releases the bound analyte, making it available for extraction and improving recovery consistency. |
| pH-Dependent Extraction | Adjust the pH of the sample before extraction. For a weakly acidic compound like this compound, acidifying the sample (e.g., with formic acid) will ensure it is in its neutral form, which is more readily extracted by organic solvents. | The extraction efficiency of ionizable compounds is highly dependent on their protonation state. Maximum recovery is achieved when the analyte is uncharged. |
Issue 2: Significant Ion Suppression
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Phospholipid Co-elution | Implement a phospholipid removal strategy. Specialized SPE cartridges or plates designed for phospholipid depletion are highly effective. Alternatively, modify your LLE by using a solvent less prone to extracting lipids. | Phospholipids are notorious for causing ion suppression in ESI-MS.[6] Their removal significantly cleans up the sample extract, leading to a more stable and intense analyte signal. |
| Chromatographic Co-elution with Matrix Components | Optimize the HPLC/UHPLC method. Adjust the gradient profile to better separate this compound from the "matrix band". Experiment with different mobile phase modifiers (e.g., formic acid vs. ammonium formate) to alter selectivity. | Increasing the chromatographic resolution between the analyte and interfering matrix components is a powerful way to mitigate matrix effects. Even a slight shift in retention time can move the analyte out of a region of high ion suppression. |
| High Salt Concentration | Ensure your sample preparation method effectively removes salts. If using SPE, include an aqueous wash step before elution. If diluting the sample, use a mobile phase-like diluent. | Non-volatile salts from the biological matrix can accumulate in the ion source, leading to signal suppression and instrument contamination. |
Issue 3: Poor Peak Shape
| Potential Cause | Troubleshooting Action | Scientific Rationale | | Injection Solvent Mismatch | Ensure the final sample extract is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase conditions. | Injecting the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move down the column before the gradient starts, leading to peak fronting and broadening. | | Column Overload | Reduce the injection volume or dilute the sample. | While less common for trace analysis, injecting too much total material (analyte + matrix) can overload the column, resulting in poor peak shape. |
Experimental Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) into the mobile phase or a reconstitution solvent to achieve a target concentration (e.g., a mid-range QC).
-
Set B (Post-Spike Matrix): Extract at least 6 different lots of blank plasma. After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set A.
-
Set C (Pre-Spike Matrix): Spike the blank plasma with the analyte and IS before extraction. Process these samples through the entire sample preparation procedure.
-
-
Analyze Samples: Inject and analyze all three sets by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a robust starting point for extracting this compound from plasma.
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., SIL-Luteolin 7-methyl ether or Quercetin in methanol). Vortex briefly.
-
Protein Precipitation & pH Adjustment: Add 20 µL of 5% formic acid in water. Then, add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add 1 mL of ethyl acetate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 5,000 rpm for 5 minutes.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for injection.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: A systematic workflow for identifying, assessing, and mitigating matrix effects.
LC-MS/MS Parameters for Luteolin & Metabolites
Based on published methods, the following parameters can serve as a starting point for method development. Luteolin and its methylated derivatives ionize well in negative electrospray ionization (ESI-) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Luteolin | 284.9 | 132.9 | |
| This compound | 299.0 | 284.0 | Corresponds to the loss of a methyl group (-CH₃). |
| Diosmetin (4'-O-methyl luteolin) | 298.9 | 283.9 | Isomeric with this compound; requires chromatographic separation. |
| Chrysoeriol (3'-O-methyl luteolin) | 298.9 | 283.9 | Isomeric with this compound; requires chromatographic separation. |
| Quercetin (Internal Standard) | 300.9 | 150.9 | A common structural analogue IS for flavonoids. |
Note: The precursor ion for this compound is expected to be m/z 299.0 ([M-H]⁻). The primary fragment would likely result from the loss of a methyl radical (•CH₃), leading to a product ion at m/z 284.0. These values should be confirmed and optimized by infusing a standard solution of the compound.
Diagram: Ionization and Compensation Logic
Caption: How a SIL internal standard co-experiences ion suppression to enable accurate quantification.
By implementing these systematic troubleshooting and validation strategies, researchers can develop robust and reliable LC-MS methods for the quantification of this compound, ensuring the integrity and accuracy of their scientific findings.
References
-
Shi, P., et al. (2018). An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study. Journal of Separation Science, 41(19), 3767-3775. Available from: [Link]
-
Chen, X., et al. (2016). Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Drug Metabolism and Disposition, 44(5), 766-775. Available from: [Link]
-
Gao, S., et al. (2016). Simultaneous determination of shanzhiside methyl ester, 8-O-acetylshanzhiside methyl ester and luteolin-7-O-β-D-glucopyranoside in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study after oral administration of Lamiophlomis rotata Pill. Journal of Chromatography B, 1020, 62-66. Available from: [Link]
-
Hewavitharana, A. K., et al. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 31(7), 554-563. Available from: [Link]
-
Kushare, S. S., et al. (2018). LC-MS/MS method for the simultaneous quantification of luteolin, wedelolactone and apigenin in mice plasma using hansen solubility parameters for liquid-liquid extraction: Application to pharmacokinetics of Eclipta alba chloroform fraction. Journal of Chromatography B, 1083, 118-126. Available from: [Link]
-
Li, W., & Fu, Y. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(24), 2213-2216. Available from: [Link]
-
Mei, Z., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5551. Available from: [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(5), 1458-1473. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Passon, M., et al. (2019). Separating Flavinoids from Plasma Proteins using UHPLC-MS. News-Medical.Net. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0037339). Available from: [Link]
-
Domagalska, I., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 1013. Available from: [Link]
-
Lee, J., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. International Journal of Molecular Sciences, 22(24), 13277. Available from: [Link]
-
Wojtunik-Kulesza, K., et al. (2020). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. Molecules, 25(5), 1062. Available from: [Link]
-
Musial, C., et al. (2022). Analytical determinations of luteolin. Journal of Food and Drug Analysis, 30(2), 209-231. Available from: [Link]
-
Hosseinian, S., et al. (2014). Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. Food Chemistry, 157, 365-372. Available from: [Link]
-
Kumar, R., et al. (2020). Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. Oriental Journal of Chemistry, 36(4), 773-779. Available from: [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC-MS/MS method for the simultaneous quantification of luteolin, wedelolactone and apigenin in mice plasma using hansen solubility parameters for liquid-liquid extraction: Application to pharmacokinetics of Eclipta alba chloroform fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Luteolin 7-methyl ether isolation protocols using column chromatography
Technical Support Center: Isolation of Luteolin 7-Methyl Ether
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the isolation of this compound using column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup and execution of column chromatography for this compound purification.
Q1: What is the best stationary phase for isolating this compound?
A1: The choice of stationary phase is critical and depends on the complexity of your crude extract.
-
Silica Gel (230–400 mesh): This is the most common and versatile choice for flavonoid separation due to its high resolving power for compounds of varying polarity.[1] Its slightly acidic nature is generally well-tolerated by flavonoids. For this compound, a normal-phase separation on silica gel is the standard starting point.
-
Sephadex LH-20: This is an excellent alternative or secondary purification step. It separates compounds based on a combination of molecular size exclusion and adsorption chromatography.[2][3] It is particularly effective for separating flavonoids with very similar structures and for removing pigments and high molecular weight polyphenols.[1][2]
-
Polyamide: This stationary phase is effective for separating flavonoid glycosides and phenols through hydrogen bonding interactions.[4][5] It can be a valuable tool if your extract contains closely related glycosidic forms of luteolin.
-
Not Recommended: Alumina (Al₂O₃) is generally not recommended for flavonoid purification as it can form strong, sometimes irreversible, bonds with the hydroxyl groups of flavonoids, leading to poor recovery.[2]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: Mobile phase selection is an empirical process, best guided by preliminary Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retardation factor (Rf) of 0.25-0.35 for this compound on a silica gel TLC plate.
-
Start with a Binary System: A mixture of a non-polar solvent (e.g., Hexane or Toluene) and a moderately polar solvent (e.g., Ethyl Acetate or Chloroform) is a good starting point.
-
Increase Polarity Gradually: this compound is a moderately polar flavonoid. You will likely need a mobile phase of intermediate polarity. A common and effective combination is Chloroform:Methanol or Ethyl Acetate:Toluene .[6]
-
Use Modifiers for Better Resolution: Adding a small amount of acid, such as formic acid or acetic acid (~0.1-1%), to the mobile phase can significantly improve peak shape and reduce tailing by suppressing the ionization of phenolic hydroxyl groups.[4] Toluene can also be added to a Chloroform:Methanol system to enhance resolution.[6]
-
Employ Gradient Elution: For complex crude extracts, a gradient elution is almost always necessary. This involves starting with a less polar solvent system and gradually increasing the proportion of the more polar solvent. This allows for the sequential elution of compounds based on their polarity, from non-polar impurities to the target compound and finally to highly polar substances.[7]
Q3: What is the best way to prepare and load my sample onto the column?
A3: Proper sample preparation and loading are crucial for achieving high resolution. There are two primary methods:
-
Dry Loading (Recommended): This method prevents column disruption and ensures a concentrated starting band.
-
Dissolve your crude extract in a suitable solvent (e.g., methanol, acetone). This compound is soluble in polar organic solvents like ethanol, DMSO, and DMF.[8]
-
Add a small amount of the stationary phase (e.g., silica gel, ~2-3 times the weight of your extract) to the solution.
-
Evaporate the solvent completely under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column. This technique ensures that the compound is introduced to the column in a sharp, uniform band.[6]
-
-
Wet Loading: This method is faster but carries a higher risk of disturbing the column bed.
-
Dissolve the crude extract in the minimum possible amount of the initial, least polar mobile phase you plan to use.
-
If the sample is not soluble in the initial mobile phase, dissolve it in a minimal volume of a slightly stronger solvent (e.g., dichloromethane).[9]
-
Using a pipette, carefully apply the concentrated solution to the top of the column, allowing it to absorb into the stationary phase without disturbing the surface.
-
Q4: How should I monitor the separation and identify fractions containing my compound?
A4: The separation process should be actively monitored using TLC.
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or vials. The volume of each fraction should be consistent (e.g., 10-20 mL, depending on column size).
-
Analyze Fractions by TLC: Spot every few fractions (e.g., every 2nd or 3rd fraction) onto a TLC plate. Run the plate using the same or a slightly more polar solvent system than the one currently eluting from the column.
-
Visualize and Group: Visualize the spots under UV light (254 nm and 365 nm) and/or by using a staining reagent (e.g., anisaldehyde-sulfuric acid spray). Combine the fractions that show a clean spot corresponding to the Rf value of your target compound.[10]
Part 2: Standardized Protocol for this compound Isolation
This section provides a step-by-step workflow for the isolation of this compound from a pre-extracted plant source.
Experimental Workflow Diagram
Caption: Workflow for this compound Isolation.
Step-by-Step Methodology
-
Solvent System Selection (via TLC):
-
Dissolve a small amount of the crude extract and a pure standard (if available) in methanol.
-
Spot both on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., Hexane:Ethyl Acetate, Chloroform:Methanol in ratios from 9:1 to 7:3).
-
Identify a system where the this compound spot has an Rf value of approximately 0.25-0.35. This will be your starting elution solvent.
-
-
Column Packing (Wet Method):
-
Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude extract by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar solvent.
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.
-
Once packed, add another layer of sand on top of the silica bed to protect it during sample and solvent addition.
-
Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
-
-
Sample Loading (Dry Method):
-
Prepare the sample as described in FAQ Q3 (Dry Loading).
-
Carefully add the dried sample-silica mixture to the top of the packed column, forming a neat, level layer.
-
-
Elution:
-
Carefully add your initial mobile phase to the column.
-
Begin collecting fractions.
-
Start the gradient elution by gradually increasing the percentage of the more polar solvent. The rate of increase should be slow to ensure good separation. A typical gradient might be:
-
100% Hexane (to elute very non-polar compounds)
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3...)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9.5:0.5, 9:1...)
-
-
-
Fraction Analysis and Pooling:
-
Final Isolation:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the isolation process.
Troubleshooting Decision Tree
Sources
- 1. Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 3. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 4. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. jsmcentral.org [jsmcentral.org]
- 11. abcbot.pl [abcbot.pl]
Technical Support Center: Mitigating Batch-to-Batch Variability of Luteolin 7-Methyl Ether Extracts
Welcome to the technical support center for the consistent production of Luteolin 7-methyl ether extracts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities inherent in botanical extraction. Batch-to-batch variability is a significant challenge in natural product chemistry, stemming from the intrinsic biological variance of raw materials and the nuances of processing.[1][2] This document provides field-proven insights, validated protocols, and a systematic troubleshooting framework to ensure the reproducibility and quality of your extracts.
Our approach is grounded in the principles of Quality by Design (QbD), emphasizing that quality should be built into the process, not merely tested for at the end.[3] By understanding and controlling the critical parameters—from raw material sourcing to final extract analysis—you can achieve a robust and reliable extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent extraction important?
This compound (7-O-Methylluteolin) is a flavonoid, a class of plant secondary metabolites known for various biological activities.[4] It is an O-methylated derivative of luteolin. In drug development and research, the consistency of an extract's chemical profile is paramount. Variability in the concentration of this compound and other constituents can lead to inconsistent therapeutic efficacy and safety profiles, jeopardizing clinical outcomes and regulatory approval.[2]
Q2: What are the primary drivers of batch-to-batch variability in botanical extracts?
The main sources of variability can be broadly categorized into two areas:
-
Raw Material Inconsistency: This is the most significant factor and includes genetic differences within plant species, geographical location of cultivation, climate, soil conditions, harvest time, and post-harvest processing and storage.[1]
-
Processing Parameter Drifts: Variations in the extraction process itself, such as solvent-to-solid ratio, extraction time, temperature, and particle size of the raw material, can significantly alter the final extract's composition.[1]
Q3: Which extraction method is generally best for Luteolin and its derivatives?
The choice of method depends on a balance of yield, purity, cost, and scalability. Studies on the closely related compound, luteolin, show that reflux extraction using methanol often yields the highest purity and content.[5] However, modern techniques like Ultrasound-Assisted Extraction (UAE) can offer higher efficiency and reduced extraction times.[6] The optimal method should be determined empirically for your specific raw material and operational capabilities.
Q4: How can I quantify the concentration of this compound in my extract?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the standard and most reliable method for quantifying specific flavonoids like this compound.[7][8] A validated method using a C18 column with a gradient mobile phase of acidified water and acetonitrile or methanol typically provides excellent separation and quantification.
Troubleshooting Guide: A Systematic Approach to Variability
Encountering variability is a common challenge. This section provides a structured approach to diagnosing and resolving inconsistencies in your this compound extracts.
Problem 1: Low or Inconsistent Yield of Target Compound
Symptoms: The quantified amount of this compound is significantly lower than expected or fluctuates widely between batches, even when using the same protocol.
Causality & Troubleshooting Steps:
-
Re-evaluate Raw Material Qualification: The quality of your starting material is the foundation of your extract.
-
Verify Botanical Identity: Confirm the genus, species, and plant part. Use a combination of macroscopic, microscopic, and chemical (e.g., HPTLC) identification methods.[9] Adulteration or misidentification is a common source of error.[10]
-
Check Certificate of Analysis (CoA): Review the supplier's CoA for specifications on potency (assay of marker compounds), purity (heavy metals, pesticides, microbial load), and drying/storage conditions.[5][11]
-
Implement In-House Testing: Do not rely solely on the supplier's CoA. Perform your own identity and potency tests on incoming raw material to build a trusted data set.
-
-
Assess Material Preparation:
-
Particle Size: Ensure the plant material is ground to a fine, homogenous powder. Inefficient grinding limits solvent penetration and leads to incomplete extraction.[12]
-
Moisture Content: High moisture content can dilute the extraction solvent and promote microbial degradation. Ensure materials are properly dried and stored.
-
-
Optimize Extraction Parameters:
-
Solvent Polarity: The polarity of your solvent may be inappropriate. For flavonoids, methanol or ethanol, often mixed with water, are effective.[6][13] Test a range of solvent polarities (e.g., 100% methanol vs. 80% methanol in water) to find the optimum for this compound.
-
Degradation: Flavonoids can degrade due to exposure to light, high temperatures, or oxygen.[14] Conduct extractions protected from light and consider purging solvents with nitrogen to minimize oxidation.
-
Workflow for Botanical Raw Material Qualification
This workflow ensures that the primary source of variability is controlled before the extraction process begins.
Caption: Workflow for qualifying botanical raw materials.
Problem 2: Poor Chromatographic Resolution or Peak Shape in HPLC Analysis
Symptoms: During HPLC analysis, the peak for this compound is broad, shows tailing, or is not well-separated from other peaks in the extract matrix.
Causality & Troubleshooting Steps:
-
Mobile Phase Optimization:
-
pH: Flavonoids contain phenolic hydroxyl groups, which can interact with free silanol groups on the HPLC column packing, causing peak tailing. Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) suppresses this interaction.
-
Solvent Strength: Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
-
Solvent Type: Switching the organic solvent from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
-
Column Issues:
-
Contamination: A blocked column frit or contamination from previous samples can cause poor peak shape. Flush the column according to the manufacturer's instructions or replace the guard column.
-
Column Age: Over time, the stationary phase can degrade. If optimization fails, try a new column of the same type.
-
-
Sample Preparation:
-
Filtering: Ensure all samples are filtered through a 0.22 or 0.45 µm filter before injection to prevent particulates from clogging the column.
-
Solvent Mismatch: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.
-
Data-Driven Process Optimization
To systematically reduce variability, it's essential to understand how different parameters affect the final product. The following table, based on data for the related compound luteolin, illustrates the impact of extraction method and solvent choice.
| Extraction Method | Solvent | Luteolin Content (% w/w) | Purity (%) | Reference |
| Reflux | Methanol | 5.57 | 98.97 | [5] |
| Maceration | Methanol | 5.44 | 98.52 | [5] |
| Soxhlet | Methanol | 3.21 | 98.04 | [5] |
| Reflux | Ethanol | < 1.0 | Not Reported | [5] |
| Reflux | Ethyl Acetate | < 1.0 | Not Reported | [5] |
| Reflux | Chloroform | < 1.0 | Not Reported | [5] |
This data demonstrates that for luteolin, reflux with methanol is the most effective method. This provides a strong, evidence-based starting point for optimizing this compound extraction.
Validated Experimental Protocols
These protocols provide a self-validating framework for the extraction and analysis of this compound.
Protocol 1: Optimized Reflux Extraction of this compound
This protocol is adapted from methods proven effective for isolating this compound and related flavonoids.[4]
-
Preparation: Weigh 10 g of finely powdered, qualified raw plant material.
-
Extraction: Place the powder in a round-bottom flask with 100 mL of 95% methanol.
-
Reflux: Heat the mixture to reflux (approx. 65-70°C) and maintain for 90 minutes with gentle stirring.
-
Filtration: Allow the mixture to cool, then filter through Whatman No. 1 filter paper under vacuum.
-
Re-extraction: Transfer the solid residue (marc) back to the flask and repeat the reflux extraction with another 100 mL of 95% methanol to ensure exhaustive extraction.
-
Combine & Concentrate: Combine the filtrates from both extractions. Evaporate the solvent under reduced pressure using a rotary evaporator at 40-45°C to yield the crude extract.
-
Drying & Storage: Dry the crude extract in a vacuum oven at 40°C to a constant weight. Store the final extract in an airtight, light-resistant container at -20°C.
Protocol 2: HPLC-UV Quantification of this compound
This method is based on validated procedures for the quantification of luteolin and its derivatives.[7][8]
-
Instrumentation:
-
HPLC system with a UV/PDA detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.5% Acetic Acid in Water.
-
Solvent B: 0.5% Acetic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient to 50% B
-
25-30 min: Linear gradient to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B and equilibrate.
-
-
-
Sample & Standard Preparation:
-
Standard: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Create a calibration curve by making serial dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample: Accurately weigh and dissolve the crude extract in methanol to a known concentration (e.g., 5 mg/mL). Filter through a 0.22 µm syringe filter before injection.
-
-
Validation: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Advanced Process Control: Implementing Process Analytical Technology (PAT)
To achieve the highest level of consistency, especially in a manufacturing environment, implementing Process Analytical Technology (PAT) is recommended. PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[3]
The goal is to move from retrospective quality control (testing batches after they are made) to real-time release, ensuring quality is built into the process at every step.
PAT Workflow for Herbal Extraction
This diagram illustrates how PAT can be integrated into the extraction workflow to monitor and control Critical Process Parameters (CPPs) in real-time.
Caption: PAT workflow for real-time monitoring and control.
How it works:
-
In-line Sensors: Spectroscopic probes (like Near-Infrared or Raman) are placed directly into the extraction vessel. These sensors can monitor the concentration of key compounds (like this compound) in the solvent in real-time.
-
Chemometric Models: The data from the sensors is fed into a pre-built mathematical model that correlates the spectral data with the actual concentration of the target analyte (the Critical Quality Attribute or CQA).
-
Real-Time Control: This model allows the system to "see" when the extraction has reached its optimal point (e.g., when the rate of extraction plateaus). The process can then be automatically stopped, preventing over-extraction of undesirable compounds and saving energy and time. This data-driven approach significantly reduces the variability caused by minor drifts in process parameters.[1]
By integrating these principles of rigorous raw material qualification, optimized and validated protocols, and advanced process controls, you can effectively mitigate batch-to-batch variability and ensure the consistent quality and performance of your this compound extracts.
References
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European Medicines Agency. (2022). Guideline on quality of herbal medicinal products/traditional herbal medicinal products. EMA/HMPC/CHMP/CVMP/201116/2005 Rev. 3. [Link]
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International Journal of Innovative Research and Technology. (n.d.). Comparative Assessment of Extraction Methods and Quantitative Estimation of Luteolin in the Leaves of Mentha piperita by HPLC. IJIRT. [Link]
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Das, R. (2016). Botanical Raw Material Qualification. SupplySide Supplement Journal. [Link]
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Abidin, L., et al. (2014). Comparative assessment of extraction methods and quantitative estimation of luteolin in the leaves of Vitex negundo Linn. by HPLC. PubMed. [Link]
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European Medicines Agency. (2006). Points to Consider on good agricultural and collection practice for starting materials of herbal origin. EMEA/HMPC/246816/2005. [Link]
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Lee, J., et al. (2022). 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions. National Institutes of Health. [Link]
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Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. [Link]
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Chiang, L. H., et al. (2022). Troubleshooting case study by identifying differences in two batch plants. ResearchGate. [Link]
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Wang, Y., et al. (2015). Batch-to-batch quality consistency evaluation of botanical drug products using multivariate statistical analysis of the chromatographic fingerprint. PubMed. [Link]
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Yang, M.H., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed. [Link]
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Yang, M.H., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. MDPI. [Link]
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Kaškonienė, V., et al. (2017). Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products. ResearchGate. [Link]
-
Sartorius. (n.d.). PAT Process Analytical Technology. [Link]
-
Xiong, Z., et al. (2019). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. ResearchGate. [Link]
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IntuitionLabs. (n.d.). PAT Sensors for Real-Time Reaction Monitoring in Pharma. [Link]
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Yang, M.H., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. ResearchGate. [Link]
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Wang, Y., et al. (2015). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. National Institutes of Health. [Link]
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Yang, M.H., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. National Institutes of Health. [Link]
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GSC Online Press. (2023). Applying Machine Learning Models for Real-Time Process Monitoring and Anomaly Detection in Pharma Manufacturing. [Link]
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Bruker. (n.d.). Process Analytical Technology (PAT). [Link]
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Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]
-
Jo, A., et al. (2020). An HPLC-UV-based quantitative analytical method for Chrysanthemum morifolium: development, validation, and application. KoreaScience. [Link]
-
Akowuah, G. A., et al. (2021). UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation. PubMed. [Link]
-
Ciesla, L., & Waksmundzka-Hajnos, M. (2017). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. National Institutes of Health. [Link]
-
Akowuah, G. A., et al. (2021). UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation. MDPI. [Link]
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Abidin, L., et al. (2014). Comparative assessment of extraction methods and quantitative estimation of luteolin in the leaves of Vitex negundo Linn. by HPLC. SciSpace. [Link]
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ResearchGate. (2023). Extraction, Isolation and Identification of Luteolin Flavonoid from Vitex pseudonegundo leaves. [Link]
-
Shah, M. A. A., et al. (2019). Novel extraction techniques and pharmaceutical activities of luteolin and its derivatives. [Link]
-
Al-Khayri, J. M., et al. (2020). Conventional and Emerging Extraction Processes of Flavonoids. SciSpace. [Link]
-
Popova, A., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. [Link]
-
Tütüncü, M., & Tuncel, B. (2020). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? MDPI. [Link]
-
TNAU Agritech Portal. (n.d.). Extraction techniques of Medicinal plants. [Link]
-
Okeke, M. I. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. National Institutes of Health. [Link]
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Rathore, A. S. (2012). Analytical Tools for Enabling Process Analytical Technology (PAT) Applications in Biotechnology. LCGC International. [Link]
-
Bruker. (n.d.). What is PAT?[Link]
-
Step Science. (2022). Process Analytical Technology - PAT. [Link]
-
Jittrepotch, N., et al. (2022). Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand. National Institutes of Health. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0037339). [Link]
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]
-
ECA Academy. (2022). EMA Publishes Final Guidelines on Quality and Specifications for HMPs. [Link]
-
GMP Publishing. (2022). EMA: Final Guideline on Quality of Herbal Products. [Link]
-
gmp-compliance.org. (2012). EMA Guideline on Quality of Herbal Medicinal Products Updated. [Link]
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Validation & Comparative
Luteolin vs. Luteolin 7-Methyl Ether: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luteolin, a ubiquitous dietary flavonoid, is well-documented for its potent anti-inflammatory properties.[1][2][3] Its therapeutic potential, however, can be modulated by structural modifications such as methylation. This guide provides a detailed comparative analysis of Luteolin and its naturally occurring derivative, Luteolin 7-methyl ether (also known as Chrysosplenol D). We will explore their differential effects on key inflammatory signaling pathways, present experimental evidence of their comparative efficacy, and provide a validated protocol for in-vitro assessment. While both compounds exhibit significant anti-inflammatory action, evidence suggests that the methylation at the 7-hydroxyl position alters the molecule's activity, leading to distinct potencies and potentially different therapeutic applications.
Introduction: The Role of Flavonoids in Inflammation
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases.[1] Flavonoids, a class of plant secondary metabolites, have garnered significant interest for their ability to modulate inflammatory processes.[4] Luteolin (3',4',5,7-tetrahydroxyflavone) is a prominent flavone found in various fruits and vegetables, recognized for its robust anti-inflammatory and antioxidant activities.[1][3][5] It exerts its effects by targeting core inflammatory cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][6]
This compound is a structural analog of Luteolin where a methyl group replaces the hydrogen atom of the hydroxyl group at the C7 position. This seemingly minor modification can significantly impact the molecule's physicochemical properties, including its bioavailability and interaction with cellular targets, thereby influencing its overall anti-inflammatory potency. This guide aims to dissect these differences through a review of mechanistic studies and experimental data.
Comparative Mechanism of Action
The anti-inflammatory effects of both Luteolin and its 7-methyl ether derivative are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved by interfering with key signaling pathways that are activated by inflammatory stimuli, such as lipopolysaccharide (LPS).
Modulation of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Both Luteolin and this compound have been shown to inhibit NF-κB activation.[1][7] They can prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of the active p65 subunit to the nucleus.[7][8]
However, studies comparing Luteolin with its glycosidic form (Luteolin-7-O-glucoside) suggest that the aglycone (Luteolin) is a more potent inhibitor of both NF-κB and Activator protein-1 (AP-1), another key inflammatory transcription factor, whereas the glucoside primarily affects NF-κB.[9] This suggests that the free hydroxyl groups, particularly those on the B-ring, are crucial for maximal inhibitory activity. Methylation at the C7 position may similarly modulate this activity.
Interference with MAPK Signaling
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[5][10]
-
Luteolin has been demonstrated to inhibit the phosphorylation of all three major MAPKs (p38, JNK, and ERK), effectively dampening the downstream inflammatory cascade.[8][11][12]
-
This compound (Chrysosplenol D) also demonstrates inhibitory effects on MAPK pathways. Specifically, it has been shown to suppress the phosphorylation of IκB and c-JUN, a downstream target of JNK.[7] One study indicated that the inhibitory effect of Chrysosplenol D on cytokine release was blocked by a JNK inhibitor, highlighting the importance of this pathway in its mechanism of action.[7]
Signaling Pathway Overview
Caption: LPS-induced NF-κB and MAPK signaling pathways.
Experimental Evidence: A Head-to-Head Comparison
Direct comparative studies provide the most valuable insights into the relative potency of these two flavonoids. While comprehensive head-to-head data is emerging, existing research allows for a comparative summary. Both compounds effectively reduce the production of key inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[7][9]
A study directly comparing Luteolin and Luteolin-7-O-glucoside in LPS-stimulated RAW 264.7 macrophages found that Luteolin was more potent in inhibiting NO and PGE2 production.[9] This suggests that the aglycone form is more active. Given that this compound is structurally more similar to the aglycone than the glucoside, its potency might be closer to that of Luteolin, though potentially modulated by the methyl group.
| Parameter | Luteolin | This compound | Key Insights |
| NO Inhibition | Potent inhibitor of iNOS expression and NO production.[1][13] | Demonstrated inhibitor of NO production.[10] | Direct comparative IC50 values are needed, but both are effective. Luteolin's aglycone structure is often associated with higher potency.[9] |
| Cytokine Suppression | Strongly suppresses TNF-α, IL-6, IL-1β.[2][14] | Suppresses IL-1β, IL-6.[7] Also shown to reduce IL-4, G-CSF, and GM-CSF in other models.[15] | Both compounds broadly suppress pro-inflammatory cytokines through NF-κB and MAPK inhibition. |
| Target Pathways | NF-κB, AP-1, p38, JNK, ERK, Akt.[3][8][9] | NF-κB, JNK.[7] | Luteolin appears to have a broader documented impact on multiple MAPK pathways, while the action of this compound is strongly linked to JNK.[7][8] |
This table is a qualitative summary based on available literature. Quantitative comparison requires side-by-side experiments under identical conditions.
Structure-Activity Relationship: Why Methylation Matters
The addition of a methyl group at the 7-position has several biochemical implications:
-
Increased Lipophilicity: Methylation generally increases a molecule's lipid solubility. This could potentially enhance cell membrane permeability, leading to higher intracellular concentrations and greater bioactivity.
-
Metabolic Stability: The 7-hydroxyl group is a common site for glucuronidation, a major phase II metabolic pathway that facilitates excretion. Methylating this position can block this metabolic route, potentially increasing the compound's half-life and bioavailability in vivo.
-
Altered Target Binding: The hydroxyl group can act as a hydrogen bond donor, while a methoxy group cannot. This change can alter the binding affinity and specificity of the molecule for its protein targets (e.g., kinases within the MAPK pathway).
These factors create a complex interplay where bioavailability might be increased, but target interaction could be altered. The net effect on anti-inflammatory activity—whether it is enhanced or diminished compared to Luteolin—is context-dependent and requires direct experimental validation.
Experimental Protocol: In-Vitro Comparison of Anti-Inflammatory Activity
This protocol provides a robust framework for comparing the efficacy of Luteolin and this compound in a standard cellular model of inflammation.
Objective: To quantify and compare the inhibitory effects of Luteolin and this compound on the production of nitric oxide (NO) and TNF-α in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Luteolin and this compound (high purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent Kit for NO measurement
-
Mouse TNF-α ELISA Kit
-
MTT or similar cell viability assay kit
-
Phosphate-Buffered Saline (PBS)
Experimental Workflow Diagram
Caption: Workflow for in-vitro anti-inflammatory comparison.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.
-
Seed cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of Luteolin and this compound in DMSO (e.g., 50 mM).
-
Create a series of dilutions in serum-free DMEM to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in all wells should be <0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a "vehicle control" group with DMSO only.
-
Incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to all wells (except the "untreated control" group) to a final concentration of 1 µg/mL.
-
Incubate the plates for 24 hours at 37°C.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Perform the Griess assay according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader. Calculate NO concentration based on a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
Use another aliquot of the supernatant to measure TNF-α concentration using a commercial ELISA kit, following the manufacturer's protocol precisely.
-
-
Cell Viability Assay:
-
To ensure the observed inhibitory effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.
-
Add MTT reagent, incubate for 2-4 hours, solubilize the formazan crystals, and measure absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the NO and TNF-α data to the "LPS + vehicle" control group (representing 100% production).
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the inflammatory mediator production) for each compound.
-
Compare the IC50 values to determine the relative potency.
-
Conclusion and Future Directions
Both Luteolin and this compound are effective inhibitors of the inflammatory response in vitro. Luteolin's mechanism is well-characterized, involving broad inhibition of NF-κB and MAPK signaling pathways.[3][6][8] this compound also targets these core pathways, with a notable impact on JNK-mediated signaling.[7]
The key difference may lie in their pharmacokinetic profiles. The methylation at the C7 position could enhance metabolic stability and cell permeability, potentially leading to improved bioavailability in vivo. However, this same modification might slightly alter its binding affinity to key kinases compared to the parent compound.
Future research should focus on:
-
Direct, quantitative comparisons of IC50 values for a wide range of inflammatory mediators.
-
In-vivo studies in animal models of inflammation to compare their efficacy and pharmacokinetic profiles directly.
-
Kinase profiling assays to determine if methylation alters the target specificity within the MAPK and other signaling cascades.
Understanding these nuances is critical for drug development professionals seeking to leverage the therapeutic potential of flavonoids for inflammatory diseases. This compound represents a promising natural analog that may offer advantages over Luteolin, but further rigorous comparative investigation is required to fully elucidate its therapeutic value.
References
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A Comparative Analysis of the Antioxidant Potential of Methylated Luteolins: A Guide for Researchers
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, flavonoids have emerged as a promising class of natural compounds. Among these, luteolin and its methylated derivatives—diosmetin, chrysoeriol, and eupatorin—have garnered significant attention for their antioxidant properties. This guide provides an in-depth comparative analysis of their antioxidant potential, grounded in experimental data and mechanistic insights, to aid researchers, scientists, and drug development professionals in their endeavors.
Introduction: The Significance of Luteolin and its Methylated Analogs
Luteolin, a flavone ubiquitously found in various plant sources, is renowned for its potent antioxidant and anti-inflammatory activities.[1] Its chemical structure, characterized by hydroxyl groups at positions 5, 7, 3', and 4', is pivotal to its free radical scavenging capabilities.[2] Methylation of these hydroxyl groups gives rise to its derivatives: diosmetin (4'-O-methylated luteolin), chrysoeriol (3'-O-methylated luteolin), and eupatorin (6-methoxy-luteolin). This subtle structural modification through methylation can significantly influence their bioavailability, metabolic stability, and, consequently, their biological activities, including their antioxidant potential.[3] Understanding the nuances of these structure-activity relationships is paramount for the targeted development of flavonoid-based therapeutics.
Chemical Structures and the Foundation of Antioxidant Activity
The antioxidant capacity of flavonoids is intrinsically linked to their molecular architecture. The presence of hydroxyl groups, particularly the catechol moiety (ortho-dihydroxy groups) on the B-ring, and the C2=C3 double bond in conjugation with the 4-oxo group in the C-ring, are critical determinants of their radical scavenging and metal-chelating abilities.
In Vitro Antioxidant Capacity: A Comparative Overview
A battery of in vitro assays is commonly employed to assess the antioxidant potential of chemical compounds. The most prevalent among these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. These assays measure the capacity of a compound to neutralize specific free radicals.
It is crucial to acknowledge that a direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions. However, the available data provides a valuable overview of their relative potencies.
Table 1: Comparative in vitro antioxidant activity (IC50 values in µM)
| Compound | DPPH Assay | ABTS Assay | ORAC (µmol TE/µmol) |
| Luteolin | ~13.2 - 18.3[4][5] | ~17.3[4] | ~2.7[6] |
| Diosmetin | Data not consistently reported for pure compound | Data not consistently reported for pure compound | - |
| Chrysoeriol | Data not consistently reported for pure compound | Data not consistently reported for pure compound | - |
| Eupatorin | ~5.2 (NO Scavenging)[2] | Data from extracts, not pure compound[2] | - |
Note: The presented data is compiled from various sources and should be considered indicative of relative antioxidant strength. The lack of directly comparable data, especially for pure chrysoeriol and eupatorin, highlights a significant research gap.
From the available data and structure-activity relationship principles, a general trend can be inferred. The presence of the ortho-dihydroxy catechol group in the B-ring of luteolin is a major contributor to its high antioxidant activity. Methylation of one of these hydroxyl groups, as in diosmetin and chrysoeriol, is expected to reduce the radical scavenging capacity to some extent. However, methylation can also increase lipophilicity, potentially enhancing cellular uptake and activity within biological membranes.[7]
Cellular Antioxidant Activity: A More Biologically Relevant Perspective
While in vitro assays provide valuable initial screening, they do not fully recapitulate the complex cellular environment. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, thus offering a more biologically relevant assessment of antioxidant potential by accounting for cellular uptake, metabolism, and localization.[1]
Studies have shown that flavonoids, including luteolin and its derivatives, can exert significant antioxidant effects at the cellular level. For instance, diosmin and its aglycone diosmetin have been demonstrated to protect endothelial cells from oxidative stress by enhancing the activity of cellular antioxidant enzymes.[2][8] Chrysoeriol has also been shown to protect retinal pigment epithelium cells from oxidative damage.[9]
Mechanistic Insights: Modulation of the Nrf2-ARE Signaling Pathway
Beyond direct radical scavenging, a crucial mechanism by which flavonoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Luteolin has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.[11][12] Similarly, diosmetin has been reported to activate Nrf2 signaling.[7][13] Chrysoeriol also demonstrates the ability to enhance the expression of Nrf2 and its target genes.[9] The comparative efficacy of these methylated derivatives in activating this crucial cytoprotective pathway warrants further investigation to fully elucidate their therapeutic potential.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, detailed, standardized protocols are essential.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare stock solutions of the test compounds (luteolin, diosmetin, chrysoeriol, eupatorin) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+).
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a fluorescein working solution, AAPH solution, and Trolox standards in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Assay Procedure: In a black 96-well microplate, add 25 µL of the sample or Trolox standard to 150 µL of the fluorescein working solution.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader with excitation at 485 nm and emission at 520 nm.
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is expressed as Trolox equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular system.
Step-by-Step Methodology:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well, black, clear-bottom plate and grow to confluence.
-
Probe Loading: Wash the cells with PBS and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and treat with the test compounds or quercetin (as a standard) for 1 hour.
-
Oxidative Stress Induction: Add AAPH solution to induce cellular oxidative stress.
-
Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader (excitation 485 nm, emission 538 nm).
-
Calculation: Calculate the area under the curve and express the CAA value as micromoles of quercetin equivalents per 100 micromoles of the phytochemical.
Conclusion and Future Directions
The comparative analysis of methylated luteolins reveals a fascinating interplay between chemical structure and antioxidant potential. Luteolin, with its intact catechol moiety, generally exhibits robust radical scavenging activity. Methylation, as seen in diosmetin, chrysoeriol, and eupatorin, modulates this activity, likely through a balance of reduced hydrogen-donating capacity and increased cellular uptake.
A significant gap in the current literature is the lack of comprehensive, side-by-side comparative studies of all major methylated luteolins using a standardized panel of antioxidant assays. Future research should focus on generating this crucial data to enable a more definitive ranking of their antioxidant potential. Furthermore, exploring the nuanced effects of each derivative on the Nrf2-ARE pathway and other cellular antioxidant defense mechanisms will provide a deeper understanding of their therapeutic promise. This guide serves as a foundational resource to stimulate and inform such future investigations, ultimately contributing to the development of novel and effective antioxidant-based therapies.
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Chen, X., & Zhang, X. (2023). Diosmetin alleviates hyperuricemic nephropathy by activating the BNIP3/Nrf2/GPX4 pathway to inhibit ferroptosis of renal tubular epithelial cells induced by monosodium urate crystals. The Journal of Nutritional Biochemistry, 121, 109241. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Bioactivity of Luteolin 7-methyl ether Against Quercetin
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of Luteolin 7-methyl ether (L7ME). We will move beyond a simple recitation of protocols to an in-depth analysis of experimental design, explaining the causal logic behind each step. Our objective is to establish a robust, self-validating comparison against a well-characterized standard, the flavonoid Quercetin.
This compound, a naturally occurring flavone, has been identified in various plants and is structurally related to the more widely studied luteolin.[1] Preliminary studies suggest it possesses promising antioxidant and anti-inflammatory properties.[2][3][4][5][6] However, to translate these initial findings into meaningful, reproducible science, it is imperative to quantify this activity against a universally recognized benchmark.
For this purpose, we have selected Quercetin . As one of the most abundant and extensively researched flavonoids, Quercetin's potent antioxidant and anti-inflammatory activities are well-documented, making it an ideal standard for contextualizing the bioactivity of novel flavonoids like L7ME.[7][8] This comparative approach not only validates the activity of the test compound but also provides a relative measure of its potency, a critical factor in early-stage drug discovery.
Part 1: Comparative Analysis of Antioxidant Activity
A primary mechanism by which flavonoids exert their beneficial effects is through the neutralization of reactive oxygen species (ROS). Validating this fundamental property is the logical first step.
Expertise & Rationale: Why the DPPH Assay?
We will employ the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Its selection is deliberate. The DPPH assay is a rapid, straightforward, and widely accepted method for assessing the radical scavenging (hydrogen-donating) ability of compounds.[9][10] The stable DPPH radical has a deep violet color, which becomes colorless or pale yellow upon accepting a hydrogen atom from an antioxidant.[11] This colorimetric change is directly proportional to the antioxidant capacity and can be easily quantified using a spectrophotometer, making it an excellent choice for initial screening and comparative ranking.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is designed to be self-validating by including a known standard (Quercetin) and appropriate controls.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compounds (L7ME and Quercetin): Prepare 1 mg/mL stock solutions of this compound and Quercetin in methanol. Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Blank: Pure methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each dilution of the test compounds and the standard (Quercetin) to separate wells.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration for both L7ME and Quercetin.
-
Determine the EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the dose-response curve.
-
Workflow: DPPH Antioxidant Assay
Caption: Workflow for the DPPH radical scavenging assay.
Data Summary: Antioxidant Activity
The table below presents hypothetical, yet realistic, data for comparing the antioxidant potential of L7ME against Quercetin. A lower EC50 value indicates higher antioxidant potency.
| Compound | EC50 (µg/mL) |
| This compound | 18.5 |
| Quercetin (Standard) | 12.2 |
Interpretation: These results would indicate that this compound possesses potent antioxidant activity. While its potency is slightly lower than the standard Quercetin, it is within a comparable range, validating its function as a strong radical scavenger.
Part 2: Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Many flavonoids are known to modulate inflammatory pathways. Verifying this activity in a physiologically relevant cell-based model is a crucial validation step.
Expertise & Rationale: Why an LPS-induced Macrophage Model?
We have selected a well-established in vitro model of inflammation: murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[12] This model is authoritative for several reasons:
-
Physiological Relevance: Macrophages are key players in the innate immune response.
-
Mechanism: LPS, a component of gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
-
Measurable Endpoint: Activated NF-κB drives the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which can be reliably quantified in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[13]
-
Trustworthiness: By measuring the inhibition of TNF-α production, we gain insight into the compound's potential to modulate the central NF-κB pathway. To ensure the observed effect is genuinely anti-inflammatory and not due to cell death, a concurrent cell viability assay (e.g., MTS) is mandatory. This dual-assay approach creates a self-validating system.
Signaling Pathway: Simplified NF-κB Activation
Caption: Simplified NF-κB signaling pathway targeted by flavonoids.
Experimental Protocol: TNF-α Inhibition in LPS-Stimulated RAW 264.7 Cells
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the old media with fresh, serum-free media.
-
Pre-treat the cells with various concentrations of L7ME and Quercetin (e.g., 50, 25, 12.5, 6.25, 3.12 µM) for 2 hours. Include a vehicle control (DMSO).
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate for 24 hours.
-
-
TNF-α Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α secreted into the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Cell Viability Assay (MTS):
-
After collecting the supernatant, add MTS reagent to the remaining cells in the plate.
-
Incubate according to the manufacturer's protocol and measure absorbance to determine cell viability. This step is critical to rule out cytotoxic effects.
-
Workflow: Cell-Based Anti-inflammatory Assay
Caption: Workflow for the cell-based anti-inflammatory assay.
Data Summary: Anti-inflammatory Activity & Cytotoxicity
The following tables present hypothetical data that would be generated from this experiment. The IC50 value represents the concentration that inhibits 50% of TNF-α production.
Table 1: Inhibition of TNF-α Production
| Compound | IC50 (µM) |
|---|---|
| This compound | 22.8 |
| Quercetin (Standard) | 15.4 |
Table 2: Cell Viability in RAW 264.7 Cells
| Compound | Concentration (µM) | % Cell Viability |
|---|---|---|
| This compound | 50 | 98.2% |
| 25 | 99.1% | |
| 12.5 | 101.5% | |
| Quercetin (Standard) | 50 | 97.5% |
| 25 | 98.9% |
| | 12.5 | 100.8% |
Interpretation: The data would demonstrate that L7ME significantly inhibits LPS-induced TNF-α production in a dose-dependent manner. Crucially, the cell viability data confirms that this inhibition is not a result of toxicity, as viability remains high (>95%) across the effective concentration range. When compared to Quercetin, L7ME shows a clear anti-inflammatory effect, albeit with a slightly higher IC50, suggesting it is moderately less potent in this specific assay.
Conclusion and Forward Outlook
This guide outlines a scientifically rigorous, two-pronged approach to validate the bioactivity of this compound. By employing standardized, reproducible assays and comparing the results directly against a well-known standard like Quercetin, we can generate high-confidence data.
The hypothetical results presented here would successfully validate this compound as a bioactive compound with both significant antioxidant and non-cytotoxic anti-inflammatory properties. Establishing this validated bioactivity profile is a foundational step, enabling further research into its mechanism of action, structure-activity relationships, and potential as a therapeutic agent. This comparative methodology provides the necessary context and confidence for advancing the compound through the drug discovery pipeline.
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A Head-to-Head Comparison of Luteolin 7-Methyl Ether and its Glycoside Derivatives: A Guide for Researchers
In the ever-evolving landscape of flavonoid research, luteolin and its derivatives have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of Luteolin 7-methyl ether and its glycoside derivatives, offering insights into their distinct biological activities and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these promising natural compounds.
Introduction: Chemical Structures and Biosynthetic Origins
This compound, a naturally occurring flavonoid, is characterized by a methoxy group at the C7 position of the luteolin backbone.[1] This methylation is a critical biosynthetic modification that significantly influences the molecule's physicochemical properties and subsequent biological activity. Luteolin itself is widely distributed in the plant kingdom and is often found in its glycosidic forms, where a sugar moiety is attached to one of its hydroxyl groups.[2] The biosynthesis of these compounds originates from the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants.[2]
Glycosylation, the enzymatic attachment of sugars, is a common modification of flavonoids in nature. This process can occur at various hydroxyl groups on the flavonoid scaffold, leading to a diverse array of glycoside derivatives. While data on the specific glycosides of this compound are less abundant in the literature, we can extrapolate from the extensive research on luteolin glycosides to understand their potential properties. The most common sugar moiety attached to luteolin is glucose.[2]
Comparative Biological Activities: A Data-Driven Analysis
The biological activities of this compound and its potential glycosides are multifaceted, with notable differences in their anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects. In a study using human keratinocytes, it was found to reduce the expression of pro-inflammatory cytokines such as IL-6, GM-CSF, and G-CSF, which are implicated in inflammatory skin conditions like atopic dermatitis.[3] The mechanism of action for luteolin and its derivatives often involves the inhibition of key inflammatory pathways, such as the NF-κB and STAT3 signaling cascades.[4]
While direct comparative data for this compound glycosides is limited, studies on luteolin glycosides suggest that the aglycone form (the non-sugar part) is often more potent. However, glycosylation can influence the molecule's solubility and transport to the site of action. Luteolin-7-O-glucoside has also been shown to possess anti-inflammatory properties.[5]
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| This compound | TNF-α-treated HaCaT cells | Reduced mRNA expression of IL-6, GM-CSF, and G-CSF. | [3] |
| Luteolin | Various in vivo and in vitro models | Potent inhibitor of cyclooxygenase-2 (COX-2). | [5] |
| Luteolin-7-O-glucoside | In vitro models | Exhibits anti-inflammatory effects. | [5] |
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. Luteolin and its glycosides are known to be potent antioxidants.[2] The 3',4'-dihydroxy structure in the B-ring of luteolin is crucial for its superior radical-scavenging activity. Glycosylation at these positions can diminish this activity.
For this compound, the methylation at the 7-OH position may slightly alter its antioxidant potential compared to luteolin. A direct comparison with its glycosides would be necessary to determine the precise impact of glycosylation on its radical scavenging capabilities.
Anticancer Activity
This compound has been investigated for its anticancer properties and has shown potent anti-proliferative effects against various cancer cell lines, including non-small cell lung cancer and osteosarcoma.[2] Luteolin itself has been shown to induce apoptosis and inhibit cancer cell proliferation.[2]
Interestingly, studies on luteolin and its glycosides in breast cancer cells have revealed differential effects. Luteolin inhibited tumor migration and invasion at non-cytotoxic concentrations and induced apoptosis at cytotoxic concentrations. In contrast, its glycosides were not cytotoxic in the same cell line.[2] This suggests that the aglycone form may be more effective in certain cancer models.
Table 2: Comparison of Anticancer Activity
| Compound | Cell Line | IC50 Value | Key Findings | Reference |
| This compound | Various cancer cell lines | Not specified | Potent anti-proliferative effects. | [2] |
| Luteolin | Human stomach cancer cells | 7.1 µg/mL | Effective inhibitor of cancer cell proliferation. | [2] |
| Luteolin | Human lung cancer cells | 11.7 µg/mL | Induces apoptosis. | [2] |
| Luteolin | Human bladder cancer cells | 19.5 µg/mL | Inhibits cell proliferation. | [2] |
| Luteolin Glycosides | MDA-MB-231 breast cancer cells | Not cytotoxic | Did not exert cytotoxic, antimigratory, or anti-invasive effects. | [2] |
Pharmacokinetics: The Crucial Role of Methylation and Glycosylation
The therapeutic efficacy of a compound is heavily dependent on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). Both methylation and glycosylation significantly impact these parameters.
Bioavailability
A key differentiator between an aglycone and its glycoside is oral bioavailability. A study comparing luteolin and luteolin-7-O-glucoside in rats revealed that the oral bioavailability of luteolin was approximately 26%, while that of luteolin-7-O-glucoside was only about 10%.[6] This difference is attributed to the fact that luteolin-7-O-glucoside is primarily hydrolyzed to luteolin in the gastrointestinal tract before it can be absorbed into the systemic circulation.[6]
Methylation, on the other hand, can enhance bioavailability. O-methylated flavonoids generally exhibit better absorption and increased permeability across cell membranes due to their increased lipophilicity.[7] Therefore, it is plausible that this compound has a higher oral bioavailability than its corresponding glycoside derivatives.
Table 3: Pharmacokinetic Parameters of Luteolin and Luteolin-7-O-Glucoside in Rats
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Luteolin | 100 mg/kg (p.o.) | - | - | - | 26 ± 6 | [6] |
| Luteolin-7-O-Glucoside | 1 g/kg (p.o.) | - | - | - | 10 ± 2 | [6] |
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the heat-induced denaturation of bovine serum albumin (BSA), which serves as a model for protein damage in inflammatory conditions.[4]
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of 1% BSA and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Add the test compound (this compound or its glycoside derivatives) at various concentrations (e.g., 31.3 to 500 µg/mL). A positive control (e.g., sodium diclofenac) and a negative control (normal saline) should be included.[4]
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 51°C for 20 minutes.[4]
-
After cooling, measure the absorbance of the solution at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Antioxidant Assay: DPPH Radical Scavenging Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[8]
Protocol:
-
Prepare a stock solution of DPPH (e.g., 10⁻³ M in ethanol).
-
Prepare a working solution of DPPH by diluting the stock solution with ethanol to an absorbance of approximately 1.0 at 517 nm.[8]
-
Add 0.5 mL of the test compound at various concentrations to 3 mL of the DPPH working solution.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of DPPH radical scavenging.
Anticancer Assay: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[9]
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[9]
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., isopropanol or DMSO).[9][10]
-
Measure the absorbance at a wavelength of 550-590 nm.[9][10]
-
Calculate the percentage of cell viability and determine the IC50 value.
Bioavailability Assessment: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[11]
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent and differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (AP) chamber (representing the intestinal lumen).
-
At various time points, collect samples from the basolateral (BL) chamber (representing the bloodstream).
-
Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., HPLC-MS).
-
Calculate the apparent permeability coefficient (Papp) to predict in vivo absorption.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Inhibition of Inflammatory Pathways by this compound.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: Differential absorption pathways of aglycones and glycosides.
Conclusion and Future Directions
This guide provides a comprehensive comparison of this compound and its glycoside derivatives, highlighting key differences in their biological activities and pharmacokinetic profiles. The available evidence suggests that methylation at the 7-OH position in this compound likely enhances its bioavailability compared to its glycosidic counterparts. Furthermore, the aglycone form appears to be more potent in certain biological assays, particularly in anticancer studies.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of this compound and its specific glycoside derivatives. Future research should focus on the synthesis and biological evaluation of these glycosides to provide a more complete understanding of their therapeutic potential. Such studies will be invaluable for guiding the selection and development of these promising flavonoids for various pharmaceutical and nutraceutical applications.
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Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats. (2025). ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Luteolin and its Methylated Analogs
In the landscape of drug discovery and natural product research, flavonoids stand out for their vast structural diversity and wide range of pharmacological activities. Among them, luteolin, a common flavone found in numerous plants, has garnered significant attention for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] However, the therapeutic potential of luteolin is often modulated by its metabolism, particularly through methylation, which gives rise to analogs such as chrysoeriol and diosmetin.[4][5][6] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of luteolin and its key methylated derivatives, offering insights for researchers, scientists, and drug development professionals.
The Core Structure: Luteolin as a Pharmacological Scaffold
Luteolin (3',4',5,7-tetrahydroxyflavone) possesses a characteristic C6-C3-C6 flavonoid backbone. Its biological activity is largely attributed to the presence and arrangement of hydroxyl (-OH) groups on its A and B rings.[7][8][9] The catechol moiety (3',4'-dihydroxy) on the B-ring is a critical feature, acting as a potent hydrogen-donating antioxidant and a metal chelator.[8][10] The hydroxyl groups at C5 and C7 on the A-ring, along with the C2-C3 double bond and the C4-keto group, also contribute significantly to its various biological effects.[9]
The Impact of Methylation: A Tale of Two Analogs
Methylation, a common metabolic transformation catalyzed by catechol-O-methyltransferase (COMT), alters the physicochemical properties and biological activities of luteolin.[4][6] This process typically occurs at the 3'- or 4'-hydroxyl group of the B-ring, yielding chrysoeriol (3'-O-methylated luteolin) and diosmetin (4'-O-methylated luteolin), respectively.[5]
Chrysoeriol: A Subtle Shift in Activity
Chrysoeriol, with a methoxy group at the 3'-position, retains one hydroxyl group on the B-ring. This modification can influence its interaction with biological targets and its overall activity profile.
Diosmetin: Altered Properties and Potency
Diosmetin features a methoxy group at the 4'-position. This structural change can impact its bioavailability and metabolic stability, leading to differences in its pharmacological effects compared to luteolin.[11] In some cellular systems, diosmetin can be converted back to luteolin, suggesting a potential prodrug-like activity.[12]
Comparative Biological Activities: An Evidence-Based Analysis
The subtle structural differences between luteolin and its methylated analogs translate into notable variations in their biological activities.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The catechol structure in luteolin's B-ring is paramount for its potent free radical scavenging activity.[8][10] Methylation of one of the hydroxyl groups in this catechol moiety, as seen in chrysoeriol and diosmetin, generally leads to a decrease in direct antioxidant activity.
| Compound | Antioxidant Activity (DPPH Scavenging IC50, µM) | Antioxidant Activity (ABTS Scavenging, TEAC) |
| Luteolin | Lower IC50 (Higher Activity) | Higher TEAC value |
| Chrysoeriol | Higher IC50 (Lower Activity) | Lower TEAC value |
| Diosmetin | Higher IC50 (Lower Activity) | Lower TEAC value |
Note: The table represents a qualitative summary based on general findings. Specific IC50 and TEAC values can vary depending on the experimental conditions.
The superior antioxidant capacity of luteolin formulations compared to diosmetin has been demonstrated, with some studies showing up to 30% greater free radical scavenging activity in vitro.[11]
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. Luteolin is a well-established anti-inflammatory agent that can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[13][14] Its methylated analogs also exhibit anti-inflammatory properties, though often with different potencies.
| Compound | Inhibition of NO Production (IC50, µM) |
| Luteolin | ~17.1 (in LPS-stimulated RAW 264.7 cells)[14] |
| Chrysoeriol | Varies (Generally less potent than luteolin) |
| Diosmetin | Varies (Potency can be comparable to or less than luteolin) |
Luteolin's anti-inflammatory action is linked to the inhibition of pathways such as NF-κB and MAPK.[15] While methylated analogs can also modulate these pathways, the degree of inhibition may differ.
Anticancer Activity
Luteolin exhibits broad-spectrum anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis and angiogenesis.[2][15][16] The presence of the free catechol group is often associated with higher cytotoxic activity in cancer cells.
| Compound | Cell Line | Antiproliferative Activity (IC50, µM) |
| Luteolin | A549 (Lung Carcinoma) | 3.1[17] |
| HT-29 (Colon Cancer) | Concentration-dependent decrease in DNA synthesis (20-60 µM)[17] | |
| HepG2 (Hepatoma) | More cytotoxic than diosmetin[12] | |
| Diosmetin | HepG2 (Hepatoma) | Less cytotoxic than luteolin[12] |
Luteolin has been shown to be a stronger inhibitor of cancer cell growth compared to some of its methylated counterparts. For instance, in human hepatoma HepG2 cells, luteolin was found to be more cytotoxic than diosmetin.[12]
Neuroprotective Effects
Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases. Luteolin has demonstrated significant neuroprotective effects by suppressing neuroinflammation, reducing oxidative stress, and inhibiting the aggregation of neurotoxic proteins.[1][18][19]
Luteolin's neuroprotective mechanisms include:
-
Inhibition of pro-inflammatory cytokine release .[18]
While research on the specific neuroprotective effects of methylated analogs is less extensive, the structural similarities suggest they may also possess such properties, although likely with different potencies.
Experimental Protocols for Activity Assessment
To enable researchers to conduct their own comparative studies, this section outlines standard experimental protocols for evaluating the key biological activities discussed.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[22][23]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO). Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).[24]
-
Assay Procedure: In a 96-well plate, add a specific volume of the test compound at various concentrations to the DPPH working solution.[24]
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[22]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[22]
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.[23]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[25]
Step-by-Step Methodology:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate. Dilute the stock solution with ethanol or methanol to obtain a working solution with a specific absorbance at 734 nm.[22]
-
Assay Procedure: Add a small volume of the test compound at various concentrations to the ABTS•+ working solution in a 96-well plate.[24]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6-30 minutes).[24]
-
Measurement: Measure the absorbance at 734 nm.[24]
-
Calculation: Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value.[25]
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[26][27]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).[28]
-
NO Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[26]
-
Calculation: Determine the percentage of NO inhibition and calculate the IC50 value.
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.[32]
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).[32]
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.[31]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[32]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[31]
-
Calculation: Calculate the percentage of cell viability and determine the IC50 value.[29]
Visualizing the Structure-Activity Landscape
To better understand the relationships between structure and activity, the following diagrams illustrate the core structures and a typical experimental workflow.
Caption: Metabolic methylation of luteolin to its primary analogs, chrysoeriol and diosmetin.
Caption: A generalized workflow for the comparative biological evaluation of flavonoids.
Conclusion and Future Directions
The structure-activity relationship of luteolin and its methylated analogs highlights the critical role of the B-ring catechol moiety in mediating a wide range of biological effects. While luteolin often exhibits superior antioxidant and anticancer activities due to its free dihydroxy groups, its methylated derivatives, chrysoeriol and diosmetin, retain significant, albeit sometimes altered, pharmacological properties. These modifications can also influence their bioavailability and metabolic stability, which are crucial factors in drug development.
Future research should focus on a more comprehensive side-by-side comparison of these compounds across a wider range of biological assays and in vivo models. Understanding the nuanced differences in their mechanisms of action will be pivotal for harnessing the full therapeutic potential of this important class of flavonoids. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such investigations.
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PubMed. (2013, February). The flavonoids diosmetin and luteolin exert synergistic cytostatic effects in human hepatoma HepG2 cells via CYP1A-catalyzed metabolism, activation of JNK and ERK and P53/P21 up-regulation. Retrieved from [Link]
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Patsnap Eureka. (2025, August 29). Assessing Luteolin's Neuroprotective Mechanisms. Retrieved from [Link]
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PubMed. (n.d.). Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells. Retrieved from [Link]
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MDPI. (2022, March 9). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Retrieved from [Link]
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YouTube. (2020, June 7). ESTIMATION of TOTAL FLAVONOIDS CONTENT using ALUMINIUM CHLORIDE METHOD. Retrieved from [Link]
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PubMed Central. (n.d.). Computational Insights into the Antioxidant Activity of Luteolin: Density Functional Theory Analysis and Docking in Cytochrome P450 17A1. Retrieved from [Link]
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PubMed Central. (n.d.). Luteolin, a flavonoid with potentials for cancer prevention and therapy. Retrieved from [Link]
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PubMed Central. (n.d.). A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways. Retrieved from [Link]
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SciELO. (n.d.). Nitric oxide production, inhibitory, antioxidant and antimycobacterial activities of the fruits extract and flavonoid content of. Retrieved from [Link]
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PubMed Central. (n.d.). The antioxidant activity and nitric oxide production of extracts obtained from the leaves of Chenopodium quinoa Willd. Retrieved from [Link]
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MDPI. (n.d.). Inhibitory Activity of Flavonoids, Chrysoeriol and Luteolin-7-O-Glucopyranoside, on Soluble Epoxide Hydrolase from Capsicum chinense. Retrieved from [Link]
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A Comparative Analysis of Luteolin 7-Methyl Ether and Other Flavonoids on Cancer Cells: A Guide for Researchers
In the relentless pursuit of novel anticancer agents, natural compounds have emerged as a promising frontier. Among these, flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention for their pleiotropic effects on cancer cells. This guide provides a comprehensive comparative analysis of Luteolin 7-methyl ether, a methoxy derivative of luteolin, against other well-characterized flavonoids—quercetin, apigenin, and kaempferol. We delve into their differential impacts on cancer cell viability, apoptosis, cell cycle progression, and migratory capacity, supported by experimental data and detailed protocols to empower researchers in their quest for more effective cancer therapies.
Introduction: The Anticancer Potential of Flavonoids
Flavonoids are polyphenolic compounds ubiquitously found in fruits, vegetables, and medicinal herbs. Their basic structure consists of two phenyl rings linked by a three-carbon chain. Subtle variations in this structure, such as the number and position of hydroxyl groups and the degree of methylation or glycosylation, give rise to a vast array of compounds with distinct biological activities. Their anticancer properties are attributed to their ability to modulate a multitude of cellular processes and signaling pathways crucial for cancer initiation, promotion, and progression.[1][2]
This compound, also known as hydroxygenkwanin, is a naturally occurring flavonoid that has demonstrated promising anticancer effects.[3][4] This guide aims to contextualize its activity by comparing it with three of the most extensively studied flavonoids:
-
Quercetin: A flavonol found in high concentrations in onions, apples, and berries.
-
Apigenin: A flavone abundant in parsley, chamomile, and celery.
-
Kaempferol: A flavonol present in kale, beans, and tea.
This comparative approach will provide researchers with a nuanced understanding of the structure-activity relationships and the potential therapeutic niches for these compounds.
Comparative Analysis of Anticancer Effects
The anticancer efficacy of flavonoids is multifaceted, encompassing cytotoxicity, induction of programmed cell death (apoptosis), cell cycle arrest, and inhibition of metastasis. Here, we compare this compound with quercetin, apigenin, and kaempferol across these key parameters.
Cytotoxicity and Inhibition of Cell Proliferation
A fundamental measure of an anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.
This compound has been shown to inhibit the proliferation of various cancer cells. For instance, in A549 human lung carcinoma cells, it exhibited an IC50 value of approximately 22 μM.[5] It also demonstrates a dose-dependent inhibitory effect on the growth of oral squamous carcinoma cells and C6 glioma cells.[3][4]
To provide a comparative perspective, the table below summarizes the reported IC50 values for Luteolin, Quercetin, Apigenin, and Kaempferol in several common cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) |
| Luteolin | A549 | Lung | 3.1[6] |
| MCF-7 | Breast | 1.1 - 7.6[6] | |
| HeLa | Cervical | ~15-20 | |
| HepG2 | Liver | ~20-40 | |
| Quercetin | A549 | Lung | 8.65 (24h)[7] |
| MCF-7 | Breast | 37 - 73[8][9] | |
| HeLa | Cervical | ~50-100 | |
| HepG2 | Liver | 24[10] | |
| Apigenin | A549 | Lung | ~10-25 |
| MCF-7 | Breast | ~10-50 | |
| HeLa | Cervical | ~25-50 | |
| HepG2 | Liver | ~20-60 | |
| Kaempferol | A549 | Lung | 35.80 µg/ml (~125 µM)[11] |
| MCF-7 | Breast | 90.28 µg/ml (~315 µM)[11] | |
| HeLa | Cervical | ~50-150 | |
| HepG2 | Liver | ~50-100[12] |
Note: The IC50 values are compiled from various sources and should be used as a general guide. Direct comparison is most accurate when compounds are tested concurrently under identical conditions.
The data suggests that the parent compound, luteolin, often exhibits potent cytotoxicity at lower concentrations compared to its 7-methyl ether derivative and other flavonoids in certain cell lines. The methylation at the 7-hydroxyl group of luteolin may influence its bioavailability and interaction with cellular targets, warranting further investigation into its structure-activity relationship.
Induction of Apoptosis
Apoptosis is a crucial mechanism by which anticancer agents eliminate malignant cells. Flavonoids are well-documented inducers of apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
This compound has been shown to induce apoptosis in cancer cells. In oral squamous cell carcinoma, it upregulates pro-apoptotic proteins and activates the intrinsic apoptotic pathway.[4] It also promotes apoptosis in yeast cells following DNA damage.[13]
-
Quercetin induces apoptosis in various cancer cell lines, including MCF-7 and HepG2 cells.[8][10] Its pro-apoptotic effects are often associated with the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation.
-
Apigenin is a potent inducer of apoptosis, often mediated through the upregulation of p53 and the activation of caspases.
-
Kaempferol has also been demonstrated to trigger apoptosis in several cancer types, involving the regulation of key apoptotic proteins.
The general mechanism of flavonoid-induced apoptosis often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents, including flavonoids, exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from replicating.
This compound has been reported to induce cell cycle arrest. In C6 glioma cells, it causes cell cycle arrest through the activation of p21.[3] Similarly, in oral squamous carcinoma cells, it leads to cell cycle arrest.[4]
-
Luteolin , the parent compound, is known to induce cell cycle arrest at the G1 or G2/M phase in various cancer cells, including breast and esophageal cancer cells.[1][14]
-
Quercetin can arrest the cell cycle at the G1 or G2/M phase, depending on the cancer cell type and concentration.
-
Apigenin is a well-known inducer of G2/M phase arrest in several cancer cell lines.
-
Kaempferol has also been shown to cause cell cycle arrest, contributing to its antiproliferative effects.
The arrest of the cell cycle by flavonoids is often mediated by their ability to modulate the expression and activity of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27).
Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Flavonoids have shown potential in inhibiting various steps of the metastatic cascade, including cell migration and invasion.
This compound has demonstrated anti-migratory effects. It inhibits the movement of C6 glioma cells and down-regulates vimentin, a key protein involved in epithelial-mesenchymal transition (EMT), in oral squamous carcinoma cells.[3][4]
-
Luteolin has been shown to suppress the migration and invasion of breast cancer cells.
-
Quercetin can inhibit the migration and invasion of various cancer cells by downregulating matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.
-
Apigenin also possesses anti-metastatic properties, often by inhibiting key signaling pathways involved in cell motility.
-
Kaempferol has been reported to reduce the migratory and invasive potential of cancer cells.
Key Signaling Pathways Modulated by Flavonoids
The anticancer effects of flavonoids are underpinned by their ability to interact with and modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer.
Caption: Flavonoids exert their anticancer effects by modulating key signaling pathways.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step protocols for key in vitro assays used to evaluate the anticancer properties of flavonoids.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, treat the cells with various concentrations of the flavonoids (e.g., 0, 10, 25, 50, 100 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
After incubation, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Caption: A simplified workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22]
Materials:
-
6-well plates
-
Cancer cell lines
-
Flavonoid compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of flavonoids for the appropriate time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This technique is used to determine the distribution of cells in different phases of the cell cycle.[23][24][25][26]
Materials:
-
6-well plates
-
Cancer cell lines
-
Flavonoid compounds
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with flavonoids.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Cell Migration Assessment: Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study directional cell migration in vitro.[27][28][29]
Materials:
-
6-well plates
-
Cancer cell lines
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove any detached cells and debris.
-
Replace the medium with fresh medium containing the flavonoid compounds at the desired concentrations.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours).
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Conclusion and Future Directions
This compound, along with other flavonoids like quercetin, apigenin, and kaempferol, demonstrates significant anticancer potential through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration. The comparative analysis presented in this guide highlights both the common and distinct features of these compounds, providing a valuable resource for researchers in the field of cancer drug discovery.
Future research should focus on direct comparative studies of these flavonoids under standardized conditions to obtain more conclusive data on their relative potency. Furthermore, investigating the in vivo efficacy and safety of these compounds, as well as exploring their potential in combination therapies with existing anticancer drugs, will be crucial steps in translating these promising natural products into effective clinical treatments. The detailed protocols provided herein serve as a foundation for such future investigations, empowering the scientific community to further unravel the therapeutic potential of flavonoids in the fight against cancer.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC-MS Methods for Luteolin 7-methyl ether Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive compounds is paramount. Luteolin 7-methyl ether, a flavonoid with significant therapeutic potential, demands robust analytical methods for its characterization and quantification in various matrices, from raw plant materials to finished pharmaceutical products. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). This document will navigate the nuances of cross-validating these methods, supported by experimental data and protocols, to empower you in selecting the most appropriate technique for your analytical challenges.
The Imperative for Rigorous Analysis of this compound
This compound (C₁₆H₁₂O₆, Molar Mass: 300.26 g/mol ) is a methylated flavone found in various medicinal plants.[1] Its pharmacological activities, which include anti-inflammatory and anti-cancer properties, are a subject of growing interest. Accurate quantification is crucial for establishing quality control parameters, understanding pharmacokinetic profiles, and ensuring dose-response relationships in preclinical and clinical studies.
Traditionally, HPLC with UV detection has been the workhorse for the analysis of flavonoids. However, the advent of UPLC-MS has presented a more sensitive, specific, and high-throughput alternative. The cross-validation of methods between these two platforms is essential for modernizing analytical workflows while ensuring the consistency and integrity of data, a cornerstone of regulatory compliance.[2]
Core Principles: A Tale of Two Chromatographies
The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures. UPLC systems employ columns with sub-2 µm particles, a significant leap from the 3-5 µm particles in conventional HPLC columns. This smaller particle size leads to a dramatic improvement in separation efficiency, resolution, and speed. Consequently, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC systems (typically 4,000-6,000 psi).
The coupling of UPLC with mass spectrometry further enhances its analytical power. While UV detection relies on the chromophoric properties of the analyte, mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments, offering unparalleled specificity.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative methodologies for the analysis of this compound, synthesized from established practices for flavonoid analysis.
Sample Preparation (Common to both HPLC and UPLC-MS)
Effective sample preparation is critical for reliable results and to protect the analytical column.
-
Extraction: For plant matrices, ultrasonic-assisted extraction is a common and efficient method.
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
-
Hydrolysis (Optional): To analyze the aglycone form from its glycosides, acid hydrolysis can be performed.
-
Add an equal volume of 2M HCl to the extract and heat at 90°C for 1 hour.
-
-
Purification: Solid-phase extraction (SPE) with a C18 cartridge can be used to clean up the extract and concentrate the analyte.
-
Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase. Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC-UV Method
This protocol outlines a standard HPLC method for the quantification of this compound.
-
System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: A typical gradient could be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of approximately 340 nm.
-
Injection Volume: 10 µL.
UPLC-MS Method
This protocol leverages the speed and sensitivity of UPLC coupled with the specificity of mass spectrometry.
-
System: A UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: A sub-2 µm C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: LC-MS grade 0.1% formic acid in water (A) and LC-MS grade acetonitrile with 0.1% formic acid (B).
-
Gradient Program: A faster gradient is employed: 0-1 min, 5% B; 1-7 min, 5-95% B; 7-8 min, 95% B; 8-8.1 min, 95-5% B; 8.1-10 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transition (Hypothetical): For this compound (M-H)⁻ at m/z 299.05, a characteristic fragment ion would be monitored (e.g., m/z 284.03, representing the loss of a methyl group).
-
Data Presentation: A Head-to-Head Comparison
The following tables summarize the expected performance data from the validation of both methods, based on typical results for flavonoid analysis. These parameters are evaluated according to the International Council for Harmonisation (ICH) guidelines.[2]
Table 1: Comparison of Chromatographic and Validation Parameters
| Parameter | HPLC-UV | UPLC-MS | Rationale for Performance Difference |
| Run Time | ~30 min | ~10 min | Smaller particle size and higher flow rates in UPLC allow for faster separations without sacrificing resolution. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods can achieve excellent linearity, but UPLC-MS often has a wider dynamic range. |
| Precision (%RSD) | < 2.0% | < 1.5% | The enhanced resolution and peak shape of UPLC often lead to better precision. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Both methods can achieve high accuracy with proper standard preparation and sample clean-up. |
| Limit of Detection (LOD) | ~10-20 ng/mL | ~0.1-1 ng/mL | The high sensitivity of the mass spectrometer allows for significantly lower detection limits. |
| Limit of Quantification (LOQ) | ~30-60 ng/mL | ~0.3-3 ng/mL | The superior sensitivity of UPLC-MS enables the reliable quantification of trace amounts of the analyte. |
Table 2: In-depth Look at Validation Parameters
| Validation Parameter | HPLC-UV | UPLC-MS |
| Specificity | Demonstrated by peak purity analysis using DAD and comparison of retention times with a reference standard. Susceptible to co-eluting impurities with similar UV spectra. | Confirmed by specific MRM transitions, providing a high degree of confidence in analyte identification, even in complex matrices. |
| Linearity Range | Typically 0.1 - 100 µg/mL. | Can be extended to 0.001 - 100 µg/mL due to higher sensitivity. |
| Robustness | Evaluated by intentionally varying parameters like mobile phase composition, pH, and column temperature. | Similar evaluation, with additional consideration for MS source parameters (e.g., capillary voltage, gas flow). |
Visualizing the Workflow
A clear understanding of the analytical process is crucial. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical progression of the cross-validation process.
Experimental Workflow for this compound Analysis.
Logical Flow of Cross-Validation.
Expertise & Experience: Navigating the Analytical Landscape
As a Senior Application Scientist, my experience underscores that theoretical advantages must be weighed against practical considerations.
-
The Specificity Advantage of UPLC-MS is Crucial for Complex Matrices: While HPLC-UV is a robust technique for relatively clean samples, its specificity is limited. In complex matrices like crude plant extracts or biological fluids, co-eluting compounds can interfere with the analyte peak, leading to inaccurate quantification. The high selectivity of MS, particularly in MRM mode, effectively eliminates these interferences, providing more reliable data. For methylated flavonoids, which may have isomers with similar UV spectra, MS detection is invaluable for unambiguous identification.
-
Throughput and Cost Considerations: The significantly shorter run times of UPLC-MS translate to higher sample throughput, a critical factor in large-scale studies or routine quality control. While the initial investment in a UPLC-MS system is higher than for an HPLC-UV system, the long-term savings in solvent consumption, column replacement, and operator time can be substantial.
-
Method Development and Transfer: Transferring a method from HPLC to UPLC is not a simple "plug-and-play" process. Geometric scaling of the method parameters is a good starting point, but re-optimization is often necessary. The cross-validation process itself, as outlined by ICH guidelines, is a formal procedure to ensure that the new method provides equivalent results.
Conclusion: Choosing the Right Tool for the Job
Both HPLC-UV and UPLC-MS are powerful techniques for the analysis of this compound, and the choice between them depends on the specific analytical needs.
-
HPLC-UV remains a viable and cost-effective option for routine quality control of well-characterized, relatively simple samples where high sensitivity is not a primary requirement.
-
UPLC-MS is the superior choice for research, drug development, and the analysis of complex matrices. Its high sensitivity, specificity, and throughput provide a level of analytical confidence and efficiency that is often essential in these demanding applications.
The cross-validation of these methods is not merely a regulatory hurdle but a scientific imperative. It ensures data continuity and comparability when transitioning to more advanced analytical technologies, ultimately strengthening the foundation of your research and development efforts.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Nováková, L., et al. (2010). Recent advances and trends in the liquid-chromatography-mass spectrometry analysis of flavonoids. Journal of Chromatography A, 1217(25), 4181-4199. [Link]
-
Baranowska, I., & Barchańska, A. (2021). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. Molecules, 26(11), 3266. [Link]
-
de Rijke, E., et al. (2006). A review of the current state-of-the-art in the analysis of flavonoids. Journal of Chromatography A, 1112(1-2), 31-63. [Link]
Sources
Luteolin vs. Luteolin 7-Methyl Ether: A Comparative Guide to Their Effects on Gene Expression
For researchers and drug development professionals navigating the nuanced world of flavonoids, understanding the subtle yet significant impact of structural modifications is paramount. This guide provides an in-depth, objective comparison of Luteolin and its naturally occurring derivative, Luteolin 7-methyl ether, on gene expression. We will delve into their differential effects, the mechanistic underpinnings of their actions, and provide the experimental frameworks necessary to validate these observations in your own research.
Introduction: The Significance of a Single Methyl Group
Luteolin, a flavone found in a variety of plants, is well-documented for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These effects are largely attributed to its ability to modulate key signaling pathways and, consequently, alter gene expression profiles. This compound, also a natural flavonoid, shares the core structure of Luteolin but possesses a methyl group at the 7-hydroxyl position. This seemingly minor alteration can have profound effects on the molecule's bioavailability, metabolism, and ultimately, its interaction with cellular targets, leading to distinct patterns of gene regulation.
Comparative Analysis of Gene Expression Modulation
While direct, side-by-side transcriptomic studies are not extensively available in the current literature, we can synthesize findings from various studies to build a comparative picture of their effects on gene expression.
Luteolin: A Broad-Spectrum Regulator of Inflammatory and Oncogenic Genes
Luteolin has been shown to exert its influence on a wide array of genes involved in critical cellular processes. In the context of cancer, Luteolin treatment in breast cancer cell lines (MDA-MB-231 and MCF-7) led to the differential expression of 41 genes, with 7 being upregulated and 34 downregulated.[3][4] Notably, many of the downregulated genes, such as AP2B1, APP, GPNMB, and DLST, are considered to function as oncogenes.[4][5]
In inflammatory models, Luteolin demonstrates potent suppressive effects on the expression of pro-inflammatory genes. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS).[6] This regulation occurs at the transcriptional level, with Luteolin blocking the activation of key transcription factors like NF-κB and AP-1.[6]
This compound: A Focused Anti-Inflammatory Modulator
Research on this compound has primarily highlighted its anti-inflammatory and anti-allergic properties. In human keratinocytes, it has been shown to reduce the mRNA expression of several key inflammatory mediators, including IL-4, IL-6, GM-CSF, and G-CSF.[7][8][9] Furthermore, it can inhibit the expression of TRPV1, a gene involved in pruritus, suggesting a role in mitigating inflammatory skin conditions.[7][8][9]
The methylation at the 7-position may alter the molecule's ability to interact with certain cellular targets, potentially leading to a more focused or distinct set of regulated genes compared to the broader activity of Luteolin.
Tabular Summary of Differential Gene Expression
| Gene/Gene Family | Luteolin Effect | This compound Effect | Cellular Context | References |
| Oncogenes (e.g., AP2B1, APP, GPNMB) | Downregulation | Not extensively studied | Breast Cancer Cells | [4][5] |
| Apoptosis-related (e.g., Fas, Cdkn1a, Tp53) | Upregulation | Not extensively studied | Leydig Tumor Cells | [10] |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Downregulation | Downregulation (IL-6) | Macrophages, Keratinocytes | [6][7][8][9] |
| Inflammatory Enzymes (iNOS, COX-2) | Downregulation | Not extensively studied | Macrophages | [6] |
| Colony-Stimulating Factors (GM-CSF, G-CSF) | Not extensively studied | Downregulation | Keratinocytes | [7][8][9] |
| Interleukin-4 (IL-4) | Not extensively studied | Downregulation | Mast Cells | [7][8][9] |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Not extensively studied | Downregulation | Keratinocytes | [7][8][9] |
Mechanistic Insights: Signaling Pathways at Play
The differential effects of Luteolin and its 7-methyl ether on gene expression are rooted in their modulation of upstream signaling pathways.
Luteolin's Multi-Pathway Targeting
Luteolin's broad-spectrum activity can be attributed to its ability to interfere with multiple signaling cascades. A key mechanism is the inhibition of the NF-κB and AP-1 pathways, which are central regulators of the inflammatory response.[6] Additionally, Luteolin has been reported to modulate the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are critical in cancer progression.[11]
This compound's Targeted Action
While the precise signaling pathways for this compound are less elucidated, its documented effects on reducing inflammatory gene expression in keratinocytes suggest an interference with pathways initiated by inflammatory stimuli like TNF-α.
Experimental Protocols for Comparative Gene Expression Analysis
To directly compare the effects of Luteolin and this compound, a robust and well-controlled experimental design is crucial. Here, we outline a standard workflow for such a study.
Detailed Protocol: Quantitative Real-Time PCR (qPCR) for Targeted Gene Analysis
This protocol is designed for the validation of specific gene expression changes identified through broader screening methods or based on existing literature.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Luteolin, this compound, or vehicle control for a predetermined time course (e.g., 6, 12, 24 hours).
2. RNA Extraction:
-
Lyse cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a silica-based column kit or phenol-chloroform extraction.
-
Treat with DNase I to remove any contaminating genomic DNA.
3. RNA Quality and Quantity Assessment:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
4. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
5. qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry.
-
Add cDNA template and gene-specific primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument using a standard cycling protocol.
6. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
Detailed Protocol: RNA-Sequencing for Whole Transcriptome Analysis
RNA-seq provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery of novel gene targets and pathways.
1. Sample Preparation:
-
Follow steps 1-3 of the qPCR protocol to obtain high-quality total RNA.
2. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA sample.
-
Fragment the remaining RNA and synthesize double-stranded cDNA.
-
Ligate sequencing adapters to the cDNA fragments and amplify the library by PCR.
3. Sequencing:
-
Quantify and pool the libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the treatment groups and the control.
-
Conduct pathway and gene ontology analysis to identify biological processes affected by the treatments.
Conclusion and Future Directions
The available evidence suggests that while both Luteolin and this compound possess anti-inflammatory properties, they likely achieve these effects through the regulation of both overlapping and distinct sets of genes. Luteolin appears to have a broader impact, influencing genes related to cancer and apoptosis in addition to inflammation. In contrast, this compound's effects, based on current research, seem more focused on specific inflammatory pathways.
The presence of the 7-methyl group likely alters the molecule's physicochemical properties, influencing its uptake, metabolism, and interaction with cellular machinery. This underscores the importance of not viewing flavonoids as a monolithic class of compounds but rather as individual entities with unique biological activities.
Future research employing head-to-head transcriptomic and proteomic analyses will be invaluable in dissecting the precise molecular mechanisms that differentiate the bioactivity of Luteolin and its methylated derivatives. Such studies will pave the way for the rational design and application of these promising natural compounds in therapeutic contexts.
References
-
Chen, Y. F., et al. (2014). Luteolin modulates gene expression related to steroidogenesis, apoptosis, and stress response in rat LC540 tumor Leydig cells. PubMed. Available at: [Link]
-
Weng, C. H., et al. (2022). Effects of Luteolin on Human Breast Cancer Using Gene Expression Array. National Center for Biotechnology Information. Available at: [Link]
-
Weng, C. H., et al. (2022). Effects of Luteolin on Human Breast Cancer Using Gene Expression Array: Inferring Novel Genes. Current Issues in Molecular Biology. Available at: [Link]
-
Weng, C. H., et al. (2022). Effect of luteolin on the expression of selected genes in breast cancer cells. ResearchGate. Available at: [Link]
-
Chen, C. Y., et al. (2007). Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages. PubMed. Available at: [Link]
-
Choi, H. S., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed. Available at: [Link]
-
Choi, H. S., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. National Center for Biotechnology Information. Available at: [Link]
-
Choi, H. S., et al. (2021). (PDF) Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. ResearchGate. Available at: [Link]
-
Imran, M., et al. (2019). Luteolin, a flavonoid, as an anticancer agent: A review. ResearchGate. Available at: [Link]
-
Imran, M., et al. (2019). Molecular targets of luteolin in cancer. National Center for Biotechnology Information. Available at: [Link]
-
Li, Y., et al. (2024). Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Frontiers in Pharmacology. Available at: [Link]
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A Senior Application Scientist's Guide to the Bioavailability of Luteolin Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Luteolin Paradox
Luteolin (3',4',5,7-tetrahydroxyflavone) is a ubiquitous flavonoid found in a wide array of fruits, vegetables, and medicinal herbs.[1][2] Its potent anti-inflammatory, antioxidant, and anti-cancer properties, demonstrated extensively in preclinical models, have positioned it as a highly promising therapeutic agent.[3][4] Luteolin exerts its effects by modulating critical cellular signaling pathways, including PI3K/Akt, MAPK, and NF-κB, which are central to the progression of numerous chronic diseases.[3][5][6]
However, the transition from promising preclinical data to clinical efficacy is significantly hampered by what can be termed the "Luteolin Paradox": its potent in vitro bioactivity is contrasted by poor in vivo bioavailability.[1][7] This guide provides a comparative analysis of the bioavailability of Luteolin and its key derivatives, explores strategies for enhancing systemic exposure, and details the critical experimental workflows required to validate these approaches.
The Bioavailability Challenge: A Comparative Overview
The bioavailability of flavonoids is largely dictated by their chemical structure, which influences their solubility, membrane permeability, and metabolic stability.[8][9] Luteolin and its derivatives are no exception, exhibiting significant differences in their pharmacokinetic profiles.
Luteolin (Aglycone)
The parent compound, Luteolin aglycone, is lipophilic, which theoretically favors passive diffusion across the intestinal epithelium. However, its practical bioavailability is low. Studies in rats have reported oral bioavailability to be as low as 4.1% at a 50 mg/kg dose[10] and up to 26% at a 100 mg/kg dose.[11][12] This poor systemic availability is primarily attributed to extensive first-pass metabolism in the intestine and liver, where it undergoes rapid glucuronidation and sulfation.[2][13]
Luteolin Glycosides: The Natural State
In nature, Luteolin is most commonly found as a glycoside, attached to a sugar moiety. Key examples include Luteolin-7-O-glucoside (Cynaroside) and Luteolin-7-O-rutinoside (Scolymoside).[14] Glycosylation increases water solubility but generally hinders direct absorption. These larger, more polar molecules cannot easily cross the intestinal wall. Their absorption is contingent upon hydrolysis by intestinal enzymes (lactase-phlorizin hydrolase) or, more significantly, by the gut microbiota in the colon to release the Luteolin aglycone, which is then absorbed.[11][15] This process can be inefficient and variable among individuals.
A pharmacokinetic study in rats directly compared Luteolin and Luteolin-7-O-glucoside, revealing an oral bioavailability of approximately 10% for the glucoside form, significantly lower than that of the aglycone.[11][12] This study demonstrated that Luteolin-7-O-glucoside is primarily hydrolyzed to Luteolin in the gastrointestinal tract before absorption.[11][12][15]
Synthetic and Modified Derivatives
To overcome the inherent limitations of natural forms, researchers have developed synthetic derivatives. The primary goal is to enhance lipophilicity for better membrane transport and to protect the hydroxyl groups susceptible to rapid metabolism.[16][17]
-
Acylated Derivatives: Adding acyl groups to Luteolin's structure can increase its lipophilicity, potentially improving its absorption and cellular uptake.[16][18]
-
Monophosphate Derivatives: Phosphorylation has been shown to significantly improve water solubility and dissolution rates. These derivatives can remain stable in the gastrointestinal tract and are efficiently converted back to the parent Luteolin by alkaline phosphatase at the cellular level, leading to higher plasma concentrations in animal models.[19]
-
Nanoformulations: Encapsulating Luteolin in systems like liposomes or polymeric micelles protects it from degradation and metabolism, improves its solubility, and can significantly increase its plasma concentration and half-life.[3][20] Liposomal Luteolin, for instance, has been shown to increase plasma concentration tenfold compared to free Luteolin.[3]
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters from preclinical studies, providing a quantitative comparison of Luteolin and its primary glucoside derivative.
| Compound | Dose (Oral, Rat) | Cmax (Maximum Plasma Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | Oral Bioavailability (%) | Reference(s) |
| Luteolin | 100 mg/kg | Not explicitly stated | ~1.1 hours | 611 ± 89 min·µg/mL | 26 ± 6% | [11][12] |
| Luteolin | 50 mg/kg | 5.5 µg/mL | 5 minutes | Not explicitly stated | 4.1% | [10] |
| Luteolin-7-O-glucoside | 1 g/kg | Not explicitly stated | Not explicitly stated | 2109 ± 350 min·µg/mL* | 10 ± 2% | [11][12] |
*Note: The AUC for Luteolin-7-O-glucoside reflects the total exposure, including the metabolite Luteolin, to which it is substantially converted.
Experimental Workflows for Bioavailability Assessment
To rigorously compare Luteolin derivatives, a multi-tiered experimental approach is essential. The following protocols represent industry-standard assays for predicting and confirming oral bioavailability.
In Vitro Assessment: Intestinal Permeability
The Caco-2 cell permeability assay is the gold standard for predicting intestinal absorption of orally administered compounds.[21][22] These human colorectal adenocarcinoma cells differentiate into a monolayer that morphologically and functionally resembles the enterocytes of the small intestine, expressing relevant transport proteins and tight junctions.[23]
This assay is designed to be a self-validating system. The integrity of the cell monolayer is quantitatively assessed by measuring Transepithelial Electrical Resistance (TEER). High TEER values confirm the formation of tight junctions, which are critical for ensuring that transport occurs through the cells (transcellular) or between them (paracellular), rather than due to a leaky membrane. The use of high-permeability (e.g., Propranolol) and low-permeability (e.g., Fluorescein) controls provides upper and lower bounds, validating that the assay can discriminate between compounds with different absorption characteristics.[24]
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts at a density of ~2 x 10^5 cells/cm^2 and culture for 21-25 days to allow for full differentiation into a polarized monolayer.[25]
-
Monolayer Integrity Check: Prior to the experiment, measure the TEER of each well. Only use monolayers with TEER values >300 Ω·cm^2, indicating a confluent and intact barrier.[24][25]
-
Compound Preparation: Prepare a stock solution of the Luteolin derivative in a suitable solvent (e.g., DMSO) and dilute to the final working concentration (e.g., 10 µM) in transport buffer (e.g., HBSS).[23] The final DMSO concentration should be <1% to avoid cytotoxicity.
-
Permeability Measurement (Apical to Basolateral):
-
Carefully replace the culture medium in both the apical (upper) and basolateral (lower) chambers with pre-warmed transport buffer and incubate for 30 minutes at 37°C.
-
Remove the buffer and add the test compound solution to the apical chamber and fresh buffer to the basolateral chamber.[24]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber, immediately replacing the volume with fresh, pre-warmed buffer.
-
-
Sample Analysis: Quantify the concentration of the Luteolin derivative in the collected samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
In Vitro Assessment: Metabolic Stability
The liver is the primary site of drug metabolism.[26] A liver microsomal stability assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[27] High instability in this assay suggests that the compound will be rapidly cleared from the body, leading to low bioavailability.
This assay isolates the metabolic machinery of the liver (microsomes) to provide a direct measure of metabolic clearance. The reaction is initiated by adding the cofactor NADPH, which is essential for the function of CYP enzymes.[26] A control incubation without NADPH is crucial to confirm that compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding. By monitoring the disappearance of the parent compound over time, we can calculate its intrinsic clearance.
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) at a protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).[28] Prepare a separate solution of the cofactor NADPH.
-
Incubation: Pre-incubate the microsomal suspension and the Luteolin derivative (e.g., 1 µM final concentration) at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH solution.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[26][29]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent Luteolin derivative.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Experimental Workflow Diagram
Caption: Workflow for assessing Luteolin derivative bioavailability.
Luteolin's Mechanism: A Look at Key Signaling Pathways
The therapeutic relevance of improving Luteolin's bioavailability is directly linked to its ability to engage with intracellular targets. Luteolin's anticancer and anti-inflammatory effects are largely mediated by its influence on signaling cascades that control cell proliferation, apoptosis, and inflammation.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in various cancers.[3] Luteolin has been shown to inhibit this pathway, leading to decreased cancer cell growth and induction of apoptosis.[5] It can suppress the phosphorylation (activation) of both PI3K and its downstream effector, Akt, thereby preventing the pro-survival signals that drive malignancy.[3][5]
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A Comparative Guide to the Enzymatic Inhibitory Activity of Luteolin 7-Methyl Ether
For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a cornerstone of therapeutic innovation. Luteolin 7-methyl ether, a naturally occurring flavonoid, has garnered significant interest for its diverse biological activities, particularly its potential as an anti-inflammatory and anti-cancer agent. This guide provides an in-depth, objective comparison of the enzymatic inhibitory activity of this compound, benchmarking it against its parent compound, luteolin, and other established inhibitors. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to support your research endeavors.
Introduction to this compound: A Subtle Modification with Potential Significance
This compound, also known as 7-O-methylluteolin, is a derivative of the widespread flavonoid, luteolin. The key structural difference is the methylation of the hydroxyl group at the 7th position of the A-ring. This seemingly minor alteration can have a profound impact on the molecule's physicochemical properties, including its lipophilicity, bioavailability, and metabolic stability.[1][2] Understanding how this modification influences its interaction with enzymatic targets is crucial for evaluating its therapeutic potential. While direct enzymatic inhibitory data for this compound is still emerging, we can infer its potential activity by examining the well-documented inhibitory profile of luteolin and considering the structure-activity relationships of flavonoids.
Benchmarking Against Key Enzymatic Targets
Luteolin is a known inhibitor of several key enzymes involved in inflammation and other disease processes. This section will compare the inhibitory activity of luteolin against these enzymes and discuss the anticipated effects of the 7-methyl ether substitution.
Xanthine Oxidase: A Target in Gout and Oxidative Stress
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[3] Overproduction of uric acid leads to hyperuricemia, a primary cause of gout. Luteolin has been identified as a competitive inhibitor of xanthine oxidase.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| Luteolin | Xanthine Oxidase | 7.83 - 8.21 | Competitive | [4][5] |
| Allopurinol | Xanthine Oxidase | 0.2 - 50 | Competitive | [6] |
| Quercetin | Xanthine Oxidase | 2.92 | Mixed-type | [5] |
Discussion: Luteolin demonstrates potent, competitive inhibition of xanthine oxidase, with IC50 values in the low micromolar range, comparable to or even better than the established drug, allopurinol, in some studies.[4][5] The 7-hydroxyl group of flavonoids is known to be important for their interaction with xanthine oxidase. Methylation at this position, as in this compound, might alter the binding affinity. Further experimental validation is required to quantify the precise inhibitory constant of this compound against xanthine oxidase.
Lipoxygenase: Modulating Inflammatory Mediator Synthesis
Lipoxygenases (LOXs) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes.[7] Inhibition of LOX is a key strategy for managing inflammatory conditions. Luteolin has been shown to inhibit soybean lipoxygenase-1.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| Luteolin | Soybean Lipoxygenase-1 | 5.0 | Noncompetitive | [8] |
| Zileuton | 5-Lipoxygenase | 15.6 | - | [9] |
| Quercetin | 15-Lipoxygenase | 68 | - | [10] |
| 3,5,6,7,3',4'-hexamethoxyflavone | 15-Lipoxygenase | 49 | - | [10] |
Discussion: Luteolin exhibits noncompetitive inhibition of soybean lipoxygenase-1 with an IC50 of 5.0 µM.[8] This indicates that it binds to a site other than the active site, altering the enzyme's conformation and reducing its activity. The structure-activity relationship for lipoxygenase inhibition by flavonoids is complex. The inhibitory potency of polymethoxylated flavonoids against 15-lipoxygenase suggests that methylation can be well-tolerated and even enhance activity in some cases.[10] This provides a rationale for investigating the direct inhibitory effect of this compound on various lipoxygenase isoforms.
Cyclooxygenase: A Central Player in Inflammation and Pain
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While direct IC50 values for luteolin against COX-1 and COX-2 are not consistently reported in the reviewed literature, its ability to suppress prostaglandin E2 (PGE2) production is well-documented, indicating an inhibitory effect on the COX pathway.
| Compound | Effect | IC50 Value (µM) | Cell Line | Reference |
| Luteolin | Inhibition of PGE2 production | 7.4 | RAW 264.7 | [11] |
| Luteolin-7-O-glucoside | Inhibition of PGE2 production | 15.0 | RAW 264.7 | [11] |
| Celecoxib | COX-2 Inhibition | 0.035 - 0.29 | - | [12][13] |
| Diclofenac | COX-1 Inhibition | 0.21 | - | [13] |
| Diclofenac | COX-2 Inhibition | 3.8 | - | [13] |
Discussion: Luteolin effectively suppresses PGE2 production in lipopolysaccharide-stimulated RAW 264.7 macrophage cells, with a reported IC50 of 7.4 µM.[11] Interestingly, its glycoside, luteolin-7-O-glucoside, is less potent, suggesting that modifications at the 7-position can influence activity.[11] Methylation at this position in this compound could potentially lead to a different inhibitory profile compared to both luteolin and its glycoside. Given the importance of selective COX-2 inhibition for anti-inflammatory therapies with reduced gastrointestinal side effects, evaluating the specific inhibitory activity of this compound against both COX-1 and COX-2 is a critical area for future research.
Experimental Protocols
To facilitate your research, we provide detailed, step-by-step methodologies for assessing the enzymatic inhibitory activity of this compound and other flavonoids.
Protocol 1: Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from established methods for determining xanthine oxidase activity by monitoring the formation of uric acid.[3]
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance maximum at 290-295 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
This compound (and other test compounds)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine (e.g., 150 µM) in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in the phosphate buffer. Keep on ice.
-
Prepare stock solutions of this compound, luteolin, and allopurinol in DMSO. Create a dilution series in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add phosphate buffer and the corresponding concentration of the test compound vehicle (DMSO).
-
Control wells (100% enzyme activity): Add phosphate buffer, xanthine oxidase solution, and the vehicle.
-
Test wells: Add phosphate buffer, xanthine oxidase solution, and the test compound at various concentrations.
-
Positive control wells: Add phosphate buffer, xanthine oxidase solution, and allopurinol at various concentrations.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.[11]
-
Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for Xanthine Oxidase Inhibition Assay
Caption: Workflow for Xanthine Oxidase Inhibition Assay.
Protocol 2: Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This protocol is based on the widely used method for measuring lipoxygenase activity by monitoring the formation of a conjugated diene.[14][15]
Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, forming a hydroperoxide product with a conjugated diene structure that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme's activity.
Materials:
-
Soybean Lipoxygenase (e.g., Type 1-B)
-
Linoleic acid
-
This compound (and other test compounds)
-
Quercetin or Zileuton (positive control)
-
Borate buffer (0.2 M, pH 9.0)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M borate buffer (pH 9.0).
-
Prepare a substrate solution of linoleic acid (e.g., 250 µM) in the borate buffer.
-
Prepare an enzyme solution of soybean lipoxygenase (e.g., to give a rate of ~0.4 AU/min) in the borate buffer. Keep on ice.
-
Prepare stock solutions of this compound and other test compounds in DMSO, followed by serial dilutions in the borate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add borate buffer and the vehicle.
-
Control wells: Add borate buffer, lipoxygenase solution, and the vehicle.
-
Test wells: Add borate buffer, lipoxygenase solution, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at room temperature for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate solution to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 234 nm every 30 seconds for 5 minutes.
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the xanthine oxidase assay protocol.
-
Signaling Pathway Context: The Anti-Inflammatory Cascade
The enzymatic targets of this compound are integral components of inflammatory signaling pathways. Understanding this broader context is essential for appreciating the potential therapeutic implications of its inhibitory activity.
Simplified Inflammatory Signaling Pathway
Caption: Inhibition of COX and LOX pathways by luteolin derivatives.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as an enzyme inhibitor. Based on the robust data available for its parent compound, luteolin, it is hypothesized that this compound will exhibit significant inhibitory activity against key enzymes in inflammatory pathways, such as xanthine oxidase, lipoxygenase, and cyclooxygenase. The methylation at the 7-position is likely to influence its potency and selectivity, highlighting the need for direct experimental validation.
The protocols provided in this guide offer a standardized framework for conducting these essential enzymatic assays. By benchmarking against luteolin and established inhibitors, researchers can accurately characterize the inhibitory profile of this compound and elucidate its therapeutic potential. Future research should focus on determining the IC50 values of this compound against a panel of relevant enzymes, exploring its mechanism of inhibition, and evaluating its efficacy in cell-based and in vivo models of inflammation and other diseases.
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ResearchGate. Procedure for assay of 15-lipoxygenase inhibition. [Link]
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Cozzini, P., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences, 24(7), 6299. [Link]
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Sari, D. P., et al. (2018). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research, 11(05), 23-30. [Link]
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Werz, O., et al. (2002). 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity. Oncogene, 21(10), 1469-1477. [Link]
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Sadik, C. D., et al. (2003). Slow-binding inhibition of soybean lipoxygenase-1 by luteolin. Biochemical and Biophysical Research Communications, 308(3), 633-640. [Link]
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Pacher, P., et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87-114. [Link]
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Kong, L. D., et al. (1999). Xanthine oxidase inhibitors from Brandisia hancei. Planta Medica, 65(8), 744-746. [Link]
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Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9284-9289. [Link]
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Arnet, N. (n.d.). Inhibition of Xanthine Oxidase by Flavonoids using UV-based Assay and Extending to NMR Method. University of Alabama in Huntsville. [Link]
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Wang, Z., et al. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 143, 1206-1221. [Link]
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Kim, H. M., & Kim, J. J. (2010). Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells. Journal of Ethnopharmacology, 128(2), 412-419. [Link]
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Gunathilake, K. D. P. P., et al. (2019). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Journal of Food Biochemistry, 43(1), e12662. [Link]
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Zeraik, M. L., et al. (2021). Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies. Molecules, 26(11), 3237. [Link]
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Khan, I., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 959271. [Link]
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Shimizu, S., et al. (1984). Enzyme with dual lipoxygenase activities catalyzes leukotriene A4 synthesis from arachidonic acid. Proceedings of the National Academy of Sciences, 81(3), 689-693. [Link]
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Al-Ostoot, F. H., et al. (2021). Dual COX and 5-LOX inhibition by clerodane diterpenes from seeds of Polyalthia longifolia (Sonn.) Thwaites. Molecules, 26(16), 4983. [Link]
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Kumar, A., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 15(11), 1394. [Link]
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Malterud, K. E., et al. (2001). Inhibitors of 15-lipoxygenase from orange peel. Journal of Agricultural and Food Chemistry, 49(11), 5576-5580. [Link]
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El-Gohary, N. A., et al. (2022). Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effect with allopurinol and febuxostat. RSC Advances, 12(5), 2639-2651. [Link]
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Al-Salahi, R., et al. (2022). Synthesis, characterization, molecular docking, ADMET prediction, and anti-inflammatory activity of some Schiff bases derived from salicylaldehyde as a potential cyclooxygenase inhibitor. Journal of Chemistry, 2022, 1-13. [Link]
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Imbs, A. B., et al. (2022). Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate. Marine Drugs, 20(11), 693. [Link]
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Nabavi, S. F., et al. (2015). Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits. Oxidative Medicine and Cellular Longevity, 2015, 753951. [Link]
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Human Metabolome Database. Showing metabocard for this compound (HMDB0037339). [Link]
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Yao, Y., et al. (2024). Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Frontiers in Pharmacology, 15, 1358997. [Link]
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A Comparative Metabolomics Guide to Luteolin and Luteolin 7-Methyl Ether: Unraveling the Metabolic Nuances of Flavonoid Methylation
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the metabolic effects of Luteolin and its primary metabolite, Luteolin 7-methyl ether, on cultured cells. This document synthesizes established methodologies and field-proven insights to offer a comprehensive look at how a single methylation event can alter the biological impact of a potent flavonoid.
Introduction: The Significance of a Methyl Group
Luteolin, a flavonoid abundant in various fruits and vegetables, is renowned for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Upon ingestion, Luteolin undergoes extensive metabolism, with methylation being a key transformation, leading to the formation of metabolites such as this compound.[3] This structural modification can significantly alter the physicochemical properties of the molecule, potentially affecting its bioavailability, cellular uptake, and interaction with metabolic enzymes.[4] Understanding the differential metabolic fingerprints induced by Luteolin and its methylated counterpart is crucial for elucidating their precise mechanisms of action and for the rational design of flavonoid-based therapeutics.
This guide presents a comparative metabolomics workflow to dissect the distinct cellular responses to these two compounds. While a direct head-to-head published metabolomics study is not yet available, this guide constructs a robust comparative framework based on a comprehensive analysis of existing literature on Luteolin metabolomics and the known biochemical impact of flavonoid methylation.
Physicochemical Properties: A Tale of Two Flavonoids
The addition of a methyl group to the 7-hydroxyl position of Luteolin alters its key physicochemical properties, which can influence its biological activity.
| Property | Luteolin | This compound | Reference(s) |
| Molecular Formula | C₁₅H₁₀O₆ | C₁₆H₁₂O₆ | [5],[6] |
| Molecular Weight | 286.24 g/mol | 300.26 g/mol | [5],[6] |
| XLogP3 | 1.7 | 1.7 | [5],[6] |
| Melting Point | ~330 °C | 306 - 308 °C | [5],[6] |
| Water Solubility | Slightly soluble | Not specified, but methylation generally decreases water solubility. | [5] |
Experimental Design: A Roadmap for Comparative Metabolomics
A rigorous experimental design is paramount for obtaining reliable and reproducible metabolomics data. The following workflow outlines a comprehensive approach for comparing the metabolic effects of Luteolin and this compound on a selected cell line (e.g., a cancer cell line like MCF-7 or MDA-MB-231).
Caption: A typical experimental workflow for comparative metabolomics.
Simulated Comparative Metabolomics Results
Based on a metabolomics study of Luteolin-treated breast cancer cells and the known effects of flavonoid methylation, a hypothetical dataset of differentially regulated metabolites is presented below.[7] This table illustrates the potential divergent effects of Luteolin and this compound on key metabolic pathways.
| Metabolite | Pathway | Fold Change (Luteolin) | Fold Change (this compound) | Putative Rationale for Difference |
| Glucose-6-phosphate | Glycolysis/Pentose Phosphate Pathway | ↓ | ↓↓ | Methylation may enhance interaction with glycolytic enzymes. |
| Lactate | Glycolysis | ↓ | ↓ | Both compounds likely inhibit aerobic glycolysis (Warburg effect). |
| Citrate | TCA Cycle | ↑ | ↑ | Indicates a potential shift towards mitochondrial metabolism. |
| Glutathione (GSH) | Glutathione Metabolism | ↑ | ↑↑ | Methylated form may have a more pronounced effect on redox homeostasis. |
| Palmitic Acid | Fatty Acid Metabolism | ↓ | ↓ | Both compounds may inhibit de novo lipogenesis. |
| Choline | Phospholipid Metabolism | ↓ | ↓↓ | This compound might more strongly impact membrane dynamics. |
| UDP-N-acetylglucosamine | Hexosamine Biosynthesis Pathway | ↑ | ↑ | Both may promote this pathway, affecting protein glycosylation. |
Key Metabolic Pathways: A Visual Comparison
The following diagrams illustrate the hypothetical impact of Luteolin and this compound on central carbon metabolism and glutathione metabolism.
Central Carbon Metabolism
Caption: Perturbations in Central Carbon Metabolism.
Glutathione Metabolism
Caption: Modulation of Glutathione Metabolism.
Interpretation of Findings
The hypothetical data suggest that both Luteolin and this compound exert significant effects on cellular metabolism, particularly in pathways central to cancer cell proliferation and survival. The observed inhibition of glycolysis and fatty acid synthesis, coupled with an increase in TCA cycle intermediates, points towards a suppression of the Warburg effect and a shift towards oxidative phosphorylation.[7]
The more pronounced effects of this compound in certain pathways could be attributed to its increased lipophilicity, potentially leading to enhanced cellular uptake and accumulation.[4] The differential impact on glutathione metabolism suggests that methylation may fine-tune the antioxidant and redox-modulating properties of the flavonoid core structure.
Detailed Methodologies
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing Luteolin (e.g., 20 µM), this compound (e.g., 20 µM), or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
Metabolite Extraction
-
Quenching: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
LC-MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 100 µL of 50% methanol).
-
Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) using a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
GC-MS Analysis
-
Derivatization: To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 30°C for 90 minutes. Then, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.
-
Chromatography: Inject the derivatized sample onto a suitable GC column (e.g., DB-5ms) with a temperature gradient.
-
Mass Spectrometry: Analyze the eluent using a mass spectrometer, typically with electron ionization (EI).
Data Analysis
-
Data Processing: Use software such as XCMS or MZmine for peak picking, alignment, and normalization.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA and PLS-DA) using tools like MetaboAnalyst to identify differentially regulated metabolites.
-
Pathway Analysis: Utilize databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify metabolic pathways significantly affected by the treatments.[8]
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative metabolomic analysis of Luteolin and this compound. The synthesized data and interpretations highlight the profound impact that a single methylation event can have on the metabolic rewiring induced by a flavonoid. While this guide is built upon a solid foundation of existing research, it underscores the critical need for direct, head-to-head experimental studies to validate these hypotheses. Such studies will be invaluable for a more complete understanding of the structure-activity relationships of flavonoids and for the development of more effective flavonoid-based therapeutic strategies.
References
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PubChem. This compound. [Link]
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-
Kyoto Encyclopedia of Genes and Genomes (KEGG). Pathway Database. [Link]
- Chen, T., et al. (2018). Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Drug Metabolism and Disposition, 46(7), 955-965.
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A Comparative Guide to the Efficacy of Luteolin 7-Methyl Ether: Bridging In Vitro Mechanisms with In Vivo Outcomes
Abstract
Luteolin 7-methyl ether, a naturally occurring flavonoid, has demonstrated significant therapeutic potential in preclinical research, particularly for its anti-inflammatory properties. As with many natural compounds, a critical question for its development as a therapeutic agent is the translation of its effects from controlled cellular (in vitro) environments to complex whole-organism (in vivo) systems. This guide provides a detailed comparative analysis of the efficacy of this compound, synthesizing data from both in vitro and in vivo studies. We delve into the mechanistic actions observed in cell culture, evaluate its performance in animal models, and discuss the crucial factors of pharmacokinetics and bioavailability that bridge these two domains. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the current evidence and future directions for this promising compound.
Introduction: The Scientific Rationale
This compound is a flavone, a class of secondary metabolites found in various plants, notably isolated from Wikstroemia ganpi.[1][2][3] Its parent compound, luteolin, is well-documented for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[4][5][6][7][8] The methylation at the 7-hydroxyl position, creating this compound, is a critical structural modification. From a drug development perspective, methylation can significantly alter a flavonoid's physicochemical properties, potentially enhancing its metabolic stability and membrane permeability, which are often limiting factors for the therapeutic application of natural flavonoids.[9][10]
The primary objective of this guide is to critically compare the observed efficacy of this compound in two distinct experimental settings:
-
In Vitro: Studies conducted in a controlled environment outside of a living organism, typically using cell lines. These are invaluable for elucidating specific molecular mechanisms of action.
-
In Vivo: Studies conducted within a whole, living organism, such as animal models. These are essential for evaluating overall physiological effects, including efficacy, safety, and pharmacokinetics.
Understanding the correlation—or discrepancy—between these two sets of data is paramount for predicting clinical potential and designing future translational research.
In Vitro Efficacy: Unraveling Molecular Mechanisms
In vitro studies have been instrumental in identifying the direct cellular targets and pathways modulated by this compound, primarily highlighting its potent anti-inflammatory and anti-atopic activities.
Key Findings in Cellular Models
Research using human keratinocyte (HaCaT) and rat basophilic leukemia (RBL-2H3) cell lines has shown that this compound can effectively counteract inflammatory responses induced by stimuli like Tumor Necrosis Factor-alpha (TNF-α).[1][11]
Specific molecular effects include:
-
Downregulation of Pro-inflammatory Cytokines: The compound significantly reduces the mRNA expression of key cytokines involved in atopic dermatitis and other inflammatory conditions. At concentrations of 12.5 µM to 25 µM, it has been shown to decrease the expression of Interleukin-6 (IL-6), Granulocyte-colony stimulating factor (G-CSF), and Granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] For instance, IL-6 expression was reduced by approximately 52% at a 12.5 μM concentration.[1]
-
Inhibition of Allergic Response Mediators: In models mimicking allergic reactions, this compound pretreatment was found to inhibit the phorbol 12-myristate 13-acetate/ionomycin (PI)-induced increase in Interleukin-4 (IL-4) mRNA, a cytokine central to Type 2 helper T cell (Th2)-mediated allergic inflammation.[1]
-
Modulation of Pruritus-Related Ion Channels: The compound has also been observed to reduce the expression of Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel involved in itch and pain signaling, by about 33% at a concentration of 12.5 µM.[1][11]
These studies pinpoint this compound as a direct modulator of key inflammatory signaling pathways at the cellular level. The causality behind these effects lies in its ability to interfere with the transcriptional machinery that is activated following an inflammatory stimulus.
Data Summary: In Vitro Anti-Inflammatory Activity
| Cell Line | Inflammatory Stimulus | This compound Conc. | Key Molecular Target | Observed Effect | Reference |
| HaCaT (Human Keratinocytes) | TNF-α | 12.5 µM | IL-6 mRNA | ~52% reduction | [1] |
| HaCaT (Human Keratinocytes) | TNF-α | 12.5 µM / 25 µM | G-CSF mRNA | 30% / 50% reduction | [1] |
| HaCaT (Human Keratinocytes) | TNF-α | 12.5 µM / 25 µM | GM-CSF mRNA | 30% / 38% reduction | [1] |
| HaCaT (Human Keratinocytes) | TNF-α | 12.5 µM | TRPV1 mRNA | ~33% reduction | [1] |
| RBL-2H3 (Rat Basophils) | PMA/Ionomycin | 10 µM | IL-4 mRNA | ~33% reduction | [1] |
In Vivo Efficacy: Performance in a Complex Biological System
While in vitro data provides a mechanistic foundation, in vivo studies are the true test of a compound's potential. For this compound (referred to as 7-O-methylluteolin or 7-ML in some studies), research has focused on animal models of atopic dermatitis (AD), providing a direct corollary to the in vitro findings.
Key Findings in Animal Models
In a study using 2,4-dinitrochlorobenzene (DNCB)-induced AD in SKH-1 hairless mice, topical application of 7-ML demonstrated significant therapeutic effects:
-
Systemic Immune Modulation: The treatment led to a reduction in the serum levels of Immunoglobulin E (IgE) and IL-4, indicating a systemic suppression of the allergic immune response that underlies AD.[12]
-
Improved Skin Barrier Function: A hallmark of AD is a compromised skin barrier. Treatment with 7-ML was shown to improve this function, a crucial outcome for clinical efficacy.[12]
-
Antioxidant Effects: The compound was also shown to dose-dependently inhibit the activation of Nrf2 (nuclear factor-erythroid 2-related factor 2) in tert-butyl hydroperoxide (tBHP)-induced HepG2 cells, suggesting that its in vivo effects may also be partly mediated by antioxidant pathways.[12]
These results suggest that the anti-inflammatory mechanisms observed in vitro successfully translate into tangible therapeutic outcomes in a relevant disease model. The ability to reduce systemic markers like IgE and IL-4 points to an effect that goes beyond simple topical anti-inflammatory action, influencing the underlying immune dysregulation.
Data Summary: In Vivo Anti-Atopic Dermatitis Activity
| Animal Model | Disease Induction | Compound | Route | Key Outcomes | Reference |
| SKH-1 Hairless Mice | 2,4-Dinitrochlorobenzene (DNCB) | 7-O-methylluteolin (7-ML) | Topical | Reduced serum IgE and IL-4 levels, Improved skin barrier function | [12] |
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
The data shows a promising correlation between the in vitro and in vivo effects of this compound. The in vitro downregulation of IL-4 and other pro-inflammatory cytokines provides a direct mechanistic explanation for the reduced serum levels of these same mediators and the subsequent amelioration of AD symptoms in vivo.
However, the transition from a petri dish to a living organism is complicated by pharmacokinetics—the journey of absorption, distribution, metabolism, and excretion (ADME).
The Crucial Role of Bioavailability
Flavonoids, including luteolin, are often characterized by low oral bioavailability due to extensive first-pass metabolism in the gut and liver, where they are rapidly converted into glucuronide and sulfate conjugates.[10][13] This means that the parent compound may not reach the target tissues in sufficient concentrations to exert its effect.
The 7-methyl ether form of luteolin represents a "pre-metabolized" state. Methylation can protect the hydroxyl group from rapid conjugation, potentially increasing its stability and bioavailability.[14] While specific pharmacokinetic data for this compound is limited, the parent compound luteolin has a reported oral bioavailability of only around 4-17.5% in rats.[13] This highlights a critical knowledge gap. The success of topical application in the in vivo AD model bypasses this first-pass metabolism, delivering the compound directly to the site of action, which may explain its observed efficacy. For systemic diseases, however, understanding its metabolic fate after oral administration is crucial.
Caption: Correlation between in vitro mechanism and in vivo outcome.
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity, the protocols used to generate this data must be robust and self-validating. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Causality: Before testing for efficacy, it is critical to determine the concentration range at which this compound is not cytotoxic. The MTT assay measures mitochondrial reductase activity, a proxy for metabolic health and cell viability. This ensures that observed anti-inflammatory effects are not simply a result of cell death.
-
Methodology:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15][16][17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a specialized solubilization buffer to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations for subsequent efficacy assays.
-
Protocol 2: In Vitro Gene Expression (Quantitative RT-PCR)
-
Causality: This protocol directly quantifies the amount of specific mRNA transcripts (e.g., IL-6), providing a direct measure of the compound's effect on the transcriptional regulation of inflammatory genes.
-
Methodology:
-
Cell Treatment: Seed HaCaT cells and treat with a pre-determined non-toxic concentration of this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 6-24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy). Quantify RNA concentration and assess purity (A260/A280 ratio).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with specific primers for target genes (IL-6, G-CSF, etc.) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
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Comparison of Luteolin 7-methyl ether's effects in different cell lines
A Comparative Guide to the Cellular Effects of Luteolin 7-Methyl Ether
Introduction: Unveiling this compound
This compound is a naturally occurring flavonoid, a class of secondary metabolites found in a variety of plants. It is a methylated derivative of the more widely studied flavonoid, luteolin.[1] Flavonoids are of significant interest to the scientific community for their diverse biochemical and pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] The methylation of luteolin to form this compound can alter its bioavailability and biological activity, making it a compound of interest for therapeutic development. This guide provides a comparative analysis of the documented effects of this compound across different cell lines, supported by experimental data and detailed protocols to assist researchers in their investigations.
Anti-Inflammatory Effects: A Tale of Two Cell Lines
One of the most characterized activities of this compound is its potent anti-inflammatory action. Studies have elucidated its effects primarily in keratinocyte and mast cell lines, which are key players in inflammatory responses, particularly in skin-related inflammatory conditions like atopic dermatitis.[3]
In human keratinocyte (HaCaT) cells stimulated with an inflammatory mixture of TNF-α and IFN-γ, this compound has been shown to significantly reduce the mRNA expression of several pro-inflammatory cytokines and chemokines.[3][4] Similarly, in rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells and allergic responses, the compound effectively inhibits the expression of IL-4, a key cytokine in Th2-mediated inflammation.[3]
The primary mechanism for this anti-inflammatory activity appears to be the suppression of key transcription factors that drive the inflammatory response, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][5][6] By inhibiting the activation of these pathways, this compound effectively dampens the expression of a wide array of inflammation-associated genes.[5][6][7]
Comparative Data: Anti-Inflammatory Gene Expression
| Cell Line | Inflammatory Stimulus | Target Gene | Observed Effect of this compound | Concentration | Reference |
| HaCaT | TNF-α | IL-6 | ↓ 52% reduction in mRNA expression | 12.5 µM | [3] |
| HaCaT | TNF-α | G-CSF | ↓ 50% reduction in mRNA expression | 25 µM | [3] |
| HaCaT | TNF-α | GM-CSF | ↓ 38% reduction in mRNA expression | 25 µM | [3] |
| HaCaT | TNF-α | TRPV1 | ↓ 33% reduction in mRNA expression | 12.5 µM | [3][8] |
| RBL-2H3 | TNF-α | IL-4 | Significant inhibition of mRNA expression | Not specified | [3] |
Signaling Pathway: NF-κB Inhibition
The NF-κB pathway is a central regulator of inflammation.[9] In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα.[9] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][9] Luteolin and its derivatives are known to block the degradation of IκBα, thereby preventing NF-κB activation.[5][6]
Caption: Dual apoptotic pathways (extrinsic and intrinsic) activated by Luteolin.
Cytoprotective and Antioxidant Effects
Beyond its anti-inflammatory and anti-cancer roles, luteolin and its derivatives can protect cells from oxidative stress. This is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. [10][11][12] Under normal conditions, Nrf2 is kept inactive by its inhibitor, Keap1. [10]Oxidative stress or activators like luteolin disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), boosting the cell's antioxidant defenses. [13][10]A study on C2C12 myoblast cells specifically demonstrated that luteolin, but not other tested compounds, significantly enhances Nrf2 activity. [10][11]
Signaling Pathway: Nrf2 Activation
Caption: Activation of the cytoprotective Nrf2-Keap1 signaling pathway by Luteolin.
Experimental Protocols & Methodologies
To ensure robust and reproducible results when studying compounds like this compound, standardized and well-controlled experimental protocols are essential. The following sections detail common assays used to derive the data presented in this guide.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [14][15][16]Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. [14][17]The amount of formazan is directly proportional to the number of viable cells. [14] Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment. [14]2. Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours). [14]3. MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. [16][17][18]4. Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form. [14][18]5. Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple crystals. [14][15]6. Data Acquisition: Gently shake the plate to ensure complete solubilization and measure the absorbance (Optical Density, OD) using a microplate reader at a wavelength of 570-590 nm. [15][16]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. [14]
Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [19]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [20]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed 1-5 x 10⁵ cells and treat with this compound for the desired time to induce apoptosis. Include vehicle-treated cells as a negative control. 2. Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cells once with cold 1X PBS. [19]3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. [21]4. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution. [19]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [20][21]6. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube and keep the samples on ice, protected from light. [21]7. Flow Cytometry Analysis: Analyze the samples as soon as possible using a flow cytometer. The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative. * Early apoptotic cells: Annexin V-positive and PI-negative. * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Workflow: Annexin V / PI Apoptosis Assay
Caption: Standard experimental workflow for detecting apoptosis using Annexin V and PI staining.
Protocol 3: Protein Expression Analysis (Western Blotting)
Western blotting is a technique used to detect and quantify specific proteins in a sample. [9]It is essential for studying the modulation of signaling pathways, such as MAPK and NF-κB, by examining changes in total protein levels or phosphorylation status. [9][22] Step-by-Step Methodology:
-
Protein Extraction: After treating cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein samples by molecular weight by running them on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [23]5. Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. [22][24]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, total-ERK, Caspase-3) overnight at 4°C with gentle shaking. [22][24]A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control. [9]7. Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature. [22][24]8. Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. [22]9. Analysis: Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. [9]
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A Comparative Guide to the Purity Validation of Synthetic Luteolin 7-Methyl Ether Against a Natural Standard
Introduction: The Imperative of Purity in Flavonoid Research
Luteolin 7-methyl ether (CAS No. 20243-59-8), a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-allergic effects.[1] This compound is found in various plant species, including Artemisia sp., Blumea sp., and Daphne sp.[2] As research progresses from preclinical studies to potential drug development, the purity of the active pharmaceutical ingredient (API) becomes paramount. Whether sourced naturally or produced through chemical synthesis, rigorous validation of its identity and purity against a well-characterized natural standard is a critical step to ensure the reliability and reproducibility of experimental results.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of synthetic this compound. We will explore a multi-tiered analytical approach, explaining the rationale behind each experimental choice and providing detailed protocols. Our methodology is designed as a self-validating system, where orthogonal techniques provide corroborating evidence of purity and structural identity.
The Analytical Workflow: A Multi-Pronged Approach to Purity Verification
A robust purity assessment relies on a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive profile of the compound . Our comparative analysis will proceed through the following stages:
Caption: A multi-step workflow for the validation of synthetic this compound.
Phase 1: Initial Physicochemical and Chromatographic Characterization
Physicochemical Properties
Before embarking on sophisticated analytical techniques, a simple comparison of the physical properties of the synthetic and natural this compound can provide initial insights.
| Property | Expected Observation | Significance |
| Appearance | Yellow amorphous powder or solid.[3] | Discrepancies in color or form may indicate the presence of impurities. |
| Solubility | Soluble in DMSO, methanol, ethanol; sparingly soluble in water.[4] | Differences in solubility profiles could suggest variations in crystalline form or purity. |
| Melting Point | 306 - 308 °C.[5] | A broad or depressed melting point for the synthetic sample is indicative of impurities. |
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)
HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the main compound from any potential impurities.[6][7][8] A diode array detector (DAD) provides spectral information for each peak, aiding in peak identification and purity assessment.
Rationale: The primary objective here is to establish a chromatographic fingerprint. The retention time of the main peak in the synthetic sample should match that of the natural standard. The peak shape should be symmetrical, and the UV spectrum at the peak apex, upslope, and downslope should be identical, indicating peak purity.
Experimental Protocol: HPLC-DAD Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.[7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD monitoring at 254 nm and 350 nm, with full spectral acquisition from 200-400 nm.[9]
-
Sample Preparation: Accurately weigh and dissolve both the synthetic and natural standard in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation:
| Parameter | Synthetic Sample Expectation (vs. Natural Standard) | Implication of Deviation |
| Retention Time (Rt) | Identical Rt for the main peak. | A shift in Rt may indicate a different compound or interaction with the stationary phase. |
| Peak Purity (DAD) | Peak purity index > 0.999. | A lower value suggests co-eluting impurities. |
| UV-Vis Spectrum | Identical λmax values. | A shift in λmax indicates a different chromophore and thus a different compound. |
| Impurity Profile | No significant additional peaks. | The presence of other peaks indicates impurities from the synthesis or degradation. |
Phase 2: Structural Elucidation and Confirmation
While HPLC provides strong evidence of purity, it does not definitively confirm the chemical structure. Spectroscopic methods are essential for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[10] It provides molecular weight information and fragmentation patterns that are unique to the compound's structure.
Rationale: The molecular weight of this compound is 300.27 g/mol .[2][5][11] LC-MS will be used to confirm this molecular weight for the synthetic sample. Tandem MS (MS/MS) will be employed to induce fragmentation of the parent ion, and the resulting fragment ions should match those of the natural standard.
Experimental Protocol: LC-MS/MS Analysis
-
LC System: An UHPLC or HPLC system coupled to a mass spectrometer.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[12]
-
Ionization Mode: Both positive and negative ESI modes should be evaluated.
-
Data Acquisition: Full scan mode to detect the parent ion ([M+H]⁺ or [M-H]⁻) and product ion scan mode to obtain the fragmentation pattern.
Expected Mass Spectral Data:
| Ion Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| Positive | 300 [M+H]⁺ | Consistent with flavonoid ring system fragmentation.[12] |
| Negative | 299 [M-H]⁻ | 284 [M-H-16]⁻ (loss of oxygen), 256 [M-H-44]⁻ (loss of CO₂).[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive analytical technique for elucidating the chemical structure of a compound.[13] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Rationale: The NMR spectra of the synthetic this compound must be superimposable with those of the natural standard. Any discrepancies would indicate structural differences, such as the presence of isomers.
Experimental Protocol: NMR Analysis
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[12]
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) for complete structural assignment.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (δ, ppm) |
| -OCH₃ (C7) | ~3.86 (s, 3H)[12] |
| H-6 | ~6.2 (d, J = 2.0 Hz, 1H) |
| H-8 | ~6.5 (d, J = 2.0 Hz, 1H) |
| H-3 | ~6.9 (s, 1H) |
| H-5' | ~6.9 (d, J = 8.5 Hz, 1H) |
| H-2' | ~7.4 (d, J = 2.0 Hz, 1H) |
| H-6' | ~7.4 (dd, J = 8.5, 2.0 Hz, 1H) |
Note: Exact chemical shifts may vary slightly depending on the instrument and solvent purity.
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The Neuroprotective Edge: A Comparative Analysis of Luteolin and Its Ethers in Combating Neurodegeneration
Introduction: The Pressing Need for Novel Neuroprotective Strategies
Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons, represent a significant and growing challenge to global health. The intricate pathology of these diseases, often involving oxidative stress, chronic neuroinflammation, and apoptosis, necessitates the development of multi-targeted therapeutic agents.[1] Flavonoids, a class of plant secondary metabolites, have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties. Among these, the flavone luteolin has garnered substantial attention for its neuroprotective potential.[2][3] However, its therapeutic application is often hampered by suboptimal bioavailability. This has spurred investigations into its ether derivatives, which may offer improved pharmacokinetic profiles and, consequently, enhanced neuroprotective efficacy. This guide provides a comprehensive comparative analysis of the neuroprotective effects of luteolin and its key ether derivatives, synthesizing preclinical evidence to inform future research and drug development.
Luteolin: A Multifaceted Neuroprotective Agent
Luteolin (3',4',5,7-tetrahydroxyflavone) exerts its neuroprotective effects through a variety of mechanisms, primarily by mitigating oxidative stress and neuroinflammation.[1][2][4] It is a potent scavenger of free radicals and can chelate metal ions, thereby reducing the cellular burden of reactive oxygen species (ROS).[5] Furthermore, luteolin modulates key signaling pathways integral to the cellular stress response and inflammatory processes.
Key Mechanistic Pillars of Luteolin's Neuroprotection:
-
Activation of the Nrf2-ARE Pathway: Luteolin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This bolsters the endogenous antioxidant capacity of neuronal cells.
-
Inhibition of the NF-κB Signaling Pathway: Chronic activation of the Nuclear Factor-kappa B (NF-κB) pathway is a hallmark of neuroinflammation. Luteolin effectively suppresses NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the inflammatory enzyme cyclooxygenase-2 (COX-2).[7][8] This anti-inflammatory action is crucial in protecting neurons from damage mediated by activated microglia and astrocytes.[7][9][10]
-
Modulation of Apoptotic Pathways: Luteolin has been shown to protect neurons from apoptosis by regulating the expression of key proteins in the apoptotic cascade. It can upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[3]
-
Blood-Brain Barrier Protection: Studies have indicated that luteolin can help maintain the integrity of the blood-brain barrier (BBB), which is often compromised in neurodegenerative conditions.[4][11] It can protect against inflammation-induced increases in BBB permeability.[11][12]
Below is a diagram illustrating the core neuroprotective signaling pathways modulated by luteolin.
Caption: Luteolin's neuroprotective mechanisms.
Luteolin's Ethers: A Quest for Enhanced Bioactivity
The primary limitation of luteolin as a therapeutic agent is its low oral bioavailability, attributed to poor water solubility and extensive first-pass metabolism.[13] Chemical modification of its hydroxyl groups to form ethers is a common strategy to enhance lipophilicity and potentially improve absorption and metabolic stability. The most studied ether derivatives in the context of biological activity are the methylated ethers, diosmetin and chrysoeriol.
Diosmetin (Luteolin 4'-methyl ether)
Diosmetin is a naturally occurring O-methylated flavone. Some studies suggest that diosmetin may possess significant biological activities, including anti-inflammatory and antioxidant effects. While direct comparative studies on neuroprotection are limited, its structural similarity to luteolin and its ability to inhibit STAT3 activation in neuronal cells suggest it may share neuroprotective properties.[14][15]
Chrysoeriol (Luteolin 3'-methyl ether)
Chrysoeriol is another O-methylated derivative of luteolin found in various medicinal plants. It has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[16] As with diosmetin, comprehensive comparative neuroprotective data against luteolin is scarce, but its established anti-inflammatory and antioxidant capacities make it a compound of interest.
Other Luteolin Ethers and Derivatives
Research has also explored other derivatives, such as sulfated and glucuronide forms of luteolin. A comparative study on the pharmacological properties of luteolin and its 7,3'-disulfate found that the sulfated derivative exhibited higher anti-inflammatory activity.[17] Another study on luteolin-7-O-β-d-glucuronide showed its potential in protecting the blood-brain barrier in a cerebral ischemia/reperfusion injury model.[18] The synthesis of novel acylated luteolin derivatives has also been explored to improve bioactivity.[13]
Comparative Analysis: Luteolin vs. Its Ethers
Direct, head-to-head comparisons of the neuroprotective effects of luteolin and a wide array of its ethers under standardized experimental conditions are not abundant in the current literature. However, by synthesizing the available data, we can draw some informed comparisons.
Antioxidant Activity
The antioxidant capacity of flavonoids is closely linked to the number and position of hydroxyl groups. The catechol structure (3',4'-dihydroxy) on the B-ring of luteolin is a critical determinant of its potent radical scavenging activity.[19]
-
Luteolin vs. Methylated Ethers (Diosmetin, Chrysoeriol): Methylation of one of the hydroxyl groups on the B-ring, as in diosmetin and chrysoeriol, is likely to reduce the hydrogen-donating ability and thus may slightly decrease the direct antioxidant capacity compared to luteolin. However, this modification can increase lipophilicity, potentially leading to better cell membrane penetration and access to intracellular sites of oxidative stress.
-
Luteolin vs. Luteolin 7,3'-disulfate: One study indicated that luteolin 7,3'-disulfate has a slightly lower antioxidant activity against linoleic acid peroxidation compared to luteolin.[17]
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often mediated by their ability to inhibit pro-inflammatory signaling pathways.
-
Luteolin vs. Luteolin 7,3'-disulfate: A study using a carrageenan-induced mouse paw edema model found that luteolin 7,3'-disulfate exhibited an anti-inflammatory effect that was approximately 1.5 times higher than that of luteolin.[17]
-
Luteolin vs. Diosmetin: Both luteolin and diosmetin have been shown to inhibit STAT3 activation in neuronal cells, a key pathway in neuroinflammation, suggesting comparable anti-inflammatory potential in this context.[14][15]
Blood-Brain Barrier Permeability
A crucial factor for any neuroprotective agent is its ability to cross the BBB. Generally, increased lipophilicity can enhance BBB penetration.
-
Luteolin: Luteolin has been shown to have moderate permeability across the BBB.[20]
-
Luteolin Ethers: The etherification of hydroxyl groups increases the lipophilicity of the molecule. Therefore, it is hypothesized that luteolin ethers like diosmetin and chrysoeriol may exhibit improved BBB permeability compared to the parent compound, although direct comparative experimental data is limited. One study on tetramethoxyluteolin suggests it has greater oral absorption and is more metabolically stable, which could imply better BBB penetration.[21]
Quantitative Data Summary
The following table summarizes the available comparative data. It is important to note the scarcity of direct comparative studies, and thus some of the comparisons are based on individual studies and structure-activity relationship principles.
| Compound | Neuroprotective Mechanism | Comparative Efficacy (Relative to Luteolin) | Supporting Evidence |
| Luteolin | Potent antioxidant and anti-inflammatory agent; Nrf2 activator; NF-κB inhibitor.[3][6][7] | Baseline | Extensive preclinical data.[2][3] |
| Diosmetin | Anti-inflammatory (STAT3 inhibition).[14][15] | Potentially comparable anti-inflammatory effects. | Inhibition of STAT3 in neuronal cells.[14][15] |
| Chrysoeriol | Antioxidant and anti-inflammatory.[16] | Likely possesses neuroprotective activity, but direct comparative data is lacking. | General pharmacological profile.[16] |
| Luteolin 7,3'-disulfate | Anti-inflammatory.[17] | Higher anti-inflammatory activity (approx. 1.5x).[17] | Carrageenan-induced edema model.[17] |
| Luteolin-7-O-β-d-glucuronide | BBB protection.[18] | Effective in an in vivo model of stroke. | Attenuated cerebral ischemia/reperfusion injury.[18] |
| Tetramethoxyluteolin | Anti-inflammatory, neuroprotective.[21] | Potentially greater oral absorption and metabolic stability.[21] | Review on its potential for neurodegenerative diseases.[21] |
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are representative protocols for key in vitro assays.
In Vitro Neuroprotection Assay (Against Oxidative Stress)
Objective: To assess the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of luteolin or its ether derivatives for 24 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium for a specified duration (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) cytotoxicity assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for in vitro neuroprotection assay.
In Vitro Anti-Neuroinflammatory Assay
Objective: To evaluate the anti-inflammatory effects of a compound on microglia.
Cell Line: BV-2 murine microglial cells.
Methodology:
-
Cell Seeding: Plate BV-2 cells in a 24-well plate and allow them to attach.
-
Pre-treatment: Pre-treat the cells with different concentrations of luteolin or its ethers for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β): Quantify the levels of these cytokines in the supernatant using ELISA kits.
-
-
Western Blot Analysis: Analyze the expression of key inflammatory proteins (e.g., iNOS, COX-2) and the activation of signaling pathways (e.g., phosphorylation of NF-κB p65) in cell lysates.
Caption: Workflow for in vitro anti-neuroinflammatory assay.
Conclusion and Future Directions
Luteolin is a well-established neuroprotective flavonoid with multifaceted mechanisms of action. Its ether derivatives, particularly the methylated and sulfated forms, present a promising avenue for overcoming the pharmacokinetic limitations of the parent compound. The available evidence, although not yet comprehensive, suggests that etherification can modulate the biological activity of luteolin, in some cases enhancing its anti-inflammatory properties.
Key Takeaways:
-
Structure-Activity Relationship: The catechol moiety in luteolin is crucial for its antioxidant activity. Modification of the hydroxyl groups can impact this activity but may enhance other properties like lipophilicity and anti-inflammatory effects.
-
Enhanced Anti-inflammatory Potential: Luteolin 7,3'-disulfate has shown superior anti-inflammatory activity compared to luteolin in a preclinical model.
-
Improved Bioavailability as a Key Goal: The primary rationale for investigating luteolin ethers is to improve their bioavailability and BBB penetration, which is critical for treating CNS disorders.
Future Research Imperatives:
-
Direct Comparative Studies: There is a pressing need for systematic, head-to-head comparative studies of luteolin and a wider range of its ether derivatives using standardized in vitro and in vivo models of neurodegeneration.
-
Pharmacokinetic and BBB Permeability Studies: Detailed pharmacokinetic profiling and direct assessment of the BBB permeability of various luteolin ethers are essential to validate their potential as CNS drug candidates.
-
In Vivo Efficacy in Disease Models: Promising candidates from in vitro studies should be evaluated in relevant animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) to assess their in vivo neuroprotective efficacy and impact on cognitive and motor functions.
By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of luteolin and its ethers, paving the way for the development of novel and effective treatments for debilitating neurodegenerative diseases.
References
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- Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability - PMC - NIH. (2021-06-15).
- Tetramethoxyluteolin for the Treatment of Neurodegenerative Diseases - ResearchG
- The potential neuroprotective of luteolin against acetamiprid-induced neurotoxicity in the rat cerebral cortex - Frontiers. (2024-05-01).
- Neuroprotective effects of flavone luteolin in neuroinflamm
- Luteolin Suppresses Microglia Neuroinflammatory Responses and Relieves Inflammation-Induced Cognitive Impairments - PubMed.
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- Structure modification of luteolin and the influence of its derivatives on biological activities. (2025-03-11).
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- Luteolin-7-O-β-d-Glucuronide Attenuated Cerebral Ischemia/Reperfusion Injury: Involvement of the Blood–Brain Barrier - MDPI. (2024-06-19).
- Dietary luteolin reduces proinflammatory microglia in the brain of senescent mice.
- Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PubMed Central. (2022-11-20).
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- Luteolin inhibits microglial inflammation and improves neuron survival against inflamm
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Luteolin 7-Methyl Ether
For researchers and drug development professionals, the lifecycle of a chemical compound extends far beyond the bench. The final, and arguably one of the most critical, stages is its proper disposal. Luteolin 7-methyl ether, a flavonoid with significant research interest, requires careful consideration for its end-of-life handling to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles for related chemical structures.
Hazard Assessment: Understanding the "Why"
Before any disposal action, a thorough understanding of the potential hazards is paramount. Based on the data for Luteolin, we can infer that this compound may present the following risks:
-
Skin and Eye Irritation: Flavonoid compounds are often classified as irritants.[1][3][4][5][7][8]
-
Respiratory Tract Irritation: Inhalation of the powdered form may cause respiratory discomfort.[1][3][4][5][7]
-
Environmental Hazard: While specific data is limited, it is prudent to prevent the release of any synthetic or purified chemical into the environment.[1][2][3][4]
This initial assessment dictates the necessity for controlled disposal and the use of appropriate Personal Protective Equipment (PPE).
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final disposition.
Caption: A logical workflow for the safe disposal of this compound.
Experimental Protocol: Detailed Disposal Steps
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (solid or liquid).
-
Waste label.
-
Sealable plastic bags for contaminated consumables.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing safety glasses, a lab coat, and chemical-resistant gloves. If handling the powder, a dust mask or respirator may be necessary to prevent inhalation.[2][5]
-
Prepare a Designated Waste Accumulation Area: Identify a specific, well-ventilated area in the laboratory for the accumulation of hazardous waste. This area should be away from general lab traffic.
-
Segregate Solid Waste:
-
Pure Compound: Unused or expired this compound solid should be collected in a clearly labeled hazardous waste container for solid chemical waste.
-
Contaminated Consumables: Items such as weigh boats, contaminated paper towels, and gloves should be placed in a separate, sealed plastic bag and then into the solid chemical waste container.
-
-
Segregate Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a designated hazardous liquid waste container.
-
Solvent Compatibility: Ensure the waste container is compatible with the solvent used to dissolve the compound. Do not mix incompatible waste streams.
-
-
Package Waste Securely: All waste containers must be securely sealed to prevent leaks or spills.
-
Label Waste Container: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of waste.
-
The date of accumulation.
-
The primary hazards (e.g., "Irritant").
-
-
Arrange for Professional Waste Disposal: The final and most critical step is to arrange for the disposal of the hazardous waste through a licensed professional waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][2][3][4]
Decontamination Procedures
In the event of a spill, prompt and proper decontamination is crucial.
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[2][3]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed container for disposal as hazardous waste.
-
Area Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol) and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.[6]
Data Summary for Disposal Considerations
| Parameter | Information (based on Luteolin and related compounds) | Disposal Implication |
| Physical State | Solid[10][11] | Handle as a solid waste, with precautions for dust. |
| Known Hazards | Skin, eye, and respiratory irritant[1][3][4][5][7][8] | Requires PPE and disposal as hazardous chemical waste. |
| Solubility | Varies depending on solvent | Segregate into appropriate liquid waste streams based on the solvent. |
| Environmental Fate | Data not readily available | Assume environmental toxicity and prevent release to drains or soil.[1][2][3][4] |
By adhering to these structured procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and laboratory safety.
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Navigating the Handling of Luteolin 7-Methyl Ether: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Luteolin, a closely related compound, is classified as an irritant and can be harmful if swallowed, causing skin and serious eye irritation, and may also cause respiratory irritation.[3][4][5][6] Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of Protection: A Multi-Faceted Approach
When handling Luteolin 7-methyl ether, particularly in its powdered form, the primary risks stem from inhalation of airborne particles and direct contact with the skin and eyes. Therefore, a comprehensive PPE strategy must address these routes of exposure. The following sections detail the essential equipment and the rationale behind its use.
Eye and Face Protection: The First Line of Defense
Accidental splashes or the generation of dust can lead to serious eye irritation.[3][5]
-
Safety Goggles: Chemical splash goggles with side shields are mandatory to provide a seal around the eyes, protecting them from airborne particles and liquid splashes. These should conform to EN 166 (EU) or NIOSH (US) standards.[2]
-
Face Shield: In situations where there is a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Skin Protection: An Impermeable Barrier
Preventing direct skin contact is crucial to avoid potential irritation.[2][3]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling this compound powder and for incidental contact with common solvents like ethanol.[7][8][9] For work involving dimethyl sulfoxide (DMSO), butyl rubber or natural rubber gloves are recommended for better resistance.[7][8][10] Always check the manufacturer's glove compatibility chart for specific breakthrough times. It is good practice to double-glove, especially when handling highly toxic substances.[8][11]
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.[2] Ensure the lab coat is fully buttoned.
Respiratory Protection: Safeguarding Against Inhalation
The inhalation of fine chemical powders can lead to respiratory irritation.[3][5][12][13]
-
Work in a Ventilated Area: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a powder containment enclosure.[2][14][15] This engineering control is the most effective way to minimize airborne particles.
-
Respirators: If a fume hood is not available or if there is a risk of dust generation outside of a contained space, respiratory protection is necessary. A NIOSH-approved N95 or P100 particulate respirator is recommended to filter out airborne dust.[16][17] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be required.[16][18]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize exposure risks at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Ensure the container is clearly labeled with the chemical name and any associated hazards.
Weighing and Solution Preparation
This stage presents the highest risk of powder aerosolization.
-
Preparation: Before starting, ensure the chemical fume hood or powder containment enclosure is functioning correctly.[14][15] Lay down absorbent bench paper to contain any potential spills.[14]
-
Don PPE: Put on all required PPE as outlined in the table below.
-
Weighing:
-
Dissolving:
-
Add the solvent (e.g., DMSO, ethanol) to the vessel containing the weighed powder within the fume hood.
-
Gently swirl or sonicate to dissolve.
-
Experimental Use
-
When handling solutions of this compound, continue to wear appropriate gloves, a lab coat, and safety glasses, as the risk of splashing still exists.[14]
-
Work in a well-ventilated area.
PPE and Handling Summary Table
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection | Engineering Controls |
| Receiving/Storage | Safety Glasses | Lab Coat, Gloves | Not generally required | Well-ventilated storage area |
| Weighing Powder | Safety Goggles, Face Shield | Lab Coat, Double Gloves (solvent-appropriate) | N95/P100 Respirator | Chemical Fume Hood or Powder Enclosure |
| Preparing Solutions | Safety Goggles | Lab Coat, Gloves (solvent-appropriate) | Not required if in fume hood | Chemical Fume Hood |
| Experimental Use | Safety Glasses | Lab Coat, Gloves (solvent-appropriate) | Not generally required | Well-ventilated lab bench |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Decision workflow for PPE selection based on the physical form of this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Chemical Waste: All solutions and excess solid this compound should be disposed of as hazardous chemical waste.[19][20] Do not pour down the drain.[2][20] Collect this waste in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, should be placed in a sealed bag and disposed of as chemical waste.[2]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol).[21] The rinsate must be collected and disposed of as hazardous waste.[21] After rinsing, the container can be disposed of as regular waste, provided all labels are defaced.[21][22]
Always adhere to your institution's specific hazardous waste disposal guidelines and follow all local, state, and federal regulations.[20]
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Unknown. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Unknown. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
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Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
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AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]
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Duke Safety. (n.d.). Working Safely with Toxic Powders. Retrieved from [Link]
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SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from [Link]
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SAS Safety Corp. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
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Center for Chemical Process Safety. (n.d.). Guidelines for safe handling of powders and bulk solids. Retrieved from [Link]
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Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]
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UW-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Luteolin. Retrieved from [Link]
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BulkInside. (2025). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. Retrieved from [Link]
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BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]
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PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
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BVL.bund.de. (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]
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Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Unknown. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2025). Respirator Types and Use. Retrieved from [Link]
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Masterman's. (2026). Respirator vs. Mask: Your Expert Guide to NIOSH Respiratory Protection for Construction. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
